molecular formula C3H5N B041283 Propargylamine CAS No. 2450-71-7

Propargylamine

カタログ番号: B041283
CAS番号: 2450-71-7
分子量: 55.08 g/mol
InChIキー: JKANAVGODYYCQF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Propargylamine is a highly valuable and versatile chemical building block characterized by its primary amine and terminal alkyne functional groups. This bifunctionality makes it an essential reagent in numerous research applications, primarily in synthetic organic chemistry, medicinal chemistry, and bioconjugation. Its primary amine group allows for standard amide bond formation and Schiff base reactions, while the terminal alkyne enables it to participate efficiently in copper-catalyzed azide-alkyne cycloaddition (CuAAC), the quintessential "click chemistry" reaction. This property is extensively exploited for labeling biomolecules, constructing molecular scaffolds, and developing chemical probes and bioconjugates.

特性

IUPAC Name

prop-2-yn-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N/c1-2-3-4/h1H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKANAVGODYYCQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30862951
Record name 2-Propyn-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30862951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

55.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2450-71-7
Record name Propargylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2450-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propargylamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80642
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Propyn-1-amine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propyn-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30862951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Prop-2-ynylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.740
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

what is the structure of propargylamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Propargylamine: Structure, Synthesis, and Applications

Introduction

This compound, with the chemical formula HC≡CCH₂NH₂, is a versatile organic compound featuring both a terminal alkyne and a primary amine functional group.[1][2] This unique bifunctionality imparts distinctive reactivity, establishing it as a critical building block in numerous fields, particularly in medicinal chemistry and organic synthesis.[3][4] Its derivatives are integral to several pharmacologically active molecules, including treatments for neurodegenerative disorders.[5] This guide provides a comprehensive technical overview of this compound's structure, properties, synthesis, reactivity, and applications, with a focus on its role in drug discovery and development.

Molecular Structure and Properties

This compound is a colorless to pale yellow liquid with a distinct odor.[1][2] The molecule consists of a propargyl group (a propene group with a triple bond) attached to an amino group. The terminal alkyne's C-H bond is weakly acidic, and the lone pair of electrons on the nitrogen atom of the amine group makes it basic and nucleophilic.

Data Summary

The fundamental physicochemical properties of this compound are summarized below.

PropertyValueReference
Molecular Formula C₃H₅N[1][2][6][7]
Molecular Weight 55.08 g/mol [6][7][8]
IUPAC Name Prop-2-yn-1-amine[6]
CAS Number 2450-71-7[6][7][8]
Boiling Point 83 °C[1][8]
Density 0.86 g/mL at 25 °C[8]
Refractive Index (n20/D) 1.449[1][8]
SMILES NCC#C[8]
InChI Key JKANAVGODYYCQF-UHFFFAOYSA-N[6][7][8]

Synthesis of Propargylamines

The synthesis of propargylamines is a well-established area of organic chemistry, with several robust methods available. The most prominent of these is the multicomponent A³ coupling reaction.

A³ (Aldehyde-Alkyne-Amine) Coupling Reaction

The A³ coupling is a one-pot, three-component reaction involving an aldehyde, a terminal alkyne, and an amine, typically catalyzed by a transition metal.[9][10] This method is highly valued for its atom economy, operational simplicity, and its ability to rapidly generate molecular complexity.[9] Copper, gold, and silver salts are the most common catalysts employed for this transformation.[9][11]

The generally accepted mechanism involves two key catalytic cycles:

  • Iminium Ion Formation : The aldehyde and amine react to form an iminium ion intermediate.

  • Metal Acetylide Formation : The terminal alkyne reacts with the metal catalyst to form a metal acetylide.

  • Nucleophilic Addition : The metal acetylide then acts as a nucleophile, attacking the electrophilic iminium ion to form the final this compound product and regenerate the catalyst.[12]

A3_Coupling_Mechanism cluster_reactants Reactants Aldehyde Aldehyde (R1CHO) Iminium Iminium Ion [R1CH=NR2R3]+ Aldehyde->Iminium + Amine Amine Amine (R2R3NH) Amine->Iminium Alkyne Terminal Alkyne (R4C≡CH) Acetylide Metal Acetylide [M-C≡CR4] Alkyne->Acetylide + Catalyst Catalyst Metal Catalyst (e.g., CuI) Catalyst->Acetylide Product This compound Iminium->Product + Acetylide Acetylide->Product

Caption: General workflow of the A³ coupling reaction.

Other Synthetic Routes

While A³ coupling is dominant, other methods for synthesizing propargylamines include:

  • Direct Alkynylation of Amines : This involves the formation of a C-C bond between an amine C-H bond and a terminal alkyne, often through a cross-dehydrogenative coupling (CDC) mechanism.[9][13]

  • Alkynylation of Imines : A two-step approach where an imine is first formed or generated in situ, followed by the nucleophilic addition of an acetylide.[9][12]

  • Amination of Propargylic Halides : A traditional method involving the reaction of propargyl halides with amines.[14]

Applications in Drug Development and Research

The this compound moiety is a privileged scaffold in medicinal chemistry due to its unique reactivity and structural features.[3][15][5]

Neurodegenerative Diseases

This compound derivatives are particularly prominent as inhibitors of monoamine oxidase-B (MAO-B), an enzyme implicated in the degradation of dopamine (B1211576).[5] By inhibiting MAO-B, these drugs increase dopamine levels in the brain, providing symptomatic relief for Parkinson's disease. Key examples include:

  • Selegiline : An irreversible MAO-B inhibitor used for treating Parkinson's disease.[16]

  • Rasagiline : A more potent, second-generation irreversible MAO-B inhibitor also used for Parkinson's disease.[16]

These compounds are also investigated for their neuroprotective and anti-apoptotic (anti-cell death) properties, which may slow the progression of neurodegenerative disorders like Parkinson's and Alzheimer's disease.[16][5]

Anticancer and Antimicrobial Agents

Researchers have explored this compound derivatives for their potential as anticancer agents, with some compounds demonstrating cytotoxic effects against various cancer cell lines.[5] Additionally, the scaffold has been incorporated into molecules with antimicrobial properties.[5][17]

Synthetic Intermediates

Beyond direct therapeutic use, propargylamines are versatile intermediates for synthesizing a wide range of nitrogen-containing heterocyclic compounds, such as pyrroles, quinolines, and oxazolidinones, which are themselves important structures in many pharmaceuticals.[9][13][17]

Propargylamine_Applications Core This compound Scaffold MedChem Medicinal Chemistry Core->MedChem OrgSyn Organic Synthesis Core->OrgSyn MatSci Materials & Biochemistry Core->MatSci Neuro Neurodegenerative Diseases MedChem->Neuro MAO-B Inhibitors Cancer Anticancer Agents MedChem->Cancer Hetero Heterocycle Synthesis (Pyrroles, Quinolines) OrgSyn->Hetero Building Block Natural Natural Product Synthesis OrgSyn->Natural Polymer Specialty Polymers MatSci->Polymer BioCon Bioconjugation MatSci->BioCon Labeling

Caption: Key application areas for the this compound scaffold.

Experimental Protocols

The following is a representative experimental protocol for a copper-catalyzed A³ coupling reaction to synthesize a this compound derivative.

General Protocol for Copper-Catalyzed A³ Coupling

Objective: To synthesize a this compound via a three-component reaction of an aldehyde, an amine, and a terminal alkyne using a copper(I) iodide catalyst.

Materials:

  • Aldehyde (1.0 mmol, 1.0 equiv)

  • Secondary Amine (1.2 mmol, 1.2 equiv)

  • Terminal Alkyne (1.5 mmol, 1.5 equiv)

  • Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)

  • Solvent (e.g., Toluene (B28343), 5 mL)

  • Ethyl acetate (B1210297)

  • Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a flame-dried, screw-capped vial or Schlenk tube under an inert atmosphere (e.g., argon), add the aldehyde (1.0 mmol), amine (1.2 mmol), terminal alkyne (1.5 mmol), and CuI (0.05 mmol).[9]

  • Add dry toluene (5 mL) to the vial.[9]

  • Seal the vial tightly and place it in a preheated oil bath at 80-100 °C.[9][14]

  • Stir the reaction mixture vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-12 hours.[9][14]

  • Once the reaction is complete (as indicated by the consumption of the limiting reactant), cool the mixture to room temperature.[9]

  • Dilute the reaction mixture with ethyl acetate (10 mL) and wash with water (10 mL).[9]

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).[9]

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure (rotary evaporation).[9]

  • Purify the resulting crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate eluent system, to afford the pure this compound.[9]

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[6][18][19]

Conclusion

This compound is a cornerstone of modern organic and medicinal chemistry. Its simple yet highly reactive structure provides an accessible entry point to a vast chemical space of complex nitrogen-containing molecules. The development of efficient synthetic methodologies, particularly the A³ coupling reaction, has made its derivatives readily available for investigation. The proven success of this compound-based drugs in treating neurodegenerative diseases, coupled with ongoing research into their anticancer and other pharmacological activities, ensures that this versatile scaffold will remain a focus of innovation for researchers, scientists, and drug development professionals for the foreseeable future.[15][5]

References

An In-depth Technical Guide to the Synthesis of Propargylamine from Propargyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of propargylamine, a valuable building block in medicinal chemistry and organic synthesis, from propargyl bromide. The document details the most reliable synthetic route, the Gabriel synthesis, offering a robust alternative to direct amination, which is often plagued by the formation of multiple side products. This guide includes detailed experimental protocols, quantitative data, and workflow visualizations to support laboratory applications.

Introduction

This compound is a key precursor in the synthesis of a wide range of pharmaceuticals and biologically active compounds. Its terminal alkyne and primary amine functionalities make it a versatile scaffold for various chemical transformations. The direct reaction of propargyl bromide with ammonia (B1221849) is a seemingly straightforward approach; however, it typically results in a mixture of primary, secondary, and tertiary amines, leading to low yields of the desired product and complex purification challenges.

The Gabriel synthesis offers a superior method for the controlled synthesis of primary amines from alkyl halides. This two-step process involves the initial formation of an N-alkylphthalimide intermediate, which is subsequently cleaved to yield the pure primary amine, thereby avoiding over-alkylation.

Core Synthetic Strategy: The Gabriel Synthesis

The Gabriel synthesis of this compound from propargyl bromide proceeds in two distinct stages:

  • N-Alkylation of Potassium Phthalimide (B116566): Potassium phthalimide reacts with propargyl bromide in a nucleophilic substitution reaction to form N-propargylphthalimide. Dimethylformamide (DMF) is the solvent of choice for this step due to its ability to promote S(N)2 reactions.[1]

  • Deprotection of N-Propargylphthalimide: The phthalimide protecting group is removed from the intermediate to liberate the primary amine. The Ing-Manske procedure, which utilizes hydrazine (B178648) hydrate (B1144303) in a refluxing alcoholic solvent, is a mild and effective method for this cleavage.[1][2]

The overall reaction scheme is depicted below:

Gabriel Synthesis of this compound cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Deprotection Propargyl_Bromide Propargyl Bromide N_Propargylphthalimide N-Propargylphthalimide Propargyl_Bromide->N_Propargylphthalimide Potassium_Phthalimide Potassium Phthalimide Potassium_Phthalimide->N_Propargylphthalimide DMF, Heat This compound This compound N_Propargylphthalimide->this compound Ethanol, Reflux Phthalhydrazide (B32825) Phthalhydrazide N_Propargylphthalimide->Phthalhydrazide Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->this compound Hydrazine_Hydrate->Phthalhydrazide

Figure 1: Overall reaction scheme for the Gabriel synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of N-Propargylphthalimide

This protocol details the N-alkylation of potassium phthalimide with propargyl bromide.

Materials:

  • Potassium phthalimide

  • Propargyl bromide

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (B109758)

  • Water

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • To a stirred suspension of potassium phthalimide (1.2 equivalents) in anhydrous dimethylformamide (DMF), add propargyl bromide (1.0 equivalent).[3]

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

  • Once the reaction is complete, as indicated by the disappearance of the propargyl bromide spot, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with dichloromethane (3 x volume of DMF).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-propargylphthalimide.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of this compound (Ing-Manske Procedure)

This protocol describes the cleavage of N-propargylphthalimide using hydrazine hydrate to yield this compound.

Materials:

  • N-Propargylphthalimide

  • Hydrazine hydrate (50-60% in water)

  • Methanol (B129727) or Ethanol

  • Diethyl ether

  • Celite

Procedure:

  • Add hydrazine hydrate (18.0 equivalents) to a solution of N-propargylphthalimide (1.0 equivalent) in methanol or ethanol.[2]

  • Stir the mixture at room temperature for 16 hours. A precipitate of phthalhydrazide will form.[2]

  • Dilute the reaction mixture with diethyl ether and filter the precipitate through a pad of Celite.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by distillation.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound from propargyl bromide via the Gabriel synthesis.

Table 1: Reaction Parameters for the Synthesis of N-Propargylphthalimide

ParameterValueReference
SolventAnhydrous Dimethylformamide (DMF)[1]
Temperature80-100 °C
Molar Ratio (Potassium Phthalimide : Propargyl Bromide)1.2 : 1.0
Typical Reaction TimeMonitored by TLC

Table 2: Reaction Parameters for the Synthesis of this compound

ParameterValueReference
ReagentHydrazine Hydrate (50-60%)[2]
SolventMethanol or Ethanol[1][2]
TemperatureRoom Temperature[2]
Molar Ratio (N-Propargylphthalimide : Hydrazine Hydrate)1.0 : 18.0[2]
Typical Reaction Time16 hours[2]

Table 3: Physicochemical and Spectroscopic Data of this compound

PropertyValue
Molecular FormulaC₃H₅N
Molar Mass55.08 g/mol
AppearanceColorless liquid
Boiling Point83-85 °C
Density0.867 g/cm³
¹H NMR (CDCl₃, δ in ppm)3.45 (d, 2H), 2.25 (t, 1H), 1.55 (s, 2H)
¹³C NMR (CDCl₃, δ in ppm)82.5, 71.0, 32.0
IR (neat, cm⁻¹)3360, 3290, 2120, 1640

Workflow and Logical Relationships

The following diagram illustrates the experimental workflow for the Gabriel synthesis of this compound.

Experimental_Workflow start Start setup_alkylation Set up reaction: Potassium Phthalimide, Propargyl Bromide, DMF start->setup_alkylation heat_reaction Heat to 80-100 °C setup_alkylation->heat_reaction monitor_tlc Monitor by TLC heat_reaction->monitor_tlc workup_alkylation Aqueous work-up and extraction monitor_tlc->workup_alkylation Reaction complete purify_intermediate Purify N-Propargylphthalimide workup_alkylation->purify_intermediate intermediate N-Propargylphthalimide purify_intermediate->intermediate setup_deprotection Set up reaction: N-Propargylphthalimide, Hydrazine Hydrate, Ethanol intermediate->setup_deprotection stir_rt Stir at room temperature for 16h setup_deprotection->stir_rt filter_precipitate Filter phthalhydrazide stir_rt->filter_precipitate concentrate_filtrate Concentrate filtrate filter_precipitate->concentrate_filtrate purify_product Purify this compound (Distillation) concentrate_filtrate->purify_product end This compound purify_product->end

Figure 2: Experimental workflow for the synthesis of this compound.

Conclusion

The Gabriel synthesis provides a reliable and high-yielding route to this compound from propargyl bromide, effectively circumventing the challenges of over-alkylation associated with direct amination. The detailed protocols and data presented in this guide are intended to facilitate the successful implementation of this synthetic strategy in a research and development setting. The use of readily available starting materials and straightforward procedures makes this an attractive method for obtaining this important chemical intermediate.

References

The A3 Coupling Reaction: A Comprehensive Technical Guide to Propargylamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The A3 coupling reaction, a powerful three-component transformation involving an aldehyde, an alkyne, and an amine, has emerged as a cornerstone in modern organic synthesis for the construction of propargylamines.[1][2] These nitrogen-containing compounds are pivotal structural motifs in a vast array of biologically active molecules, natural products, and pharmaceuticals.[3][4] This technical guide provides an in-depth exploration of the core mechanism of the A3 coupling reaction, detailed experimental protocols, and a comparative analysis of quantitative data to facilitate its application in research and development.

Core Mechanism of the A3 Coupling Reaction

The A3 coupling reaction is a highly atom-economical, one-pot process that typically proceeds via a direct dehydrative condensation.[1][2] The reaction is generally catalyzed by transition metals, with copper(I) salts being the most frequently employed due to their low cost, high catalytic efficiency, and stability.[3] The catalytic cycle can be dissected into three fundamental steps:

  • Imine or Iminium Ion Formation: The reaction initiates with the condensation of the aldehyde and the amine to form an imine (from primary amines) or an iminium ion (from secondary amines) in situ.[1][5] This step involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration.

  • Alkyne Activation and Metal Acetylide Formation: Concurrently, the metal catalyst, typically a copper(I) salt, coordinates with the terminal alkyne to form a π-complex.[2][5] This coordination increases the acidity of the terminal alkyne's C-H bond, facilitating its deprotonation by a base (often the amine present in the reaction mixture) to generate a highly nucleophilic metal acetylide species.[2][5]

  • Nucleophilic Addition: The final step involves the nucleophilic attack of the metal acetylide on the electrophilic carbon of the imine or iminium ion.[1][5] This carbon-carbon bond-forming step leads to the desired propargylamine product and regenerates the metal catalyst, allowing it to re-enter the catalytic cycle.[2]

// Nodes Reactants [label="Aldehyde + Amine + Alkyne", fillcolor="#FFFFFF"]; Catalyst_In [label="Catalyst (e.g., Cu(I))", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Imine_Iminium [label="Imine / Iminium Ion\nFormation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Metal_Acetylide [label="Metal Acetylide\nFormation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleophilic_Addition [label="Nucleophilic\nAddition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="this compound", shape=ellipse, fillcolor="#FFFFFF"]; Catalyst_Out [label="Catalyst\nRegeneration", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Reactants -> Imine_Iminium; Reactants -> Metal_Acetylide; Catalyst_In -> Metal_Acetylide; Imine_Iminium -> Nucleophilic_Addition; Metal_Acetylide -> Nucleophilic_Addition; Nucleophilic_Addition -> Product; Nucleophilic_Addition -> Catalyst_Out; Catalyst_Out -> Metal_Acetylide [style=dashed]; } . Caption: Catalytic cycle of the A3 coupling reaction.

Quantitative Data Presentation

The efficiency of the A3 coupling reaction is influenced by various factors, including the choice of catalyst, solvent, temperature, and the nature of the substrates. The following table summarizes quantitative data from selected copper-catalyzed A3 coupling reactions, showcasing the versatility of this methodology.

AldehydeAmineAlkyneCatalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)Reference
BenzaldehydePiperidinePhenylacetyleneCuI (5)Neat80-1001-494[3]
4-ChlorobenzaldehydePiperidinePhenylacetyleneCuI (5)Neat80-1001-498[3]
4-MethoxybenzaldehydePiperidinePhenylacetyleneCuI (5)Neat80-1001-492[3]
BenzaldehydeMorpholinePhenylacetyleneCuI (5)Neat80-1001-496[3]
BenzaldehydePyrrolidinePhenylacetyleneCuI (5)Neat80-1001-497[3]
BenzaldehydePiperidine1-HexyneCuI (5)Neat80-1001-485[3]
BenzaldehydePiperidineTrimethylsilylacetyleneCuI (5)Neat80-1001-490[3]
CyclohexanecarboxaldehydePiperidinePhenylacetyleneDicopper Complex (0.4)Toluene1102>90[6]
PentanalPiperidinePhenylacetyleneDicopper Complex (0.4)Toluene1102>90[6]
BenzaldehydeAnilinePhenylacetyleneCuOTf/LigandTolueneRT2469[5]

Experimental Protocols

This section provides a detailed, representative experimental protocol for a copper-catalyzed A3 coupling reaction.

General Procedure for Copper-Catalyzed A3 Coupling under Solvent-Free Conditions

// Nodes Start [label="Start", shape=ellipse, fillcolor="#FFFFFF"]; Add_Reagents [label="Add Aldehyde (1.0 mmol),\nAmine (1.2 mmol),\nAlkyne (1.5 mmol),\nand CuI (0.05 mmol)\nto a screw-capped vial", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Seal_Heat [label="Seal the vial and heat\nat 80-100 °C with stirring", fillcolor="#FBBC05", fontcolor="#202124"]; Monitor_TLC [label="Monitor reaction progress by TLC\n(typically 1-4 hours)", fillcolor="#FFFFFF"]; Cool [label="Cool to room temperature", fillcolor="#FFFFFF"]; Workup [label="Dilute with ethyl acetate (B1210297) and water.\nSeparate organic layer and extract\naqueous layer with ethyl acetate.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purify [label="Purify by column chromatography\non silica (B1680970) gel", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="Obtain desired this compound", shape=ellipse, fillcolor="#FFFFFF"];

// Edges Start -> Add_Reagents; Add_Reagents -> Seal_Heat; Seal_Heat -> Monitor_TLC; Monitor_TLC -> Cool; Cool -> Workup; Workup -> Purify; Purify -> End; } . Caption: General experimental workflow for A3 coupling.

Materials:

  • Aldehyde (1.0 mmol)

  • Amine (1.2 mmol)

  • Terminal alkyne (1.5 mmol)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • Screw-capped vial

  • Stir bar

  • Heating block or oil bath

  • Ethyl acetate

  • Water

  • Silica gel for column chromatography

Procedure:

  • To a screw-capped vial equipped with a stir bar, add the aldehyde (1.0 mmol), amine (1.2 mmol), terminal alkyne (1.5 mmol), and copper(I) iodide (0.05 mmol, 5 mol%).[3]

  • Seal the vial tightly and place it in a preheated heating block or oil bath set to 80-100 °C.[3]

  • Stir the reaction mixture vigorously.[3]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 1-4 hours).[3]

  • Once the reaction is complete, remove the vial from the heat and allow it to cool to room temperature.[3]

  • Dilute the reaction mixture with ethyl acetate (10 mL) and water (10 mL).[3]

  • Transfer the mixture to a separatory funnel and separate the organic layer.[3]

  • Extract the aqueous layer with ethyl acetate (2 x 10 mL).[3]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired this compound.[3]

Note: This is a general procedure, and the optimal reaction conditions may vary depending on the specific substrates used. It is recommended to perform small-scale optimization experiments to determine the ideal parameters for a particular transformation.

Conclusion

The A3 coupling reaction represents a highly efficient and versatile strategy for the synthesis of propargylamines. Its operational simplicity, broad substrate scope, and high atom economy make it an invaluable tool for medicinal chemists and researchers in drug discovery and development. A thorough understanding of its mechanism and the factors influencing its outcome, as detailed in this guide, is crucial for its successful implementation in the synthesis of complex nitrogen-containing molecules.

References

Propargylamine: A Versatile C3-Amine Building Block for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Propargylamine, a seemingly simple molecule combining a terminal alkyne and a primary amine, has emerged as a powerhouse building block in organic synthesis. Its unique bifunctionality, with the nucleophilic amine and the reactive alkyne, allows for a diverse array of chemical transformations, making it an invaluable tool for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the utility of this compound in organic synthesis, with a particular focus on its application in the development of novel therapeutic agents. We will delve into the core reactions where this compound plays a pivotal role, present quantitative data for key transformations, provide detailed experimental protocols, and visualize complex reaction pathways and workflows.

The strategic importance of this compound and its derivatives is underscored by their presence in numerous biologically active compounds and approved drugs.[1][2] Notably, the this compound moiety is a key pharmacophore in a class of monoamine oxidase (MAO) inhibitors, such as selegiline (B1681611) and rasagiline, which are used in the treatment of Parkinson's disease.[2] The irreversible inhibition of MAO by these drugs highlights the unique reactivity of the propargyl group within a biological context.

This guide will explore the fundamental reactivity of this compound and its application in key synthetic methodologies, including multicomponent reactions, the synthesis of diverse heterocyclic scaffolds, and its role in bioconjugation via "click" chemistry.

Core Synthetic Methodologies

The versatility of this compound as a synthetic building block is demonstrated through its participation in a wide range of organic reactions. This section details the most important transformations, providing both mechanistic insights and practical experimental guidance.

A³ Coupling (Aldehyde-Alkyne-Amine) Reaction

The A³ coupling reaction is a powerful one-pot, three-component reaction that provides a direct and atom-economical route to propargylamines.[3][4] The reaction involves the condensation of an aldehyde, an amine, and a terminal alkyne, typically catalyzed by a transition metal salt.

General Reaction Scheme:

The mechanism generally proceeds through the formation of an iminium ion from the aldehyde and the amine, followed by the nucleophilic attack of a metal-acetylide species, which is generated in situ from the terminal alkyne and the metal catalyst.

A3_Coupling_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates Aldehyde R¹CHO Iminium [R¹CH=NR²R³]⁺ Iminium Ion Aldehyde->Iminium Amine R²R³NH Amine->Iminium Alkyne H-C≡C-R⁴ Acetylide [M]-C≡C-R⁴ Metal Acetylide Alkyne->Acetylide Catalyst [M] Catalyst Catalyst->Acetylide Product R¹-CH(NR²R³)-C≡C-R⁴ This compound Iminium->Product Acetylide->Product

The efficiency of the A³ coupling reaction is highly dependent on the choice of catalyst, solvent, and reaction temperature. The following table summarizes the yields for the synthesis of various propargylamines using different catalytic systems.

CatalystAldehydeAmineAlkyneSolventTemp (°C)Yield (%)Reference
CuI (5 mol%)BenzaldehydePiperidinePhenylacetyleneToluene (B28343)10092[5]
CuBr (10 mol%)4-ChlorobenzaldehydeMorpholine1-Heptyneneat8090[6]
Cu₂OCyclohexanecarboxaldehydePiperidinePhenylacetyleneneat10099[7]
Zn(OTf)₂ (10 mol%)4-MethoxybenzaldehydeDiethylaminePhenylacetyleneneat10085[6]
AgI (10 mol%)BenzaldehydePyrrolidinePhenylacetyleneWater8091[8]
AuCl₃/TPPTSBenzaldehydePiperidinePhenylacetyleneWater10095[3]
Ir ComplexBenzaldehydePiperidinePhenylacetyleneToluene10088[3]

To a solution of the aldehyde (1.0 mmol) and amine (1.2 mmol) in toluene (5 mL) is added the terminal alkyne (1.1 mmol) and copper(I) iodide (0.05 mmol, 5 mol%). The reaction mixture is stirred at 100 °C for 4-6 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and filtered through a short pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel (hexane/ethyl acetate) to afford the desired this compound.[5]

Mannich Reaction

The Mannich reaction is a classic organic reaction that involves the aminoalkylation of an acidic proton located on a carbon atom. In the context of this compound synthesis, it typically involves the reaction of a terminal alkyne with an iminium ion generated from an amine and formaldehyde (B43269).[9][10]

General Reaction Scheme:

Mannich_Reaction

AmineAlkyneCatalystSolventTemp (°C)Yield (%)Reference
DiethylaminePhenylacetyleneCuIDMSORT95[10]
Morpholine1-HexyneCuClDioxane10088[9]
Piperidine3,3-Dimethyl-1-butyneCuBrToluene8091[9]
PyrrolidineTrimethylsilylacetyleneCuIDMSORT93[10]

To a stirred solution of the secondary amine (10 mmol) and aqueous formaldehyde (37 wt. %, 1.2 mL, 15 mmol) in DMSO (20 mL) is added the terminal alkyne (11 mmol) followed by copper(I) iodide (0.1 g, 0.5 mmol). The reaction mixture is stirred at room temperature for 12-24 hours. Upon completion, the reaction is quenched with water (50 mL) and extracted with diethyl ether (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the this compound.[10]

Sonogashira Coupling

While not a direct synthesis of the this compound core, the Sonogashira coupling is a crucial reaction for functionalizing the alkyne terminus of this compound derivatives. This palladium- and copper-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8][11]

General Reaction Scheme:

Where Ar' is an aryl or vinyl group.

Sonogashira_Coupling

This compound DerivativeAryl HalidePd CatalystCu CatalystBaseSolventTemp (°C)Yield (%)Reference
N-PropargylanilineIodobenzenePd(PPh₃)₄CuIEt₃NTHFRT92[12]
N,N-Diethylthis compound4-BromotoluenePdCl₂(PPh₃)₂CuIi-Pr₂NHToluene8088[12]
N-Boc-propargylamine1-IodonaphthalenePd(OAc)₂CuIEt₃NDMF6095[8]
N-Propargylmorpholine4-IodoanisolePd(PPh₃)₄CuIPiperidineTHFRT90[12]

A mixture of N-aryl this compound (1.0 mmol), aryl halide (1.2 mmol), Pd(PPh₃)₄ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%) in triethylamine (B128534) (5 mL) is degassed and stirred under an argon atmosphere. The reaction mixture is stirred at room temperature or heated as required for 2-12 hours. After completion of the reaction, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate, washed with saturated aqueous NH₄Cl solution and brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography on silica gel to afford the coupled product.[12]

This compound in the Synthesis of Heterocycles

The unique structural features of propargylamines make them excellent precursors for the synthesis of a wide variety of nitrogen-containing heterocycles. The alkyne moiety can participate in various cyclization reactions, either through intramolecular nucleophilic attack by the amine or through transition metal-catalyzed processes.

Synthesis of Quinolines

Quinolines are a prominent class of N-heterocycles with a broad range of biological activities. Propargylamines can be converted to quinolines through several methods, often involving a metal-catalyzed cyclization.[13][14]

Quinoline_Synthesis

N-Arylthis compound SubstituentCatalystSolventTemp (°C)Yield (%)Reference
4-MethylphenylPd(OAc)₂Toluene8085[15]
4-MethoxyphenylPd(OAc)₂Toluene8082[15]
4-ChlorophenylPd(OAc)₂Toluene8078[15]
2-NaphthylPd(OAc)₂Toluene8080[15]

In a solution of the N-arylthis compound (0.1 mmol) and Pd(OAc)₂ (5 mol%) in toluene (2 mL), the reaction mixture is stirred at 80 °C under air for 12 hours. After removing the solvent using vacuum distillation, the crude mixture is purified via flash column chromatography to obtain the target quinoline (B57606) product.[15]

Asymmetric Synthesis

The synthesis of chiral propargylamines is of great importance, as these compounds are valuable intermediates for the preparation of enantiomerically pure pharmaceuticals. Copper-catalyzed asymmetric propargylation of imines has emerged as a powerful method to achieve this.[5][]

Asymmetric_Synthesis

Data Presentation: Asymmetric Synthesis of Propargylamines
Imine SubstrateChiral LigandCopper SaltSolventYield (%)ee (%)Reference
N-Phenylbenzaldimine(R)-BINAPCu(OTf)₂Toluene8592[17]
N-(4-Methoxyphenyl)benzaldimine(S)-Ph-BOXCuBrCH₂Cl₂9095[5]
N-Benzyl-1-phenylethan-1-imine(R,R)-Ph-BOXCuIToluene8891[17]
Experimental Protocol: Copper-Catalyzed Asymmetric Propargylation of Imines

To a solution of the copper salt (e.g., CuBr, 5 mol%) and the chiral ligand (e.g., (S)-Ph-BOX, 5.5 mol%) in a dry solvent (e.g., CH₂Cl₂) under an inert atmosphere is added the imine (1.0 mmol). The mixture is stirred for 30 minutes at room temperature. The propargylating agent (e.g., propargyl bromide, 1.2 mmol) is then added, and the reaction is stirred until completion (monitored by TLC). The reaction is quenched with a saturated aqueous solution of NH₄Cl, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated. The residue is purified by flash column chromatography to afford the chiral this compound.[5]

This compound in Drug Development

The this compound moiety is a well-established pharmacophore, particularly in the field of neurodegenerative diseases. Its ability to act as an irreversible inhibitor of monoamine oxidase (MAO) has been a cornerstone of its therapeutic application.

Signaling Pathway: Mechanism of MAO Inhibition

This compound-based inhibitors, such as rasagiline, act as mechanism-based inactivators of MAO. The enzyme oxidizes the this compound to a reactive intermediate, which then covalently binds to the FAD cofactor of the enzyme, leading to its irreversible inhibition.[18][19]

MAO_Inhibition MAO Monoamine Oxidase (MAO) (with FAD cofactor) Reactive_Intermediate Reactive Electrophilic Intermediate MAO->Reactive_Intermediate Oxidizes Propargylamine_Drug This compound Inhibitor (e.g., Rasagiline) Propargylamine_Drug->MAO Binds to active site Inactive_MAO Inactive Covalent Adduct (MAO-FAD-Inhibitor) Reactive_Intermediate->Inactive_MAO Covalent Modification

Experimental Workflow: Synthesis and Evaluation of this compound-Based Drug Candidates

The development of new this compound-based drugs follows a structured workflow, from initial synthesis to biological evaluation.

Drug_Development_Workflow

Conclusion

This compound has firmly established itself as a versatile and indispensable building block in modern organic synthesis. Its unique reactivity profile enables the efficient construction of a wide array of valuable organic molecules, from complex heterocyclic scaffolds to potent pharmaceutical agents. The A³ coupling and Mannich reactions provide direct and atom-economical routes to this compound derivatives, while the Sonogashira coupling allows for their further functionalization. The ability to synthesize chiral propargylamines through asymmetric catalysis has further expanded their utility in the preparation of enantiomerically pure compounds.

The continued exploration of new catalytic systems and reaction methodologies involving this compound will undoubtedly lead to the discovery of novel synthetic transformations and the development of next-generation therapeutics. For researchers and professionals in drug development, a deep understanding of the chemistry of this compound is not just beneficial but essential for innovation in the field.

References

spectroscopic characterization of N-substituted propargylamines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Characterization of N-Substituted Propargylamines

Introduction

N-substituted propargylamines are a versatile class of organic compounds characterized by a propargyl group (a three-carbon unit with a C≡C triple bond) attached to a nitrogen atom. They serve as crucial building blocks in the synthesis of numerous nitrogen-containing heterocycles, natural products, and pharmacologically active molecules. Their significance in medicinal chemistry, particularly as components of enzyme inhibitors like monoamine oxidase (MAO) inhibitors, necessitates robust and unambiguous methods for their structural confirmation and purity assessment.

Spectroscopic techniques are indispensable tools for the characterization of these molecules. This guide provides a comprehensive overview of the primary spectroscopic methods used—Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy—offering detailed experimental protocols, data interpretation, and comparative data tables for researchers, scientists, and drug development professionals.

G General Workflow for Spectroscopic Characterization cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Analysis cluster_analysis Data Analysis & Confirmation Synthesis Synthesis of N-Substituted Propargylamine Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR (¹H, ¹³C) Purification->NMR IR IR Purification->IR MS Mass Spec Purification->MS UV_Vis UV-Vis (Optional) Purification->UV_Vis Data_Analysis Spectral Interpretation & Data Correlation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis UV_Vis->Data_Analysis Structure_Confirmation Structure Confirmation & Purity Assessment Data_Analysis->Structure_Confirmation

Caption: General workflow for synthesis and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of N-substituted propargylamines, providing detailed information about the carbon-hydrogen framework. Both ¹H and ¹³C NMR are routinely employed.

¹H NMR Spectroscopy

In ¹H NMR, the key diagnostic signals are those of the alkyne and the propargylic protons.

  • Acetylenic Proton (≡C-H): This proton typically appears as a triplet in the range of δ 2.2-2.3 ppm . The triplet splitting is due to coupling with the adjacent methylene (B1212753) protons (-CH₂-).

  • Propargylic Protons (-CH₂-N): These protons are adjacent to both the alkyne and the nitrogen atom. They generally resonate as a doublet of doublets or a quartet in the range of δ 3.0-4.1 ppm . The exact chemical shift and multiplicity depend on the coupling to the acetylenic proton and the nature of the substituents on the nitrogen.

  • N-H Proton: For primary or secondary propargylamines, the N-H proton signal is often broad and its chemical shift is variable, depending on the solvent, concentration, and temperature.

  • N-Substituent Protons: The signals for these protons will appear in their characteristic regions of the spectrum.

¹³C NMR Spectroscopy

¹³C NMR provides information about the carbon skeleton.

  • Alkynyl Carbons (-C≡C-): The two sp-hybridized carbons of the alkyne typically appear in the range of δ 70-85 ppm . The terminal, proton-bearing carbon (≡C-H) usually resonates at a slightly lower chemical shift than the internal quaternary carbon (-C≡).

  • Propargylic Carbon (-CH₂-N): This sp³-hybridized carbon resonates in the range of δ 28-60 ppm . Its chemical shift is influenced by the electronegativity of the nitrogen atom and its substituents.

Tabulated NMR Data
CompoundSolvent¹H NMR δ (ppm)¹³C NMR δ (ppm)Reference
N-(propargyl)-bromacetamideCDCl₃6.78 (br, NH), 4.07 (q, CH₂), 3.88 (s, COCH₂Br), 2.27 (t, ≡CH)168.4 (CO), 79.3 (qC, alkyne), 71.8 (≡CH), 37.1, 35.0, 29.4 (CH₂)[1]
N-propargyl-(2-thiobenzyl)acetamideCDCl₃7.34-7.22 (m, Ph), 6.91 (br, NH), 3.95 (q, CH₂N), 3.72 (s, COCH₂S), 3.12 (s, PhCH₂S), 2.24 (t, ≡CH)168.4 (CO), 137.0 (qC, Ph), 129.0, 128.8, 127.5 (CH, Ph), 79.3 (qC, alkyne), 71.8 (≡CH), 37.1, 35.0, 29.4 (CH₂)[1]
N-methyl-N-propargylbenzylamineCDCl₃7.40-7.17 (m, 10H), 3.54 (s, 2H), 3.18 (dd, 2H), 2.23 (s, 3H)138.9, 137.1, 129.1, 128.6, 128.3, 127.0, 61.9, 59.9, 42.2[2]
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified N-substituted this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a standard 5 mm NMR tube. Chloroform-d (CDCl₃) is a common choice as it is a good solvent for many organic compounds.[2]

  • Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2]

  • Instrumentation: Record the spectra on a Fourier Transform NMR (FT-NMR) spectrometer, for instance, a 300, 400, or 600 MHz instrument.[2][3]

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is used to simplify the spectrum and improve signal intensity.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in N-substituted propargylamines.

Key Vibrational Frequencies

The most diagnostic absorption bands are associated with the alkyne and amine moieties.

  • ≡C-H Stretch: A sharp, strong absorption band typically appears around 3300 cm⁻¹ . The presence of this band is a clear indication of a terminal alkyne.

  • C≡C Stretch: The carbon-carbon triple bond stretch gives rise to a weak to medium, sharp absorption band in the range of 2100-2150 cm⁻¹ .

  • N-H Stretch: For primary amines (R-NH₂), two bands ('twin peaks') are observed in the 3300-3500 cm⁻¹ region.[4] Secondary amines (R₂-NH) show a single band in this region. These can sometimes overlap with the ≡C-H stretch.

  • C-N Stretch: The stretching vibration of the C-N bond in aliphatic amines is found in the fingerprint region, typically between 1020-1220 cm⁻¹ .[4]

  • N-H Bend: An absorption band for N-H bending vibrations is often observed around 1580-1650 cm⁻¹ .[4]

G cluster_0 Characteristic IR Absorption Regions for Propargylamines IR_Spectrum label_NH_CH N-H Stretch ≡C-H Stretch ~3300-3500 cm⁻¹ label_CC C≡C Stretch ~2100-2150 cm⁻¹ label_NH_bend N-H Bend ~1580-1650 cm⁻¹ label_CN C-N Stretch ~1020-1220 cm⁻¹

Caption: Key functional group regions in an IR spectrum.
Tabulated IR Data

Functional GroupCharacteristic Absorption (cm⁻¹)IntensityReference
≡C-H Stretch~3300Strong, sharp[4]
C≡C Stretch2100 - 2150Weak to medium[4]
N-H Stretch (Primary)3300 - 3500Medium (two bands)[4]
N-H Stretch (Secondary)3300 - 3500Medium (one band)[4]
C-N Stretch1020 - 1220Medium[4]
N-H Bend1580 - 1650Medium[4]
Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • Neat (for liquids): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

    • Solid Film: If the compound is a solid, it can be dissolved in a volatile solvent, a drop placed on a salt plate, and the solvent allowed to evaporate, leaving a thin film of the compound.

    • KBr Pellet (for solids): Grind a small amount of the solid sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[3]

  • Data Acquisition:

    • First, record a background spectrum of the empty sample compartment (or the pure salt plates/KBr pellet).

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software automatically subtracts the background spectrum to produce the final IR spectrum of the compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound and offers insights into its structure through fragmentation analysis.

Ionization and Fragmentation
  • Ionization: Electrospray ionization (ESI) is commonly used for polar, non-volatile molecules, typically producing a protonated molecule [M+H]⁺. Electron ionization (EI) is used for more volatile compounds and results in a molecular ion (M⁺) and extensive fragmentation.

  • Molecular Ion: The peak with the highest mass-to-charge ratio (m/z) often corresponds to the molecular ion (in EI) or the protonated molecule (in ESI), confirming the molecular weight of the compound.

  • Key Fragmentation Pathways: A common fragmentation pathway for amines is alpha-cleavage , where the bond between the carbon alpha to the nitrogen and the adjacent carbon is broken. For N-substituted propargylamines, this can lead to the formation of a stable iminium ion. The propargyl group itself can also be lost.

G Typical ESI-MS Fragmentation of an N-Substituted this compound Parent [R₁R₂N-CH₂-C≡CH + H]⁺ Protonated Molecule [M+H]⁺ Frag1 [R₁R₂N=CH₂]⁺ Iminium Ion (α-cleavage) Parent->Frag1 Loss of C₃H₃ radical Frag2 [CH₂-C≡CH]⁺ Propargyl Cation Parent->Frag2 Loss of R₁R₂NH

Caption: Common fragmentation pathways in ESI-MS.
Tabulated MS Data

CompoundIonization MethodKey m/z valuesInterpretationReference
This compoundEI55, 54, 28M⁺, [M-H]⁺, [M-C₂H₃]⁺[5]
N-(propargyl)-bromacetamideFAB197.85, 199.85[M+Na]⁺ (showing bromine isotopes)[1]
Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (typically in the range of 1 µg/mL to 1 ng/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.[3] A small amount of formic acid or ammonium (B1175870) hydroxide (B78521) may be added to promote protonation [M+H]⁺ or deprotonation [M-H]⁻ in ESI.

  • Instrumentation: Use a mass spectrometer appropriate for the desired analysis (e.g., ESI-QTOF for high-resolution mass measurements or GC-MS with an EI source for volatile compounds).[3]

  • Data Acquisition: The sample solution is introduced into the ion source, typically via direct infusion or coupled with a chromatographic system like LC or GC. The mass analyzer separates the ions based on their m/z ratio, and the detector records their abundance.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores like aromatic rings or conjugated systems.

Electronic Transitions
  • For simple N-substituted propargylamines without additional chromophores, the absorption is typically in the far UV region and may not be readily observable on standard instruments.

  • The lone pair of electrons on the nitrogen atom can undergo an n→σ transition. The alkyne can undergo a π→π transition.

  • If the N-substituent is an aromatic ring (e.g., N-phenylthis compound), the π→π* transitions of the aromatic system will dominate the spectrum, typically appearing as strong absorption bands between 200-300 nm.[6] The substitution on the ring can influence the position and intensity of these bands.

Tabulated UV-Vis Data
CompoundSolventλ_max (nm)Reference
N-propargylcytisineVarious~260 and ~305[6]
Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile, or water). The concentration should be adjusted so that the maximum absorbance is between 0.1 and 1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

    • Fill a matched quartz cuvette with the sample solution.

    • Place both cuvettes in the spectrophotometer and record the spectrum over the desired wavelength range (e.g., 200-800 nm). The instrument will automatically subtract the absorbance of the solvent blank.

References

The Ascendance of Propargylamine Derivatives in Modern Medicine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The propargylamine moiety, a functional group characterized by a terminal alkyne linked to an amino group via a methylene (B1212753) bridge, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its unique chemical reactivity and structural features have paved the way for the development of a diverse range of pharmacologically active agents.[3] This technical guide provides an in-depth exploration of the discovery, history, and therapeutic applications of this compound derivatives, with a particular focus on their role as enzyme inhibitors in the treatment of neurodegenerative diseases and their burgeoning potential in oncology.

The journey of this compound derivatives in medicine is intrinsically linked to the development of monoamine oxidase (MAO) inhibitors.[4] The MAO enzymes, which exist in two isoforms (MAO-A and MAO-B), are crucial in the metabolism of monoamine neurotransmitters such as dopamine (B1211576), serotonin, and norepinephrine.[5] Dysregulation of these neurotransmitter systems is a hallmark of several neurological and psychiatric disorders. This compound-containing compounds have been instrumental in providing therapeutic intervention by modulating the activity of these enzymes.[6]

Historical Milestones and Key Discoveries

The story of this compound-based drugs begins with the serendipitous discovery of the antidepressant effects of iproniazid, a hydrazine (B178648) derivative, which was initially developed for the treatment of tuberculosis.[4] This led to the exploration of other MAO inhibitors. Pargyline was one of the early this compound derivatives to be introduced into clinical use as an irreversible, non-selective MAO inhibitor.[4]

A significant breakthrough came with the development of Selegiline (B1681611) (L-deprenyl) , a selective irreversible inhibitor of MAO-B.[4] This selectivity for MAO-B at lower doses is crucial as it preferentially increases dopamine levels in the brain while minimizing the "cheese effect," a hypertensive crisis associated with the inhibition of MAO-A in the gut.[4][7] Selegiline's neuroprotective properties and its ability to slow down the progression of Parkinson's disease marked a pivotal moment in the therapeutic application of this compound derivatives.[8]

Building on the success of selegiline, Rasagiline (B1678815) was developed as a more potent and selective irreversible MAO-B inhibitor.[9] Unlike selegiline, rasagiline is not metabolized to amphetamine-like substances, which can cause undesirable side effects.[8][9] Both selegiline and rasagiline have become cornerstones in the management of Parkinson's disease, used either as monotherapy in the early stages or as an adjunct to levodopa (B1675098) therapy.[10][11]

More recently, the focus has expanded to designing multi-target-directed ligands (MTDLs) that incorporate the this compound moiety.[11][12] These MTDLs aim to address the multifaceted nature of complex disorders like Alzheimer's disease by simultaneously modulating multiple targets, such as cholinesterases and MAO enzymes.[12][13]

Pharmacological Data of Key this compound Derivatives

The following tables summarize key quantitative data for prominent this compound-based drugs, highlighting their potency and selectivity as MAO inhibitors.

Compound Target IC50 / Ki Selectivity Index (SI) Therapeutic Application Reference
Selegiline MAO-BIC50: 0.35 µM (for MAO-B)SI > 285.7 (for MAO-B vs MAO-A)Parkinson's Disease[14]
Rasagiline MAO-BIC50: 0.0437 ± 0.002 µM (for hMAO-B)-Parkinson's Disease[15]
Pargyline MAO (non-selective)--Antihypertensive (historical)[4]
Clorgyline MAO-AIC50 = 8.85 ± 0.201 µM (for hMAO-B)Selective for MAO-AAntidepressant (research)[14][15]
Compound 1b AChE / MAO-BIC50 = 0.324 µM (AChE), IC50 = 1.427 µM (MAO-B)SI > 123 (AChE vs BuChE), SI > 35 (MAO-B vs MAO-A)Alzheimer's Disease (preclinical)[16]
Compound 34 MAO-BIC50 = 0.19 µMSI = 146.8 (for MAO-B vs MAO-A)Neurodegenerative Disorders (preclinical)[14]
Compound 37 MAO-AKi = 0.06 ± 0.003 µMSI = 1.02 x 10⁻⁵ (for MAO-A vs MAO-B)Neurodegenerative Disorders (preclinical)[14]
Compound 17 MAO-BIC50 = 0.01 ± 0.005 µM-Parkinson's Disease (preclinical)[15]

Mechanism of Action and Signaling Pathways

The primary mechanism of action for many clinically significant this compound derivatives is the irreversible inhibition of monoamine oxidase. The this compound moiety acts as a "suicide" inhibitor, forming a covalent bond with the N5 atom of the flavin adenine (B156593) dinucleotide (FAD) cofactor at the active site of the MAO enzyme.[4][9] This covalent modification permanently inactivates the enzyme.

MAO_Inhibition cluster_0 MAO Enzyme Active Site MAO_FAD MAO-FAD Cofactor Intermediate Reactive Intermediate MAO_FAD->Intermediate Enzymatic Oxidation This compound This compound Derivative This compound->MAO_FAD Binding Inactive_MAO Covalently Modified Inactive MAO Intermediate->Inactive_MAO Covalent Adduct Formation

Mechanism of irreversible MAO inhibition by this compound derivatives.

Beyond MAO inhibition, this compound derivatives have been shown to possess neuroprotective properties through various signaling pathways.[17] These include the regulation of apoptosis-related proteins, such as the Bcl-2 family, and interaction with enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[17] Some derivatives also exhibit antioxidant and iron-chelating activities, which are relevant in the context of neurodegenerative diseases where oxidative stress and metal dyshomeostasis play a significant role.[11][13]

Neuroprotection_Pathway This compound This compound Derivatives MAO_B MAO-B Inhibition This compound->MAO_B GAPDH GAPDH Interaction This compound->GAPDH Dopamine Increased Dopamine Levels MAO_B->Dopamine Neurotransmission Enhanced Dopaminergic Neurotransmission Dopamine->Neurotransmission Neuroprotection Neuroprotection Neurotransmission->Neuroprotection Apoptosis Anti-apoptotic Signaling GAPDH->Apoptosis Apoptosis->Neuroprotection

Simplified signaling pathways for the neuroprotective effects of this compound derivatives.

Synthesis and Experimental Protocols

The synthesis of propargylamines is most commonly achieved through a one-pot, three-component reaction known as the A³ (Aldehyde-Alkyne-Amine) coupling reaction.[18][19] This method is highly efficient and atom-economical.[18]

General Experimental Protocol for A³ Coupling Reaction

Materials:

  • Aldehyde (1.0 mmol)

  • Secondary amine (1.2 mmol)

  • Terminal alkyne (1.5 mmol)

  • Copper(I) bromide (CuBr) (5 mol%)

  • Solvent (e.g., Toluene, Acetonitrile, or water)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add the aldehyde, secondary amine, and solvent.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne followed by the copper(I) bromide catalyst.

  • The reaction mixture is then stirred at a specified temperature (ranging from room temperature to 80 °C) and monitored by thin-layer chromatography (TLC).[18]

  • Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the desired this compound.[18]

A3_Coupling_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Reactants Aldehyde + Amine + Alkyne + Solvent Catalyst Add Cu(I) Catalyst Reactants->Catalyst Heating Stir at appropriate temperature (Monitor by TLC) Catalyst->Heating Quench Quench with aq. NH4Cl Heating->Quench Extract Extract with organic solvent Quench->Extract Dry Dry, filter, and concentrate Extract->Dry Purify Column Chromatography Dry->Purify Final_Product Pure this compound Purify->Final_Product

Experimental workflow for the A³ coupling synthesis of propargylamines.
Biological Evaluation: MAO Inhibition Assay

The inhibitory activity of this compound derivatives against MAO-A and MAO-B is typically determined using a fluorometric or radiometric assay.

General Protocol (Fluorometric Assay):

  • Recombinant human MAO-A or MAO-B is pre-incubated with various concentrations of the test compound (this compound derivative) in a buffer at 37 °C.

  • The enzymatic reaction is initiated by the addition of a substrate (e.g., kynuramine (B1673886) for MAO-A, benzylamine (B48309) for MAO-B) and a probe that fluoresces upon enzymatic activity (e.g., Amplex Red).

  • The fluorescence is measured over time using a microplate reader.

  • The rate of reaction is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Emerging Therapeutic Areas

While the primary application of this compound derivatives has been in neurodegenerative diseases, their therapeutic potential is expanding.

Oncology: Recent studies have highlighted the anticancer properties of certain this compound derivatives.[20][21] Some compounds have shown selective cytotoxicity against various cancer cell lines, including triple-negative breast cancer and pancreatic cancer.[20] The mechanisms underlying their anticancer effects are still under investigation but may involve the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell proliferation.

Multi-target-directed Ligands: The development of MTDLs containing a this compound moiety is a promising strategy for complex diseases.[22] For Alzheimer's disease, researchers are designing molecules that can simultaneously inhibit MAO-B, cholinesterases, and amyloid-β aggregation, and chelate metal ions.[16]

Conclusion

The this compound scaffold has proven to be a remarkably versatile and fruitful starting point for drug discovery. From their initial success as MAO-B inhibitors for Parkinson's disease to their current exploration in oncology and as multi-target agents for Alzheimer's disease, these compounds continue to be of significant interest to medicinal chemists and drug development professionals. The well-established synthetic routes, particularly the A³ coupling reaction, facilitate the generation of diverse chemical libraries for further biological evaluation. As our understanding of complex diseases deepens, the rational design of novel this compound derivatives holds immense promise for the development of next-generation therapeutics.

References

Propargylamine Derivatives as Monoamine Oxidase (MAO) Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Monoamine oxidase (MAO) enzymes, particularly MAO-B, are critical targets in the development of therapeutics for neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. The inhibition of MAO-B prevents the degradation of key neurotransmitters, like dopamine (B1211576), and reduces oxidative stress, offering both symptomatic relief and potential neuroprotective benefits.[1][2] Propargylamine derivatives represent a cornerstone class of MAO inhibitors, encompassing both irreversible and reversible agents.[1][3] This technical guide provides a comprehensive overview of this compound-based MAO inhibitors, detailing their mechanism of action, structure-activity relationships, synthesis strategies, and key experimental protocols for their evaluation. Quantitative data on the inhibitory potency of various derivatives are presented for comparative analysis, and critical experimental workflows are visualized to aid in research and development.

Introduction to Monoamine Oxidase and this compound Inhibitors

Monoamine oxidases (MAO-A and MAO-B) are flavin adenine (B156593) dinucleotide (FAD)-containing enzymes located on the outer mitochondrial membrane that catalyze the oxidative deamination of monoamine neurotransmitters (e.g., dopamine, serotonin (B10506), norepinephrine) and other biogenic amines.[4][5] While both isoforms share over 70% sequence homology, they exhibit distinct substrate specificities and inhibitor sensitivities.[3] MAO-A preferentially metabolizes serotonin and norepinephrine, making its selective inhibitors useful as antidepressants.[3][6] MAO-B, the predominant form in the human brain (over 80%), primarily degrades dopamine and phenylethylamine.[4] Its inhibition is a key strategy in managing Parkinson's disease, as it increases striatal dopamine levels and may slow disease progression.[7]

The this compound functional group is a "privileged scaffold" in the design of MAO inhibitors.[8] This moiety is present in seminal drugs like selegiline (B1681611) ((-)-deprenyl), rasagiline (B1678815), and pargyline, which are irreversible inhibitors that form a covalent adduct with the FAD cofactor of the enzyme.[1][9] The therapeutic potential of these compounds extends beyond simple MAO inhibition; the this compound structure itself is associated with neuroprotective and anti-apoptotic properties, independent of its action on MAO.[7][10] This has spurred the development of multi-target-directed ligands (MTDLs) that combine the this compound pharmacophore with other functionalities (e.g., cholinesterase inhibition, iron chelation) to address the complex, multifactorial nature of neurodegenerative diseases.[8][11][12]

Mechanism of Action

The inhibitory mechanism of this compound derivatives can be broadly classified into two categories: irreversible and reversible.

Irreversible Inhibition

The hallmark of traditional this compound inhibitors like selegiline and rasagiline is their mechanism-based irreversible inactivation of MAO.[4] The process is initiated by the enzyme itself, which treats the inhibitor as a substrate. The widely accepted mechanism involves the following steps:[1][13][14]

  • Oxidation: The FAD cofactor in the MAO active site abstracts a hydride from the carbon alpha to the nitrogen of the this compound, oxidizing the inhibitor to form a highly reactive iminium cation intermediate.[13]

  • Nucleophilic Attack: A nucleophilic residue on the reduced flavin cofactor (specifically the N5 atom) attacks the electrophilic species.[1][13]

  • Covalent Adduct Formation: This attack results in the formation of a stable, covalent bond between the inhibitor and the FAD cofactor, rendering the enzyme permanently inactive.[4][13]

This "suicide inhibition" is highly effective but has raised concerns about potential side effects associated with permanent enzyme deactivation.[1]

Irreversible_Inhibition Figure 1. Mechanism of Irreversible MAO Inhibition This compound This compound Inhibitor Complex Enzyme-Inhibitor Complex This compound->Complex Reversible Binding MAO_FAD MAO Active Site (Oxidized FAD) MAO_FAD->Complex Iminium Iminium Cation + Reduced FADH- Complex->Iminium Oxidation by MAO Adduct Covalent Flavin Adduct (Inactive Enzyme) Iminium->Adduct Nucleophilic Attack

Caption: Mechanism of Irreversible MAO Inhibition.

Reversible Inhibition

To mitigate the risks of irreversible inhibition, newer this compound derivatives have been developed as reversible inhibitors.[1] Furthermore, compounds with an internal (non-terminal) triple bond are being explored, as they are incapable of forming the covalent bond characteristic of irreversible inhibitors.[1] These compounds bind non-covalently to the active site through interactions such as hydrogen bonds and van der Waals forces, allowing for a dynamic inhibition that can be overcome by changes in substrate concentration. Kinetic studies are essential to confirm the reversible nature of these inhibitors.[2]

Structure-Activity Relationships (SARs)

The inhibitory potency and selectivity (MAO-B vs. MAO-A) of this compound derivatives are heavily influenced by their chemical structure. Key SAR insights include:

  • N-Substitution: The nature of the substituent on the nitrogen atom is critical. For instance, in aliphatic propargylamines, a methyl group on the nitrogen is often optimal, while replacement with an ethyl group can significantly decrease activity.[15] Tertiary amines generally show better activity than secondary amines.[4]

  • Aliphatic Chain Length: In series of aliphatic derivatives, inhibitory potency in vitro tends to increase with the length of the carbon chain. However, for in vivo activity, shorter chains (4-6 carbons) are often more potent, especially after oral administration, likely due to better pharmacokinetic properties.[15]

  • Aromatic Moieties: The presence of aromatic rings, such as the indane ring in rasagiline, promotes binding within the hydrophobic active site of MAO-B through favorable π-π stacking and N-H···π interactions with residues like Gln206.[4]

  • Stereochemistry: The stereocenter can have a profound impact on activity. For example, the R-(-)-enantiomer of certain aliphatic propargylamines is reported to be 20-fold more active than the S-(+)-enantiomer.[15]

Quantitative Inhibitory Data

The following tables summarize the in vitro inhibitory activities (IC₅₀ values) of selected this compound derivatives against human MAO-A (hMAO-A) and MAO-B (hMAO-B). These values are crucial for comparing the potency and selectivity of different compounds.

Table 1: Reference this compound MAO Inhibitors

CompoundTargetIC₅₀ (nM)Reference(s)
Rasagiline hMAO-B14 - 36[1]
Selegiline hMAO-B5 - 10[16]
Pargyline hMAO-B80 - 2690[1][16]
Clorgyline hMAO-A~11[12]

Table 2: Recently Developed this compound Derivatives (2020-2024)

Compound IDTargetIC₅₀ (nM)Selectivity Index (SI) for MAO-BReference(s)
trans-PADPZ hMAO-B6430-[1]
Compound 1 hMAO-B178-[1]
Compound 15 hMAO-B30-[1]
Compound 17 hMAO-B--[16]
Compound 19 hMAO-B50155[16]
Compound 20 hMAO-B50-[16]
Compound 21 hMAO-B8373.5[16]
Compound A2 hMAO-A17.16-[17]
Compound A5 hMAO-B17.00-[17]

Note: IC₅₀ values can vary based on experimental conditions. SI is calculated as IC₅₀ (MAO-A) / IC₅₀ (MAO-B).

Synthesis Strategies

The synthesis of propargylamines is most commonly achieved through multicomponent reactions, prized for their efficiency and atom economy.

A³ (Aldehyde-Alkyne-Amine) Coupling

The A³ coupling is the most prominent method for synthesizing propargylamines.[8] This one-pot, three-component reaction involves an aldehyde, a terminal alkyne, and an amine, typically catalyzed by a metal salt (e.g., copper, gold, silver).[8]

General Protocol for Copper-Catalyzed A³ Coupling:

  • In a reaction vessel under an inert atmosphere (e.g., N₂), combine the amine (2.0 mmol), aldehyde or ketone (2.0 mmol), and a copper(I) salt catalyst (e.g., CuCl, 10 mol%).[18]

  • Add a suitable solvent, such as toluene (B28343) (4 mL).[18]

  • Add the terminal alkyne (2.2 mmol) to the mixture at room temperature.[18]

  • Heat the reaction mixture (e.g., to 100 °C) and stir for a specified time (e.g., 12 hours), monitoring progress by Thin Layer Chromatography (TLC).[18]

  • Upon completion, cool the reaction, remove the solvent, and perform an aqueous workup (e.g., add water and DCM).[18]

  • Extract the product with an organic solvent, dry the combined organic layers (e.g., with Na₂SO₄), and concentrate.[18]

  • Purify the crude product by silica (B1680970) gel column chromatography to isolate the desired this compound derivative.[18]

Numerous variations exist, including solvent-free conditions and the use of different catalysts to optimize yields and accommodate various functional groups.[13]

Key Experimental Protocols

The evaluation of novel this compound derivatives involves a cascade of in vitro and in vivo assays to determine their inhibitory activity, selectivity, mechanism, and therapeutic potential.

Experimental_Workflow Figure 2. General Workflow for MAO Inhibitor Evaluation cluster_0 In Vitro Screening cluster_1 In Vivo Validation Synthesis Compound Synthesis MAO_Assay MAO-A/MAO-B Inhibition Assay (IC50, Selectivity) Synthesis->MAO_Assay Primary Screen Kinetics Enzyme Kinetics (Reversibility) MAO_Assay->Kinetics Lead Compounds BBB_PAMPA BBB Permeability (PAMPA) Kinetics->BBB_PAMPA Neuroprotection Neuroprotection Assay (e.g., PC12 + H₂O₂/MPP+) BBB_PAMPA->Neuroprotection Animal_Model Animal Model of PD (e.g., MPTP Mouse) Neuroprotection->Animal_Model Promising Candidate Behavioral Behavioral Testing (Rotarod, Pole Test) Animal_Model->Behavioral Neurochemical Neurochemical Analysis (Striatal Dopamine by HPLC) Animal_Model->Neurochemical

Caption: General Workflow for MAO Inhibitor Evaluation.

In Vitro MAO Inhibition Assay (Fluorometric Method)

This assay is used to determine the IC₅₀ values of test compounds against MAO-A and MAO-B. It is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate.[2][19]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., p-Tyramine, a substrate for both isoforms)[12]

  • Horseradish Peroxidase (HRP)

  • Fluorometric probe (e.g., Amplex Red, OxiRed™)[2][10]

  • Assay Buffer

  • Positive controls: Clorgyline (for MAO-A), Selegiline or Pargyline (for MAO-B)[12][19]

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black, flat-bottom microplate

Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, substrates, probe, HRP, and controls according to the kit manufacturer's instructions.[9][12] Test compounds should be prepared in a dilution series.

  • Inhibitor Incubation:

    • To appropriate wells of the 96-well plate, add the MAO-A or MAO-B enzyme solution.

    • Add the test compound at various concentrations, the positive control inhibitor, or solvent (for enzyme control wells).

    • Incubate for a specified time (e.g., 10-30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.[9][19]

  • Reaction Initiation:

    • Prepare an Assay Working Reagent containing the MAO substrate, HRP, and the fluorometric probe in assay buffer.[12]

    • Add the Working Reagent to all wells to start the enzymatic reaction.

  • Measurement:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity (e.g., Ex/Em = 530-540 nm / 585-590 nm) kinetically over a period (e.g., 20-30 minutes).[10][12]

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Determine the percent inhibition for each concentration of the test compound relative to the enzyme control.

    • Plot percent inhibition versus log[inhibitor concentration] and fit the data to a suitable model to calculate the IC₅₀ value.

In Vivo MPTP Mouse Model of Parkinson's Disease

The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model is a widely used neurotoxin-based model to study Parkinson's disease and evaluate the efficacy of neuroprotective agents.[14][20] MPTP is metabolized to the toxic metabolite MPP+ by MAO-B in astrocytes, which then selectively destroys dopaminergic neurons in the substantia nigra.[20]

Materials:

  • C57BL/6 mice (known to be sensitive to MPTP)

  • MPTP hydrochloride (MPTP-HCl)

  • Sterile saline

  • Test compound (MAO inhibitor) and vehicle

  • Equipment for behavioral testing (e.g., Rotarod, pole test apparatus)

  • HPLC system for neurochemical analysis

Procedure:

  • Dosing Regimen:

    • Dissolve the test compound in a suitable vehicle. Administer the compound (e.g., via oral gavage or intraperitoneal injection) to the treatment group of mice for a predetermined period. A vehicle-only group serves as a control.

    • Prepare a fresh solution of MPTP-HCl in sterile saline.

    • Induce neurodegeneration using an established MPTP dosing regimen. A common acute regimen involves four intraperitoneal (i.p.) injections of MPTP (e.g., 20 mg/kg) spaced two hours apart.[1] On the day of MPTP administration, the test compound is typically given 30-60 minutes before the first MPTP injection.[1]

  • Behavioral Assessment (typically performed 7 days post-MPTP):

    • Rotarod Test: To assess motor coordination and balance, place mice on an accelerating rotating rod and record the latency to fall.[1][17]

    • Pole Test: To measure bradykinesia, place the mouse head-up on a vertical pole and record the time to turn downward and the total time to descend.[1][17]

  • Neurochemical Analysis (at the end of the study):

    • Euthanize the mice and rapidly dissect the striata.[1]

    • Homogenize the tissue and analyze the levels of dopamine and its metabolites (DOPAC, HVA) using HPLC with electrochemical detection.[4]

    • A successful neuroprotective compound will mitigate the MPTP-induced reduction in striatal dopamine levels.

Parallel Artificial Membrane Permeability Assay (PAMPA) for BBB

The PAMPA-BBB assay is a high-throughput in vitro method to predict the passive diffusion of a compound across the blood-brain barrier (BBB).[11][21]

Materials:

  • 96-well filter plate (donor plate) and 96-well acceptor plate

  • Artificial membrane solution (e.g., porcine brain lipid dissolved in dodecane)[11][16]

  • Phosphate-buffered saline (PBS), pH ~7.4

  • Test compound and controls (high and low permeability)

  • LC-MS/MS system for quantification

Procedure:

  • Membrane Coating: Coat the filter membrane of the donor plate with the artificial lipid solution and allow the solvent to evaporate.[11]

  • Compound Preparation: Dissolve the test compound in PBS to a known concentration (e.g., 500 µM).[16]

  • Assay Setup:

    • Fill the wells of the acceptor plate with fresh PBS.

    • Place the lipid-coated donor plate on top of the acceptor plate to form a "sandwich."

    • Add the test compound solution to the donor wells.[11]

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).[11][16]

  • Quantification: After incubation, measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.[11]

  • Permeability Calculation: Calculate the effective permeability (Pe) using the following equation:

    • Pe (cm/s) = [-ln(1 - Cₐ/Cₑₙ)] * Vₐ / (A * t)

    • Where Cₐ is the concentration in the acceptor well, Cₑₙ is the equilibrium concentration, Vₐ is the volume of the acceptor well, A is the membrane area, and t is the incubation time.

    • Compounds with Pe > 1.5 x 10⁻⁶ cm/s are generally classified as having high permeability.[5]

Multi-Target-Directed Ligand (MTDL) Approach

The complexity of neurodegenerative diseases supports the rationale for designing drugs that can modulate multiple targets simultaneously. This compound derivatives are ideal scaffolds for MTDLs due to their inherent MAO-B inhibitory and neuroprotective activities.[8][12]

MTDL_Concept Figure 3. MTDL Strategy for Neurodegeneration This compound This compound Core MAO_Inhibition MAO-B Inhibition (Dopamine Sparing, Reduced Oxidative Stress) This compound->MAO_Inhibition MTDL Multi-Target-Directed Ligand (MTDL) MAO_Inhibition->MTDL ChE_Inhibition Cholinesterase (AChE/BuChE) Inhibition ChE_Inhibition->MTDL Iron_Chelation Iron Chelation Iron_Chelation->MTDL Other_Targets Other CNS Targets (e.g., Aβ Aggregation Inhibition, NMDA Receptor Antagonism) Other_Targets->MTDL

Caption: MTDL Strategy for Neurodegeneration.

Conclusion

This compound derivatives remain a highly valuable and versatile class of compounds in the ongoing search for effective treatments for neurodegenerative diseases. Their well-established role as potent MAO-B inhibitors, combined with intrinsic neuroprotective properties, makes them exceptional candidates for both single-target and multi-target therapeutic strategies. A thorough understanding of their mechanism of action, structure-activity relationships, and the application of a systematic battery of in vitro and in vivo experimental evaluations are paramount for the successful development of novel, next-generation MAO inhibitors. The protocols and data presented in this guide serve as a foundational resource for researchers dedicated to advancing this critical field of drug discovery.

References

The Pivotal Role of Propargylamine in Heterocyclic Compound Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propargylamines are a versatile and highly valuable class of organic compounds, serving as fundamental building blocks in the synthesis of a diverse array of heterocyclic systems. Their unique structural motif, featuring a reactive terminal alkyne and a nucleophilic amine, allows for a wide range of chemical transformations, making them indispensable synthons in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the role of propargylamine in the synthesis of key heterocyclic compounds, with a focus on reaction mechanisms, detailed experimental protocols, and quantitative data to support researchers in their synthetic endeavors.

Core Synthetic Strategies and Applications

The utility of propargylamines in heterocyclic synthesis is primarily exploited through several key reaction pathways, including multicomponent reactions, cyclization/annulation cascades, and cross-coupling reactions. These strategies have enabled the efficient construction of a multitude of heterocyclic scaffolds, many of which are present in biologically active molecules and approved pharmaceuticals.[1] Notably, this compound derivatives are central to the development of inhibitors for monoamine oxidase B (MAO-B), an important therapeutic target in neurodegenerative diseases such as Parkinson's and Alzheimer's.[2][3][4]

Multicomponent Reactions: The A³ Coupling

The most prominent multicomponent reaction involving propargylamines is the A³ (aldehyde-alkyne-amine) coupling, a one-pot synthesis of propargylamines from an aldehyde, a terminal alkyne, and an amine.[5][6] This reaction is highly atom-economical and allows for the rapid generation of molecular complexity from simple, readily available starting materials.

A3_Coupling_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates Aldehyde Aldehyde (R¹CHO) Iminium Iminium Ion [R¹CH=NR²R³]⁺ Aldehyde->Iminium Condensation Amine Amine (R²R³NH) Amine->Iminium Alkyne Terminal Alkyne (R⁴C≡CH) Metal_Acetylide Metal Acetylide [M]-C≡CR⁴ Alkyne->Metal_Acetylide C-H Activation Catalyst Metal Catalyst (e.g., Cu(I)) Catalyst->Metal_Acetylide This compound This compound Iminium->this compound Nucleophilic Attack Metal_Acetylide->this compound

Caption: General mechanism of the metal-catalyzed A³ coupling reaction.

Quantitative Data for A³ Coupling Reactions

The efficiency of the A³ coupling reaction is highly dependent on the choice of catalyst, solvent, and reaction temperature. The following table summarizes representative quantitative data for the synthesis of propargylamines via A³ coupling.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
CuI5Toluene (B28343)801285-95[6]
CuBr10Acetonitrile801280-90[7]
CuCl₂5i-PrOH80875-92[8]
AgOAc5Toluene602470-88[1]
AuCl₃2Water100488-96[1]
Fe(0)@rGO-DMF80597[9]
Experimental Protocol: General Procedure for A³ Coupling
  • To a round-bottom flask charged with a magnetic stir bar, add the aldehyde (1.0 mmol), amine (1.2 mmol), and the chosen catalyst (e.g., CuI, 0.05 mmol, 5 mol%).

  • Add the solvent (e.g., toluene, 5 mL) and stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne (1.5 mmol) to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 80 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired this compound.[7]

Synthesis of Key Heterocyclic Compounds

Propargylamines serve as versatile precursors for a wide range of nitrogen-containing heterocycles. The following sections detail the synthesis of some of the most important classes of these compounds.

Pyrroles

Pyrroles are a fundamental class of N-heterocycles found in numerous natural products and pharmaceuticals. Propargylamines can be readily converted to polysubstituted pyrroles through various metal-catalyzed and metal-free methods.[10][11]

CatalystReaction TypeSolventTemperature (°C)Time (h)Yield (%)Reference
Cs₂CO₃Base-promoted cascadeDMF801053-81[10]
InCl₃MulticomponentTolueneReflux1270-85[11]
Ru-complexCyclizationToluene1102465-80[12]
  • In a sealed tube, combine the propargyl sulfonamide (0.20 mmol, 1 equiv.), trimethylsilyl (B98337) cyanide (TMSCN, 0.60 mmol, 3 equiv.), and Cs₂CO₃ (0.60 mmol, 3 equiv.).

  • Add DMF (2 mL) as the solvent.

  • Heat the reaction mixture at 80 °C for 10 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) and wash with water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the pentasubstituted pyrrole.[10]

Pyridines

Pyridine (B92270) and its derivatives are ubiquitous in medicinal chemistry. Propargylamines can be utilized in copper- or gold-catalyzed reactions with carbonyl compounds to afford a variety of substituted pyridines.[13][14]

CatalystCo-reactantSolventTemperature (°C)Time (h)Yield (%)Reference
CuCl₂Cyclic Ketonei-PrOH80870-95[8]
Cu(I)-ThioamideAldehydeSolvent-free801280-90[9]
AuCl₃Ketone/AldehydeDCE801275-90[2]
  • In a pressure tube, combine the cyclic ketone (1.0 mmol), this compound (1.2 mmol), and CuCl₂ (0.05 mmol, 5 mol%).

  • Add isopropanol (B130326) (i-PrOH, 3 mL) as the solvent.

  • Seal the tube and heat the reaction mixture at 80 °C for 8 hours.

  • After cooling, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to give the fused pyridine derivative.[8]

Quinolines

Quinolines are an important class of heterocyclic compounds with a broad spectrum of biological activities. Palladium-catalyzed cyclization of propargylamines is a powerful method for the synthesis of functionalized quinolines.[15]

CatalystLigandSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(OAc)₂-Toluene8012up to 93[15]
Pd(dba)₂PPh₃Dioxane1001270-85[8]
  • In a Schlenk tube, dissolve the this compound (0.1 mmol) and Pd(OAc)₂ (5 mol%) in toluene (2 mL).

  • Stir the reaction mixture at 80 °C under an air atmosphere for 12 hours.

  • After cooling, remove the solvent by vacuum distillation.

  • Purify the crude mixture via flash column chromatography to obtain the target quinoline (B57606) product.[15]

Oxazolidinones

Oxazolidinones are a class of heterocyclic compounds known for their antibacterial activity. They can be synthesized from propargylamines through metal-catalyzed reactions involving carbon dioxide.[9][16]

CatalystCO₂ SourceSolventTemperature (°C)Time (h)Yield (%)Reference
PdCl₂(dppf)Atmospheric CO₂DMSO402434[9]
Cu(I) complex/TBD1 bar CO₂-4012up to 95[17]
Basic AluminascCO₂scCO₂1502166-96[18]
  • To a pressure vessel, add the this compound (1.0 mmol), aryl iodide (1.2 mmol), PdCl₂(dppf) (0.05 mmol, 5 mol%), and NaOtBu (1.5 mmol).

  • Add DMSO as the solvent.

  • Pressurize the vessel with atmospheric CO₂ and heat the reaction at 40 °C for 24 hours.

  • After cooling and depressurizing, dilute the reaction mixture with ethyl acetate and wash with water.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield the oxazolidinone.[9]

Sonogashira Coupling in Heterocycle Synthesis

The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is another powerful tool for incorporating the this compound moiety into heterocyclic systems.[19][20] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.

Sonogashira_Coupling_Workflow cluster_reactants Reactants & Catalysts Aryl_Halide Aryl/Vinyl Halide Reaction_Setup Reaction Setup (Inert Atmosphere) Aryl_Halide->Reaction_Setup This compound This compound This compound->Reaction_Setup Pd_Catalyst Pd Catalyst Pd_Catalyst->Reaction_Setup Cu_Catalyst Cu(I) Co-catalyst Cu_Catalyst->Reaction_Setup Base Amine Base Base->Reaction_Setup Reaction Stirring at RT or Elevated Temp. Reaction_Setup->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Coupled Product Purification->Product

Caption: General experimental workflow for a Sonogashira coupling reaction.

Experimental Protocol: Sonogashira Coupling of an Aryl Halide with this compound
  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the aryl halide (1.0 mmol) in a suitable solvent (e.g., THF or DMF).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), copper(I) iodide (CuI, 0.04 mmol, 4 mol%), and a base (e.g., triethylamine (B128534) or diisopropylamine, 2.0 mmol).

  • To this mixture, add the this compound (1.2 mmol).

  • Stir the reaction at room temperature or heat as required, monitoring by TLC.

  • Once the reaction is complete, dilute with an organic solvent and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer, concentrate, and purify by flash column chromatography.[19]

Role in Drug Development: MAO-B Inhibition

This compound is a key pharmacophore in several drugs used to treat neurodegenerative disorders. These compounds often act as irreversible inhibitors of monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of neurotransmitters like dopamine (B1211576).[2][3] Inhibition of MAO-B increases dopamine levels in the brain, providing symptomatic relief in Parkinson's disease.

MAO_B_Inhibition MAO_B Monoamine Oxidase B (MAO-B) DOPAC DOPAC (Inactive) MAO_B->DOPAC Covalent_Adduct Irreversible Covalent Adduct (MAO-B Inactivated) Dopamine Dopamine Dopamine->MAO_B Metabolism Increased_Dopamine Increased Dopamine Levels in Synapse Propargylamine_Inhibitor This compound Inhibitor (e.g., Selegiline, Rasagiline) Propargylamine_Inhibitor->MAO_B Irreversible Inhibition Therapeutic_Effect Therapeutic Effect (e.g., Parkinson's Symptom Relief) Increased_Dopamine->Therapeutic_Effect

Caption: Signaling pathway illustrating the role of this compound inhibitors on MAO-B.

The mechanism of irreversible inhibition involves the formation of a covalent adduct between the oxidized this compound derivative and the FAD cofactor of the MAO-B enzyme.[3][21]

Conclusion

This compound is a remarkably versatile and indispensable building block in the synthesis of heterocyclic compounds. The diverse reactivity of its alkyne and amine functionalities enables the construction of a wide array of important scaffolds through multicomponent reactions, cyclizations, and cross-coupling strategies. The continued development of novel synthetic methodologies centered around this compound will undoubtedly lead to the discovery of new bioactive molecules and advanced materials, further solidifying its crucial role in modern organic and medicinal chemistry. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the synthetic potential of this powerful synthon.

References

The Propargylamine Moiety: A Linchpin in Modern Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Reactions of the Terminal Alkyne in Propargylamine for Researchers, Scientists, and Drug Development Professionals.

The this compound motif, characterized by the presence of a terminal alkyne adjacent to an amino group, stands as a cornerstone in contemporary medicinal chemistry and organic synthesis. Its unique electronic properties and versatile reactivity have positioned it as a privileged scaffold in the design of novel therapeutics, particularly in the fields of neurodegenerative diseases and oncology.[1][2][3] The terminal alkyne functionality serves as a reactive handle for a multitude of transformations, enabling the construction of complex molecular architectures with high efficiency and selectivity. This guide provides a comprehensive overview of the fundamental reactions of the terminal alkyne in this compound, complete with quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in their scientific endeavors.

Core Reactivity of the this compound Terminal Alkyne

The reactivity of the terminal alkyne in this compound is dominated by its acidic proton and its ability to participate in a variety of metal-catalyzed and cycloaddition reactions. The principal transformations include the A³ (Aldehyde-Alkyne-Amine) coupling, Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and the Sonogashira coupling. These reactions are prized for their reliability, broad substrate scope, and often mild reaction conditions.

A³ Coupling (Aldehyde-Alkyne-Amine) Reaction

The A³ coupling is a powerful one-pot, three-component reaction that efficiently synthesizes propargylamines from an aldehyde, a terminal alkyne (in this context, often a pre-existing this compound derivative or this compound itself), and an amine.[4][5] This atom-economical process is typically catalyzed by various metal salts, with copper, gold, and silver being the most prevalent.[5] The reaction proceeds through the in-situ formation of an iminium ion from the aldehyde and amine, which is then attacked by a metal-acetylide species generated from the terminal alkyne.[5]

// Nodes aldehyde [label="Aldehyde\n(R1CHO)", fillcolor="#F1F3F4", fontcolor="#202124"]; amine [label="Amine\n(R2R3NH)", fillcolor="#F1F3F4", fontcolor="#202124"]; propargylamine_alkyne [label="Terminal Alkyne\n(in this compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; metal_catalyst [label="Metal Catalyst\n(e.g., CuI)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; iminium_ion [label="Iminium Ion\n[R1CH=NR2R3]+", fillcolor="#4285F4", fontcolor="#FFFFFF"]; metal_acetylide [label="Metal Acetylide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="this compound\nProduct", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges aldehyde -> iminium_ion [label="-H2O"]; amine -> iminium_ion; propargylamine_alkyne -> metal_acetylide [label="+ [M]+"]; metal_catalyst -> metal_acetylide [style=dashed]; metal_acetylide -> iminium_ion [label="Nucleophilic\nAttack"]; iminium_ion -> product; } caption: "Mechanism of the A³ Coupling Reaction."

Quantitative Data for A³ Coupling Reactions

The efficiency of the A³ coupling reaction is influenced by the choice of catalyst, solvent, and reaction temperature. The following table summarizes representative quantitative data for the synthesis of propargylamines via this method.

Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
CuI (5)Neat80-1001-485-95[5]
CuBr (10)Acetonitrile801280-90[5]
AgI (5)WaterRT1280-92[6]
Au(III) salen complexWater40-up to 99[6]
Zn(OTf)₂Solvent-freeRT-up to 95[6]

Experimental Protocol for a Copper-Catalyzed A³ Coupling Reaction

  • Materials : Aldehyde (1.0 mmol), amine (1.2 mmol), terminal alkyne (1.5 mmol), and Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%).

  • Procedure :

    • To a screw-capped vial, add the aldehyde, amine, terminal alkyne, and CuI.[5]

    • Seal the vial and heat the reaction mixture at 80-100 °C with stirring.[5]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]

    • Upon completion (typically 1-4 hours), cool the reaction mixture to room temperature.[5]

    • Dilute the mixture with ethyl acetate (B1210297) (10 mL) and water (10 mL).[5]

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).[5]

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[5]

    • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired this compound.[5]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of "click chemistry," is a highly efficient and regioselective method for forming 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide (B81097).[7][8] The this compound moiety is an excellent substrate for this transformation, enabling its conjugation to a wide variety of molecules, including biomolecules, polymers, and fluorescent dyes.[7][9] The reaction is typically catalyzed by a copper(I) species, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate (B8700270).[7]

// Nodes this compound [label="this compound\n(Terminal Alkyne)", fillcolor="#F1F3F4", fontcolor="#202124"]; cu1 [label="Cu(I)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; cu_acetylide [label="Copper(I) Acetylide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; azide [label="Azide\n(R-N3)", fillcolor="#F1F3F4", fontcolor="#202124"]; cu_triazolide [label="Copper Triazolide\nIntermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; triazole_product [label="1,4-Disubstituted\n1,2,3-Triazole", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges this compound -> cu_acetylide; cu1 -> cu_acetylide [style=dashed]; cu_acetylide -> cu_triazolide; azide -> cu_triazolide; cu_triazolide -> triazole_product [label="Protonolysis"]; triazole_product -> cu1 [label="Regenerates\nCatalyst", style=dashed, dir=back]; } caption: "Catalytic Cycle of the CuAAC Reaction."

Quantitative Data for CuAAC Reactions

The CuAAC reaction is known for its high yields and fast reaction rates, often proceeding to completion under mild conditions.

Alkyne SubstrateAzide SubstrateCatalyst SystemSolventTimeYield (%)Reference
This compoundBenzyl AzideCuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂O< 1 h>95[7]
N-Boc-propargylamineAzido-PEGCuSO₄·5H₂O, Sodium AscorbateDMSO/H₂O2 h98[2]
Flu568-azideThis compoundImmobilized Cu(I)-15 min-[9]

Experimental Protocol for a Typical CuAAC Reaction

  • Materials : this compound derivative (1.0 equivalent), organic azide (1.0-1.2 equivalents), Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (1-5 mol%), sodium ascorbate (5-10 mol%), solvent (e.g., 1:1 mixture of water and t-butanol).[7]

  • Procedure :

    • Prepare a fresh 1 M aqueous solution of sodium ascorbate.[7]

    • Prepare a 100 mM aqueous solution of CuSO₄·5H₂O.[7]

    • In a reaction vessel, dissolve the this compound derivative and the organic azide in the chosen solvent system.[7]

    • Add the CuSO₄·5H₂O solution to the reaction mixture.[7]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[7]

    • Stir the reaction mixture at room temperature and monitor its progress by a suitable analytical technique (e.g., TLC, LC-MS).[7]

    • Upon completion, work up the reaction mixture using standard procedures such as extraction or chromatography to isolate the desired triazole product.[7]

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10][11] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base.[10] For this compound, this reaction allows for the direct attachment of aryl or vinyl substituents to the terminal alkyne, providing access to a diverse range of functionalized this compound derivatives. Copper- and amine-free protocols have also been developed.[12]

Sonogashira_Coupling cluster_pd Palladium Catalytic Cycle cluster_cu Copper Co-catalytic Cycle pd0 Pd(0)Ln pd_complex R-Pd(II)-X Ln pd_alkynyl R-Pd(II)-C≡CR' Ln aryl_halide Aryl/Vinyl Halide (R-X) product Coupled Product (R-C≡CR') This compound This compound (R'-C≡CH) cu_acetylide Cu(I)-C≡CR' cu_x Cu(I)X amine_base Amine Base

Quantitative Data for Sonogashira Coupling of this compound Derivatives

The Sonogashira coupling is generally high-yielding, and various catalytic systems have been developed to improve its efficiency and substrate scope.

Aryl HalideCatalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
Aryl BromidePd(OAc)₂, PPh₃, CuIEt₃NDMF8080-95[12]
4-BromoanisolePdCl₂(PPh₃)₂, CuIPiperidineTHFRT92[12]
Aryl BromidesPd(PPh₃)₄, L1K₂CO₃THF6581-96[12]

Experimental Protocol for a Copper- and Amine-Free Sonogashira Reaction

  • Materials : N,N-disubstituted this compound, aryl bromide (1.2 equiv), Palladium catalyst, ligand, and base.[12]

  • Procedure :

    • In a reaction tube, combine the N,N-disubstituted this compound, aryl bromide, palladium catalyst (e.g., Pd(PPh₃)₄), a suitable ligand, and a base (e.g., K₂CO₃).[12]

    • Add the solvent (e.g., THF) and seal the tube.[12]

    • Heat the reaction mixture at the specified temperature (e.g., 65 °C) for the required time (e.g., 8 hours).[12]

    • After cooling to room temperature, filter the reaction mixture and concentrate the filtrate.

    • Purify the residue by column chromatography to obtain the substituted aryl this compound.[12]

Other Important Reactions

Beyond these three core reactions, the terminal alkyne of this compound can participate in a range of other valuable transformations:

  • Mannich-type Reactions : The A³ coupling is a prominent example, but other variations of the Mannich reaction are also employed to synthesize more complex this compound structures.[13][14][15]

  • Metal-Catalyzed Cyclization and Isomerization : Under specific catalytic conditions, the this compound scaffold can undergo intramolecular cyclization to form various heterocyclic compounds like quinolines, or isomerize to 1-azadienes.[16]

  • Hydrocarbonylation : In a metal-free approach, propargylamines can react with activated alkynes and water in a multicomponent reaction to generate functionalized 1,4-dicarbonyl compounds.[17]

Conclusion

The terminal alkyne of the this compound moiety is a remarkably versatile functional group, providing a gateway to a vast chemical space. The A³ coupling, CuAAC, and Sonogashira coupling represent the most fundamental and widely utilized transformations, enabling the efficient synthesis and functionalization of this compound-containing molecules.[18] A thorough understanding of these reactions, including their mechanisms, optimal conditions, and experimental protocols, is crucial for researchers in organic synthesis and drug discovery. The continued exploration of the reactivity of this privileged scaffold promises to yield new and innovative solutions to challenges in medicine and materials science.

References

Propargylamine: A Comprehensive Technical Guide to Laboratory Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the essential safety precautions, handling protocols, and toxicological information for propargylamine in a laboratory setting. This compound (2-propyn-1-amine) is a versatile and highly reactive building block in organic synthesis, crucial for the development of novel pharmaceuticals, agrochemicals, and specialty polymers.[1] However, its utility is matched by its significant hazardous properties, including high flammability, acute toxicity, and corrosivity. Adherence to strict safety protocols is therefore paramount to ensure the well-being of laboratory personnel and the integrity of research.

Hazard Identification and Classification

This compound is classified as a hazardous chemical and requires careful handling in a controlled laboratory environment.[2][3] It is a highly flammable liquid and vapor, is harmful if swallowed, fatal in contact with skin, and causes severe skin burns and eye damage.[2][3]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling and use in experimental design.

PropertyValueReference(s)
CAS Number 2450-71-7[1]
Molecular Formula C₃H₅N[1]
Molecular Weight 55.08 g/mol [1]
Appearance Clear, colorless to slightly yellow liquid[1][4]
Boiling Point 83-84 °C[1]
Density 0.86 g/mL[1]
Flash Point 3 °C (37.4 °F)[5]
Solubility Miscible with water and soluble in organic solvents like ethanol (B145695) and ether.[6]
Stability Stable under recommended storage conditions. It is air and light sensitive and hygroscopic.[3][6]

Toxicological Data

This compound exhibits significant acute toxicity through multiple routes of exposure. The available quantitative toxicological data are summarized below. It is important to note that specific occupational exposure limits (PELs, TLVs) for this compound have not been established by major regulatory bodies like OSHA or ACGIH.[7][8] Therefore, exposure should be minimized to the lowest achievable levels.

Toxicity MetricSpeciesRouteValueReference(s)
LD50 RatOral780 µL/kg[3]
LD50 RatDermal66 mg/kg[9][10]
LD50 RabbitDermal77 mg/kg[2]

The high dermal toxicity, categorized as "Fatal in contact with skin," underscores the critical importance of appropriate personal protective equipment.[9][10]

Safe Handling and Storage

A systematic approach to handling and storage is essential to mitigate the risks associated with this compound. The following workflow diagram illustrates the key stages of safe handling in the laboratory.

cluster_prep Preparation cluster_handling Handling and Use cluster_storage Storage cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE: - Nitrile gloves (double-gloved) - Chemical splash goggles and face shield - Flame-retardant lab coat prep_fume_hood Work in a certified chemical fume hood. prep_ppe->prep_fume_hood prep_grounding Ensure all equipment is properly grounded to prevent static discharge. prep_fume_hood->prep_grounding handle_dispense Dispense this compound using spark-proof tools. prep_grounding->handle_dispense handle_reaction Perform reaction under inert atmosphere (e.g., nitrogen or argon). handle_dispense->handle_reaction storage_conditions Store in a tightly sealed container in a cool, dry, well-ventilated area away from heat and ignition sources. handle_reaction->storage_conditions storage_fridge Recommended storage at 2-8°C. storage_conditions->storage_fridge storage_incompatibles Store away from incompatible materials (strong oxidizing agents, acids, acid chlorides). storage_fridge->storage_incompatibles disposal_collection Collect waste in a designated, labeled, and sealed container for hazardous chemical waste. storage_incompatibles->disposal_collection disposal_procedure Follow institutional and local regulations for hazardous waste disposal. disposal_collection->disposal_procedure

Safe Handling Workflow for this compound

Key Handling and Storage Procedures:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[11] Eyewash stations and safety showers must be readily accessible.[12]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves.[13] Considering the high dermal toxicity, double-gloving is recommended.

    • Eye and Face Protection: Chemical splash goggles and a face shield are mandatory.[11][12]

    • Body Protection: A flame-retardant lab coat and appropriate protective clothing should be worn.[11][12]

    • Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge should be used.[11]

  • Preventing Fires and Explosions: this compound is highly flammable. Keep it away from heat, sparks, open flames, and other ignition sources.[11] Use spark-proof tools and explosion-proof equipment.[11] Ensure all containers and equipment are properly grounded to prevent static electricity discharge.[5][11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from direct sunlight.[3][5] Recommended storage temperature is between 2-8°C.[1] Store under an inert atmosphere (e.g., nitrogen or argon) as it is air sensitive.[3][6]

  • Incompatibilities: Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[3][12]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical. The following diagram outlines the emergency procedures.

cluster_exposure Accidental Exposure cluster_spill Chemical Spill exposure_start Exposure Event inhalation Inhalation: - Move to fresh air immediately. - If not breathing, give artificial respiration. - Seek immediate medical attention. exposure_start->inhalation skin_contact Skin Contact: - Immediately remove all contaminated clothing. - Flush skin with copious amounts of water for at least 15 minutes. - Seek immediate medical attention. exposure_start->skin_contact eye_contact Eye Contact: - Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. - Remove contact lenses if present and easy to do. - Seek immediate medical attention. exposure_start->eye_contact ingestion Ingestion: - Do NOT induce vomiting. - Rinse mouth with water. - Seek immediate medical attention. exposure_start->ingestion spill_start Spill Event spill_evacuate Evacuate the area and remove all ignition sources. spill_start->spill_evacuate spill_contain Contain the spill with an inert absorbent material (e.g., sand, vermiculite). spill_evacuate->spill_contain spill_collect Collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal. spill_contain->spill_collect spill_clean Clean the spill area thoroughly. spill_collect->spill_clean

Emergency Procedures for this compound

First-Aid Measures:

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing and shoes.[14] Wash the affected area with soap and plenty of water for at least 15 minutes.[12][15] Seek immediate medical attention due to the high dermal toxicity.[14]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[15] Remove contact lenses if it is safe to do so.[15] Seek immediate medical attention.[15]

  • Ingestion: Do NOT induce vomiting.[15] If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[15]

Spill and Leak Procedures:

  • Personal Precautions: Evacuate the area and ensure adequate ventilation.[11] Remove all sources of ignition.[11] Wear the appropriate personal protective equipment as described in Section 4.0.

  • Containment and Cleanup: For a small spill, absorb the material with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[16] Use non-sparking tools to collect the absorbed material and place it into a sealed, properly labeled container for hazardous waste disposal.[5] For a large spill, prevent it from entering drains and waterways.[16]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5] A water spray can be used to cool containers.[5]

  • Unsuitable Extinguishing Media: A direct water jet may be ineffective and could spread the fire.[5]

  • Specific Hazards: this compound is a highly flammable liquid, and its vapors can form explosive mixtures with air.[5][6] Vapors may travel to an ignition source and flash back.[5] Hazardous combustion products include carbon oxides and nitrogen oxides.[5][17]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[11]

Experimental Protocols

This compound is a key reagent in various organic synthesis reactions. Below are generalized protocols for some of its common applications.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the "click chemistry" reaction between this compound and an organic azide (B81097).[11]

Materials:

  • This compound (1.0 equivalent)

  • Organic azide (1.0-1.2 equivalents)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

  • Sodium ascorbate (B8700270) (5-10 mol%)

  • Solvent (e.g., a 1:1 mixture of water and t-butanol)

Procedure:

  • Prepare fresh stock solutions of 1 M sodium ascorbate in water and 100 mM CuSO₄·5H₂O in water.[11]

  • In a reaction vessel, dissolve the this compound and the organic azide in the chosen solvent.[11]

  • Add the CuSO₄·5H₂O solution to the reaction mixture.[11]

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[11]

  • Stir the reaction at room temperature and monitor its progress using an appropriate analytical technique (e.g., TLC or LC-MS).[11]

  • Upon completion, the reaction can be worked up using standard procedures such as extraction and column chromatography to isolate the triazole product.[11]

A³ (Aldehyde-Alkyne-Amine) Coupling Reaction

This protocol outlines a general procedure for the one-pot, three-component synthesis of a substituted this compound.[15]

Materials:

  • Aldehyde (1.0 mmol)

  • Amine (e.g., a secondary amine) (1.2 mmol)

  • Terminal alkyne (1.5 mmol)

  • Copper(I) iodide (CuI) (5 mol%)

Procedure:

  • In a screw-capped vial, combine the aldehyde, amine, terminal alkyne, and CuI.[15]

  • Seal the vial and heat the reaction mixture to 80-100 °C with stirring.[15]

  • Monitor the reaction by TLC (typically 1-4 hours).[15]

  • After the reaction is complete, cool the mixture to room temperature.[15]

  • Dilute the reaction mixture with ethyl acetate (B1210297) and water.[15]

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.[15]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[15]

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired this compound.[15]

Conclusion

This compound is an invaluable reagent in modern organic and medicinal chemistry. Its hazardous nature necessitates a thorough understanding of its properties and strict adherence to safety protocols. By implementing the comprehensive safety measures, handling procedures, and emergency preparedness plans outlined in this guide, researchers can safely harness the synthetic potential of this versatile molecule.

References

The Solubility of Propargylamine and Its Salts in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth overview of the solubility characteristics of propargylamine and its common salt, this compound hydrochloride, in a range of organic solvents. As a foundational building block in medicinal chemistry and organic synthesis, particularly in the development of enzyme inhibitors and click chemistry applications, a thorough understanding of this compound's solubility is critical for researchers, scientists, and drug development professionals.[1][2] This document consolidates available qualitative solubility data, presents inferred quantitative solubility profiles, details a standard experimental protocol for precise solubility determination, and offers a logical workflow for solvent selection in synthetic applications.

Introduction: Physicochemical Properties

This compound (IUPAC name: prop-2-yn-1-amine) is a colorless liquid at room temperature, characterized by a terminal alkyne and a primary amine functional group.[3][4] This structure imparts a unique combination of reactivity and physical properties. The amine group provides a basic center and the ability to form hydrogen bonds, while the alkyne group is available for a variety of coupling reactions. Its hydrochloride salt, this compound HCl, is a stable, crystalline solid.[5] The difference in physical state and ionic character between the free base and its salt dictates their respective solubility profiles.

Generally, low-molecular-weight amines like this compound exhibit good solubility in many organic solvents.[6][7] The conversion of an amine to its protonated salt form dramatically increases its polarity, thereby increasing its solubility in polar solvents like water and alcohols, while decreasing it in non-polar solvents.[5][7]

Solubility of this compound (Free Base)

This compound is a polar molecule capable of acting as a hydrogen bond donor and acceptor. It is reported to be miscible with water and soluble in solvents like chloroform (B151607) and ethyl acetate. Based on the principle of "like dissolves like," it is expected to be soluble in a wide range of polar and semi-polar organic solvents. Its solubility in non-polar aliphatic solvents like hexane (B92381) is anticipated to be limited.

Table 1: Inferred Quantitative Solubility of this compound at 25 °C

Note: Specific experimental quantitative solubility data for this compound is not widely available in published literature. The following values are inferred based on the qualitative data and the known behavior of similar short-chain aliphatic amines.

Solvent ClassSolvent NameFormulaPredicted Solubility ( g/100 mL)Rationale
Polar Protic WaterH₂OMiscibleSmall polar molecule with strong hydrogen bonding capability.
Methanol (B129727)CH₃OH> 50 (Miscible)Polar protic solvent, forms strong hydrogen bonds with the amine.
EthanolC₂H₅OH> 50 (Miscible)Similar to methanol, highly compatible.
Polar Aprotic Dimethyl Sulfoxide (DMSO)(CH₃)₂SO> 20High polarity and ability to accept hydrogen bonds favors dissolution.
Acetonitrile (ACN)CH₃CN> 20Polar aprotic solvent capable of dissolving small amines.
Tetrahydrofuran (THF)C₄H₈O> 20Ether functionality and moderate polarity allow for good solvation.
Chlorinated Dichloromethane (DCM)CH₂Cl₂> 20Effective at dissolving a wide range of organic compounds.
ChloroformCHCl₃> 20Documented high solubility.
Ester Ethyl AcetateC₄H₈O₂> 20Documented high solubility; acts as a hydrogen bond acceptor.
Aromatic TolueneC₇H₈5 - 15Limited polarity; solubility is expected to be moderate.
Non-Polar HexaneC₆H₁₄< 1Mismatch in polarity ("like dissolves like" principle) leads to poor solubility.

Solubility of this compound Hydrochloride

This compound hydrochloride is an ionic salt. Its solubility is governed by the high lattice energy of the crystal and the solvent's ability to solvate the individual propargylammonium and chloride ions. Consequently, it demonstrates high solubility in polar protic solvents and is significantly less soluble in solvents of low polarity.

Table 2: Inferred Quantitative Solubility of this compound Hydrochloride at 25 °C

Note: The following values are inferred based on qualitative data from chemical suppliers and the established principles of organic salt solubility.

Solvent ClassSolvent NameFormulaPredicted Solubility ( g/100 mL)Rationale
Polar Protic WaterH₂O> 20High dielectric constant and hydrogen bonding effectively solvate the ions.
MethanolCH₃OH> 10Polar protic nature is effective for dissolving organic salts.
EthanolC₂H₅OH5 - 10Good solubility, though generally less than in methanol due to lower polarity.
Polar Aprotic Dimethyl Sulfoxide (DMSO)(CH₃)₂SO> 5High polarity allows for solvation of ions, making it a good solvent for many organic salts.
Acetonitrile (ACN)CH₃CN< 0.5Lower polarity compared to DMSO and lack of H-bond donation limits its ability to dissolve the salt.
Tetrahydrofuran (THF)C₄H₈O< 0.1Low polarity and inability to effectively solvate ions result in poor solubility.
Chlorinated Dichloromethane (DCM)CH₂Cl₂< 0.1Non-polar nature makes it a poor solvent for ionic salts. Often used as an anti-solvent.
Non-Polar Toluene / HexaneC₇H₈ / C₆H₁₄< 0.01Very low polarity; effectively insoluble.

Experimental Protocol for Solubility Determination

For applications requiring precise solubility data, the isothermal shake-flask method is a reliable and widely accepted technique. The following protocol provides a standardized procedure for determining the equilibrium solubility of a compound like this compound or its salts.

Objective: To quantitatively determine the equilibrium solubility of a solute (this compound or its salt) in a specific organic solvent at a controlled temperature.

Materials:

  • High-purity this compound or this compound hydrochloride.

  • Analytical grade organic solvent.

  • Analytical balance (±0.1 mg accuracy).

  • Temperature-controlled orbital shaker or water bath.

  • Sealed vials (e.g., 4 mL glass vials with PTFE-lined caps).

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent).

  • Volumetric flasks and pipettes.

  • Quantitative analytical instrument (e.g., GC for this compound, HPLC or titration for the salt).

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of the solute to a vial. The excess solid should be clearly visible.

  • Accurately add a known volume or mass of the selected solvent to the vial.

  • Securely cap the vial and place it in the temperature-controlled shaker (e.g., set to 25 °C).

  • Equilibration: Agitate the mixture for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typical. The continued presence of undissolved solid confirms that the solution is saturated.

  • Phase Separation: After equilibration, cease agitation and allow the vial to rest in the temperature-controlled environment for at least 2 hours to let the excess solid settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a clean, pre-weighed vial. This step is crucial to remove any microscopic undissolved particles.

  • Analysis: Accurately weigh the collected sample of the saturated solution.

  • Dilute the sample to a known volume with an appropriate solvent to bring its concentration within the linear range of the analytical method.

  • Determine the concentration of the solute in the diluted sample using a pre-calibrated analytical instrument (e.g., GC-FID for the volatile free base or HPLC-UV/CAD for the salt).

  • Calculation: Use the measured concentration and the dilution factor to calculate the original concentration in the saturated solution. Express the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).

Logical Workflows for Solvent Selection

The choice of solvent is critical in chemical synthesis. The following diagrams illustrate key decision-making workflows relevant to the use of this compound and its salts.

G start Start: Need to Dissolve This compound (Liquid) is_reactant Is this compound a Reactant in a Subsequent Reaction? start->is_reactant select_miscible Select Miscible & Inert Solvent (e.g., THF, DCM, ACN) is_reactant->select_miscible Yes is_extraction Is it for Extraction? is_reactant->is_extraction No end_solvent Solvent Selected select_miscible->end_solvent select_immiscible Select Water-Immiscible Solvent (e.g., Ethyl Acetate, DCM) is_extraction->select_immiscible Yes other_use Other Use Case (e.g., Formulation) is_extraction->other_use No select_immiscible->end_solvent other_use->end_solvent

Caption: A logical workflow for selecting a solvent for this compound (free base).

G start Start: Solvent for Reaction Involving this compound HCl (Solid) dissolve Requirement: Dissolve This compound HCl start->dissolve polar_solvent Select Polar Solvent (e.g., Water, MeOH, EtOH, DMSO) dissolve->polar_solvent check_reactivity Is the Solvent Compatible with Other Reagents/Conditions? polar_solvent->check_reactivity check_bp Is Boiling Point Suitable for Reaction Temperature? check_reactivity->check_bp Yes reconsider Re-evaluate Solvent Choice check_reactivity->reconsider No check_purification Does Solvent Choice Aid Product Purification? check_bp->check_purification Yes check_bp->reconsider No final_choice Final Solvent Selected check_purification->final_choice Yes check_purification->reconsider No reconsider->polar_solvent

Caption: A decision workflow for selecting a reaction solvent for this compound HCl.

Conclusion

This compound and its hydrochloride salt exhibit distinct solubility profiles dictated by their molecular structures. The free base is a polar liquid with broad solubility in many organic solvents, whereas the hydrochloride salt is an ionic solid primarily soluble in polar protic solvents. While precise quantitative data remains sparse in public literature, reliable predictions can be made based on fundamental chemical principles. For applications demanding high precision, the detailed shake-flask protocol provides a robust framework for experimental solubility determination. The provided workflows offer a logical approach to solvent selection, a critical step for the successful application of these versatile reagents in research and development.

References

Unveiling the Electronic Landscape of Propargylamine: A Theoretical Deep-Dive for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Electronic Structure of Propargylamine, a Key Building Block in Medicinal Chemistry and Materials Science.

Introduction

This compound (HC≡CCH₂NH₂) is a versatile organic molecule that serves as a crucial precursor in the synthesis of a wide array of pharmaceuticals and functional materials. Its unique combination of a reactive terminal alkyne and a nucleophilic amine group makes it a valuable synthon in organic chemistry. Understanding the intricate details of its electronic structure is paramount for predicting its reactivity, designing novel derivatives, and elucidating its role in biological systems. This technical guide provides a comprehensive overview of the theoretical studies on the electronic structure of this compound, offering valuable insights for researchers, scientists, and drug development professionals.

Theoretical Methodologies: A Glimpse into the Computational Toolkit

The electronic properties of this compound have been elucidated through sophisticated computational chemistry techniques. These methods provide a powerful lens to probe the molecule's geometry, orbital energies, and charge distribution with high accuracy.

Experimental Protocols: High-Resolution Spectroscopy Meets High-Level Computations

A cornerstone in the study of this compound's structure is the extensive work by Melosso et al. (2018), which combined high-resolution rotational spectroscopy with high-level ab initio computations.[1]

Experimental Spectroscopy: The rotational spectrum of this compound was meticulously investigated using two primary techniques:

  • Pulsed-Jet Fourier Transform Microwave (FTMW) Spectroscopy: This method was employed in the 7–19 GHz frequency range to obtain high-resolution spectra of the molecule under jet-cooled conditions.

  • Frequency Modulation Microwave Spectroscopy: This technique was utilized for a broader frequency survey, covering the 75–560 GHz range.

These experimental approaches allowed for the precise determination of rotational constants and other spectroscopic parameters.

Computational Approach: The experimental findings were supported and rationalized by high-level ab initio calculations. The primary computational strategy involved:

  • Coupled-Cluster (CC) Theory: Specifically, the CCSD(T) method, which includes single and double excitations and a perturbative treatment of triple excitations, was used. This method is considered a "gold standard" in quantum chemistry for its high accuracy in predicting molecular properties.

  • Basis Sets: A combination of basis sets was likely employed to extrapolate to the complete basis set limit, ensuring the accuracy of the calculated properties.

The synergy between these experimental and computational protocols provides a robust and reliable characterization of the ground-state structure of this compound.

Data Presentation: A Quantitative Look at this compound's Electronic Structure

The following tables summarize the key quantitative data on the electronic structure of this compound, derived from theoretical calculations.

Table 1: Optimized Molecular Geometry of this compound

The equilibrium geometry of this compound has been determined with high precision through a combination of experimental data and theoretical calculations. The following table presents the key bond lengths and angles.

ParameterValue (Å or Degrees)Source
Bond Lengths
C≡C1.208[1]
C-C1.463[1]
C-H (alkyne)1.062[1]
C-N1.464[1]
N-H1.015[1]
C-H (methylene)1.093[1]
Bond Angles
C-C-H (alkyne)180.0[1]
C≡C-C178.2[1]
C-C-N110.8[1]
H-N-H106.8[1]
H-C-H (methylene)108.7[1]
Table 2: Frontier Molecular Orbital Energies
ParameterEnergy (eV)
HOMO~ -9.5
LUMO~ 2.0
HOMO-LUMO Gap~ 11.5

Note: These are estimated values based on typical computational results for similar functional groups and should be treated as indicative.

Table 3: Calculated Vibrational Frequencies

Vibrational spectroscopy provides a fingerprint of a molecule's structure. Theoretical calculations can predict these vibrational frequencies with good accuracy. The work by Melosso et al. (2018) provides calculated values for the lowest-lying vibrational states.[1]

Vibrational ModeSymmetryCalculated Wavenumber (cm⁻¹)
ν₁₃A'193
ν₂₁A''213
ν₂₀A''322

These low-frequency modes are associated with the bending and torsional motions of the molecular framework.

Mandatory Visualization: Diagrams of Computational Workflows and Relationships

Computational Chemistry Workflow

The following diagram illustrates a typical workflow for the theoretical study of a molecule like this compound.

computational_workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation cluster_analysis Results Analysis mol_structure Define Molecular Structure (XYZ coordinates) comp_method Select Computational Method (e.g., DFT, CCSD(T)) geom_opt Geometry Optimization mol_structure->geom_opt basis_set Choose Basis Set (e.g., 6-311++G(d,p)) comp_method->geom_opt basis_set->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_prop Electronic Property Calculation freq_calc->electronic_prop verify_structure Verify Optimized Structure (No imaginary frequencies) freq_calc->verify_structure analyze_output Analyze Output Data (Energies, Orbitals, Charges) electronic_prop->analyze_output verify_structure->analyze_output visualize Visualize Results (Molecular Orbitals, Vibrational Modes) analyze_output->visualize

A typical workflow for a computational chemistry study.
Interrelation of Electronic Structure Properties

The various calculated properties of the electronic structure are interconnected, providing a holistic understanding of the molecule.

electronic_properties cluster_core Core Information cluster_derived Derived Properties wavefunction Wavefunction (Ψ) geometry Optimized Geometry (Bond Lengths, Angles) wavefunction->geometry Minimization orbitals Molecular Orbitals (HOMO, LUMO) wavefunction->orbitals Eigenvalues charges Atomic Charges (e.g., Mulliken) wavefunction->charges Population Analysis dipole Dipole Moment wavefunction->dipole Expectation Value vibrations Vibrational Frequencies geometry->vibrations 2nd Derivatives

Interrelation of key electronic structure properties.

Conclusion

The theoretical investigation of this compound's electronic structure, underpinned by high-level ab initio calculations and validated by experimental data, provides a detailed picture of this important molecule. The presented data on its geometry and vibrational frequencies serve as a valuable resource for researchers. While a complete picture of its molecular orbitals and atomic charges from a dedicated theoretical study remains to be fully elucidated in publicly available literature, the foundational knowledge of its electronic landscape presented here offers a strong basis for future computational and experimental endeavors. This guide aims to empower researchers in the fields of medicinal chemistry, materials science, and astrochemistry to further explore the potential of this compound and its derivatives.

References

Methodological & Application

Application Notes and Protocols for Copper-Catalyzed A3 Coupling of Propargylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The copper-catalyzed A3 (Aldehyde-Alkyne-Amine) coupling reaction is a powerful and atom-economical method for the synthesis of propargylamines.[1][2] These compounds are crucial building blocks in the development of nitrogen-containing heterocyclic compounds, natural products, and pharmacologically active molecules.[2][3] This multicomponent reaction offers a direct and efficient route to complex molecules from simple, readily available starting materials, often under mild conditions, aligning with the principles of green chemistry.[1] This document provides a detailed protocol for the copper-catalyzed A3 coupling reaction, along with data on catalyst performance and reaction optimization.

Reaction Mechanism and Workflow

The generally accepted mechanism for the copper-catalyzed A3 coupling reaction involves a few key steps. Initially, the copper catalyst activates the terminal alkyne, facilitating the formation of a copper acetylide intermediate.[1][2][4] Concurrently, the aldehyde and amine react to form an iminium ion in situ. The nucleophilic copper acetylide then attacks the electrophilic iminium ion, leading to the formation of the propargylamine product and regeneration of the copper catalyst.[1][2][4]

Reaction Mechanism

A3_Coupling_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product Aldehyde Aldehyde (R1CHO) Iminium Iminium Ion [R1CH=NR2R3]+ Aldehyde->Iminium Condensation Amine Amine (R2R3NH) Amine->Iminium Alkyne Alkyne (R4C≡CH) Cu_Acetylide Copper Acetylide [Cu-C≡CR4] Alkyne->Cu_Acetylide C-H Activation Cu_catalyst Cu(I) Catalyst Cu_catalyst->Cu_Acetylide This compound This compound Iminium->this compound Nucleophilic Attack Cu_Acetylide->this compound This compound->Cu_catalyst Catalyst Regeneration

Caption: General mechanism of the copper-catalyzed A3 coupling reaction.

Experimental Workflow

experimental_workflow start Start reactants Combine Aldehyde, Amine, Alkyne, and Copper Catalyst in Solvent start->reactants reaction Heat and Stir Reaction Mixture (Monitor by TLC) reactants->reaction workup Aqueous Work-up (e.g., add water and extract with organic solvent) reaction->workup purification Purify Crude Product (e.g., Column Chromatography) workup->purification characterization Characterize Pure Product (NMR, HRMS, etc.) purification->characterization end End characterization->end

Caption: A typical experimental workflow for the A3 coupling reaction.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aldehyde (1.0 mmol, 1.0 equiv)

  • Amine (1.1 mmol, 1.1 equiv)

  • Terminal Alkyne (1.2 mmol, 1.2 equiv)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • Solvent (e.g., Toluene, Dioxane, or water) (3-5 mL)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate (B1210297) mixture)

Equipment:

  • Round-bottom flask or sealed tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Reflux condenser (if required)

  • Thin Layer Chromatography (TLC) plates and chamber

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask or sealed tube equipped with a magnetic stir bar, add the copper(I) iodide catalyst (5 mol%).

  • Add the aldehyde (1.0 mmol), amine (1.1 mmol), and terminal alkyne (1.2 mmol) to the flask.

  • Add the chosen solvent (3-5 mL).

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C). The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by TLC, typically after 2-24 hours), cool the reaction mixture to room temperature.

  • Quench the reaction by adding water (10 mL).

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure this compound.

  • Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.[1]

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.[5][6]

  • Many organic reagents and solvents are flammable and/or toxic. Avoid inhalation, ingestion, and skin contact.[1]

  • Handle copper catalysts with care.

Data Presentation: Catalyst and Condition Optimization

The choice of catalyst, solvent, and temperature significantly impacts the yield of the A3 coupling reaction. Below is a summary of reported data for the coupling of benzaldehyde, piperidine, and phenylacetylene (B144264) as a model reaction.

Table 1: Comparison of Different Copper Catalysts

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1CuI (5)Toluene110295[3]
2CuBr (5)Toluene110292[3]
3CuCl (5)Toluene110288[3]
4Cu₂O (7.7)Ethanol100871-85[7]
5Cu(OTf)₂ (5)Toluene110290[8]

Table 2: Effect of Solvent on Reaction Yield

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1CuI (5)Toluene110295[3]
2CuI (5)Dioxane100293[3]
3CuI (5)CH₃CN80691[9]
4CuI (5)Water100285[10]
5CuI (5)Solvent-free80499[11]

Table 3: Effect of Temperature on Reaction Yield

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1o-Cu₂O-PVP (7.7)Ethanol40470[7]
2o-Cu₂O-PVP (7.7)Ethanol600.4257[7]
3o-Cu₂O-PVP (7.7)Ethanol1000.0898[7]
4Cu@MOF-5-CToluene506low[12]
5Cu@MOF-5-CToluene806moderate[12]
6Cu@MOF-5-CToluene110697[12]

Conclusion

The copper-catalyzed A3 coupling is a versatile and efficient method for synthesizing propargylamines. The provided protocol offers a robust starting point for researchers. The optimization data presented in the tables highlight the importance of catalyst selection, solvent, and temperature in achieving high yields. For many applications, solvent-free conditions or the use of greener solvents like water can be employed, further enhancing the sustainability of this valuable transformation. Careful optimization of these parameters is crucial for the successful application of the A3 coupling in the synthesis of diverse molecular targets in academic and industrial research.

References

Application Notes and Protocols: Propargylamine in Click Chemistry for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of "click chemistry" has revolutionized the fields of chemical biology, drug discovery, and materials science by providing a suite of powerful, reliable, and selective reactions for the rapid synthesis of complex molecular architectures.[1][2] At the forefront of these transformations is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction celebrated for its high yield, stereospecificity, and compatibility with aqueous environments.[1][3] Central to the success of CuAAC is the propargyl group, a terminal alkyne that serves as a versatile handle for bioconjugation.[1][2] Propargylamine and its derivatives offer a stable and readily accessible means of introducing this functionality into biomolecules, enabling their conjugation with a wide array of probes, drugs, and other molecular entities.[4]

These application notes provide a comprehensive guide to the use of this compound-based reagents in click chemistry for bioconjugation. Detailed protocols for the modification of biomolecules with propargyl groups and their subsequent conjugation via CuAAC are presented, along with quantitative data to inform experimental design.

Principle of the Reaction

The bioconjugation strategy using this compound derivatives is typically a two-step process:

  • Biomolecule Propargylation: A biomolecule of interest (e.g., a protein) is functionalized with a propargyl group. This is often achieved by reacting a heterobifunctional linker containing a propargyl group and a reactive moiety (e.g., an NHS ester that targets primary amines on lysine (B10760008) residues) with the biomolecule.[5][6]

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The newly introduced terminal alkyne on the biomolecule undergoes a [3+2] cycloaddition with an azide-functionalized molecule in the presence of a copper(I) catalyst.[6] The copper(I) is typically generated in situ from copper(II) sulfate (B86663) (CuSO₄) by a reducing agent such as sodium ascorbate (B8700270).[3] The use of a copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is crucial to enhance the reaction rate and protect the biomolecule from copper-induced damage.[3][5]

Applications in Research and Drug Development

The versatility of this compound-based click chemistry has led to its widespread adoption in various research and development areas:

  • Antibody-Drug Conjugates (ADCs): Covalent attachment of potent cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.[7]

  • PROTACs (Proteolysis Targeting Chimeras): Synthesis of molecules that recruit specific proteins to E3 ubiquitin ligases for targeted protein degradation.[7][8]

  • Peptide and Protein Modification: Site-specific labeling of proteins and peptides with imaging agents (e.g., fluorophores), affinity tags, or other functional molecules for biochemical and cellular studies.[7][9]

  • Drug Delivery Systems: Construction of targeted drug delivery vehicles by conjugating targeting ligands to drug-loaded nanoparticles or polymers.[8]

  • Surface Functionalization: Immobilization of biomolecules onto surfaces for the development of biosensors and microarrays.[7]

Quantitative Data for Experimental Design

The following tables summarize key quantitative data for the propargylation of proteins and subsequent CuAAC reactions, providing a basis for comparison and selection of appropriate methodologies.

Table 1: Recommended Reaction Conditions for Protein Propargylation

ParameterRecommended RangeTypical ValueNotes
Protein Concentration1 - 10 mg/mL5 mg/mLHigher concentrations can lead to aggregation.
Molar Excess of Propargyl-Linker5 to 20-fold10-foldThe optimal ratio should be determined empirically.
Reaction BufferAmine-free buffer (e.g., 0.1 M sodium bicarbonate, PBS)0.1 M sodium bicarbonate, pH 8.3Buffers containing primary amines (e.g., Tris) will compete with the protein for reaction with NHS esters.[5][10]
Reaction Time30 - 120 minutes at RT; 2 - 24 hours at 4°C60 minutes at RTLonger incubation at lower temperatures can improve stability for sensitive proteins.[5][6]
QuenchingOptional, with 1 M Tris-HCl, pH 8.050-100 mM final concentrationTo consume any unreacted linker.[6]

Table 2: Recommended Reaction Conditions for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

ParameterRecommended RangeTypical ValueNotes
Propargylated Protein1 - 10 µM5 µM
Azide-Containing Molecule1.5 - 5 equivalents to alkyne2 equivalentsA slight molar excess of the azide (B81097) is generally used.[5]
Copper(II) Sulfate (CuSO₄)50 - 250 µM100 µM[5]
Reducing Agent (e.g., Sodium Ascorbate)5 - 10 equivalents to CuSO₄5 equivalentsShould be freshly prepared.[5]
Copper Ligand (e.g., THPTA)1.5 - 5 equivalents to CuSO₄2 equivalentsProtects the protein from copper-induced damage and enhances the reaction rate.[5]
Reaction Time30 - 60 minutes at RT60 minutes at RTThe CuAAC reaction is typically highly efficient.[5]
Labeling Efficiency> 90%> 95%[5]

Experimental Protocols

Protocol 1: Protein Propargylation with Propargyl-PEG-NHS Ester

This protocol describes the modification of a protein with a Propargyl-PEG-NHS ester to introduce terminal alkyne groups.

Materials and Reagents:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Propargyl-PEG-NHS ester (e.g., Propargyl-PEG7-NHS ester)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 (optional)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).[5] If necessary, perform a buffer exchange using a desalting column or dialysis.

    • Adjust the protein concentration to 1-10 mg/mL.[10]

  • Prepare the Linker Solution:

    • Immediately before use, prepare a stock solution of the Propargyl-PEG-NHS ester in anhydrous DMSO or DMF.

  • Perform the Labeling Reaction:

    • Add a 5 to 20-fold molar excess of the dissolved Propargyl-PEG-NHS ester to the protein solution.[5]

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[5]

  • Quench the Reaction (Optional):

    • Add the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester.[6]

    • Incubate for 15 minutes at room temperature.[7]

  • Purify the Propargylated Protein:

    • Remove excess, unreacted linker and quenching reagents by size-exclusion chromatography (e.g., a desalting column) or dialysis.[10]

Protocol 2: Bioconjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the click chemistry reaction between a propargylated protein and an azide-containing molecule.

Materials and Reagents:

  • Purified propargylated protein (from Protocol 1)

  • Azide-containing molecule of interest

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 10 mM in water)

  • Sodium Ascorbate stock solution (e.g., 50 mM in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand stock solution (e.g., 20 mM in water)

  • Purification system for the final labeled protein (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a stock solution of CuSO₄ in water (e.g., 10 mM).[5]

    • Prepare a fresh stock solution of sodium ascorbate in water (e.g., 50 mM).[5]

    • Prepare a stock solution of THPTA in water (e.g., 20 mM).[5]

  • Set up the Click Reaction:

    • In a microcentrifuge tube, combine the purified propargylated protein and the azide-containing molecule (typically 1.5-5 molar equivalents to the protein's alkyne groups).[5]

    • Add the THPTA solution to the mixture to a final concentration of 200 µM.[5]

    • Add the CuSO₄ solution to a final concentration of 100 µM.[5]

  • Initiate the Reaction:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 500 µM.[5]

    • Gently mix the components.

  • Incubate the Reaction:

    • Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light if using a fluorescent azide.[5]

  • Purify the Final Labeled Protein:

    • Remove the excess reagents (copper, ascorbate, unreacted azide molecule) by size-exclusion chromatography, dialysis, or using a desalting column.[5] The purification method should be chosen based on the properties of the protein and the conjugated molecule.

Visualizations

Protein_Propargylation_Workflow Start Start: Protein Solution PrepareProtein 1. Prepare Protein Solution in Amine-Free Buffer Start->PrepareProtein MixReact 3. Mix and React (Room Temp, 1-2 hours) PrepareProtein->MixReact PrepareLinker 2. Prepare Linker Solution in Anhydrous DMF/DMSO PrepareLinker->MixReact Quench 4. Quench Reaction (Optional) MixReact->Quench Purify 5. Purify Propargylated Protein (Desalting Column) Quench->Purify End End: Purified Propargylated Protein Purify->End

Caption: Workflow for protein propargylation.[10]

CuAAC_Bioconjugation_Workflow Start Start: Propargylated Protein & Azide-Molecule PrepareReactants 1. Prepare Reactant Solutions Start->PrepareReactants InitiateReaction 3. Initiate Click Reaction (Room Temp, 1-16 hours) PrepareReactants->InitiateReaction PrepareCatalyst 2. Prepare Catalyst Premix (CuSO₄, Ligand, Reducing Agent) PrepareCatalyst->InitiateReaction PurifyProduct 4. Purify Final Conjugate (Desalting/Chromatography) InitiateReaction->PurifyProduct Characterize 5. Characterize Final Conjugate PurifyProduct->Characterize End End: Purified Bioconjugate Characterize->End CuAAC_Catalytic_Cycle cluster_reactants Reactants Cu_II Cu(II) Cu_I Cu(I) Cu_II->Cu_I Reduction Intermediate1 Cu(I)-Alkyne Complex Cu_I->Intermediate1 Ascorbate Sodium Ascorbate Alkyne R1-C≡CH (Propargyl Group) Azide R2-N3 (Azide Group) Intermediate2 Copper Triazolide Intermediate1->Intermediate2 Intermediate2->Cu_I Protonation Product Triazole Product Intermediate2->Product

References

Application of Propargylamine in the Synthesis of Anticancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The propargylamine moiety, a versatile functional group, has emerged as a significant pharmacophore in the design and synthesis of novel anticancer agents. Its unique electronic and structural properties allow for diverse chemical modifications and interactions with various biological targets implicated in cancer progression. This document provides detailed application notes and protocols on the utilization of this compound in the development of anticancer drugs, focusing on its incorporation into histone deacetylase (HDAC) inhibitors, monoamine oxidase (MAO) inhibitors, and kinase inhibitors, as well as its use in generating diverse compound libraries via the A³-coupling reaction.

Synthesis of this compound Derivatives via A³-Coupling Reaction

The A³-coupling (Aldehyde-Alkyne-Amine) reaction is a powerful one-pot, three-component method for the synthesis of this compound derivatives.[1][2][3] This reaction offers high atom economy and allows for the rapid generation of diverse chemical libraries for anticancer screening.[1][3]

Experimental Workflow: A³-Coupling Reaction

A3_Coupling_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product Aldehyde Aldehyde Mixing Mix Reactants & Catalyst Aldehyde->Mixing Amine Amine Amine->Mixing Alkyne Terminal Alkyne Alkyne->Mixing Catalyst Metal Catalyst (e.g., CuI, AgOTf) Catalyst->Mixing Solvent Solvent (e.g., Toluene (B28343), Water, or Solvent-free) Solvent->Mixing Temperature Temperature (e.g., 80°C) Reaction Stir for 2-6 h Temperature->Reaction Mixing->Reaction Workup Work-up & Purification Reaction->Workup This compound This compound Derivative Workup->this compound

A³-Coupling Reaction Workflow
General Protocol for A³-Coupling Reaction

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aldehyde (1.0 mmol)

  • Secondary Amine (1.2 mmol)

  • Terminal Alkyne (1.5 mmol)

  • Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)

  • Toluene (5 mL)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plate and developing chamber

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a round-bottom flask, add the aldehyde (1.0 mmol), secondary amine (1.2 mmol), terminal alkyne (1.5 mmol), and CuI (0.05 mmol).

  • Add toluene (5 mL) to the flask.

  • Stir the reaction mixture at 80°C.

  • Monitor the reaction progress by TLC.

  • Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the pure this compound derivative.

Cytotoxicity of this compound Derivatives from A³-Coupling

Libraries of this compound derivatives synthesized via the A³-coupling reaction have been screened for their anticancer activity against various cell lines. Selected data is presented below.

Compound IDCancer Cell LineIC50 (µM)Reference
6l MCF-7 (Breast)18.94[4]
6n MCF-7 (Breast)19.29[4]
6h MCF-7 (Breast)32.11[4]
Noscapine (parent) MCF-7 (Breast)36.38[4]

This compound-Based Histone Deacetylase (HDAC) Inhibitors

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression and are validated targets for cancer therapy. This compound moieties have been incorporated into the structure of HDAC inhibitors, often as part of the "linker" or "capping" group, contributing to their binding affinity and selectivity.

Signaling Pathway: HDAC Inhibition and Cancer

HDAC_Inhibition_Pathway cluster_HDAC HDAC Activity cluster_Gene_Expression Gene Expression cluster_Inhibition HDAC Inhibition cluster_Outcome Cellular Outcome HDAC Histone Deacetylase (HDAC) Deacetylation Deacetylation HDAC->Deacetylation Catalyzes Histone Histones Histone->Deacetylation Chromatin Condensed Chromatin Deacetylation->Chromatin Suppression Transcriptional Repression Chromatin->Suppression Tumor_Suppressor Tumor Suppressor Genes (e.g., p21) Suppression->Tumor_Suppressor Silences Apoptosis Apoptosis Tumor_Suppressor->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Tumor_Suppressor->Cell_Cycle_Arrest Propargylamine_HDACi This compound-based HDAC Inhibitor Inhibition Inhibition Propargylamine_HDACi->Inhibition Inhibition->HDAC Acetylation Histone Hyperacetylation Inhibition->Acetylation Open_Chromatin Relaxed Chromatin Acetylation->Open_Chromatin Activation Transcriptional Activation Open_Chromatin->Activation Activation->Tumor_Suppressor Activates

HDAC Inhibition Signaling Pathway
Protocol: In Vitro HDAC Inhibition Assay (Fluorometric)

This protocol is based on a general fluorometric assay for determining HDAC inhibitory activity.[5][6]

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC6, HDAC8)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC assay buffer

  • Developer solution (containing a stop solution like Trichostatin A and a protease like trypsin)

  • This compound-based test compounds

  • 96-well black microplate

  • Microplate reader with fluorescence detection (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Prepare serial dilutions of the this compound-based test compounds in HDAC assay buffer.

  • In a 96-well black microplate, add the HDAC assay buffer, diluted test compounds (or vehicle control), and the diluted recombinant HDAC enzyme.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction and develop the fluorescent signal by adding the developer solution to each well.

  • Incubate the plate at room temperature for 15 minutes, protected from light.

  • Measure the fluorescence using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Quantitative Data: this compound-Based HDAC Inhibitors
CompoundHDAC IsoformIC50 (µM)Reference
Vorinostat (SAHA) HDAC81.51[7]
Compound 7t HDAC81.95[7]
Compound 7e HDAC85.67[7]
Compound 8k HDAC15.87[5]
Compound 8k HDAC60.024[5]
Compound 8m HDAC13.07[5]
Compound 8m HDAC60.026[5]

This compound as Monoamine Oxidase (MAO) Inhibitors with Anticancer Activity

This compound is a key pharmacophore in irreversible MAO inhibitors such as pargyline (B1678468). While primarily known for their use in neurological disorders, these compounds have demonstrated anticancer properties, particularly in prostate cancer, by inducing cell cycle arrest and apoptosis.[8][9][10]

Signaling Pathway: Pargyline-Induced Apoptosis in Prostate Cancer

Pargyline_Apoptosis_Pathway cluster_CellCycle Cell Cycle Regulation cluster_Apoptosis Apoptotic Pathway Pargyline Pargyline G1_Arrest G1 Phase Arrest Pargyline->G1_Arrest Bcl2 Bcl-2 (Anti-apoptotic) Pargyline->Bcl2 Downregulates CytochromeC Cytochrome c Release Pargyline->CytochromeC Promotes Apoptosis Apoptosis G1_Arrest->Apoptosis Bcl2->CytochromeC Inhibits Caspase3 Caspase-3 Activation CytochromeC->Caspase3 Activates Caspase3->Apoptosis Executes

Pargyline-Induced Apoptosis in Prostate Cancer
Protocol: Cell Viability Assay (WST-1)

This protocol is for assessing the effect of pargyline on the proliferation of prostate cancer cells.[8][10]

Materials:

  • Human prostate cancer cell line (e.g., LNCaP-LN3)

  • Complete cell culture medium

  • Pargyline

  • 96-well plates

  • WST-1 cell proliferation reagent

  • Microplate reader

Procedure:

  • Seed prostate cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of pargyline (e.g., 0, 0.5, 1, 1.5, and 2 mM) for different time points (e.g., 24, 48, 72, 96, and 120 hours).

  • At the end of each time point, remove the culture medium.

  • Add WST-1 reagent to each well and incubate for 4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol: Western Blot Analysis of Apoptotic Proteins

This protocol is for detecting changes in the expression of key apoptotic proteins in response to pargyline treatment.[8][10][11]

Materials:

  • Prostate cancer cells treated with pargyline

  • Lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-cytochrome c, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and control cells and determine the protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Quantitative Data: Effect of Pargyline on Prostate Cancer Cell Proliferation
Pargyline Conc. (mM)Cell Proliferation (% of Control) at 24hReference
0.5~85%[8][9]
1.0~70%[8][9]
1.5~55%[8][9]
2.0~40%[8][9]

This compound-Containing Kinase Inhibitors

Protein kinases are critical regulators of cell signaling pathways that are often dysregulated in cancer. The incorporation of a this compound moiety into kinase inhibitors is a less explored but promising area of research. These derivatives can be designed to target specific kinases, such as Epidermal Growth Factor Receptor (EGFR) and Src kinase.[4]

Protocol: In Vitro Kinase Inhibition Assay

A general protocol for assessing the inhibitory activity of this compound derivatives against a specific kinase.

Materials:

  • Recombinant kinase (e.g., EGFR, Src)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • This compound-based test compounds

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a suitable microplate, add the kinase, substrate, and test compound.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction for a specified time at the optimal temperature for the kinase.

  • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based detection of ADP production).

  • Calculate the percentage of inhibition and determine the IC50 values.

Quantitative Data: this compound-Containing Kinase Inhibitors
Compound IDTarget KinaseIC50 (µM)Reference
13b Src Kinase66.1[4]

Other this compound-Containing Anticancer Agents

Camptothecin-Propargylamine Derivatives

Camptothecin (B557342) is a well-known topoisomerase I inhibitor. The synthesis of camptothecin this compound derivatives has been explored to improve its pharmacological properties and anticancer efficacy.

Mycophenolic Acid-Propargylamine Analogues

Mycophenolic acid (MPA) is an immunosuppressant with demonstrated anticancer properties. This compound-containing analogues of MPA have been synthesized and evaluated for their cytotoxic activity.

Cytotoxicity of a this compound Mycophenolate Derivative:

CompoundCancer Cell LineIC50 (µM)Reference
MPA Analogue Neuroblastoma (SH-SY5Y)Selective Inhibition

Conclusion

The this compound moiety is a valuable building block in the synthesis of a diverse range of anticancer agents. Its utility in the A³-coupling reaction allows for the rapid generation of compound libraries for high-throughput screening. Furthermore, its incorporation into HDAC inhibitors, MAO inhibitors, and kinase inhibitors has led to the development of potent and selective anticancer compounds. The detailed protocols and data presented in these application notes provide a foundation for researchers to explore and expand upon the use of this compound in the ongoing quest for novel and effective cancer therapies.

References

Application Notes and Protocols for N-Functionalization of Propargylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the common methods for the N-functionalization of propargylamine, a critical building block in medicinal chemistry and drug discovery. The protocols and data presented herein are intended to assist researchers in the synthesis of novel this compound derivatives.

N-Acylation of this compound

N-acylation is a fundamental transformation that introduces an acyl group to the nitrogen atom of this compound, forming a stable amide bond. This reaction is widely used to synthesize precursors for various biologically active molecules. The most common acylating agents are acyl chlorides and acid anhydrides.

Experimental Protocol: N-Acylation with Acyl Chlorides

This protocol describes the N-acylation of this compound using an acyl chloride in the presence of a base to neutralize the HCl byproduct.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Triethylamine (B128534) (TEA) or Pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq.) to the stirred solution.

  • Slowly add the acyl chloride (1.05 eq.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired N-acylated this compound.

Data Presentation: N-Acylation of this compound
Acylating AgentBaseSolventTime (h)Temp. (°C)Yield (%)Reference
Benzoyl chlorideTriethylamineDCM2-40 to RT~95%[1]
Acetyl chloridePyridineDCM20 to RTHigh[2]
Various AnhydridesNoneNeat0.1-0.5RT75-91%

Workflow Diagram: N-Acylation

N_Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound in Anhydrous DCM B Cool to 0 °C A->B C Add Triethylamine B->C D Add Acyl Chloride Dropwise C->D E Stir at RT for 2-4h (Monitor by TLC) D->E F Quench with NaHCO₃ E->F G Extract with DCM F->G H Wash with Brine G->H I Dry over Na₂SO₄ H->I J Concentrate I->J K Purify by Column Chromatography J->K L N-Acylated this compound K->L

Caption: General workflow for the N-acylation of this compound.

N-Alkylation of this compound

N-alkylation introduces an alkyl group onto the nitrogen atom of this compound. This is a common strategy for synthesizing secondary and tertiary amines. Alkyl halides are frequently used as alkylating agents in the presence of a weak base.

Experimental Protocol: N-Alkylation with Alkyl Halides

This protocol describes the N-alkylation of this compound with an alkyl halide using potassium carbonate as the base.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl (B1604629) bromide)

  • Anhydrous acetonitrile (B52724) (MeCN) or Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Ethyl acetate (B1210297) (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous acetonitrile, add potassium carbonate (1.5 eq.).

  • Add the alkyl halide (1.1 eq.) to the suspension.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to afford the N-alkylated this compound.

Data Presentation: N-Alkylation of this compound
Alkylating AgentBaseSolventTime (h)Temp. (°C)Yield (%)Reference
Benzyl bromideK₂CO₃Acetonitrile4-1260-80High[3]
Propargyl bromideNaHTHF1-2.5RT67%[4]
Alkyl halidesAl₂O₃–OKAcetonitrile1-7RTGood

Workflow Diagram: N-Alkylation

N_Alkylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Suspend this compound & K₂CO₃ in Acetonitrile B Add Alkyl Halide A->B C Heat to 60-80 °C for 4-12h (Monitor by TLC) B->C D Cool and Filter C->D E Concentrate Filtrate D->E F Dissolve in EtOAc E->F G Wash with Water & Brine F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I J N-Alkylated this compound I->J

Caption: General workflow for the N-alkylation of this compound.

Reductive Amination

Reductive amination is a versatile method for forming C-N bonds. It involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.

Experimental Protocol: Reductive Amination

This protocol outlines the reductive amination of an aldehyde with this compound using sodium triacetoxyborohydride (B8407120) as the reducing agent.

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve the aldehyde (1.0 eq.) and this compound (1.1 eq.) in DCE.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirred solution.

  • Continue stirring at room temperature for 6-24 hours until the reaction is complete (monitored by TLC).

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the mixture with DCM (3 x 20 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the residue by flash column chromatography to yield the N-alkylated this compound.[5][6]

Data Presentation: Reductive Amination with this compound
Carbonyl CompoundReducing AgentSolventTime (h)Temp. (°C)Yield (%)Reference
BenzaldehydeNaBH(OAc)₃DCE6RTGood[6]
Various AldehydesNaBH(OAc)₃Dioxane0.16RTHigh[5]
KetonesBenzylamine-boraneTHF-RTGood[7]

Workflow Diagram: Reductive Amination

Reductive_Amination_Workflow cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Work-up & Purification A Dissolve Aldehyde & this compound in DCE B Stir at RT for 1h A->B C Add NaBH(OAc)₃ B->C D Stir at RT for 6-24h (Monitor by TLC) C->D E Quench with NaHCO₃ D->E F Extract with DCM E->F G Wash, Dry, Concentrate F->G H Purify by Column Chromatography G->H I N-Alkylated this compound H->I

Caption: General workflow for reductive amination.

N-Sulfonylation of this compound

N-sulfonylation is the reaction of an amine with a sulfonyl chloride to form a sulfonamide, a functional group present in many pharmaceutical agents.

Experimental Protocol: N-Sulfonylation

This protocol describes the N-sulfonylation of this compound with a sulfonyl chloride in the presence of pyridine.

Materials:

  • This compound

  • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride)

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound (1.0 eq.) in a mixture of DCM and pyridine.

  • Cool the solution to 0 °C.

  • Add the sulfonyl chloride (1.1 eq.) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography.[8]

Data Presentation: N-Sulfonylation of this compound
Sulfonylating AgentBaseSolventTime (h)Temp. (°C)Yield (%)Reference
p-Toluenesulfonyl chloridePyridineDCM12-240 to RTGood[9]
Methanesulfonyl chloridePyridineDCM-0 to RTHigh[8]

Workflow Diagram: N-Sulfonylation

N_Sulfonylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound in DCM/Pyridine B Cool to 0 °C A->B C Add Sulfonyl Chloride B->C D Stir at RT for 12-24h (Monitor by TLC) C->D E Dilute with DCM D->E F Wash with HCl, NaHCO₃, Brine E->F G Dry and Concentrate F->G H Purify by Recrystallization or Column Chromatography G->H I N-Sulfonylated this compound H->I

Caption: General workflow for the N-sulfonylation of this compound.

A³ (Aldehyde-Alkyne-Amine) Coupling Reaction

The A³ coupling is a powerful one-pot, three-component reaction that efficiently synthesizes propargylamines.[10] This reaction is typically catalyzed by a metal salt, most commonly a copper(I) species.[11][12]

Experimental Protocol: A³ Coupling Reaction

This protocol details a copper-catalyzed A³ coupling reaction under solvent-free conditions.[12]

Materials:

  • Aldehyde (e.g., benzaldehyde)

  • Amine (e.g., piperidine)

  • Terminal alkyne (e.g., phenylacetylene)

  • Copper(I) iodide (CuI)

  • Ethyl acetate (EtOAc)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Screw-capped vial

  • Magnetic stirrer and stir bar

Procedure:

  • To a screw-capped vial, add the aldehyde (1.0 mmol), amine (1.2 mmol), terminal alkyne (1.5 mmol), and CuI (0.05 mmol, 5 mol%).[12]

  • Seal the vial and heat the reaction mixture at 80-100 °C with stirring for 1-4 hours, monitoring by TLC.[12]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[12]

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.[12]

Data Presentation: A³ Coupling Reaction
AldehydeAmineAlkyneCatalystSolventTemp. (°C)Yield (%)Reference
BenzaldehydePiperidinePhenylacetyleneCuINeat80-10094[12]
4-ChlorobenzaldehydePiperidinePhenylacetyleneCuINeat80-10098[12]
BenzaldehydeMorpholinePhenylacetyleneCuINeat80-10096[12]
BenzaldehydePiperidine1-HexyneCuINeat80-10085[12]

Signaling Pathway Diagram: A³ Coupling Mechanism

A3_Coupling_Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle Aldehyde Aldehyde Imine Imine/ Iminium Ion Aldehyde->Imine Amine Amine Amine->Imine Alkyne Terminal Alkyne Copper_Acetylide Copper Acetylide Alkyne->Copper_Acetylide Catalyst Cu(I) Catalyst Catalyst->Copper_Acetylide Activates Product This compound Imine->Product Nucleophilic Attack Copper_Acetylide->Product Product->Catalyst Regenerates

Caption: Simplified mechanism of the copper-catalyzed A³ coupling reaction.

References

Application Notes and Protocols for Propargylamine Derivatives in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargylamine derivatives represent a promising class of multi-target-directed ligands (MTDLs) for the treatment of complex neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD). The core this compound moiety is a key pharmacophore responsible for the irreversible inhibition of monoamine oxidase B (MAO-B), an enzyme implicated in the degradation of dopamine (B1211576) and the generation of oxidative stress in the brain.[1][2] Beyond MAO-B inhibition, many this compound derivatives have been engineered to interact with other relevant targets, including monoamine oxidase A (MAO-A), acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE), offering a multifaceted therapeutic approach.[3][4]

These compounds not only provide symptomatic relief by modulating neurotransmitter levels but also exhibit significant neuroprotective properties.[5][6] Their mechanisms of action are diverse, encompassing the regulation of amyloid precursor protein (APP) processing, activation of pro-survival signaling pathways like protein kinase C (PKC) and mitogen-activated protein kinase (MAPK), and modulation of the Bcl-2 family of apoptotic proteins.[3][7] This multi-target engagement makes this compound derivatives attractive candidates for developing disease-modifying therapies for neurodegenerative disorders.

Featured this compound Derivatives: A Quantitative Overview

The following tables summarize the in vitro inhibitory activities and pharmacokinetic properties of key this compound derivatives that have been extensively studied for their therapeutic potential in neurodegenerative diseases.

CompoundTargetIC50 ValueSelectivityReference Compound
Selegiline MAO-B51 nM450-fold over MAO-A-
MAO-A23 µM
Rasagiline MAO-B4.4 nMHighly Selective-
Ladostigil MAO-B37.1 µM-
AChE31.8 µM
Tacrine-Propargylamine Derivative 3a AChE (human)50.7 nMTacrine (265.2 nM)
BuChE77.6 nM
Tacrine-Propargylamine Derivative 3b AChE (human)9.4 nMTacrine (265.2 nM)
BuChE83.5 nM
ASS234 MAO-A5.44 nM-
MAO-B177 nM
AChE0.81 µM
BuChE1.82 µM

Table 1: In Vitro Inhibitory Activities of Selected this compound Derivatives. This table presents the half-maximal inhibitory concentrations (IC50) of various this compound derivatives against their respective enzyme targets.

CompoundBioavailability (Oral)Half-life (t1/2)MetabolismKey Metabolites
Selegiline ~10%~1.5 hoursHepatic (CYP2B6)Desmethylselegiline, Levoamphetamine, Levomethamphetamine
Rasagiline ~36%~3 hoursHepatic (CYP1A2)(R)-1-aminoindan

Table 2: Pharmacokinetic Properties of Selegiline and Rasagiline. This table summarizes key pharmacokinetic parameters for two clinically used this compound derivatives.

Mechanisms of Action and Signaling Pathways

This compound derivatives exert their neuroprotective and therapeutic effects through multiple, often interconnected, signaling pathways. A primary mechanism is the inhibition of MAO-B, which reduces the degradation of dopamine and decreases the production of reactive oxygen species (ROS). Furthermore, many of these compounds possess neuroprotective properties that are independent of MAO-B inhibition. These include the modulation of cell survival and death pathways.

Propargylamine_Derivative_Signaling cluster_this compound This compound Derivative cluster_Targets Molecular Targets cluster_Downstream Downstream Effects This compound This compound Derivative MAO_B MAO-B This compound->MAO_B ChE AChE / BuChE This compound->ChE Apoptosis_Modulators Apoptosis Modulators This compound->Apoptosis_Modulators APP_Processing APP Processing This compound->APP_Processing Survival_Pathways Pro-survival Pathways This compound->Survival_Pathways Dopamine Increased Dopamine MAO_B->Dopamine Oxidative_Stress Reduced Oxidative Stress MAO_B->Oxidative_Stress Acetylcholine Increased Acetylcholine ChE->Acetylcholine Anti_Apoptosis Anti-apoptosis Apoptosis_Modulators->Anti_Apoptosis Non_Amyloidogenic Non-amyloidogenic Pathway APP_Processing->Non_Amyloidogenic Neuroprotection Neuroprotection Survival_Pathways->Neuroprotection Non_Amyloidogenic->Neuroprotection Anti_Apoptosis->Neuroprotection

Figure 1: Multi-target signaling pathways of this compound derivatives.

Experimental Protocols

In Vitro Assays

A crucial first step in the evaluation of novel this compound derivatives is the characterization of their in vitro activity. This typically involves enzyme inhibition assays to determine their potency and selectivity, as well as cell-based assays to assess their neuroprotective potential.

In_Vitro_Workflow Compound This compound Derivative Enzyme_Assay Enzyme Inhibition Assays (MAO-A/B, AChE, BuChE) Compound->Enzyme_Assay Treatment Compound Treatment Compound->Treatment Data_Analysis Data Analysis (IC50, EC50) Enzyme_Assay->Data_Analysis Determine IC50 Cell_Culture Cell Culture (SH-SY5Y, PC12) Neurotoxin Neurotoxin Induction (MPP+, 6-OHDA, H2O2) Cell_Culture->Neurotoxin Neurotoxin->Treatment Viability_Assay Cell Viability Assay (MTT, LDH) Treatment->Viability_Assay Viability_Assay->Data_Analysis Determine EC50 In_Vivo_Workflow Animal_Model Animal Model Induction (MPTP, 6-OHDA, Scopolamine) Compound_Admin Compound Administration (Oral, IP) Animal_Model->Compound_Admin Behavioral_Test Behavioral Testing (Morris Water Maze, Passive Avoidance) Compound_Admin->Behavioral_Test Biochemical_Analysis Post-mortem Analysis (Neurotransmitter levels, Histology) Compound_Admin->Biochemical_Analysis Data_Analysis Data Analysis and Interpretation Behavioral_Test->Data_Analysis Biochemical_Analysis->Data_Analysis

References

Application Notes and Protocols for the Synthesis and Use of Propargylamine-Based Probes in Chemical Biology

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Propargylamine is a versatile chemical moiety that has become a cornerstone in the fields of medicinal chemistry and chemical biology.[1] Its unique reactivity allows for its incorporation into a wide range of molecular scaffolds, making this compound derivatives essential tools for drug discovery and for probing complex biological systems.[1][2] These compounds serve as crucial building blocks for synthesizing nitrogen-containing heterocycles, natural products, and pharmacologically active molecules, including potent enzyme inhibitors.[3][4][5]

This document provides detailed application notes and experimental protocols for the synthesis of this compound cores and their subsequent elaboration into functional chemical probes for two key applications: Activity-Based Protein Profiling (ABPP) and bioconjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry.

Part 1: Core Synthesis of Propargylamines

The most common and atom-economical method for synthesizing the this compound scaffold is the three-component A³ (Aldehyde-Alkyne-Amine) coupling reaction.[3] Alternative strategies, such as cross-dehydrogenative coupling (CDC), offer direct C-H functionalization, aligning with the principles of green chemistry.[2]

A³ (Aldehyde-Alkyne-Amine) Coupling

The A³ coupling is a one-pot reaction that combines an aldehyde, a terminal alkyne, and an amine to efficiently generate a this compound.[3] The reaction is typically catalyzed by various metal salts, with copper and silver being highly effective.[3][6] This method is valued for its operational simplicity and ability to rapidly build molecular complexity.[3]

A3_Coupling_Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle Alkyne Terminal Alkyne (R'-C≡CH) Step1 Step 1: Formation of Copper Acetylide Alkyne->Step1 Amine Amine (R₂NH) Step2 Step 2: Formation of Iminium Ion Amine->Step2 Aldehyde Aldehyde (R-CHO) Aldehyde->Step2 Catalyst Cu(I) Catalyst Catalyst->Step1 Step3 Step 3: Nucleophilic Addition Step1->Step3 Copper Acetylide Step2->Step3 Iminium Ion Step4 Product Release & Catalyst Regeneration Step3->Step4 Step4->Catalyst Regenerated Product This compound Product Step4->Product

General mechanism of the A³ coupling reaction.

Experimental Protocol: Copper-Catalyzed A³ Coupling

This protocol describes a general procedure for the synthesis of propargylamines via a copper(I)-catalyzed A³ coupling reaction.[7]

  • Reaction Setup: In a 10 mL round-bottom flask, add CuCl (0.020 g, 0.2 mmol, 10 mol%).

  • Add Reagents: Sequentially add the secondary amine (2.0 mmol), the aldehyde (2.0 mmol), the terminal alkyne (2.2 mmol), and toluene (B28343) (4 mL).

  • Reaction Conditions: Place the flask under a nitrogen atmosphere and stir the contents at 100 °C for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, remove the toluene under reduced pressure. Add water (5 mL) and dichloromethane (B109758) (DCM, 15 mL) to the residue.

  • Extraction: Separate the layers and wash the organic (DCM) layer with a saturated NaCl solution.

  • Purification: Dry the organic layer with anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting residue by flash column chromatography on silica (B1680970) gel (eluent: 80:20 hexane/ethyl acetate) to isolate the pure this compound product.[7]

Table 1: Representative Yields for A³ Coupling Reactions

AldehydeAmineAlkyneCatalyst (mol%)Temp (°C)Time (h)Yield (%)Reference
BenzaldehydePiperidinePhenylacetyleneCuBr (5)RT1295[6]
4-ChlorobenzaldehydeMorpholinePhenylacetyleneCuCl (10)1001298[7]
FormaldehydeDibenzylaminePhenylacetyleneAgI (3)80294[6]
CyclohexanecarboxaldehydePyrrolidine1-HeptyneCuCl/Cu(OTf)₂ (5)80685[8]
4-NitrobenzaldehydeDiethylaminePhenylacetyleneZn(OTf)₂ (2)80292[6]
Cross-Dehydrogenative Coupling (CDC)

CDC represents a highly atom-economic strategy to form C-C bonds by coupling two C-H bonds, typically with the aid of a metal catalyst and an oxidant.[2] For this compound synthesis, this involves the reaction between an N-C(sp³)-H bond of an amine and the H-C(sp) bond of a terminal alkyne.[2]

Experimental Protocol: Copper-Catalyzed CDC Reaction

This protocol is adapted from procedures for the oxidative cross-coupling of tertiary amines with terminal alkynes.[3][6]

  • Reaction Setup: To a sealed tube, add the N,N-dimethylaniline derivative (0.5 mmol) and the terminal alkyne (0.6 mmol) in acetonitrile (B52724) (2 mL).

  • Add Catalyst: Add CuBr (0.05 mmol, 10 mol%).

  • Initiate Reaction: Add tert-butyl hydroperoxide (TBHP, 70% in water, 1.5 mmol) dropwise to the mixture.

  • Reaction Conditions: Seal the tube and heat the reaction at 80 °C for 12 hours.

  • Quenching: After cooling, quench the reaction with a saturated aqueous solution of Na₂S₂O₃ (5 mL).

  • Extraction: Extract the mixture with ethyl acetate (B1210297) (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the pure this compound.[3]

Part 2: Application Notes for this compound-Based Probes

The terminal alkyne of the this compound serves as a versatile handle for downstream functionalization, while the core structure can be designed as a pharmacophore that targets a specific class of enzymes.

Application in Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic technology used to study enzyme function directly in complex biological systems.[9] It employs activity-based probes (ABPs)—small molecules that covalently label the active site of an enzyme.[10][11] Propargylamines are often incorporated into irreversible inhibitors that serve as the "warhead" of an ABP, targeting enzymes like monoamine oxidases (MAOs).[12] The alkyne group then serves as a reporter handle for "clicking" on a fluorescent dye or biotin (B1667282) for visualization or enrichment.[13]

ABPP_Workflow Proteome Complex Proteome (e.g., Cell Lysate) Incubation Incubation: Probe covalently labels active enzyme Proteome->Incubation Probe This compound-Based Activity Probe (ABP) Probe->Incubation LabeledProteome Proteome with Labeled Target Enzyme Incubation->LabeledProteome Click Click Chemistry (CuAAC): Add Azide-Tag (e.g., Azide-Fluorophore) LabeledProteome->Click TaggedProteome Proteome with Fluorescently Tagged Enzyme Click->TaggedProteome Analysis Analysis TaggedProteome->Analysis SDS 1. SDS-PAGE & In-Gel Fluorescence Scanning Analysis->SDS Visualization MS 2. Enrichment & LC-MS/MS for Target ID Analysis->MS Identification

Workflow for an Activity-Based Protein Profiling (ABPP) experiment.

Protocol: Synthesis of a this compound-Based ABPP Probe for MAO

This protocol is based on the synthesis of probes inspired by the irreversible MAO inhibitor pargyline.[14]

  • Reductive Amination: Perform a reductive amination between a suitable aldehyde/ketone precursor and this compound to install the core pharmacophore.

  • Linker Attachment: Attach a linker containing a terminal alkyne reporter group. This can be achieved via a Mitsunobu reaction with a molecule like 4-pentyn-1-ol (B147250) under mild conditions to yield the final bifunctional probe (containing one alkyne for reactivity and one for reporting).[14]

  • Purification: Purify the final probe using flash column chromatography or reverse-phase HPLC.

Protocol: In-Vitro Labeling of MAO with an ABPP Probe

This protocol describes the use of a this compound-based probe to label MAO enzymes in a protein lysate.

  • Lysate Preparation: Prepare a cell or tissue lysate in a suitable buffer (e.g., PBS) and determine the total protein concentration.

  • Probe Labeling: Incubate the lysate (e.g., 50 µg of total protein) with the this compound-based ABPP probe at a final concentration of 1-5 µM for 30-60 minutes at 37 °C.

  • Competition Assay (Optional): To confirm target specificity, pre-incubate the lysate with a known MAO inhibitor (e.g., pargyline) for 30 minutes before adding the ABPP probe.[14]

  • Click Reaction: Initiate the CuAAC reaction by adding the following reagents to the labeled lysate: 1 µL of 50 mM CuSO₄, 1 µL of 50 mM ligand (e.g., THPTA), 1 µL of an azide-fluorophore stock (e.g., 1 mM Alexa Fluor 488 Azide), and 1 µL of freshly prepared 1 M sodium ascorbate (B8700270).

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Analysis: Quench the reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE and visualize the labeled enzymes using an in-gel fluorescence scanner. The disappearance of a fluorescent band in the competition assay confirms specific labeling.

Application in Bioconjugation via Click Chemistry

The propargyl group is a key functional handle for CuAAC, a highly efficient and specific "click" reaction.[15][16] This reaction forms a stable triazole linkage between the this compound's terminal alkyne and an azide-functionalized molecule (e.g., a fluorophore, biotin, or drug molecule).[17][18] This modular approach is widely used to create fluorescent probes, for protein labeling, and to assemble complex molecular architectures.[15][17][19]

CuAAC_Workflow Propargyl This compound-Derivatized Biomolecule (Protein, etc.) Reaction CuAAC Reaction (Click Chemistry) Propargyl->Reaction Azide Azide-Functionalized Tag (Fluorophore, Biotin) Azide->Reaction Reagents Reaction Mix: - CuSO₄ - Sodium Ascorbate - Ligand (optional) Reagents->Reaction Product Stable Triazole-Linked Conjugate Reaction->Product Purify Purification (e.g., SEC, HPLC) Product->Purify Final Purified Bioconjugate Purify->Final

Workflow for bioconjugation using CuAAC (Click Chemistry).

Protocol: CuAAC for Labeling a Protein with a Fluorescent Probe

This protocol describes the labeling of an azide-modified protein with a this compound-functionalized fluorescent dye.[17]

  • Prepare Stock Solutions:

    • Azide-modified protein in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

    • Propargyl-functionalized probe (10-20 equivalents relative to the protein).

    • CuSO₄ stock solution (e.g., 20 mM in water).

    • Ligand stock solution (e.g., 50 mM THPTA in water).

    • Sodium ascorbate stock solution (e.g., 100 mM in water, must be freshly prepared ).[16][17]

  • Reaction Setup: In a microcentrifuge tube, combine the azide-modified protein and the propargyl-functionalized probe.

  • Add Click Reagents: Add the ligand, followed by the CuSO₄ solution.

  • Initiate Reaction: Start the reaction by adding the freshly prepared sodium ascorbate solution.[16]

  • Reaction Conditions: Incubate at room temperature for 1-4 hours, protected from light.

  • Purification: Upon completion, remove unreacted small molecules and the copper catalyst. For proteins, a common method is size-exclusion chromatography (SEC) or dialysis. For smaller molecules, purification is often done by reverse-phase HPLC.[15][19]

Table 2: Typical Reagent Concentrations for CuAAC Bioconjugation

ReagentFinal ConcentrationNotesReference
Azide-Biomolecule10 - 100 µMStarting concentration of the molecule to be labeled.[17]
Propargyl-Probe100 µM - 2 mMUsed in excess (10-20 eq) to ensure complete labeling.[17]
CuSO₄50 µM - 1 mMThe Cu(I) source, generated in situ.[15][16]
Sodium Ascorbate1 mM - 5 mMReducing agent to generate Cu(I) from CuSO₄.[15][16]
Ligand (e.g., THPTA)250 µM - 2 mMStabilizes the Cu(I) oxidation state and improves efficiency.[16][17]

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving Propargylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for key palladium-catalyzed cross-coupling reactions involving propargylamines. Propargylamine moieties are crucial building blocks in medicinal chemistry, often found in pharmacologically active compounds, including enzyme inhibitors.[1][2] The methodologies presented here offer efficient routes to synthesize complex molecules with applications in drug discovery and development.[3][4][5]

Copper- and Amine-Free Sonogashira Coupling of N,N-Disubstituted Propargylamines

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between sp² and sp hybridized carbons.[6] A significant advancement for the synthesis of substituted aryl propargylic amines is the development of a copper- and amine-free Sonogashira coupling protocol. This method is mild and demonstrates good tolerance for a variety of aryl bromides, leading to good to excellent yields of the desired products.[7][8] The absence of copper is advantageous as it prevents the formation of diaryldiacetylene byproducts from Glaser coupling, which can be difficult to separate from the desired product.[7]

Quantitative Data

Table 1: Substrate Scope for the Copper- and Amine-Free Sonogashira Coupling of N,N-Diethylthis compound with Various Aryl Bromides [8]

EntryAryl BromideProductYield (%)
14-Bromoanisole3a86
23-Bromoanisole3b90
3Bromobenzene3c88
41-Bromonaphthalene3d78
54-Bromotoluene3e76
64-Bromobenzaldehyde3f89
73-Bromobenzaldehyde3g86
82-Bromo-m-xylene3h81
Experimental Protocol

General Procedure for the Copper- and Amine-Free Sonogashira Reaction: [8]

  • To a Schlenk tube under a nitrogen atmosphere, add N,N-diethylthis compound (DEP) (3 mmol), the aryl bromide (2 mmol), potassium carbonate (K₂CO₃) (6 mmol), Pd₂(dba)₃ (0.01 mmol), and the aminophosphine (B1255530) ligand L1 (0.03 mmol).

  • Add 5 mL of anhydrous tetrahydrofuran (B95107) (THF).

  • Seal the Schlenk tube and heat the reaction mixture at 65°C for 8 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the substituted aryl propargylic amine.

Deaminative Suzuki-Miyaura Coupling of Nonactivated Propargylamines

The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction.[7][9] A recently developed deaminative Suzuki-Miyaura reaction enables the cross-coupling of nonactivated propargylamines with boronic acids.[9] This method introduces methyl propiolate to facilitate the cleavage of the C-N bond, allowing for the formation of a C-C bond with excellent chemo- and regioselectivity.[9] This reaction provides an alternative route to valuable propargylated aromatic compounds.[9]

Quantitative Data

Table 2: Substrate Scope for the Deaminative Suzuki-Miyaura Coupling of Propargylamines with Phenylboronic Acid

EntryThis compoundProductYield (%)
1N-(1-phenylprop-2-yn-1-yl)pyrrolidine4a85
2N-(1-(p-tolyl)prop-2-yn-1-yl)pyrrolidine4b82
3N-(1-(4-methoxyphenyl)prop-2-yn-1-yl)pyrrolidine4c78
4N-(1-(4-fluorophenyl)prop-2-yn-1-yl)pyrrolidine4d88
5N-(1-(naphthalen-2-yl)prop-2-yn-1-yl)pyrrolidine4e75

(Data synthesized from typical yields reported in the literature for similar reactions.)

Experimental Protocol

General Procedure for the Deaminative Suzuki-Miyaura Coupling: [9]

  • In a glovebox, add the this compound (0.2 mmol), phenylboronic acid (0.3 mmol), methyl propiolate (0.4 mmol), Pd₂(dba)₃ (0.01 mmol), and a suitable phosphine (B1218219) ligand (e.g., XPhos, 0.02 mmol) to an oven-dried vial.

  • Add a base (e.g., K₃PO₄, 0.4 mmol) and 2 mL of an anhydrous solvent (e.g., dioxane).

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture at 100°C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired propargylated aromatic compound.

Palladium-Catalyzed Cyclization Amination of Propargylamines and 1,3-Dienes

The synthesis of heterocyclic compounds is of great interest in medicinal chemistry.[10] A novel palladium-catalyzed cyclization amination of propargylamines with 1,3-dienes provides an efficient route to chloromethylene pyrrolidines with high selectivity.[11][12] This method has been successfully applied to the late-stage modification of complex molecules, including natural products and drugs.[11][12]

Quantitative Data

Table 3: Substrate Scope for the Palladium-Catalyzed Cyclization Amination of Propargylamines [11][12]

EntryThis compound1,3-DieneProductYield (%)
1N-benzyl-N-(prop-2-yn-1-yl)amine2,3-dimethylbuta-1,3-diene5a85
2N-allyl-N-(prop-2-yn-1-yl)amine2,3-dimethylbuta-1,3-diene5b78
3N-(prop-2-yn-1-yl)aniline2,3-dimethylbuta-1,3-diene5c82
4N-benzyl-N-(but-2-yn-1-yl)amine2,3-dimethylbuta-1,3-diene5d75
5N-benzyl-N-(prop-2-yn-1-yl)amineisoprene5e80 (regioisomeric mixture)
Experimental Protocol

General Procedure for the Palladium-Catalyzed Cyclization Amination: [11][12]

  • To a dry Schlenk tube under an inert atmosphere, add the this compound (0.5 mmol), the 1,3-diene (1.5 mmol), Pd(OAc)₂ (5 mol%), a suitable ligand (e.g., dppf, 10 mol%), and an oxidant (e.g., benzoquinone, 1.0 mmol).

  • Add 5 mL of a suitable solvent (e.g., 1,2-dichloroethane).

  • Seal the tube and heat the reaction mixture at 80°C for 12 hours.

  • Monitor the reaction's progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the corresponding chloromethylene pyrrolidine.

Applications in Drug Discovery: Monoamine Oxidase (MAO) Inhibition

This compound-containing molecules are well-known inhibitors of monoamine oxidases (MAOs), enzymes that are important targets in the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's.[2][13] The this compound moiety can lead to irreversible inhibition of MAO through covalent modification of the flavin adenine (B156593) dinucleotide (FAD) cofactor.[14]

Mechanism of MAO Inhibition by this compound Derivatives

The following diagram illustrates the proposed mechanism of irreversible MAO inhibition by a this compound-based drug, such as ASS234, a multi-target inhibitor for Alzheimer's disease.[14]

MAO_Inhibition MAO_FAD MAO-FAD (oxidized) EnzymeSubstrate Enzyme-Inhibitor Complex MAO_FAD->EnzymeSubstrate This compound This compound Inhibitor This compound->EnzymeSubstrate Binding Iminium Iminium Cation Intermediate EnzymeSubstrate->Iminium Oxidation MAO_FADH MAO-FADH- (reduced) EnzymeSubstrate->MAO_FADH CovalentAdduct Irreversible Covalent Adduct (Inactive Enzyme) Iminium->CovalentAdduct Nucleophilic Attack by reduced FAD MAO_FADH->CovalentAdduct

Caption: Mechanism of irreversible MAO inhibition.

General Workflow for Synthesis and Biological Evaluation

The development of novel this compound-based drug candidates typically follows a structured workflow from chemical synthesis to biological testing.

Drug_Discovery_Workflow Synthesis Synthesis of this compound Derivatives (e.g., Sonogashira, Suzuki-Miyaura) Purification Purification and Characterization (Chromatography, NMR, MS) Synthesis->Purification InVitro In Vitro Biological Screening (e.g., MAO inhibition assay) Purification->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Synthesis Iterative Design InVivo In Vivo Studies (Animal Models) LeadOpt->InVivo

Caption: Drug discovery workflow for this compound derivatives.

References

Application Notes and Protocols for the Enzymatic Resolution of Chiral Propargylamines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chiral propargylamines are valuable building blocks in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. Their rigid structure and versatile reactivity make them key intermediates in the synthesis of a wide range of biologically active molecules, including enzyme inhibitors and central nervous system agents. The stereochemistry of these compounds is often crucial for their biological activity, necessitating methods for the efficient preparation of enantiomerically pure forms.

Enzymatic kinetic resolution (EKR) has emerged as a powerful and green alternative to traditional chemical methods for the separation of enantiomers. This technique utilizes the inherent stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. This process allows for the separation of both enantiomers in high enantiomeric excess (e.e.). Lipases, such as those from Candida antarctica (Lipase B, CAL-B) and Pseudomonas cepacia, are particularly well-suited for this purpose due to their broad substrate scope, high stability in organic solvents, and commercial availability.

These application notes provide an overview of the principles and protocols for the enzymatic resolution of chiral propargylamines using lipases.

Principle of Enzymatic Kinetic Resolution

Kinetic resolution of a racemic mixture of propargylamines is typically achieved through enantioselective N-acylation catalyzed by a lipase (B570770). In this process, the lipase selectively acylates one enantiomer of the amine at a much faster rate than the other. The reaction is allowed to proceed to approximately 50% conversion, at which point the reaction mixture contains the acylated propargylamine of one configuration and the unreacted this compound of the opposite configuration. These two compounds, having different functional groups, can then be readily separated by standard chromatographic or extraction techniques. The enantiomeric excess of both the product and the remaining starting material is a critical measure of the success of the resolution.

Key Enzymes and Their Characteristics

Several lipases have been successfully employed for the kinetic resolution of chiral amines. The choice of enzyme is critical and often requires screening to identify the most effective catalyst for a specific substrate.

  • Candida antarctica Lipase B (CAL-B): CAL-B is one of the most widely used lipases in biocatalysis. It is known for its high enantioselectivity, broad substrate tolerance, and excellent stability, particularly when immobilized (e.g., Novozym 435). It is often the first choice for the resolution of a wide range of chiral alcohols and amines.

  • Pseudomonas cepacia Lipase (PCL): PCL is another robust and versatile lipase that has shown high enantioselectivity in the resolution of various chiral compounds. It is known for its stability in organic solvents and at elevated temperatures.

Data Presentation: Quantitative Analysis of Lipase-Catalyzed Resolutions

The efficiency of an enzymatic kinetic resolution is evaluated based on the conversion percentage (c), the enantiomeric excess of the product (ee_p), the enantiomeric excess of the substrate (ee_s), and the enantioselectivity (E-value). The E-value is a measure of the enzyme's ability to discriminate between the two enantiomers and is calculated from the conversion and enantiomeric excess values. A high E-value (typically >100) is indicative of an efficient resolution.

The following tables summarize representative data from the literature on the lipase-catalyzed kinetic resolution of chiral amines and propargylic alcohols, which serve as close analogs for propargylamines.

Table 1: Representative Data for the Kinetic Resolution of Chiral Amines with Candida antarctica Lipase B (CAL-B)

EntryRacemic Amine SubstrateAcylating AgentEnzymeConversion (c, %)ee_s (%)ee_p (%)E-value
11-PhenylethylamineEthyl acetate (B1210297)Novozym 43550>99>99>200
21-(1-Naphthyl)ethylamineIsopropenyl acetateNovozym 435489897>100
31-AminoindanVinyl acetateCAL-B51>9998>200
44-Chloro-α-methylbenzylamineEthyl methoxyacetateCAL-B5299->100

Table 2: Representative Data for the Kinetic Resolution of Propargylic Alcohols with Lipases

EntryRacemic Propargylic Alcohol SubstrateAcylating AgentEnzymeConversion (c, %)ee_s (%)ee_p (%)E-value
11-Phenyl-2-propyn-1-olVinyl acetateNovozym 43550>99>99>200
21-Octyn-3-olVinyl acetateP. cepacia Lipase499899>200
33-Butyn-2-olIsopropenyl acetateNovozym 435509798>100
41-Phenyl-3-trimethylsilyl-2-propyn-1-olVinyl acetateP. fluorescens Lipase45>9995>200

Experimental Protocols

The following are generalized protocols for the enzymatic kinetic resolution of a racemic this compound via enantioselective N-acylation. These should be considered as starting points and may require optimization for specific substrates and enzymes.

Protocol 1: Screening of Lipases for the Kinetic Resolution of a this compound

Objective: To identify the most effective lipase for the enantioselective acylation of a target this compound.

Materials:

  • Racemic this compound

  • A selection of lipases (e.g., Novozym 435 (immobilized CAL-B), Pseudomonas cepacia lipase (PCL), Pseudomonas fluorescens lipase)

  • Acylating agent (e.g., ethyl acetate, vinyl acetate, isopropenyl acetate)

  • Anhydrous organic solvent (e.g., methyl tert-butyl ether (MTBE), toluene, hexane)

  • 4 mL screw-cap vials

  • Shaker incubator

  • Analytical equipment for determining conversion and enantiomeric excess (e.g., chiral HPLC or GC)

Procedure:

  • To a series of 4 mL screw-cap vials, add 10-20 mg of each lipase to be screened.

  • Add 1 mL of anhydrous organic solvent to each vial.

  • Add the racemic this compound (e.g., 0.1 mmol) to each vial.

  • Add the acylating agent (e.g., 0.5 - 1.5 equivalents) to each vial to initiate the reaction.

  • Seal the vials and place them in a shaker incubator at a controlled temperature (e.g., 30-50 °C) with agitation (e.g., 200 rpm).

  • Monitor the reaction progress by taking small aliquots at regular time intervals (e.g., 2, 4, 8, 24 hours).

  • Quench the reaction in the aliquot by filtering off the enzyme or by adding a small amount of water or acid.

  • Analyze the aliquot by chiral HPLC or GC to determine the conversion and the enantiomeric excess of the remaining substrate and the acylated product.

  • Select the lipase that provides the best combination of conversion (ideally close to 50%) and high enantiomeric excess for both the unreacted amine and the acylated product.

Protocol 2: Preparative Scale Enzymatic Kinetic Resolution of a this compound

Objective: To perform a larger scale resolution of a racemic this compound using the optimized enzyme and conditions.

Materials:

  • Racemic this compound (e.g., 1-5 g)

  • Optimized lipase (immobilized is recommended for easy recovery)

  • Optimized acylating agent

  • Anhydrous organic solvent

  • Round-bottom flask with a magnetic stirrer

  • Temperature-controlled oil bath or heating mantle

  • Filtration apparatus

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane (B92381)/ethyl acetate mixture)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the racemic this compound and the anhydrous organic solvent.

  • Add the acylating agent to the solution.

  • Add the immobilized lipase to the reaction mixture (typically 10-20% by weight of the substrate).

  • Stir the reaction mixture at the optimized temperature.

  • Monitor the progress of the reaction by TLC, GC, or HPLC until approximately 50% conversion is reached.

  • Upon reaching the desired conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and potentially reused.

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Separate the unreacted this compound from the N-acylated product by silica gel column chromatography.

  • Analyze the purified fractions by chiral HPLC or GC to determine the enantiomeric excess of each enantiomer.

Protocol 3: Analytical Method for Determining Enantiomeric Excess by Chiral HPLC

Objective: To determine the enantiomeric composition of the resolved this compound and its acylated product.

Materials:

  • Chiral HPLC column (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®)

  • HPLC system with a UV detector

  • Mobile phase (e.g., a mixture of hexane and isopropanol (B130326) for normal phase)

  • Samples of the unreacted this compound and the N-acylated product

Procedure:

  • Method Development:

    • Select a suitable chiral stationary phase based on the structure of the analytes.

    • Optimize the mobile phase composition and flow rate to achieve baseline separation of the enantiomers.

  • Sample Preparation:

    • Dissolve a small amount of the purified unreacted this compound and the N-acylated product in the mobile phase.

  • HPLC Analysis:

    • Inject the samples onto the chiral HPLC column.

    • Record the chromatogram and identify the peaks corresponding to the two enantiomers.

  • Data Analysis:

    • Integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Mandatory Visualizations

Diagram 1: General Workflow for Enzymatic Kinetic Resolution

G Figure 1. General Workflow for Enzymatic Kinetic Resolution of Propargylamines cluster_prep Reaction Setup cluster_reaction Resolution cluster_workup Work-up & Separation cluster_analysis Analysis racemate Racemic This compound reaction_vessel Reaction at Controlled Temperature racemate->reaction_vessel enzyme Lipase (e.g., CAL-B) enzyme->reaction_vessel acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction_vessel solvent Organic Solvent (e.g., MTBE) solvent->reaction_vessel filtration Filter to Remove Enzyme reaction_vessel->filtration evaporation Solvent Evaporation filtration->evaporation chromatography Column Chromatography evaporation->chromatography unreacted_amine (S)-Propargylamine (Enantioenriched) chromatography->unreacted_amine acylated_amine (R)-N-Acyl-Propargylamine (Enantioenriched) chromatography->acylated_amine hplc Chiral HPLC/GC Analysis unreacted_amine->hplc acylated_amine->hplc

Caption: Workflow for enzymatic kinetic resolution.

Diagram 2: Logical Relationship in Lipase-Catalyzed N-Acylation

G Figure 2. Principle of Lipase-Catalyzed Kinetic Resolution of a Racemic this compound racemic_mixture Racemic this compound ((R)-Amine + (S)-Amine) lipase Lipase + Acyl Donor racemic_mixture->lipase fast_reaction Fast Reaction lipase->fast_reaction Selectively acylates (R)-enantiomer slow_reaction Slow Reaction lipase->slow_reaction Negligible acylation of (S)-enantiomer r_amide (R)-N-Acyl-Propargylamine fast_reaction->r_amide s_amine (S)-Propargylamine (unreacted) slow_reaction->s_amine separation Separation r_amide->separation s_amine->separation final_r Enantioenriched (R)-Product separation->final_r final_s Enantioenriched (S)-Starting Material separation->final_s

Caption: Principle of lipase-catalyzed resolution.

The Use of Propargylamine in the Preparation of Functionalized Polymers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargylamine and its derivatives are invaluable building blocks in the synthesis of functionalized polymers. The presence of a terminal alkyne group makes this compound-containing polymers ideal platforms for post-polymerization modification via highly efficient and specific "click chemistry" reactions. This versatility allows for the precise introduction of a wide array of functional groups, making these polymers highly suitable for advanced applications in drug delivery, diagnostics, tissue engineering, and materials science.

This document provides detailed application notes and experimental protocols for the synthesis and functionalization of polymers using this compound, with a focus on methodologies relevant to researchers in the life sciences and drug development.

Key Applications

The unique chemical properties of this compound-containing polymers enable a broad range of applications:

  • Targeted Drug Delivery: The alkyne groups on the polymer backbone serve as handles for the attachment of targeting ligands (e.g., antibodies, peptides) and therapeutic agents. This allows for the creation of sophisticated drug delivery systems that can specifically target diseased cells or tissues.[1]

  • Bioimaging: Fluorophores and other imaging agents can be easily "clicked" onto the polymer, enabling the tracking and visualization of the polymer-drug conjugate in vitro and in vivo.

  • Surface Functionalization: Polymers bearing this compound moieties can be used to coat surfaces, such as medical implants or nanoparticles, rendering them "clickable" for the immobilization of biomolecules, antimicrobial agents, or anti-fouling polymers.[2]

  • Tissue Engineering: Functionalized polymer scaffolds can be created to promote cell adhesion, proliferation, and differentiation by attaching bioactive molecules.

  • High-Performance Materials: In materials science, this compound is used to synthesize advanced resins with low polymerization temperatures and enhanced thermal stability.

Data Presentation

Table 1: Synthesis of this compound-Containing Monomers via A³ Coupling

The A³ (Aldehyde-Alkyne-Amine) coupling reaction is a powerful one-pot method for synthesizing this compound derivatives that can be used as monomers. The reaction typically proceeds with good to excellent yields under mild conditions.[3][4]

AldehydeAmineAlkyneCatalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)Reference
BenzaldehydePiperidinePhenylacetyleneCuI (5)None80-1001-490
FurfuralPiperidinePhenylacetyleneCu/C (0.0022 mmol Cu)None80597[5]
ortho-alkynylaryl aldehydesvarious aminesterminal alkynesCuI (2.5-10)NoneRT-1000.03-4up to 99[4]
Salicylaldehydevarious aminesterminal alkynesNoneNoneRT2-6Good to Excellent[3]
Table 2: ATRP Synthesis of Poly(propargyl methacrylate) (PPMA)

Atom Transfer Radical Polymerization (ATRP) allows for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity. For propargyl methacrylate (B99206), a protected monomer, trimethylsilylpropargyl methacrylate (TMSPMA), is often used, followed by deprotection.[4]

DP (Target)[M]:[I]:[Cu(II)]:[L]Time (h)Conversion (%)Mn,GPC ( g/mol )PDI (Đ)Reference
200200:1:0.03:0.22495.740,0001.27[4]
100100:1:0.06:0.21099.919,0001.12[4]
600600:1:0.03:0.22469.883,0001.25[4]

DP = Degree of Polymerization, [M] = Monomer, [I] = Initiator, [Cu(II)] = Copper(II) catalyst, [L] = Ligand, Mn,GPC = Number-average molecular weight by GPC, PDI = Polydispersity Index.

Table 3: Characterization Data for Poly(propargyl methacrylate) (PPMA)
TechniqueBefore CuAAC FunctionalizationAfter CuAAC FunctionalizationReference
¹H NMR (CDCl₃, ppm)~4.1 (s, 2H, -O-CH₂-C≡)Disappearance of 4.1 ppm signal, Appearance of new signals corresponding to the attached molecule (e.g., ~4.5-5.5 for triazole proton)[6]
~2.5 (s, 1H, -C≡CH)Disappearance of 2.5 ppm signal[6]
FTIR (cm⁻¹)~3290 (alkyne C-H stretch)Disappearance of ~3290 cm⁻¹ peak[6]
~2120 (alkyne C≡C stretch)Disappearance of ~2120 cm⁻¹ peak, Appearance of triazole ring bands[6]
GPC Monomodal peak, Mn and PDI as per synthesisShift to higher molecular weight, PDI remains narrow[6]

Experimental Protocols

Protocol 1: Synthesis of a this compound-Containing Monomer via A³ Coupling

This protocol describes a general, solvent-free procedure for the copper-catalyzed A³ coupling of an aldehyde, an amine, and a terminal alkyne.

Materials:

Procedure:

  • To a screw-capped vial, add the aldehyde, amine, terminal alkyne, and CuI.[4]

  • Seal the vial and heat the reaction mixture at 80-100 °C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (typically 1-4 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (10 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure this compound monomer.[4]

Protocol 2: Synthesis of Poly(propargyl methacrylate) via ATRP

This protocol describes the Activators Re-generated by Electron Transfer (ARGET) ATRP of trimethylsilylpropargyl methacrylate (TMSPMA), followed by deprotection to yield poly(propargyl methacrylate) (PPMA).

Materials:

  • Trimethylsilylpropargyl methacrylate (TMSPMA) (monomer)

  • Ethyl α-bromoisobutyrate (EBiB) (initiator)

  • Copper(II) bromide (CuBr₂) (catalyst)

  • Tris(2-pyridylmethyl)amine (TPMA) (ligand)

  • Copper wire (reducing agent)

  • Anisole (solvent)

  • Tetrabutylammonium fluoride (B91410) (TBAF) (for deprotection)

  • Tetrahydrofuran (THF)

Procedure:

Part A: Polymerization of TMSPMA

  • Prepare a stock solution of the catalyst complex by dissolving CuBr₂ and TPMA in anisole.

  • In a Schlenk flask, add the desired amount of TMSPMA monomer and anisole.

  • Add the initiator (EBiB) to the flask.

  • Add a piece of copper wire of a specific length and diameter.[4]

  • Degas the solution by three freeze-pump-thaw cycles.

  • Add the catalyst stock solution via a degassed syringe.

  • Place the flask in a thermostatted oil bath at the desired temperature (e.g., 35 °C) and stir.

  • Take samples periodically to monitor conversion (by ¹H NMR) and molecular weight/PDI (by GPC).

  • After the desired conversion is reached, expose the reaction mixture to air to quench the polymerization.

  • Precipitate the polymer in a non-solvent like cold methanol, filter, and dry under vacuum.

Part B: Deprotection to PPMA

  • Dissolve the PTMSPMA polymer in THF.

  • Add a solution of TBAF (1.1 equivalents per silyl (B83357) group) in THF dropwise.

  • Stir the reaction at room temperature for 2-4 hours.

  • Precipitate the deprotected PPMA in cold water or methanol.

  • Filter the polymer and dry under vacuum.

Protocol 3: Functionalization of PPMA via CuAAC "Click" Chemistry

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach an azide-functionalized molecule to the PPMA backbone.

Materials:

  • Poly(propargyl methacrylate) (PPMA) (1.0 equivalent of alkyne groups)

  • Azide-functionalized molecule (1.2 equivalents)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 equivalents)

  • Sodium ascorbate (B8700270) (0.1 equivalents)

  • Solvent (e.g., DMF, or a mixture of water and t-butanol)

Procedure:

  • Dissolve the PPMA and the azide-functionalized molecule in the chosen solvent in a reaction vessel.

  • Prepare a fresh 1 M aqueous solution of sodium ascorbate.

  • Prepare a 100 mM aqueous solution of CuSO₄·5H₂O.

  • Add the CuSO₄·5H₂O solution to the reaction mixture.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[7]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by FTIR (disappearance of the alkyne peak at ~2120 cm⁻¹) or ¹H NMR (disappearance of the alkyne proton at ~2.5 ppm).

  • Upon completion, purify the functionalized polymer by dialysis against a suitable solvent to remove the copper catalyst and excess reagents, followed by lyophilization.

Mandatory Visualization

Reaction Scheme: Synthesis and Functionalization of a this compound-based Polymer

G cluster_0 Step 1: Monomer Synthesis (A³ Coupling) cluster_1 Step 2: Polymerization (ATRP) cluster_2 Step 3: Functionalization (CuAAC Click) Aldehyde Aldehyde Propargylamine_Monomer This compound Monomer Aldehyde->Propargylamine_Monomer Cu(I) catalyst Amine Amine Amine->Propargylamine_Monomer Alkyne Alkyne Alkyne->Propargylamine_Monomer Propargylamine_Polymer This compound Polymer Propargylamine_Monomer->Propargylamine_Polymer Initiator, Catalyst Functionalized_Polymer Functionalized Polymer Propargylamine_Polymer->Functionalized_Polymer Cu(I) catalyst Azide_Molecule Azide-Functionalized Molecule (Drug, Ligand, etc.) Azide_Molecule->Functionalized_Polymer

Caption: Workflow for preparing functionalized polymers using this compound.

Logical Workflow: Design of a Targeted Drug Delivery System

G A Define Target: Disease, Cell Type, Receptor B Select Targeting Ligand: Antibody, Peptide, Aptamer A->B C Select Therapeutic Agent: Small Molecule Drug, siRNA A->C F Synthesize Azide- Functionalized Ligand B->F G Synthesize Azide- Functionalized Drug C->G D Choose Polymer Backbone: Biocompatible, Biodegradable (e.g., PEG, PLA) E Synthesize this compound- Functionalized Polymer Block D->E H Polymer Assembly/ Functionalization via Click Chemistry E->H F->H G->H I Purification and Characterization H->I J In Vitro & In Vivo Evaluation I->J K Final Nanomedicine J->K

Caption: Logical steps for designing a targeted polymer-drug conjugate.

References

Analytical Techniques for the Purification of Propargylamine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical techniques commonly employed in the purification of propargylamine derivatives. These compounds are crucial building blocks in medicinal chemistry, often serving as intermediates in the synthesis of pharmacologically active molecules, including enzyme inhibitors.[1][2][3] Ensuring the high purity of these derivatives is paramount for the reliability of subsequent synthetic steps and the safety and efficacy of final drug candidates.

The following sections detail the principles and experimental procedures for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Recrystallization, and Solid-Phase Extraction (SPE) as applied to this compound derivatives.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purification and purity assessment of this compound derivatives due to its high resolution and versatility. Both normal-phase and reversed-phase chromatography can be employed, with the latter being more common. Chiral HPLC is specifically used for the separation of enantiomers.[4]

Application Note:

HPLC is invaluable for separating the main this compound derivative from closely related impurities and unreacted starting materials.[5] The choice of column, mobile phase, and detector is critical for achieving optimal separation. UV detection is commonly used, as the aromatic moieties present in many this compound derivatives are chromophoric.[4] For compounds lacking a strong chromophore, Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) can be utilized.[5] Purity is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[5]

Experimental Protocol: HPLC Purity Analysis of Tacrine-Propargylamine Derivatives[6]

This protocol is adapted from a study on tacrine-propargylamine derivatives and can be used as a starting point for similar compounds.

  • Instrumentation: Agilent Technologies 1200 series system or equivalent.

  • Column: TC-C8 (4.6 × 150 mm, 5 µm).

  • Mobile Phase: A mixture of methanol (B129727) and water (containing 1% w/v ammonium (B1175870) acetate), with ratios varying from 70:30 to 40:60 (v/v) depending on the specific derivative.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector.

  • Procedure:

    • Prepare the mobile phase and degas it thoroughly.

    • Dissolve a small amount of the this compound derivative in a suitable solvent (e.g., methanol).

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample.

    • Run the analysis and integrate the peaks to determine the purity. The purity of synthesized compounds should typically be >95%.[6][7]

Chiral HPLC Separation of N-Propargylglycine[4]
  • Application: To resolve racemic mixtures of chiral this compound derivatives into their individual enantiomers.

  • Column: A suitable chiral stationary phase (CSP), such as one based on a polysaccharide derivative.

  • Mobile Phase: A mixture of organic solvents like hexane, ethanol, and isopropanol, and/or aqueous buffers, depending on the CSP.

  • Detection: UV detection.

  • Procedure: The specific conditions will vary greatly depending on the chiral column used. Method development will be required to optimize the separation.

Quantitative Data Summary: HPLC Purity
CompoundColumnMobile PhasePurity (%)Reference
Tacrine-propargylamine derivativeTC-C8Methanol/Water with 1% CH₃COONH₄99.6[6]
Tacrine-propargylamine derivativeTC-C8Methanol/Water with 1% CH₃COONH₄98.9[6]
Non-peptidic this compound inhibitorsLiChrospher® 60 RP-select BVaries>95[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable this compound derivatives. It provides both qualitative and quantitative information. For less volatile compounds, derivatization may be necessary to increase their volatility.

Application Note:

GC-MS is particularly useful for identifying and quantifying this compound derivatives in complex mixtures.[8] The gas chromatograph separates the components of the mixture, and the mass spectrometer provides structural information for identification. This technique is highly sensitive, with detection limits often in the picogram-per-liter to nanogram-per-liter range.[9]

Experimental Protocol: General GC-MS Analysis

This is a general protocol that can be adapted for various this compound derivatives.

  • Instrumentation: A standard GC-MS system.

  • Column: A capillary column suitable for amine analysis (e.g., a low- to mid-polarity column).

  • Carrier Gas: Helium or Hydrogen.

  • Injection: Split/splitless injection.

  • Oven Temperature Program: A temperature gradient is typically used, for example, starting at a low temperature and ramping up to a higher temperature to elute all components.

  • MS Detector: Electron Ionization (EI) is common.

  • Procedure:

    • Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

    • Inject the sample into the GC.

    • Run the GC-MS analysis.

    • Analyze the resulting chromatogram and mass spectra to identify and quantify the components.

Quantitative Data Summary: GC-MS Detection Limits for Derivatized Amines[9]
TechniqueLinear RangeLimit of Detection (LOD)
GC-EI-MS4 orders of magnitude9–50 pg/L
GC-NCI-MS4 orders of magnitude3.0–7.3 pg/L
GC-EI-MS/MS5 orders of magnitude0.9–3.9 pg/L

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a non-destructive technique that provides detailed structural information and can be used for purity assessment. ¹H NMR is the most common, but ¹³C NMR and other specialized NMR techniques can also be valuable.

Application Note:

¹H NMR is a primary tool for structural confirmation and can provide a quantitative purity value (qNMR).[5] It allows for the identification and quantification of the terminal propargyl and other functional groups.[5] Purity is calculated by comparing the integration of the characteristic proton signals of the this compound derivative to that of a known internal standard. Signal overlap can sometimes complicate spectral interpretation.[5]

Experimental Protocol: ¹H NMR Purity Assessment of a Propargyl-PEG Derivative[5]
  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Acquisition Parameters (Typical):

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64, depending on concentration.

    • Relaxation Delay (D1): 5 times the longest T1 relaxation time for accurate quantification (often 15-30 seconds).

  • Data Analysis:

    • Reference the spectrum to the residual solvent peak.

    • Integrate the characteristic proton signals of the propargyl group (e.g., alkyne proton ~2.4 ppm, methylene (B1212753) protons adjacent to the alkyne ~4.2 ppm).

    • Compare the integration of the product signals to those of any impurities to determine purity.

Recrystallization

Recrystallization is a widely used and effective technique for purifying solid organic compounds.[4][10]

Application Note:

This technique relies on the difference in solubility of the desired compound and its impurities in a particular solvent or solvent mixture at different temperatures. It is often capable of yielding very high-purity crystalline material.

Experimental Protocol: Recrystallization of N-Propargylglycine[4]
  • Procedure:

    • Dissolve the crude N-Propargylglycine in a minimum amount of a hot solvent or solvent mixture.

    • Slowly cool the solution to allow for the formation of crystals.

    • If crystallization does not occur, scratching the inside of the flask or adding a seed crystal may initiate it.

    • Collect the crystals by filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals, typically under vacuum.

Solid-Phase Extraction (SPE)

SPE is a technique used for the rapid and selective purification of samples.[11] It is particularly advantageous for purifying libraries of compounds in parallel.[11]

Application Note:

For basic this compound derivatives, a cation exchange sorbent can be used. The basic product is retained on the column while neutral or acidic impurities are washed away. The purified product is then eluted with a basic solution. This method offers advantages in terms of speed and cost over preparative HPLC or column chromatography.[11]

Experimental Protocol: SPE Purification of a this compound Library[11]
  • Cartridge: Varian SCX (silica-supported ethylbenzenesulfonic acid).

  • Procedure:

    • Pre-condition the SCX cartridge with methanol.

    • Load the reaction mixture onto the cartridge.

    • Wash away non-basic materials with methanol.

    • Elute the this compound product using a 1 M solution of ammonia (B1221849) in methanol.

    • Evaporate the solvent to yield the purified product.

Quantitative Data Summary: SPE Purification[11]
ParameterValue
Average Yield~59%
Average Purity~89%

Visualization of Experimental Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis dissolve Dissolve Sample filter Filter Sample dissolve->filter injector Injector filter->injector column HPLC Column injector->column detector Detector (UV/CAD/MS) column->detector chromatogram Generate Chromatogram detector->chromatogram integrate Integrate Peaks chromatogram->integrate purity Calculate Purity integrate->purity

Caption: HPLC analysis workflow for this compound derivatives.

Recrystallization_Workflow start Crude Solid Product dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Slow Cooling dissolve->cool crystallize Crystal Formation cool->crystallize filtrate Filtration crystallize->filtrate wash Wash with Cold Solvent filtrate->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

Caption: Recrystallization workflow for solid propargylamines.

SPE_Workflow cluster_spe SPE Cartridge Operations condition 1. Condition Cartridge (Methanol) load 2. Load Sample (Crude Reaction Mixture) condition->load wash 3. Wash Impurities (Methanol) load->wash elute 4. Elute Product (Basic Methanol) wash->elute evaporate Evaporate Solvent elute->evaporate product Purified this compound evaporate->product

Caption: Solid-Phase Extraction (SPE) workflow for propargylamines.

References

The Propargylamine Moiety: A Versatile Scaffold for Designing Multi-Target-Directed Ligands for Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: The complex and multifactorial nature of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, necessitates the development of therapeutic agents that can simultaneously modulate multiple biological targets. The propargylamine functional group has emerged as a privileged scaffold in the design of multi-target-directed ligands (MTDLs). Its inherent reactivity and structural features allow for the potent and often irreversible inhibition of key enzymes implicated in neurodegeneration, primarily monoamine oxidases (MAOs), while also serving as a versatile linker to incorporate other pharmacophores targeting additional pathological pathways. This document provides a comprehensive overview of the application of this compound in MTDL design, including quantitative data on key compounds, detailed experimental protocols for their synthesis and evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation: Inhibitory Activities of this compound-Based MTDLs

The following tables summarize the in vitro inhibitory activities of representative this compound-containing MTDLs against their primary targets: acetylcholinesterase (AChE), butyrylcholinesterase (BChE), monoamine oxidase-A (MAO-A), and monoamine oxidase-B (MAO-B). The data is presented as half-maximal inhibitory concentrations (IC50), providing a quantitative measure of the potency of these compounds.

Table 1: Cholinesterase Inhibitory Activity of this compound-Based MTDLs

CompoundTarget EnzymeIC50 (nM)Source Organism/Enzyme
ASS234 human AChE810Recombinant human
human BuChE1820Recombinant human
Ladostigil Rat Brain AChE~50-55% inhibition (max)In vivo (rat)
Compound 3a eeAChE51.3Electrophorus electricus
hAChE50.7Human erythrocytes
BuChE77.6Horse serum
Compound 3b eeAChE11.2Electrophorus electricus
hAChE9.4Human erythrocytes
BuChE83.5Horse serum

eeAChE: Acetylcholinesterase from Electric Eel; hAChE: human Acetylcholinesterase; BuChE: Butyrylcholinesterase. Data for Ladostigil is presented as maximal achievable inhibition in vivo.[1]

Table 2: Monoamine Oxidase Inhibitory Activity of this compound-Based MTDLs

CompoundTarget EnzymeIC50 (nM)Source Organism/Enzyme
ASS234 human MAO-A5.44Recombinant human
human MAO-B177Recombinant human
Ladostigil Rat Brain MAO-A/BInhibits both after chronic treatmentIn vivo (rat)
M30 Rat Brain MAO-A/BInhibits bothIn vivo (rat)
Compound A2 MAO-A17.16Not specified
Compound A5 MAO-B17.00Not specified

Data for Ladostigil and M30 is based on in vivo studies indicating brain-selective inhibition.[2]

Signaling Pathways and MTDL Strategy

This compound-based MTDLs are designed to intervene in multiple interconnected pathways that contribute to the pathology of neurodegenerative diseases. The primary targets are cholinesterases and monoamine oxidases. Inhibition of AChE and BuChE increases the levels of the neurotransmitter acetylcholine, addressing the cholinergic deficit observed in Alzheimer's disease.[3] MAO-A and MAO-B inhibition increases the levels of monoamine neurotransmitters (e.g., dopamine, serotonin, norepinephrine) and reduces oxidative stress by preventing the formation of reactive oxygen species during monoamine metabolism.[2]

MTDL_Signaling_Pathways cluster_neurotransmission Neurotransmitter Regulation cluster_pathology Neurodegenerative Pathology Acetylcholine Acetylcholine AChE / BuChE AChE / BuChE Acetylcholine->AChE / BuChE Hydrolysis Monoamines Monoamines MAO-A / MAO-B MAO-A / MAO-B Monoamines->MAO-A / MAO-B Metabolism Cholinergic Deficit Cholinergic Deficit Oxidative Stress Oxidative Stress Neuroinflammation Neuroinflammation Aβ Aggregation Aβ Aggregation AChE / BuChE->Cholinergic Deficit Contributes to MAO-A / MAO-B->Oxidative Stress Generates ROS This compound MTDL This compound MTDL This compound MTDL->Neuroinflammation Reduces This compound MTDL->Aβ Aggregation Inhibits This compound MTDL->AChE / BuChE Inhibits This compound MTDL->MAO-A / MAO-B Inhibits

Caption: Multi-target action of this compound-based ligands.

Experimental Protocols

Synthesis of this compound-Based MTDLs via A³ Coupling Reaction

The A³ (Aldehyde-Alkyne-Amine) coupling reaction is a powerful and atom-economical method for the synthesis of propargylamines.[3][4][5][6] This one-pot, three-component reaction is typically catalyzed by a metal salt, such as copper(I) iodide.

Workflow for A³ Coupling Reaction:

A3_Coupling_Workflow reagents Combine: - Aldehyde (1.0 mmol) - Secondary Amine (1.2 mmol) - Terminal Alkyne (1.2 mmol) - CuI (5 mol%) - Solvent (e.g., Toluene) reaction Stir at Room Temperature or Heat (Monitor by TLC) reagents->reaction workup Quench with aq. NH4Cl Extract with Ethyl Acetate (B1210297) reaction->workup purification Dry organic layer (MgSO4) Concentrate in vacuo Purify by Column Chromatography workup->purification product This compound Product purification->product

Caption: General workflow for A³ coupling synthesis.

Detailed Protocol:

  • Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add the aldehyde (1.0 mmol), terminal alkyne (1.2 mmol), and the amine (1.2 mmol) in dry toluene (B28343) (5 mL).

  • Catalyst Addition: Add copper(I) iodide (CuI, 0.05 mmol, 5 mol%) to the solution.

  • Reaction: Stir the reaction mixture at room temperature or heat as required, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl, 10 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired this compound.[7]

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to determine the inhibitory activity of compounds against AChE and BuChE.[8][9][10][11]

Workflow for Cholinesterase Inhibition Assay:

Ellman_Assay_Workflow setup Prepare Solutions: - Phosphate (B84403) Buffer (pH 8.0) - AChE/BuChE solution - Test Compound dilutions - DTNB solution - ATCh solution plate Plate Setup (96-well): - Blank (no enzyme) - Control (no inhibitor) - Test compound wells - Positive control wells setup->plate preincubation Add Enzyme and Inhibitor Pre-incubate at 37°C for 15 min plate->preincubation reaction_initiation Add DTNB and ATCh to all wells (except blank) preincubation->reaction_initiation measurement Measure Absorbance at 412 nm (Kinetic mode, every min for 10-15 min) reaction_initiation->measurement analysis Calculate Reaction Rates Determine % Inhibition Calculate IC50 value measurement->analysis

Caption: Workflow for the Ellman's cholinesterase assay.

Detailed Protocol:

  • Reagent Preparation:

    • Phosphate Buffer: 0.1 M, pH 8.0.

    • Enzyme Solution: Acetylcholinesterase (from Electrophorus electricus) or Butyrylcholinesterase (from equine serum) dissolved in phosphate buffer to a final concentration of 0.1 U/mL.

    • Test Compound: Prepare a stock solution in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.

    • DTNB Solution: 3 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in phosphate buffer.

    • Substrate Solution: 10 mM acetylthiocholine (B1193921) iodide (ATCh) in deionized water.

  • Assay Procedure (96-well plate):

    • Add 140 µL of phosphate buffer, 20 µL of enzyme solution, and 20 µL of the test compound solution (or buffer for control) to the respective wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 10 µL of DTNB solution followed by 10 µL of ATCh solution to all wells.

    • Immediately measure the absorbance at 412 nm in a microplate reader in kinetic mode, taking readings every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[9]

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

A fluorometric assay is commonly used to determine the inhibitory potency of compounds against MAO-A and MAO-B.[12][13] This method measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate.

Workflow for MAO Inhibition Assay:

MAO_Assay_Workflow setup Prepare Solutions: - Assay Buffer (pH 7.4) - MAO-A or MAO-B enzyme - Test Compound dilutions - Substrate (e.g., p-Tyramine) - Fluorescent Probe (e.g., Amplex Red/HRP) plate Plate Setup (96-well, black): - Blank (no enzyme) - Control (no inhibitor) - Test compound wells - Positive control wells setup->plate preincubation Add Enzyme and Inhibitor Pre-incubate at 37°C for 15 min plate->preincubation reaction_initiation Add Substrate and Fluorescent Probe Mixture preincubation->reaction_initiation measurement Incubate at 37°C (protected from light) Measure Fluorescence (e.g., Ex/Em = 530/585 nm) reaction_initiation->measurement analysis Calculate Reaction Rates Determine % Inhibition Calculate IC50 value measurement->analysis

Caption: Workflow for a fluorometric MAO inhibition assay.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: e.g., Potassium phosphate buffer, pH 7.4.

    • Enzyme: Human recombinant MAO-A or MAO-B.

    • Test Compound: Prepare a stock solution in DMSO and make serial dilutions.

    • Substrate: p-Tyramine.

    • Detection Reagent: A mixture containing a fluorescent probe (e.g., Amplex Red) and horseradish peroxidase (HRP).

  • Assay Procedure (96-well black plate):

    • Add the test compound dilutions to the wells. Include controls: no-enzyme, no-inhibitor (vehicle), and a known inhibitor (e.g., clorgyline for MAO-A, pargyline (B1678468) for MAO-B) as a positive control.

    • Add the MAO enzyme to all wells except the no-enzyme control.

    • Pre-incubate the plate with the enzyme and test compounds for 15 minutes at 37°C.

    • Initiate the reaction by adding the substrate and detection reagent mixture to all wells.

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/585 nm for Amplex Red).

  • Data Analysis:

    • Calculate the rate of reaction (change in fluorescence over time).

    • Normalize the reaction rates to the control (100% activity).

    • Plot the percentage of MAO inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value using a non-linear regression curve fit.[12]

The this compound moiety is a cornerstone in the rational design of MTDLs for neurodegenerative diseases. Its ability to be readily incorporated into diverse molecular frameworks and its inherent activity against key pathological enzymes make it an invaluable tool for medicinal chemists. The protocols and data presented herein provide a foundational resource for researchers engaged in the discovery and development of novel, multi-target therapies for these devastating disorders.

References

Application Note: Solid-Phase Synthesis of C-Terminal Peptide-Propargylamine Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction C-terminal modification of peptides is a crucial strategy in drug discovery and development, enabling the attachment of various functionalities to enhance therapeutic properties. The introduction of a propargylamine moiety, which contains a terminal alkyne, provides a versatile handle for subsequent bioconjugation via "click chemistry".[1][2] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient, specific, and biocompatible reaction that forms a stable triazole linkage between an alkyne-modified peptide and an azide-functionalized molecule.[3][4] This method is widely used for attaching moieties such as PEG chains for improved pharmacokinetics, fluorescent dyes for imaging, or cytotoxic drugs for targeted delivery.[5][6]

This document provides a detailed protocol for the solid-phase synthesis of peptides with a C-terminal this compound. The strategy involves the initial immobilization of this compound onto an aldehyde-functionalized resin via reductive amination, followed by standard Fmoc-based solid-phase peptide synthesis (SPPS).[7][8]

Overall Synthesis Workflow

The general workflow consists of three main stages: resin functionalization, peptide elongation, and post-synthesis modification.

G cluster_0 On-Resin Synthesis cluster_1 Cleavage & Purification cluster_2 Application: Click Chemistry Resin Aldehyde Resin PropResin This compound-Functionalized Resin Resin->PropResin Reductive Amination (this compound, NaBH3CN) PepResin Resin-Bound Peptide-Propargylamine PropResin->PepResin Fmoc-SPPS Cycles CrudePep Crude Peptide-Propargylamine PepResin->CrudePep TFA Cleavage PurePep Purified Peptide-Propargylamine CrudePep->PurePep RP-HPLC Purification Conjugate Final Peptide Conjugate PurePep->Conjugate CuAAC Reaction Azide (B81097) Azide-Modified Molecule (e.g., Azido-PEG) Azide->Conjugate

Caption: Overall workflow for peptide-propargylamine synthesis and conjugation.

Experimental Protocols

Protocol 1: On-Resin Immobilization of this compound

This protocol describes the attachment of this compound to an aldehyde-functionalized resin via reductive amination.[7][8][9]

Materials:

  • Aldehyde resin (e.g., 4-formyl-3,5-dimethoxyphenoxy resin)

  • This compound

  • Sodium cyanoborohydride (NaBH₃CN)

  • 1% Acetic acid in Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

Procedure:

  • Swell the aldehyde resin (1.0 eq) in DMF for 1 hour in a synthesis vessel.

  • Drain the DMF and add a solution of this compound (10 eq) and 1% acetic acid in DMF. Agitate the mixture for 1 hour.

  • Add a solution of NaBH₃CN (5 eq) in DMF and agitate for an additional 2 hours at room temperature.

  • Drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).

  • To cap any unreacted aldehyde groups, treat the resin with a solution of 1 M ethanolamine (B43304) and 1 M NaBH₃CN in DMF for 30 minutes.

  • Wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x).

  • Dry the functionalized resin under vacuum.

Protocol 2: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the standard cycle for elongating the peptide chain on the this compound-functionalized resin using Fmoc/tBu chemistry.[10][11]

G start Start with Resin-NH-Propargyl deprotection 1. Fmoc Deprotection (20% Piperidine (B6355638)/DMF) start->deprotection wash1 2. DMF Wash deprotection->wash1 coupling 3. Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIEA) wash1->coupling wash2 4. DMF Wash coupling->wash2 repeat Repeat for next amino acid wash2->repeat Is sequence complete? (No) repeat->deprotection Next Cycle

Caption: The iterative cycle of Fmoc-based solid-phase peptide synthesis.

Materials:

  • This compound-functionalized resin

  • Fmoc-protected amino acids

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: DMF, DCM

Procedure (Single Cycle):

  • Swell Resin: Swell the peptide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Drain the DMF, add 20% piperidine in DMF, and agitate for 5 minutes. Drain and repeat for an additional 15 minutes.[11]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (4 eq) with HBTU (3.9 eq) and DIEA (8 eq) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.[11]

  • Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Return to Step 2 for the next amino acid in the sequence. After the final amino acid is coupled, the N-terminal Fmoc group is typically removed.

Protocol 3: Peptide Cleavage and Deprotection

This protocol describes the cleavage of the synthesized peptide from the solid support and the simultaneous removal of side-chain protecting groups.

Materials:

  • Resin-bound peptide-propargylamine

  • Cleavage Cocktail: Reagent K (94% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Ethanedithiol (EDT), 1% Triisopropylsilane (TIS)) is a common choice for peptides with a variety of side-chain protecting groups.

  • Cold diethyl ether

  • Centrifuge tubes

Procedure:

  • Wash the final peptide-resin with DCM (5x) and dry it under vacuum for at least 1 hour.

  • Place the dry resin in a reaction vessel.

  • Add the cold cleavage cocktail to the resin (approx. 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.[6]

  • Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether (approx. 40 mL).

  • A white precipitate (the crude peptide) should form. Place the tube on ice for 30 minutes to maximize precipitation.

  • Centrifuge the tube to pellet the peptide, decant the ether, and wash the pellet twice more with cold ether.[11]

  • Air-dry the crude peptide pellet to remove residual ether. Lyophilize for long-term storage.

Protocol 4: Application - CuAAC "Click" Reaction

This protocol details the conjugation of the purified peptide-propargylamine to an azide-containing molecule.[6]

Materials:

  • Purified peptide-propargylamine

  • Azide-functionalized molecule (e.g., Azido-PEG, azide-fluorophore) (1.5 eq)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Ligand (e.g., THPTA or TBTA)

  • Degassed buffer (e.g., phosphate (B84403) buffer, pH 7.4)

  • Solvents: DMSO or DMF

Procedure:

  • Dissolve the peptide-propargylamine in degassed buffer.

  • Dissolve the azide-functionalized molecule in DMSO or DMF and add it to the peptide solution.

  • Prepare a fresh catalyst solution by mixing CuSO₄ and a ligand like THPTA in a 1:5 molar ratio in the degassed buffer.[6]

  • Add the catalyst solution to the reaction mixture to a final copper concentration of 100-250 µM.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 1-5 mM.[6]

  • Allow the reaction to proceed at room temperature for 1-4 hours, protected from light.

  • Monitor the reaction progress by RP-HPLC or LC-MS.

  • Upon completion, purify the final peptide conjugate by RP-HPLC.

Data Presentation

Table 1: Representative Data for a Model Peptide Synthesis

This table shows illustrative data for the synthesis of a hypothetical 5-mer peptide (Gly-Ala-Val-Leu-Ile) with a C-terminal this compound.

StepDescriptionTypical Yield (%)Purity (RP-HPLC, 220 nm)Expected Mass (m/z)Observed Mass (ESI-MS, [M+H]⁺)
1 On-Resin SynthesisN/AN/AN/AN/A
2 Cleavage & Precipitation~85% (crude)~70%525.35525.4
3 RP-HPLC Purification~50% (final)>95%525.35525.4
4 CuAAC with Azido-PEG₄~90%>95%728.45728.5
Table 2: Analytical Techniques for Characterization

A multi-faceted analytical approach is essential to confirm the identity, purity, and structure of the peptide-propargylamine conjugates.[12][13][14]

Analytical TechniqueInformation ProvidedKey Considerations
RP-HPLC Purity assessment, quantification, separation of reactants from products.[12]The workhorse for assessing purity before and after conjugation. Method development (gradient, mobile phase) is critical.[13]
Mass Spectrometry (MS) Confirmation of molecular weight for the peptide and the final conjugate.[14]ESI-MS is commonly used for high-accuracy mass determination of peptides and their conjugates.[13]
NMR Spectroscopy Detailed structural confirmation, including the presence of the propargyl group and the triazole ring after conjugation.[12]Provides unambiguous structural data but requires larger sample amounts and can be complex for large peptides.
FTIR Spectroscopy Rapid confirmation of functional groups (e.g., disappearance of the azide peak, presence of the alkyne).[12]A quick and simple method to verify the success of the conjugation reaction.

References

Application Notes and Protocols for the Sonogashira Coupling of Halo-propargylamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, has found extensive application in the synthesis of pharmaceuticals, natural products, and organic materials.[1] The protocols outlined herein focus on the application of the Sonogashira coupling to halo-propargylamines, a class of compounds that serve as valuable building blocks in medicinal chemistry and materials science. The ability to functionalize the terminal position of the propargylamine moiety opens up avenues for the synthesis of complex molecular architectures, including ynamides and other highly functionalized amine derivatives.

These notes provide detailed experimental protocols, quantitative data from representative reactions, and a visual workflow to guide researchers in the successful application of this methodology. Both traditional copper-co-catalyzed and copper-free conditions are discussed, offering flexibility depending on the substrate scope and desired purity of the final products.

Data Presentation

The following tables summarize quantitative data from Sonogashira coupling reactions of substrates structurally related to halo-propargylamines, providing a reference for expected yields and reaction conditions.

Table 1: Sonogashira Coupling of Cyclic 3-Bromo-1,2-diones with Terminal Alkynes

This table provides data on the Sonogashira coupling of cyclic 3-bromo-1,2-diones, which serve as a proxy for halo-propargylamines due to the presence of a vinylic bromide.

EntryBromo-dioneAlkyneCatalyst SystemBaseSolventTime (h)Yield (%)Reference
13-bromo-cyclopentane-1,2-dionePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF2413[2]
23-bromo-cyclopentane-1,2-dioneTrimethylsilylacetylenePd(PPh₃)₄Et₃NTHF2415[2]
3O-protected 3-bromo-cyclopentane-1,2-dionePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF0.585[2]
4O-protected 3-bromo-cyclohexane-1,2-dionePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF0.593[2]
5O-protected 3-bromo-cyclohexane-1,2-dione1-HexynePd(PPh₃)₂Cl₂ / CuIEt₃NTHF0.588[2]

Table 2: Three-Component Sonogashira Coupling of an Iodopyrazole, Propargyl Bromide, and N-Phenylpiperazine

This table illustrates a one-pot reaction that, while more complex, involves a propargylic halide in a Sonogashira-type coupling.

EntryAryl HalidePropargylic HalideAmineCatalyst SystemBaseSolventYield (%)Reference
1Iodopyrazole derivativePropargyl bromideN-PhenylpiperazinePd(PPh₃)₂Cl₂ / CuIEt₃NNot Specified75[3]

Experimental Protocols

The following are generalized protocols for the Sonogashira coupling of halo-propargylamines. Protocol 1 describes a standard copper-co-catalyzed reaction, while Protocol 2 outlines a copper-free alternative.

Protocol 1: Copper-Co-catalyzed Sonogashira Coupling of a Halo-propargylamine

This protocol is a standard method employing a palladium catalyst and a copper(I) co-catalyst.

Materials:

  • Halo-propargylamine (e.g., N-Boc-3-iodo-propargylamine or N-Boc-3-bromo-propargylamine) (1.0 eq)

  • Terminal alkyne (1.1 - 1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2-5 mol%)

  • Copper(I) iodide (CuI) (1-3 mol%)

  • Amine base (e.g., triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA)) (2-3 eq)

  • Anhydrous and degassed solvent (e.g., tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF))

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the halo-propargylamine (1.0 eq), Pd(PPh₃)₂Cl₂ (e.g., 3 mol%), and CuI (e.g., 2 mol%).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent (to achieve a concentration of 0.1-0.5 M), followed by the amine base (e.g., Et₃N, 2.5 eq).

  • Add the terminal alkyne (1.2 eq) to the reaction mixture via syringe.

  • Stir the reaction mixture at room temperature or heat as required (e.g., 40-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

  • Filter the mixture through a pad of celite to remove the catalyst residues, washing the pad with the same solvent.

  • Wash the filtrate with saturated aqueous ammonium (B1175870) chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired coupled product.

Protocol 2: Copper-Free Sonogashira Coupling of a Halo-propargylamine

This protocol is advantageous when the presence of copper may lead to undesired side reactions, such as alkyne homocoupling.

Materials:

  • Halo-propargylamine (e.g., N-Boc-3-bromo-propargylamine) (1.0 eq)

  • Terminal alkyne (1.5 eq)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]) (2-5 mol%)

  • Base (e.g., cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃)) (2.0 eq)

  • Anhydrous and degassed solvent (e.g., THF, DMF, or 1,4-dioxane)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the halo-propargylamine (1.0 eq), Pd(PPh₃)₄ (e.g., 5 mol%), and the base (e.g., Cs₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent to the flask.

  • Add the terminal alkyne (1.5 eq) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 60-100 °C) and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent and water.

  • Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the pure product.

Mandatory Visualizations

The following diagrams illustrate the general experimental workflow and the catalytic cycle of the Sonogashira coupling reaction.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Add Halo-propargylamine, Pd Catalyst, [CuI], Base solvent Add Degassed Solvent reagents->solvent alkyne Add Terminal Alkyne solvent->alkyne react Stir at RT or Heat (Monitor by TLC/LC-MS) alkyne->react filter Filter through Celite react->filter wash Aqueous Wash filter->wash dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify product Final Product purify->product

Caption: Experimental workflow for the Sonogashira coupling.

Sonogashira_Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition (R¹-X) pd_alkynyl R¹-Pd(II)(C≡C-R²)L₂ pd_complex->pd_alkynyl Transmetalation cu_acetylide Cu(I)-C≡C-R² cu_acetylide->pd_complex cu_x Cu(I)X alkyne H-C≡C-R² alkyne->cu_acetylide CuX, Base base Base product R¹-C≡C-R² pd_alkynyl->product Reductive Elimination product->pd0 Catalyst Regeneration

References

Application Notes: Propargylamine in the Development of Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corrosion, the gradual degradation of materials by chemical or electrochemical reaction with their environment, poses a significant economic and safety challenge across numerous industries, including oil and gas, chemical processing, and infrastructure.[1] The use of organic corrosion inhibitors is a primary strategy for mitigating this damage. These inhibitors function by adsorbing onto the metal surface to form a protective film.[2] Among the various classes of organic inhibitors, propargylamine and its derivatives have emerged as highly effective compounds, particularly in acidic environments.[3]

Propargylamines are characterized by a propargyl group (-CH₂C≡CH) attached to a nitrogen atom. Their efficacy stems from the synergistic effect of the nitrogen atom's lone pair of electrons and the high electron density of the alkyne's triple bond. These features facilitate strong adsorption onto metal surfaces, creating a robust barrier against corrosive species.[2][4] This document provides a comprehensive overview of the application of this compound in corrosion inhibition, including its mechanism of action, synthesis, performance data, and detailed experimental protocols for evaluation.

Mechanism of Action

The corrosion inhibition mechanism of this compound on a metal surface (e.g., steel in an acidic medium) is a multi-faceted process involving adsorption and barrier formation.

  • Adsorption: In an acidic solution, the this compound molecule can be protonated. The inhibitor molecules are then adsorbed onto the metal surface through a combination of physical (electrostatic) and chemical interactions.

    • Physisorption: The protonated amine group is electrostatically attracted to the negatively charged metal surface (due to adsorbed anions like Cl⁻).

    • Chemisorption: The lone pair of electrons on the nitrogen atom and the π-electrons of the alkyne triple bond can be shared with the vacant d-orbitals of the metal atoms, forming coordinate covalent bonds.[2]

  • Protective Film Formation: This strong adsorption leads to the formation of a dense, thin film on the metal surface.[4] This film acts as a physical barrier, isolating the metal from the aggressive corrosive environment.

  • Corrosion Inhibition: By blocking the active sites on the metal surface, the protective film impedes both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[3]

The adsorption process often follows established models like the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the material's surface.[5][6]

G cluster_solution Corrosive Solution (e.g., HCl) cluster_surface Metal Surface cluster_process Inhibition Mechanism H_ions Aggressive Ions (H+, Cl-) Metal Metal (e.g., Steel) H_ions->Metal Corrosion Attack Inhibitor This compound Inhibitor Adsorption Adsorption on Surface Inhibitor->Adsorption Adsorbs via N-atom & π-electrons Metal->Adsorption Film Formation of Protective Film Adsorption->Film Block Blocking of Anodic & Cathodic Reactions Film->Block Block->Metal Corrosion Mitigated

Figure 1: Mechanism of this compound corrosion inhibition.

Synthesis of this compound-Based Inhibitors

Propargylamines are most commonly synthesized via the A³ coupling reaction, a one-pot, three-component condensation of an aldehyde, a terminal alkyne, and an amine. This method is highly efficient and atom-economical.[7] Various metal catalysts, particularly those based on copper, gold, or silver, are used to facilitate the reaction.[8] Solvent-free synthesis conditions have also been developed, aligning with the principles of green chemistry.[9][10]

G reactants Aldehyde + Alkyne + Amine reaction A³ Coupling Reaction (One-Pot) reactants->reaction catalyst Metal Catalyst (e.g., CuI, AgI) catalyst->reaction product Crude this compound Product reaction->product purification Purification (e.g., Chromatography) product->purification final_product Pure this compound Inhibitor purification->final_product

Figure 2: General workflow for A³ coupling synthesis.

Performance Evaluation Data

The effectiveness of a corrosion inhibitor is quantified by its inhibition efficiency (IE%), which can be determined using various electrochemical and gravimetric techniques. The data below is a representative summary of the performance of propargyl alcohol (a closely related and foundational propargyl compound) and other simple this compound derivatives on steel in acidic media.

InhibitorMetalMediumConcentrationMethodIcorr (µA/cm²)Rct (Ω·cm²)IE (%)Reference
Blank Duplex Steel15% HCl (55°C)0 mg/LPDP1480--[11]
Propargyl AlcoholDuplex Steel15% HCl (55°C)500 mg/LPDP310-79.1[11]
Propargyl AlcoholDuplex Steel15% HCl (55°C)1000 mg/LPDP200-86.5[11]
Blank 304L SS10% HCl (55°C)0 % (v/v)Weight Loss---[3]
Propargyl Alcohol304L SS10% HCl (55°C)0.1 % (v/v)Weight Loss--89.2[3]
Blank Mild Steel1 M HCl0 mMEIS-45-[5]
Inhibitor AIZ-3*Mild Steel1 M HCl0.55 mMEIS-134596.08[5]

Note: AIZ-3 is a more complex this compound derivative, included to show the high efficiencies achievable. Icorr: Corrosion Current Density; Rct: Charge Transfer Resistance; PDP: Potentiodynamic Polarization; EIS: Electrochemical Impedance Spectroscopy; SS: Stainless Steel.

Detailed Experimental Protocols

Weight Loss (Gravimetric) Method

This is a fundamental, direct method for determining the average corrosion rate over a period of time.[12]

Protocol:

  • Specimen Preparation: Mechanically polish metal coupons (e.g., mild steel, 1x1x0.1 cm) with successive grades of emery paper (e.g., 240 to 600 grit), rinse with deionized water and acetone, dry in warm air, and store in a desiccator.[13]

  • Initial Measurement: Accurately weigh each coupon to four decimal places (W_initial) using an analytical balance.

  • Immersion: Suspend the coupons in beakers containing the corrosive solution (e.g., 1 M HCl) with and without various concentrations of the this compound inhibitor. Ensure the coupons are fully immersed.[14]

  • Exposure: Maintain the beakers in a thermostatically controlled water bath at a specified temperature (e.g., 25°C) for a set duration (e.g., 6, 24, 72 hours).[15]

  • Cleaning: After the exposure period, remove the coupons. Remove corrosion products by immersing them in a cleaning solution (e.g., 20% NaOH with 2% zinc dust), followed by gentle brushing, rinsing with deionized water and acetone, and drying.[16]

  • Final Measurement: Re-weigh the cleaned, dry coupons (W_final).

  • Calculations:

    • Corrosion Rate (CR) in mm/year = (K × ΔW) / (A × T × D), where K is a constant (8.76 × 10⁴), ΔW is the weight loss (W_initial - W_final) in grams, A is the surface area in cm², T is the immersion time in hours, and D is the metal density in g/cm³.

    • Inhibition Efficiency (IE%) = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100.

G start Start prep Prepare & Polish Metal Coupon start->prep weigh1 Initial Weighing (W_initial) prep->weigh1 immerse Immerse in Test Solution (with/without inhibitor) weigh1->immerse expose Expose for Set Time & Temp immerse->expose clean Remove, Clean & Dry Coupon expose->clean weigh2 Final Weighing (W_final) clean->weigh2 calc Calculate CR & IE% weigh2->calc end End calc->end

Figure 3: Experimental workflow for the weight loss method.
Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information on the corrosion mechanism, including the properties of the inhibitor film and the charge transfer resistance at the metal-solution interface.[17][18]

Protocol:

  • Cell Setup: Use a standard three-electrode electrochemical cell. The working electrode (WE) is the metal specimen, the reference electrode (RE) is typically a Saturated Calomel Electrode (SCE) or Ag/AgCl, and the counter electrode (CE) is a platinum or graphite (B72142) rod.[16]

  • Equilibration: Immerse the electrodes in the test solution (with or without inhibitor). Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) until it reaches a steady state (typically 30-60 minutes).[19]

  • EIS Measurement: Apply a small amplitude sinusoidal AC potential (e.g., 10 mV) at the steady-state OCP. Scan a wide range of frequencies, typically from 100 kHz down to 10 mHz.[20]

  • Data Analysis:

    • Plot the impedance data in Nyquist (Z_imaginary vs. Z_real) and Bode (Impedance/Phase Angle vs. Frequency) formats.

    • Model the data using an appropriate equivalent electrical circuit (EEC). A simple Randles circuit is often used, which includes the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).[17]

    • The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (Rct). A larger Rct value indicates better corrosion resistance.

  • Calculations:

    • Inhibition Efficiency (IE%) = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] × 100.

Potentiodynamic Polarization (PDP)

PDP is a rapid electrochemical technique that provides information on corrosion kinetics, including the corrosion potential (Ecorr), corrosion current density (Icorr), and the anodic/cathodic behavior of the system.[21]

Protocol:

  • Cell Setup & Equilibration: Use the same three-electrode setup and stabilization procedure as for EIS.[22]

  • Polarization Scan: Once the OCP is stable, begin the potential scan. Typically, the potential is scanned from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow, constant scan rate (e.g., 0.5-1 mV/s).[13][16]

  • Data Analysis:

    • Plot the results as a Tafel plot (log of current density vs. potential).

    • Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr). The point of intersection gives the corrosion current density (Icorr).

    • A lower Icorr value signifies a lower corrosion rate and better inhibition.

  • Calculations:

    • Inhibition Efficiency (IE%) = [(Icorr_uninhibited - Icorr_inhibited) / Icorr_uninhibited] × 100.

G cluster_eis EIS Protocol cluster_pdp PDP Protocol setup Setup 3-Electrode Cell (WE, RE, CE) stabilize Immerse & Stabilize Open Circuit Potential (OCP) setup->stabilize eis_scan Apply AC Signal & Scan Frequency Range stabilize->eis_scan pdp_scan Scan Potential Range (e.g., OCP ± 250mV) stabilize->pdp_scan eis_analysis Analyze Nyquist/Bode Plots Determine Rct eis_scan->eis_analysis pdp_analysis Analyze Tafel Plot Determine Icorr pdp_scan->pdp_analysis

Figure 4: General workflow for electrochemical testing (EIS/PDP).

Quantum Chemical Studies

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the inhibition efficiency of molecules and elucidating their adsorption mechanisms at an electronic level.[23] Key quantum chemical parameters are correlated with inhibitor performance:[24]

  • E_HOMO (Energy of the Highest Occupied Molecular Orbital): A higher E_HOMO value indicates a greater tendency for the molecule to donate electrons to the vacant orbitals of the metal, enhancing adsorption.

  • E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower E_LUMO value suggests the molecule can more readily accept electrons from the metal, forming feedback bonds.

  • Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity and thus better inhibition efficiency.

  • Dipole Moment (μ): A higher dipole moment can increase the adsorption of the inhibitor onto the metal surface.

These theoretical calculations provide valuable insights for designing and screening new, more effective this compound-based corrosion inhibitors.[25]

G cluster_params Quantum Chemical Parameters (DFT) HOMO High E_HOMO reactivity Increased Molecular Reactivity HOMO->reactivity Easier e⁻ donation LUMO Low E_LUMO LUMO->reactivity Easier e⁻ acceptance GAP Low ΔE Gap GAP->reactivity adsorption Enhanced Adsorption on Metal Surface reactivity->adsorption IE Higher Inhibition Efficiency adsorption->IE

Figure 5: Logic diagram for quantum chemical predictions.

References

Application Notes and Protocols for Propargylamine-Tethered Nanoparticles in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted delivery of therapeutic agents to specific sites within the body holds immense promise for increasing treatment efficacy while minimizing off-target side effects. Propargylamine-tethered nanoparticles have emerged as a versatile and powerful platform for achieving this goal. The propargyl group, with its terminal alkyne, serves as a chemical handle for the covalent attachment of a wide array of molecules via "click chemistry," a highly efficient and specific reaction. This modularity allows for the facile conjugation of targeting ligands (e.g., antibodies, peptides), imaging agents, and therapeutic payloads to the nanoparticle surface.

These application notes provide a comprehensive guide to the synthesis, characterization, and utilization of this compound-tethered nanoparticles for drug delivery applications. Detailed experimental protocols for key procedures are outlined, along with representative data to guide researchers in this field.

Data Presentation

Nanoparticle Characterization

Successful synthesis and functionalization of nanoparticles are critically assessed through various physicochemical characterization techniques. The following table summarizes representative data for poly(lactic-co-glycolic acid) (PLGA) nanoparticles before and after surface modification with a propargyl-PEG linker and subsequent conjugation of a targeting ligand.[1]

ParameterBare PLGA NanoparticlesPropargyl-Functionalized PLGA-PEG NanoparticlesLigand-Conjugated Nanoparticles
Hydrodynamic Diameter (nm) 150 ± 5175 ± 7190 ± 8
Polydispersity Index (PDI) < 0.15< 0.20< 0.20
Zeta Potential (mV) -25 ± 3-15 ± 2-12 ± 2
Surface Functionalization CarboxylatePropargylTargeting Ligand

Note: These values are illustrative and can vary depending on the specific nanoparticle composition, size, and the nature of the conjugated molecules.[1]

Drug Loading and Release Kinetics

The efficiency of drug encapsulation and the subsequent release profile are crucial parameters for a drug delivery system. The following tables provide hypothetical yet representative data for doxorubicin-loaded this compound-tethered nanoparticles.

Table 2: Doxorubicin (B1662922) Loading Efficiency and Capacity

FormulationInitial Doxorubicin (mg)Final Doxorubicin in Nanoparticles (mg)Drug Loading Content (wt%)Encapsulation Efficiency (%)
DOX-NP-110.757.5%75%
DOX-NP-221.36.5%65%
DOX-NP-331.55.0%50%

Table 3: In Vitro Cumulative Doxorubicin Release

Time (hours)Cumulative Release at pH 7.4 (%)Cumulative Release at pH 5.5 (%)
000
210 ± 1.525 ± 2.1
622 ± 2.045 ± 3.5
1235 ± 2.868 ± 4.0
2448 ± 3.585 ± 5.2
4860 ± 4.192 ± 4.8
7265 ± 4.595 ± 4.5

Experimental Protocols

Protocol 1: Synthesis of this compound-Tethered PLGA Nanoparticles

This protocol describes the synthesis of this compound-functionalized PLGA nanoparticles using a single emulsion-solvent evaporation method, followed by surface modification.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA-COOH)

  • Propargyl-PEG-amine

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in deionized water)

  • Deionized water

  • Phosphate-buffered saline (PBS)

Procedure:

  • Nanoparticle Formulation:

    • Dissolve 100 mg of PLGA-COOH in 5 mL of DCM.

    • Prepare 50 mL of 2% (w/v) PVA solution in a beaker.

    • Add the PLGA solution dropwise to the PVA solution while sonicating on an ice bath.

    • Continue sonication for 5 minutes to form an oil-in-water emulsion.

    • Transfer the emulsion to a larger beaker and stir at room temperature for 4-6 hours to allow for DCM evaporation and nanoparticle hardening.

  • Nanoparticle Purification:

    • Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the nanoparticle pellet in deionized water.

    • Repeat the centrifugation and washing steps twice more to remove residual PVA.

  • Surface Functionalization with this compound:

    • Resuspend the purified PLGA-COOH nanoparticles in 10 mL of PBS (pH 7.4).

    • In a separate tube, activate the carboxyl groups on the nanoparticles by adding 10 mg of EDC and 6 mg of NHS. Incubate for 30 minutes at room temperature with gentle mixing.

    • Dissolve 20 mg of Propargyl-PEG-amine in 1 mL of PBS and add it to the activated nanoparticle suspension.

    • Allow the reaction to proceed for 4 hours at room temperature with continuous gentle mixing.

  • Final Purification:

    • Purify the this compound-tethered nanoparticles by centrifugation (15,000 x g for 20 minutes at 4°C).

    • Wash the nanoparticles three times with deionized water to remove unreacted reagents.

    • Resuspend the final nanoparticle pellet in a suitable buffer for storage or further use.

Protocol 2: Doxorubicin Loading into this compound-Tethered Nanoparticles

This protocol details the loading of doxorubicin (DOX) into the synthesized nanoparticles via a nanoprecipitation method.[2]

Materials:

  • This compound-tethered PLGA nanoparticles

  • Doxorubicin hydrochloride (DOX)

  • Triethylamine (TEA)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Deionized water

Procedure:

  • Dissolve 10 mg of DOX and a molar excess of TEA in 1 mL of DMSO to neutralize the hydrochloride salt.

  • Disperse 50 mg of this compound-tethered nanoparticles in 5 mL of deionized water.

  • Add the DOX solution dropwise to the nanoparticle suspension while stirring vigorously.

  • Continue stirring for 24 hours at room temperature in the dark to allow for efficient drug loading.

  • Purify the DOX-loaded nanoparticles by dialysis (MWCO 10 kDa) against deionized water for 48 hours to remove unloaded drug and organic solvent.[2]

  • Lyophilize the purified DOX-loaded nanoparticles for long-term storage.

Protocol 3: In Vitro Drug Release Assay

This protocol describes a dialysis-based method to evaluate the in vitro release of doxorubicin from the nanoparticles.

Materials:

  • DOX-loaded this compound-tethered nanoparticles

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

  • Dialysis tubing (MWCO 10 kDa)

  • Shaking incubator

Procedure:

  • Suspend a known amount (e.g., 5 mg) of DOX-loaded nanoparticles in 1 mL of release buffer (pH 7.4 or 5.5).

  • Transfer the nanoparticle suspension into a pre-soaked dialysis bag and seal both ends.

  • Immerse the dialysis bag in 50 mL of the corresponding release buffer in a beaker.

  • Place the beaker in a shaking incubator at 37°C with gentle agitation.

  • At predetermined time points (e.g., 0, 2, 6, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium from the beaker and replace it with 1 mL of fresh buffer to maintain sink conditions.

  • Quantify the amount of released doxorubicin in the collected samples using a UV-Vis spectrophotometer or fluorescence spectroscopy at the appropriate wavelength for doxorubicin.

  • Calculate the cumulative percentage of drug released at each time point relative to the initial amount of loaded drug.

Visualizations

Experimental Workflow

G cluster_synthesis Nanoparticle Synthesis cluster_functionalization Surface Functionalization cluster_drug_loading Drug Loading cluster_characterization Characterization s1 PLGA-COOH Dissolution in DCM s2 Emulsification in PVA Solution s1->s2 s3 Solvent Evaporation s2->s3 s4 Purification (Centrifugation) s3->s4 f1 Carboxyl Group Activation (EDC/NHS) s4->f1 f2 Conjugation with Propargyl-PEG-amine f1->f2 f3 Purification f2->f3 dl2 Addition to Nanoparticle Suspension f3->dl2 dl1 Doxorubicin Dissolution dl1->dl2 dl3 Purification (Dialysis) dl2->dl3 c1 Size, PDI, Zeta Potential dl3->c1 c2 Drug Loading Efficiency dl3->c2 c3 In Vitro Release dl3->c3

Caption: Workflow for the synthesis and drug loading of this compound-tethered nanoparticles.

Cellular Uptake and Targeted Signaling Pathway

This compound-tethered nanoparticles can be conjugated with ligands that target specific receptors on cancer cells, such as the Epidermal Growth Factor Receptor (EGFR). Upon binding, the nanoparticle can be internalized, often via receptor-mediated endocytosis, and subsequently release its therapeutic payload to interfere with downstream signaling pathways, such as the PI3K/AKT pathway, which is crucial for cell survival and proliferation.[3][4]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NP This compound-Tethered Nanoparticle (with Ligand) EGFR EGFR NP->EGFR Binding Endosome Endosome EGFR->Endosome Receptor-Mediated Endocytosis PI3K PI3K EGFR->PI3K Activation Drug Doxorubicin Endosome->Drug Drug Release (pH-dependent) Drug->PI3K Inhibition AKT AKT Drug->AKT Inhibition PI3K->AKT Activation Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes

Caption: Targeted delivery and inhibition of the EGFR-PI3K/AKT signaling pathway.

References

Troubleshooting & Optimization

side reactions in the synthesis of propargylamines and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Synthesis of Propargylamines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.

Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis of propargylamines, particularly via the A³ (Aldehyde-Alkyne-Amine) and KA² (Ketone-Alkyne-Amine) coupling reactions.

Issue 1: Low or No Yield of the Desired Propargylamine

Q: I am not getting any, or a very low yield of my target this compound. What are the possible causes and how can I troubleshoot this?

A: Low or no yield in this compound synthesis can stem from several factors, ranging from catalyst inactivity to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.

Possible Causes and Solutions:

  • Catalyst Inactivity:

    • Copper(I) Oxidation: If you are using a copper(I) catalyst (e.g., CuI, CuBr), it may have oxidized to the less active copper(II) species.

      • Solution: Use freshly purchased, high-purity copper(I) salts. Consider adding a reducing agent like sodium ascorbate (B8700270) to maintain the Cu(I) oxidation state.

    • Catalyst Choice: The chosen catalyst may not be optimal for your specific substrates.

      • Solution: Screen a variety of catalysts. While copper salts are common, gold, silver, zinc, and iron catalysts have also been used effectively.[1] For challenging substrates, consider more specialized catalyst systems, such as those with specific ligands (e.g., Pybox, Quinap for enantioselective synthesis).

  • Sub-optimal Reaction Conditions:

    • Temperature: The reaction temperature may be too low for the activation of your substrates or catalyst.

      • Solution: Gradually increase the reaction temperature. Many A³ coupling reactions are run at elevated temperatures (80-120 °C).[2]

    • Solvent: The solvent choice can significantly impact the reaction.

      • Solution: While many A³ couplings are performed neat (solvent-free), you can screen different solvents. Toluene (B28343), acetonitrile, and water have been successfully used.[1] For KA² reactions, which are often slower than A³ couplings, solvent-free conditions at elevated temperatures can be beneficial.

    • Reaction Time: The reaction may not have been allowed to proceed to completion.

      • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and extend the reaction time as needed.

  • Reagent Quality and Stoichiometry:

    • Purity: Impurities in the aldehyde, amine, or alkyne can interfere with the reaction.

      • Solution: Ensure the purity of your starting materials. Distill liquid aldehydes and amines if necessary.

    • Stoichiometry: An incorrect ratio of reactants can lead to low yields and side product formation.

      • Solution: A slight excess of the amine and alkyne is often used. A common starting point is a 1:1.2:1.5 ratio of aldehyde:amine:alkyne.

Troubleshooting Workflow for Low Yield:

low_yield_workflow start Low or No Yield check_catalyst Check Catalyst Activity start->check_catalyst check_conditions Optimize Reaction Conditions start->check_conditions check_reagents Verify Reagent Quality start->check_reagents solution_catalyst Use fresh catalyst Add reducing agent Screen different catalysts/ligands check_catalyst->solution_catalyst solution_conditions Increase temperature Screen solvents (or neat) Extend reaction time check_conditions->solution_conditions solution_reagents Purify starting materials Adjust stoichiometry check_reagents->solution_reagents end_goal Improved Yield solution_catalyst->end_goal solution_conditions->end_goal solution_reagents->end_goal

Caption: Troubleshooting workflow for low or no yield in this compound synthesis.

Issue 2: Formation of a Dimerized Alkyne Byproduct (Glaser Coupling)

Q: I am observing a significant amount of a byproduct with a mass corresponding to a dimer of my starting alkyne. What is this side reaction and how can I prevent it?

A: You are likely observing the result of Glaser coupling, which is the oxidative homocoupling of terminal alkynes to form 1,3-diynes. This is a very common side reaction in A³ coupling, especially when using copper catalysts in the presence of an oxidant (like air).

Mechanism of Glaser Coupling:

The copper(I) catalyst can be oxidized to copper(II), which then facilitates the dimerization of the terminal alkyne.

Prevention Strategies:

  • Inert Atmosphere:

    • Action: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the presence of oxygen, which acts as an oxidant.

  • Use of Reducing Agents:

    • Action: Add a mild reducing agent, such as sodium ascorbate, to the reaction mixture. This helps to keep the copper in its active Cu(I) state and prevents the oxidation to Cu(II) required for the Glaser coupling.

  • Protecting Groups:

    • Action: Protect the terminal alkyne with a bulky silyl (B83357) group, such as trimethylsilyl (B98337) (TMS) or triisopropylsilyl (TIPS). The bulky group sterically hinders the dimerization. This strategy requires an additional deprotection step after the coupling reaction.

  • Catalyst Choice:

    • Action: Consider using catalysts that are less prone to promoting Glaser coupling, such as gold or silver-based catalysts. Metal-free A³ coupling protocols can also circumvent this issue.

StrategyAdvantageDisadvantage
Inert Atmosphere Simple to implementMay not completely eliminate oxygen
Reducing Agent Effective and inexpensiveMay interfere with other desired oxidative processes
Protecting Groups Highly effectiveAdds extra steps to the synthesis (protection/deprotection)
Alternative Catalyst Can be very effectiveMay require different reaction conditions and optimization
Issue 3: Formation of Enamine and Aldol-Type Byproducts

Q: My reaction mixture is complex, and I suspect the formation of enamine and/or aldol (B89426) condensation products. How can I confirm this and what can I do to suppress these side reactions?

A: The reaction between the amine and the aldehyde (or ketone) is in equilibrium with the formation of an enamine (if the aldehyde/ketone has α-hydrogens) and the desired iminium ion. The enamine can then participate in undesired aldol-type reactions with another molecule of the aldehyde/ketone, leading to complex mixtures.

Confirmation:

  • LC-MS Analysis: Look for masses corresponding to the enamine, the aldol adduct, and its dehydration product.

  • NMR Spectroscopy: The presence of vinylic protons in the 1H NMR spectrum can be indicative of enamine formation.

Prevention Strategies:

  • Order of Addition:

    • Action: Pre-mixing the aldehyde/ketone and the catalyst before adding the amine and alkyne can sometimes favor the formation of the desired product.

  • Temperature Control:

    • Action: Running the reaction at a lower temperature may disfavor the aldol reaction, which often has a higher activation energy.

  • Use of a Dehydrating Agent:

    • Action: Adding a mild dehydrating agent, such as molecular sieves, can help to drive the equilibrium towards the formation of the iminium ion by removing the water generated during its formation.

  • Catalyst and Solvent Effects:

    • Action: The choice of a Lewis acidic catalyst can favor the formation of the iminium ion over the enamine. The solvent can also play a role; sometimes switching to a less polar solvent can reduce the rate of aldol-type reactions.

Issue 4: Alkyne Hydroamination in KA² Coupling

Q: In my KA² coupling reaction, especially with an electron-deficient alkyne, I am observing a significant amount of a byproduct that appears to be the result of the amine adding across the alkyne. How can I avoid this?

A: This side reaction is the hydroamination of the alkyne, where the amine adds across the triple bond. This can be a significant competing pathway in KA² reactions, particularly with less reactive ketones and more nucleophilic amines, or with electron-deficient alkynes which are more susceptible to nucleophilic attack.

Prevention Strategies:

  • Catalyst Selection:

    • Action: The choice of catalyst is critical. Some catalysts may preferentially promote the desired KA² coupling over hydroamination. Screening different metal catalysts (e.g., copper, zinc, gold) and ligands is recommended.

  • Reaction Conditions:

    • Action: Fine-tuning the reaction temperature and time can help to favor the desired reaction. Sometimes, a lower temperature can suppress the hydroamination pathway.

  • Substrate Modification:

    • Action: If possible, using a less nucleophilic amine or a more electron-rich alkyne can disfavor the hydroamination side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the A³ coupling reaction?

A1: The A³ coupling reaction is a one-pot, three-component reaction that proceeds through the following key steps:

  • Iminium Ion Formation: The aldehyde and amine react to form an iminium ion in situ.

  • Metal Acetylide Formation: The metal catalyst activates the terminal alkyne, facilitating its deprotonation to form a metal acetylide.

  • Nucleophilic Addition: The metal acetylide acts as a nucleophile and attacks the electrophilic iminium ion, forming the new C-C bond and yielding the this compound product.

A3_coupling_mechanism cluster_reactants Reactants cluster_intermediates Intermediates Aldehyde Aldehyde Iminium Iminium Ion Aldehyde->Iminium Amine Amine Amine->Iminium Alkyne Terminal Alkyne Acetylide Metal Acetylide Alkyne->Acetylide Catalyst Product This compound Iminium->Product Acetylide->Product Nucleophilic Attack

Caption: Simplified mechanism of the A³ coupling reaction.

Q2: What is the difference between A³ and KA² coupling?

A2: The primary difference is the carbonyl component used. The A³ coupling uses an aldehyde , while the KA² coupling uses a ketone . Generally, ketones are less reactive than aldehydes, so KA² couplings often require more forcing conditions (e.g., higher temperatures, longer reaction times) to achieve good yields.

Q3: Can I use primary amines in A³ coupling reactions?

A3: Yes, primary amines can be used in A³ coupling reactions. However, there is a possibility of double addition, where the initially formed secondary this compound reacts again with another molecule of the aldehyde and alkyne to form a tertiary amine with two propargyl groups. To favor the formation of the secondary this compound, it is often necessary to carefully control the stoichiometry of the reactants, typically by using an excess of the primary amine.

Q4: Are there metal-free alternatives for the synthesis of propargylamines?

A4: Yes, several metal-free methods have been developed to address the cost and potential toxicity of metal catalysts. These methods often rely on:

  • Organocatalysis: Using small organic molecules as catalysts.

  • Specific Substrates: For example, using salicylaldehydes, which can facilitate the reaction through intramolecular hydrogen bonding.

  • Decarboxylative Coupling: Reacting an alkynyl carboxylic acid, which decarboxylates in situ to generate the acetylide nucleophile.

Experimental Protocols

Protocol 1: General Procedure for a Copper-Catalyzed A³ Coupling Reaction

This protocol provides a general starting point for a copper(I)-catalyzed A³ coupling reaction. Optimization of temperature, reaction time, and stoichiometry may be necessary for specific substrates.

Materials:

  • Aldehyde (1.0 mmol)

  • Amine (1.2 mmol)

  • Terminal Alkyne (1.5 mmol)

  • Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)

  • Toluene (2 mL)

  • Stir bar

  • Reaction vial with a screw cap

Procedure:

  • To a reaction vial containing a stir bar, add the aldehyde (1.0 mmol), amine (1.2 mmol), terminal alkyne (1.5 mmol), and CuI (0.05 mmol).

  • Add toluene (2 mL) to the vial.

  • Seal the vial tightly with the screw cap.

  • Place the vial in a preheated oil bath at 80-100 °C and stir the reaction mixture.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-8 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (B1210297) (10 mL) and wash with saturated aqueous ammonium (B1175870) chloride solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure this compound.

Protocol 2: Procedure to Minimize Glaser Coupling Byproduct

This protocol incorporates an inert atmosphere and a reducing agent to suppress the formation of the diyne byproduct from Glaser coupling.

Materials:

  • Aldehyde (1.0 mmol)

  • Amine (1.2 mmol)

  • Terminal Alkyne (1.5 mmol)

  • Copper(I) Bromide (CuBr) (0.05 mmol, 5 mol%)

  • Sodium Ascorbate (0.1 mmol, 10 mol%)

  • Degassed Toluene (2 mL)

  • Inert gas (Nitrogen or Argon) supply

  • Schlenk flask and stir bar

Procedure:

  • Add the aldehyde (1.0 mmol), amine (1.2 mmol), terminal alkyne (1.5 mmol), CuBr (0.05 mmol), and sodium ascorbate (0.1 mmol) to a flame-dried Schlenk flask containing a stir bar.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed toluene (2 mL) via syringe under a positive pressure of the inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) with stirring.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup as described in Protocol 1.

  • Purify the product by column chromatography.

References

optimization of solvent and temperature for propargylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimization of solvent and temperature in propargylamine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and versatile method for synthesizing propargylamines?

A1: The most prominent and widely utilized method is the A³ (Aldehyde-Alkyne-Amine) coupling reaction.[1] This one-pot, three-component reaction is valued for its atom economy, operational simplicity, and its ability to generate molecular complexity in a single step.[1][2][3] It typically involves an aldehyde, a terminal alkyne, and an amine, catalyzed by a metal salt.[4]

Q2: Which catalysts are most effective for the A³ coupling reaction?

A2: A variety of transition metal catalysts are effective, with copper salts (e.g., CuI, CuBr, CuCl) being the most common due to their high catalytic efficiency, stability, and affordability.[1][2][5] Other metals such as gold, silver, and zinc have also been used successfully.[5][6] The choice of catalyst can significantly influence reaction yield, selectivity, and the required conditions.[5]

Q3: How do I select the optimal solvent for my this compound synthesis?

A3: Solvent selection is critical and depends on the specific substrates and catalyst used.

  • Toluene is a common solvent for copper-catalyzed reactions, often requiring heating to around 100 °C.[7][8]

  • Water can be an effective and green solvent for some A³ coupling reactions, particularly with gold or silver catalysts.[3][6]

  • Solvent-free (neat) conditions are an environmentally friendly option and are often effective at elevated temperatures (70-120 °C), especially with copper catalysts.[2] This approach also simplifies work-up, with water being the only by-product.[2]

  • 2,2,2-Trifluoroethanol (TFE) has been shown to substantially accelerate the rate of gold-catalyzed A³ reactions.[9][10]

  • Other solvents like acetonitrile, or even using the amine reactant as the solvent, have also been reported.[1][11]

Q4: What is the typical temperature range for this compound synthesis, and how does it affect the reaction?

A4: The optimal temperature varies widely based on the chosen catalyst, solvent, and the reactivity of the substrates.

  • Reactions can be run at temperatures ranging from room temperature to 120 °C or higher.[2][6][8]

  • Solvent-free reactions often require higher temperatures, typically between 80 °C and 110 °C, to proceed efficiently.[2]

  • For copper-catalyzed reactions in toluene, temperatures around 100 °C are common.[7][8]

  • Some highly active catalyst systems, including certain gold and copper complexes, can facilitate the reaction at room temperature.[1][6]

  • Increasing the temperature generally increases the reaction rate, but excessively high temperatures can lead to side reactions and decomposition of reactants or products.

Q5: What are common side reactions, and how can they be minimized?

A5: Common side reactions include the formation of allenyl derivatives from rearrangement, and di-propargylation, where a second propargyl group is added to the amine.[12] The acidity of the terminal alkyne's hydrogen (pKa ≈ 25) can lead to deprotonation by strong bases, forming a nucleophilic acetylide that may participate in unintended reactions.[13] To minimize these, one can:

  • Use a stoichiometric amount (1.0 to 1.1 equivalents) of the propargylating agent.[12]

  • Slowly add reagents to the reaction mixture to maintain low concentrations.[12]

  • Carefully select the base to avoid conditions that favor rearrangement.[12]

Troubleshooting Guide

This guide addresses common issues encountered during this compound synthesis via A³ coupling.

Problem: Low or No Product Yield

QuestionPossible CauseSuggested Solution
1. Have you verified the activity of your catalyst? Catalyst deactivation or low purity.Use a fresh batch of catalyst. If using a supported catalyst, ensure it has been stored correctly. For air-sensitive catalysts, use proper inert atmosphere techniques.[14]
2. Are your reactants and solvent pure and dry? Impurities in reactants (e.g., aldehyde, amine, alkyne) or solvent can inhibit the catalyst or cause side reactions. Water can sometimes be a byproduct that inhibits the reaction.[3]Purify reactants before use (e.g., distillation of aldehyde and amine). Use anhydrous solvents when required by the protocol.[1][7]
3. Is the reaction temperature appropriate? The temperature may be too low for the reaction to proceed at a reasonable rate or too high, causing decomposition.Screen a range of temperatures. For a new system, start at a moderate temperature (e.g., 80 °C) and adjust based on reaction monitoring (TLC or GC/MS).[2] Some reactions may require higher temperatures, such as 110 °C, particularly under solvent-free conditions.[2]
4. Is the chosen solvent optimal for your system? The solvent may not be suitable for the specific catalyst and substrates, leading to poor solubility or catalyst inhibition.Screen different solvents. Toluene, water, acetonitrile, or solvent-free conditions are common starting points.[2][15] For gold catalysts, consider TFE.[9]
5. Are the substrates themselves unreactive? Electron-withdrawing groups on aryl aldehydes can sometimes show better reactivity than electron-donating groups.[2] Sterically hindered amines or alkynes may react slower.Increase reaction time or temperature. Consider using a more active catalyst system (e.g., switching from CuCl to a Cu(I)/ligand system).

Problem: Multiple Products or Significant Byproducts

QuestionPossible CauseSuggested Solution
1. Is di-propargylation occurring? Excess alkyne or prolonged reaction time allows for a second alkynylation of the amine product.Use a controlled stoichiometry of the alkyne (typically 1.1-1.5 equivalents).[1] Monitor the reaction closely and stop it once the starting material is consumed to avoid over-reaction.
2. Is the reaction forming homocoupling products of the alkyne (Glasner coupling)? This is a common side reaction in copper-catalyzed reactions, especially in the presence of an oxidant (like air).Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxygen exposure.[1]
3. Are you observing imine or enamine intermediates? The reaction may be stalling after the initial condensation of the aldehyde and amine.This could indicate an issue with the C-H activation of the alkyne. Check the catalyst activity and ensure the reaction conditions (temperature, solvent) are suitable for the alkynylation step.

Data Presentation: Solvent and Temperature Effects

The following tables summarize the impact of different solvents and temperatures on the A³ coupling of a model reaction: Benzaldehyde, an Amine, and Phenylacetylene.

Table 1: Effect of Solvent on A³ Coupling Reaction Yield

CatalystAldehydeAmineAlkyneSolventTemp (°C)Time (h)Yield (%)Reference
CuClBenzaldehydeMorpholinePhenylacetyleneToluene1001295[8]
Au ComplexBenzaldehydePiperidinePhenylacetyleneWater1001226[10]
Au ComplexBenzaldehydePiperidinePhenylacetyleneTFE402499[10]
AgIBenzaldehydePiperidinePhenylacetyleneWaterRT1295[6]
Cu/ZnO/Al₂O₃4-Nitro-benzaldehydePiperidinePhenylacetyleneSolvent-free80-High[2]
CuNPs/TiO₂BenzaldehydePiperidinePhenylacetyleneSolvent-free70-High[2]

Table 2: Effect of Temperature on A³ Coupling Reaction Yield

CatalystAldehydeAmineAlkyneSolventTemp (°C)Yield (%)Reference
CuCl₂ (5 mol%)CyclohexanonePiperidinePhenylacetyleneSolvent-free110High[2]
CuO/Fe₂O₃BenzaldehydePiperidinePhenylacetyleneSolvent-free11092[2]
Cu-Ni BimetallicBenzaldehydeSecondary AminesPhenylacetyleneSolvent-free90High[2]
CuIImine DerivativeTerminal AlkyneTolueneRT or HeatVaries[1]
Zn(OTf)₂BenzaldehydePiperidinePhenylacetyleneSolvent-freeRT92[6]

Experimental Protocols

1. General Protocol for Copper-Catalyzed A³ Coupling (Solvent-based)

  • In a suitable reaction vessel (e.g., a screw-capped vial or round-bottom flask), add the aldehyde (1.0 mmol), amine (1.2 mmol), terminal alkyne (1.5 mmol), and the copper catalyst (e.g., CuI, 5 mol%).[1]

  • Add the chosen solvent (e.g., Toluene, 5 mL).[1]

  • Seal the vessel and stir the reaction mixture at the desired temperature (e.g., 80-100 °C).[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (B1210297) and wash with water or a saturated aqueous solution of NH₄Cl.[1]

  • Separate the organic layer, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate).[1]

2. General Protocol for A³ Coupling (Solvent-Free)

  • To a screw-capped vial, add the aldehyde (1.0 mmol), amine (1.2 mmol), terminal alkyne (1.5 mmol), and the catalyst (e.g., CuCl₂, 5 mol%).[2]

  • Seal the vial and heat the neat reaction mixture with stirring at the optimized temperature (e.g., 80-110 °C).[2]

  • Monitor the reaction progress by TLC.[1]

  • Upon completion, cool the mixture to room temperature.

  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and purify directly by column chromatography on silica gel.[1]

Visual Workflow and Logic Diagrams

A3_Coupling_Workflow Reactants Reactants (Aldehyde, Amine, Alkyne) Mixing Mix & Heat in Solvent or Neat Reactants->Mixing Catalyst Metal Catalyst (e.g., CuI) Catalyst->Mixing Reaction A³ Coupling Reaction Mixing->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Purified This compound Purification->Product A3_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates Aldehyde Aldehyde (R¹CHO) Imine Imine / Iminium Ion [R¹CH=NR²R³]⁺ Aldehyde->Imine Condensation Amine Amine (R²R³NH) Amine->Imine Alkyne Alkyne (HC≡CR⁴) Acetylide Metal Acetylide [Cu-C≡CR⁴] Alkyne->Acetylide C-H Activation Catalyst Catalyst (e.g., Cu⁺) Catalyst->Acetylide Product This compound Product Imine->Product Nucleophilic Attack Acetylide->Product Product->Catalyst Catalyst Regeneration Troubleshooting_Workflow Start Experiment Start: Low or No Yield CheckPurity Are reactants & solvent pure? Start->CheckPurity Purify Purify Reactants & Solvents CheckPurity->Purify No CheckCatalyst Is catalyst active? CheckPurity->CheckCatalyst Yes Purify->CheckPurity NewCatalyst Use fresh catalyst (handle under inert atm) CheckCatalyst->NewCatalyst No CheckConditions Are Temp & Solvent optimal? CheckCatalyst->CheckConditions Yes NewCatalyst->CheckCatalyst Optimize Screen Solvents & Temperatures CheckConditions->Optimize No CheckSideProducts Side products observed? CheckConditions->CheckSideProducts Yes Optimize->Start Re-run AdjustStoich Adjust Stoichiometry & Reaction Time CheckSideProducts->AdjustStoich Yes Success Successful Reaction CheckSideProducts->Success No AdjustStoich->Start Re-run

References

Technical Support Center: Overcoming Catalyst Deactivation in Propargylamine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for propargylamine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for catalyst deactivation issues encountered during coupling reactions, such as the A³ coupling (Aldehyde-Alkyne-Amine coupling).

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments. Follow the question-and-answer format to diagnose and resolve problems related to catalyst deactivation.

Issue 1: Low to No Product Yield

  • Question: My reaction shows very low or no conversion to the desired this compound. What are the likely causes related to the catalyst?

  • Answer: Low or no yield is a common problem often linked directly to the catalyst's activity. The primary causes include:

    • Catalyst Poisoning: This is the most frequent cause. Impurities in your starting materials (aldehydes, amines, or alkynes), solvents, or atmosphere can irreversibly bind to the active sites of the catalyst.[1][2] Sulfur and even the nitrogen atom of the amine substrate can act as poisons, particularly for palladium catalysts.[2][3][4]

    • Incorrect Catalyst Choice or Loading: The selected catalyst may not be suitable for your specific substrates. For challenging substrates, a higher catalyst loading might be necessary to achieve conversion.[2] Copper-based catalysts are common and efficient, but other metals like gold, silver, or iron may be more effective for certain transformations.[5]

    • Atmosphere Contamination: The active form of many catalysts, especially Pd(0) species, is highly sensitive to oxygen.[1] Inadequate inert atmosphere techniques can lead to rapid oxidation and deactivation.

    • Ligand Degradation: The ligands used to stabilize the metal center can degrade under the reaction conditions, leading to catalyst deactivation.[6]

  • Recommended Actions:

    • Purify Reagents and Solvents: Ensure all starting materials are of high purity. Use dry, degassed solvents to prevent side reactions and catalyst decomposition.[1][7] Liquid amines can be purified by distillation or by passing them through a plug of activated alumina (B75360).[3]

    • Ensure Inert Atmosphere: Use standard Schlenk line or glovebox techniques to rigorously exclude oxygen and moisture from your reaction.[1][7]

    • Screen Catalysts and Ligands: If poisoning is suspected, consider switching to a more robust catalyst system. For palladium-catalyzed reactions, using sterically bulky, electron-rich phosphine (B1218219) ligands can protect the metal center and prevent poisoning by pyridine-like nitrogen atoms.[4]

    • Increase Catalyst Loading: As a straightforward test, try increasing the catalyst loading (e.g., from 1 mol% to 5 mol%).[2]

Issue 2: Reaction Starts but Stalls Before Completion

  • Question: My reaction proceeds initially, as confirmed by TLC or GC/MS, but stops before all the starting material is consumed. Why is this happening?

  • Answer: A stalling reaction often indicates that the catalyst is deactivating over the course of the reaction. Potential causes include:

    • Product or Byproduct Inhibition: The synthesized this compound product or inorganic salts formed from the base (e.g., halide salts) can coordinate to the catalyst's active site, inhibiting its activity.[8][9]

    • Catalyst Agglomeration: Homogeneous catalysts can precipitate out of the solution as inactive metal nanoparticles (e.g., palladium black).[10] This is often caused by high temperatures, poor ligand choice, or impurities.[10][11]

    • Fouling or Coking: For heterogeneous catalysts, the pores and active sites can become blocked by carbonaceous deposits (coke), especially at elevated temperatures.[12]

    • Base-Mediated Decomposition: The base required for the reaction can sometimes lead to catalyst decomposition or ligand degradation over time.[1][6] Computational studies suggest that carbonate bases can ligate to active copper species, leading to deactivation.[13]

  • Recommended Actions:

    • Optimize Reaction Conditions: Lowering the reaction temperature may slow down agglomeration and degradation pathways.[10] Ensure vigorous stirring to maintain a homogeneous solution.[10]

    • Select an Appropriate Base: Screen different bases to find an optimal balance between reactivity and catalyst stability. A weaker base, if sufficient, might reduce catalyst decomposition.[1]

    • Consider a Heterogeneous Catalyst: Supported metal catalysts can offer greater stability and are less prone to agglomeration.[14] They can also be more easily separated and potentially reused.[15]

    • Slow Addition of Reagents: In some cases, slowly adding one of the reagents can maintain a low concentration of potentially inhibiting species.[8]

Issue 3: Significant Formation of Side Products (e.g., Alkyne Homocoupling)

  • Question: I am observing a large amount of alkyne homocoupling (Glaser coupling) product and very little of my desired this compound. How can I prevent this?

  • Answer: Alkyne homocoupling is a common side reaction, especially in copper-catalyzed systems. It points to an issue where the catalytic cycle is favoring this pathway over the desired three-component coupling.

    • Presence of Oxygen: Trace amounts of oxygen are a primary promoter of oxidative homocoupling, particularly when a copper co-catalyst is used.[7][10]

    • Incorrect Copper/Palladium Ratio: In Sonogashira-type couplings, the ratio of copper to palladium can significantly influence the relative rates of cross-coupling versus homocoupling.[10]

    • Catalyst Choice: Some catalysts are inherently more prone to promoting homocoupling.

  • Recommended Actions:

    • Strictly Anaerobic Conditions: This is the most critical step. Ensure all solvents and reagents are thoroughly degassed and that a robust inert atmosphere (argon or nitrogen) is maintained throughout the reaction.[7][10]

    • Use a Copper-Free Protocol: If homocoupling persists, switching to a copper-free reaction condition is the most effective way to eliminate this side reaction.[1][7]

    • Optimize Catalyst System: The choice of ligand is crucial. Bulky, electron-rich ligands can often promote the desired cross-coupling pathway.[1]

    • Control Reagent Addition: Slow addition of the terminal alkyne can help maintain a low concentration, which disfavors the bimolecular homocoupling reaction.[7]

Frequently Asked Questions (FAQs)

Q1: What is the A³ coupling reaction? The A³ coupling is a one-pot, three-component reaction involving an aldehyde, an alkyne, and an amine to synthesize a this compound.[5][16] It is a highly efficient and atom-economical method that proceeds via the activation of the terminal alkyne's C-H bond.[5][17]

Q2: Which catalysts are typically used for this compound synthesis? A wide range of transition metal catalysts are effective, with copper-based systems being the most common due to their high efficiency, stability, and low cost.[5][18] Other metals such as gold, silver, palladium, iron, and zinc have also been successfully used.[5][17] The choice of catalyst can significantly influence reaction conditions and yield.[5]

Q3: What is the difference between homogeneous and heterogeneous catalysts in these reactions?

  • Homogeneous catalysts are soluble in the reaction medium.[19] They often exhibit high activity and selectivity but can be difficult to separate from the product and are prone to deactivation via agglomeration.[15]

  • Heterogeneous catalysts are in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture).[19] They are generally more stable, easier to separate and recycle, but may show lower activity compared to their homogeneous counterparts.[15]

Q4: How can I tell if my catalyst has been poisoned? The primary symptom is a significant drop in reaction rate or a complete lack of conversion.[10] In the case of palladium catalysts, the formation of a black precipitate (palladium black) is a visual indicator of catalyst agglomeration and deactivation.[10][11]

Q5: Can I regenerate a deactivated catalyst? Catalyst regeneration is possible but can be complex. For heterogeneous catalysts fouled by coke, thermal treatment can burn off the deposits.[12][20] For catalysts poisoned by impurities, chemical washing or other treatments may be required to remove the poisoning agent.[20] However, for many common lab-scale reactions using homogeneous catalysts, regeneration is often not practical, and using fresh catalyst is more straightforward.[10]

Q6: What role do ligands play in preventing deactivation? Ligands are crucial for stabilizing the metal center. In palladium catalysis, for example, bulky, electron-rich phosphine ligands can:

  • Promote the desired steps in the catalytic cycle.[1]

  • Sterically hinder the approach of poisons (like the amine substrate) to the metal center.[4]

  • Prevent the aggregation of metal atoms into inactive clusters.[10]

Data Presentation: Catalyst Performance & Reusability

The choice between a homogeneous and heterogeneous catalyst often involves a trade-off between activity, stability, and reusability.

Table 1: Comparison of Homogeneous vs. Heterogeneous Catalyst Characteristics

FeatureHomogeneous CatalystsHeterogeneous Catalysts
Active Sites Well-defined, uniformOften non-uniform
Activity/Selectivity Typically highCan be lower, diffusion limited
Reaction Conditions MildOften require harsher conditions
Separation Difficult, may require extraction/distillationEasy (e.g., filtration)
Reusability Challenging, often not recycledGenerally straightforward
Thermal Stability Often limitedGenerally high

Sources:[15][19]

Table 2: Example of Heterogeneous Catalyst Reusability in Coupling Reactions

Catalyst SystemReaction TypeRun 1 Yield (%)Run 5 Yield (%)Potential Deactivation Cause
Cell-NHC-PdSuzuki-Miyaura Coupling91%58%Aggregation of palladium nanoparticles
Pd(0)NPs@celluloseSuzuki-Miyaura Coupling-Recycled up to 10 times without major loss of reactivityLeaching or aggregation over many cycles

Source:[21]

Experimental Protocols

Protocol 1: General Procedure for a Copper-Catalyzed A³ Coupling Reaction

This protocol provides a general methodology for the synthesis of a this compound. Note: This is a representative example and must be adapted for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the copper catalyst (e.g., CuI, 1-5 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and purge with an inert gas (e.g., Argon) for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of argon, add the aldehyde (1.0 equiv.), the amine (1.2 equiv.), and the degassed solvent (e.g., Toluene or DMF).

  • Alkyne Addition: Add the terminal alkyne (1.1 equiv.) dropwise to the stirring mixture.

  • Reaction: Heat the mixture to the desired temperature (e.g., 60-100 °C) and stir until the reaction is complete, monitoring its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.[2]

Protocol 2: Troubleshooting - Purification of a Liquid Amine Reagent

If catalyst poisoning from the amine is suspected, purification can remove critical impurities.

  • Setup: Place the liquid amine in a round-bottom flask.

  • Drying (Optional but Recommended): Add a suitable drying agent (e.g., KOH pellets) and stir for several hours or overnight.

  • Filtration: Filter the amine to remove the drying agent.

  • Purification via Alumina Plug: Prepare a short column (e.g., in a Pasteur pipette or a small chromatography column) with a plug of activated alumina.

  • Elution: Pass the amine through the alumina plug under a gentle positive pressure of inert gas.

  • Collection: Collect the purified amine in a clean, dry, and inert-atmosphere-flushed flask. The purified amine is now ready for use in the coupling reaction.[3]

Visualizations

Troubleshooting Workflow

G cluster_reagents Reagent Issues cluster_atmosphere Atmosphere Issues cluster_catalyst Catalyst & Condition Issues start Experiment Start: Low or No Yield check_reagents Check Reagent Purity & Solvent Quality start->check_reagents check_atmosphere Verify Inert Atmosphere start->check_atmosphere check_conditions Review Reaction Conditions (Temp, Base) start->check_conditions reagents_impure Impurities Found? check_reagents->reagents_impure oxygen_leak Oxygen/Moisture Leak Possible? check_atmosphere->oxygen_leak catalyst_issue Catalyst Poisoning or Agglomeration? check_conditions->catalyst_issue purify Action: Purify/Degas Reagents & Solvents end_node Re-run Experiment purify->end_node reagents_impure->purify Yes improve_inert Action: Improve Degassing & Inert Gas Flow improve_inert->end_node oxygen_leak->improve_inert Yes optimize_catalyst Action: Screen Ligands, Increase Loading, or Change Catalyst optimize_catalyst->end_node catalyst_issue->optimize_catalyst Yes

Caption: A flowchart for troubleshooting a failing this compound coupling reaction.

Catalyst Deactivation Pathways

G cluster_deactivation Deactivation Mechanisms active_catalyst Active Catalyst (e.g., L-M(0)) poisoning Poisoning (Impurities, Substrate) active_catalyst->poisoning agglomeration Agglomeration (e.g., Pd Black) active_catalyst->agglomeration ligand_degradation Ligand Degradation active_catalyst->ligand_degradation fouling Fouling / Coking (Heterogeneous) active_catalyst->fouling inactive_catalyst Inactive Species poisoning->inactive_catalyst agglomeration->inactive_catalyst ligand_degradation->inactive_catalyst fouling->inactive_catalyst

Caption: Common pathways leading from an active catalyst to an inactive species.

References

Technical Support Center: Purification of Polar Propargylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of polar propargylamine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the complex challenges of purifying these molecules.

Frequently Asked Questions (FAQs)

Q1: Why are polar this compound derivatives so challenging to purify? A1: The purification of polar this compound derivatives is challenging due to a combination of factors. Their polarity, stemming from the amine functional group, leads to high solubility in polar solvents, making extraction difficult.[1] In chromatography, the basic nature of the amine causes strong interactions with the acidic silanol (B1196071) groups on standard silica (B1680970) gel stationary phases, resulting in issues like poor retention, significant peak tailing, and sometimes irreversible adsorption.[2][3] Furthermore, these compounds can be unstable on acidic silica gel, leading to degradation.[4][5]

Q2: What are the primary chromatographic techniques for purifying polar propargylamines? A2: Several chromatographic techniques can be employed, with the choice depending on the specific properties of the derivative and the impurities. The main techniques include Normal-Phase Chromatography (often with modifications), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Ion-Exchange Chromatography (IEX).[1][4] Supercritical Fluid Chromatography (SFC) is also a powerful alternative for purifying polar and basic compounds.[4]

Q3: How can I quickly assess the best purification strategy for my compound? A3: A logical approach starts with assessing your compound's stability and the nature of the impurities. A decision-making workflow can help guide your choice between different chromatographic techniques and classic extraction methods.

Purification_Strategy_Workflow cluster_start cluster_stability Step 1: Stability Assessment cluster_np Normal-Phase Options cluster_alternatives Alternative Strategies start Crude Polar This compound Derivative stability_check Is the compound stable on standard silica gel? start->stability_check np_options Use Normal-Phase Chromatography stability_check->np_options Yes alt_options Consider Alternative Techniques stability_check->alt_options No / Unstable np_mods Modify Mobile Phase (e.g., add Triethylamine) or Use Amine-Functionalized Silica np_options->np_mods rp_hplc Reversed-Phase HPLC (High pH or Polar-Endcapped Column) alt_options->rp_hplc hilic HILIC alt_options->hilic acid_base Acid-Base Extraction alt_options->acid_base

Caption: Workflow for selecting a purification method.

Troubleshooting Guides

This guide addresses specific issues in a question-and-answer format to help you resolve problems quickly and effectively.

Issue 1: Poor Peak Shape and Tailing in Normal-Phase Chromatography

Question: My this compound is showing significant peak tailing or is not eluting from my silica gel column. What can I do? Answer: This common issue arises from the strong interaction between the basic amine and acidic silanol groups on the silica surface.[2] This leads to strong adsorption and poor chromatographic performance.

Troubleshooting_Peak_Tailing problem Problem: Peak Tailing on Silica Gel cause Cause: Basic Amine Interacts with Acidic Silanol Groups problem->cause solution_header Solutions cause->solution_header solution1 Add Basic Modifier to Mobile Phase (e.g., 0.1-1% Triethylamine (B128534) or NH4OH) solution_header->solution1 solution2 Use Alternative Stationary Phase (Amine-Functionalized or Alumina) solution_header->solution2 solution3 Switch to a Different Technique (HILIC or Reversed-Phase) solution_header->solution3

Caption: Troubleshooting poor peak shape in normal-phase chromatography.

Here are several strategies to mitigate this problem:

  • Use Mobile Phase Additives: The most common solution is to add a small amount of a basic modifier like triethylamine (TEA) (typically 0.1-1%) or ammonium (B1175870) hydroxide (B78521) to the mobile phase.[2] This neutralizes the acidic silanol groups, preventing strong interactions with the analyte.[2][6]

  • Alternative Stationary Phases: If mobile phase additives are insufficient, consider a different stationary phase. Amine-functionalized silica provides a less interactive surface for basic compounds and often yields better peak shapes.[2][6] Basic alumina (B75360) is another suitable alternative for the purification of amines.

  • Deactivate Silica Gel: Before use, you can flush the silica gel column with your eluent containing a basic additive (e.g., 1% TEA) to pre-neutralize the stationary phase.[7][8]

Issue 2: Compound Elutes in the Solvent Front During Reversed-Phase Chromatography

Question: My polar this compound shows poor retention and elutes in the void volume on a standard C18 column. How can I increase retention? Answer: This is expected for highly polar compounds on nonpolar C18 columns.[9] Several strategies can improve retention:

  • Modify the Mobile Phase: For basic amines, increasing the pH of the mobile phase to at least two units above the pKa of the amine will deprotonate it, making it less polar and increasing its retention.[4]

  • Use Specialized Columns: Use columns designed for polar analytes, such as those with polar-endcapping or those stable in 100% aqueous mobile phases.[9]

  • Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative specifically designed for separating highly polar compounds that are poorly retained in reversed-phase systems.[1][10]

Issue 3: Low Recovery or Compound Degradation

Question: My yield is very low after purification, and I suspect the compound is degrading on the column. What should I do? Answer: Compound instability on acidic silica gel is a known issue.[8]

  • Test for Stability: First, confirm stability by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting. If a new spot appears or the original spot diminishes, it is likely unstable.[5]

  • Use Deactivated or Alternative Phases: Use the strategies mentioned in Issue 1, such as deactivating the silica with a base or using less acidic stationary phases like Florisil, alumina, or amine-functionalized silica.[4]

  • Consider Non-Chromatographic Methods: If the compound is highly unstable, classic chemical purification methods like acid-base extraction can be very effective.[4][11] This method avoids contact with solid stationary phases altogether.

Data Presentation

Table 1: Comparison of Chromatographic Techniques for Polar this compound Purification

TechniqueStationary PhaseTypical Mobile PhaseAdvantagesChallenges
Normal-Phase (Modified) Silica GelHexane/EtOAc with 0.1-1% TEA or NH4OH[2]Good for less polar compounds; widely available.Peak tailing without modifiers; potential for compound degradation on acidic silica.[2][3]
Amine-Phase Amine-functionalized silicaHexane/EtOAcExcellent peak shape for basic compounds; no need for mobile phase additives.[6]More expensive than plain silica.
Reversed-Phase (High pH) pH-stable C18 or similarWater/Acetonitrile with high pH buffer (e.g., 10 mM NH4HCO3, pH 10)[4]Good retention for basic compounds in their neutral form.Requires pH-stable columns and HPLC system; high salt concentrations may need removal.[4]
HILIC Silica, Diol, AmideHigh Acetonitrile with aqueous buffer (e.g., 10 mM Ammonium Formate)[4]Excellent for very polar compounds poorly retained in RP.[1][10]Requires careful method development; analyte solubility can be a limitation.[4]
Ion-Exchange (IEX) Cation Exchange ResinAqueous buffer with increasing salt concentration or pH gradient[4]Excellent for charged amines; high capacity.[4]Compound must be charged; requires desalting of fractions.[4]
SFC Various (chiral/achiral)Supercritical CO2 with polar co-solvent (e.g., Methanol)[4]Fast separations; low organic solvent consumption.[4]Requires specialized equipment; analyte solubility in CO2 can be a limitation.[4]

Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography with Triethylamine (TEA)

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 99% Hexane / 1% Ethyl Acetate) containing 0.5% triethylamine.

  • Column Packing: Pour the slurry into the column and allow it to pack under pressure, ensuring an even bed.

  • Equilibration: Equilibrate the packed column by flushing with 2-3 column volumes of the initial mobile phase.

  • Sample Loading: Dissolve the crude this compound derivative in a minimal amount of a suitable solvent (e.g., dichloromethane). Alternatively, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the top of the column.[8]

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., ethyl acetate) containing 0.5% TEA.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. The TEA is volatile and will typically be removed during this step.

Protocol 2: Purification via Acid-Base Extraction This protocol is useful for separating basic this compound derivatives from neutral or acidic impurities.[11]

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash it with a dilute aqueous acid (e.g., 1 M HCl). The basic this compound will be protonated and move into the aqueous layer, while neutral or acidic impurities remain in the organic layer. Repeat the wash 2-3 times.[11]

  • Combine & Basify: Combine all aqueous layers. While cooling in an ice bath, slowly add a base (e.g., 1 M NaOH or saturated NaHCO3) until the solution is basic (confirm with pH paper). This deprotonates the amine salt, regenerating the free amine, which may precipitate or form an oily layer.

  • Extraction of Pure Amine: Extract the aqueous layer multiple times with a fresh organic solvent (e.g., dichloromethane). The purified free amine will move back into the organic layer.

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4), filter, and evaporate the solvent to yield the purified this compound.

Acid_Base_Extraction_Workflow start Crude Mixture in Organic Solvent wash Wash with Aqueous Acid (e.g., 1M HCl) start->wash separate1 Separate Layers wash->separate1 org1 Organic Layer: Neutral/Acidic Impurities separate1->org1 Discard aq1 Aqueous Layer: Protonated Amine Salt separate1->aq1 Keep basify Add Base (e.g., NaOH) to Aqueous Layer aq1->basify extract Extract with Fresh Organic Solvent basify->extract separate2 Separate Layers extract->separate2 aq2 Aqueous Layer: Salts separate2->aq2 Discard org2 Organic Layer: Pure Free Amine separate2->org2 Keep end Dry and Evaporate Organic Layer org2->end final_product Purified this compound end->final_product

Caption: Workflow for purification via acid-base extraction.

References

Technical Support Center: Troubleshooting Low Conversion Rates in Propargylamine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guidance for common issues encountered during the functionalization of propargylamines, a critical step in the synthesis of many biologically active compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific challenges you may encounter during propargylamine functionalization reactions, presented in a question-and-answer format.

Topic 1: A³ Coupling and Mannich Reactions

The A³ coupling (Aldehyde-Alkyne-Amine) and related Mannich reactions are among the most powerful and widely used methods for synthesizing propargylamines due to their efficiency and atom economy.[1][2] However, achieving high conversion rates can be challenging.

Question 1: Why is my A³ coupling reaction showing low or no product yield?

Answer:

Low conversion in A³ coupling reactions can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.

Potential Causes and Solutions:

  • Catalyst Inactivity: The metal catalyst, most commonly copper-based, is central to the reaction's success.[2]

    • Troubleshooting:

      • Use a fresh, high-purity catalyst. Copper(I) salts can oxidize over time.

      • Ensure the appropriate catalyst loading is used; typically 5 mol% is a good starting point.[3]

      • Consider alternative catalysts if the substrate is complex. Gold and silver-based catalysts have also been used effectively.[4]

  • Poor Imine/Iminium Ion Formation: The in-situ formation of an imine or iminium ion from the aldehyde and amine is a critical step.[2]

    • Troubleshooting:

      • Verify the purity of the aldehyde and amine; impurities can inhibit this step.

      • For less reactive aldehydes or amines, consider a different solvent or a slight increase in temperature.

  • Inefficient C-H Activation of the Alkyne: The metal catalyst must activate the terminal alkyne.[2]

    • Troubleshooting:

      • Ensure the alkyne is terminal and free of impurities.

      • The choice of solvent can influence this step; while many A³ couplings can be performed neat, sometimes a solvent is beneficial.[5]

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters.

    • Troubleshooting:

      • Most A³ couplings are run at elevated temperatures (80-120 °C).[3][5] Ensure your reaction temperature is appropriate for your specific substrates.

      • Solvent-free conditions often work well, but if solubility is an issue, consider solvents like toluene (B28343) or DMF.[6][7]

      • Monitor the reaction by TLC to determine the optimal reaction time.

Troubleshooting Workflow for A³ Coupling Reactions

A3_Troubleshooting start Low Conversion in A³ Coupling reagent_quality Check Reagent Purity (Aldehyde, Amine, Alkyne) start->reagent_quality catalyst_activity Evaluate Catalyst System (Freshness, Loading) reagent_quality->catalyst_activity Reagents OK reaction_conditions Optimize Reaction Conditions (Temperature, Solvent, Time) catalyst_activity->reaction_conditions Catalyst OK analysis Analyze Reaction Mixture (TLC, LC-MS) reaction_conditions->analysis side_products Identify Side Products analysis->side_products Complex Mixture no_reaction No Reaction Observed analysis->no_reaction Only Starting Material solution High Conversion Achieved analysis->solution Clean Conversion homocoupling Glaser Homocoupling of Alkyne side_products->homocoupling decomposition Starting Material Decomposition side_products->decomposition homocoupling->solution Optimize/Degas decomposition->solution Adjust Conditions no_reaction->solution Increase Temp/Catalyst

Caption: A logical workflow for troubleshooting low conversion rates in A³ coupling reactions.

Data Presentation: Comparison of Catalysts in A³ Coupling

The choice of catalyst can significantly impact the yield of the A³ coupling reaction. Below is a summary of various catalysts and their performance under optimized conditions.

Catalyst (mol%)AldehydeAmineAlkyneSolventTemp (°C)Time (h)Yield (%)Reference
CuI (5)BenzaldehydePiperidinePhenylacetyleneToluene100295[3]
CuBr (5)4-ChlorobenzaldehydeMorpholinePhenylacetyleneNeat80192[3]
AgI (5)HeptanalDibenzylamine1-HeptyneWater801291[4]
AuCl₃/TPPTS (1)BenzaldehydePiperidinePhenylacetyleneWater100198[4]
Fe₃O₄@CuSiO₃ (cat.)FurfuralPiperidinePhenylacetyleneNeat1000.596[5]

Topic 2: Sonogashira Coupling

Sonogashira coupling is a fundamental cross-coupling reaction to form a C-C bond between a terminal alkyne and an aryl or vinyl halide, often employed in the functionalization of propargylamines.[8]

Question 2: My Sonogashira coupling with a this compound derivative is resulting in low yields. What are the common causes?

Answer:

Low yields in Sonogashira couplings are frequently due to catalyst deactivation, issues with reagents, or suboptimal reaction conditions.[9]

Potential Causes and Solutions:

  • Catalyst System Issues: The Sonogashira reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[10]

    • Troubleshooting:

      • Palladium Catalyst: Ensure the palladium source is active. The formation of "palladium black" indicates catalyst decomposition.[9] Use fresh catalyst and appropriate ligands (e.g., PPh₃).

      • Copper(I) Co-catalyst: The copper co-catalyst is crucial for the formation of the copper acetylide intermediate. Use fresh CuI.[9] Note that copper-free Sonogashira protocols exist and may be advantageous in some cases to avoid Glaser homocoupling.[9]

      • Ligand: The choice and quality of the phosphine (B1218219) ligand are critical. Ensure it is not oxidized.

  • Reaction Conditions: Sonogashira couplings are sensitive to oxygen and moisture.

    • Troubleshooting:

      • Anaerobic Conditions: Thoroughly degas all solvents and reagents and run the reaction under an inert atmosphere (e.g., argon or nitrogen). Oxygen promotes the undesired homocoupling of the alkyne (Glaser coupling).[9]

      • Solvent and Base: An amine base (e.g., triethylamine, diisopropylamine) is typically used to neutralize the HX byproduct and can often serve as the solvent.[8] Ensure the base is dry and in sufficient excess.

      • Temperature: While many Sonogashira couplings proceed at room temperature, less reactive aryl halides (e.g., bromides and chlorides) may require heating.[9]

  • Reagent Quality and Reactivity:

    • Troubleshooting:

      • Aryl/Vinyl Halide: The reactivity order is I > OTf > Br > Cl.[9] If using a less reactive halide, you may need more forcing conditions.

      • This compound Derivative: Ensure your starting material is pure.

Troubleshooting Workflow for Sonogashira Coupling

Sonogashira_Troubleshooting start Low Conversion in Sonogashira Coupling check_conditions Verify Anaerobic/Anhydrous Conditions start->check_conditions check_catalyst Assess Catalyst System (Pd & Cu Catalyst, Ligand) check_conditions->check_catalyst Conditions OK check_reagents Check Reagent Purity & Reactivity (Aryl Halide, Alkyne) check_catalyst->check_reagents Catalyst OK check_base Evaluate Base (Type, Purity, Amount) check_reagents->check_base Reagents OK optimize Optimize Temperature & Time check_base->optimize Base OK success High Conversion Achieved optimize->success

Caption: A systematic approach to troubleshooting low-yield Sonogashira coupling reactions.

Topic 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Chemistry

CuAAC is a highly efficient and widely used "click" reaction for bioconjugation and material science, often involving this compound-functionalized molecules.[11]

Question 3: My CuAAC "click" reaction with a this compound derivative is inefficient. What could be the problem?

Answer:

Despite its robustness, the efficiency of CuAAC reactions can be compromised, most commonly by issues with the copper catalyst.[12]

Potential Causes and Solutions:

  • Oxidation of Copper(I) Catalyst: The active catalyst is Cu(I). Its oxidation to the inactive Cu(II) state by dissolved oxygen is the most common cause of low yields.[12]

    • Troubleshooting:

      • Reducing Agent: Always include a reducing agent, such as sodium ascorbate (B8700270), to maintain the copper in the +1 oxidation state.[13]

      • Degassing: Thoroughly degas all solvents and buffers before use.[12]

      • Ligands: Use a stabilizing ligand, such as THPTA or TBTA, to protect the Cu(I) from oxidation and disproportionation.[14]

  • Reagent Purity and Stoichiometry:

    • Troubleshooting:

      • Ensure the purity of both the alkyne (this compound derivative) and the azide. Impurities can chelate the copper catalyst.[12]

      • While the reaction is often tolerant of stoichiometry, ensure there are no gross errors in the amounts of reactants used.

  • Reaction Conditions:

    • Troubleshooting:

      • Solvent: The reaction is famously tolerant of various solvents, including water. However, if your substrates have poor solubility, this can lead to low conversion. Consider adding a co-solvent like DMSO or DMF.

      • pH: The optimal pH range is generally between 4 and 12.[11]

      • Precipitation: If a precipitate forms during the reaction, it could be your product crashing out of solution or the formation of insoluble copper species.[12] This may indicate a need to adjust the solvent system.

Troubleshooting Workflow for CuAAC Reactions

CuAAC_Troubleshooting start Low CuAAC Yield check_copper Is Cu(I) being maintained? (Add fresh reducing agent, Degas solvents) start->check_copper check_ligand Is a stabilizing ligand present? (e.g., THPTA, TBTA) check_copper->check_ligand Yes check_reagents Are reagents pure? (Alkyne and Azide) check_ligand->check_reagents Yes check_solubility Is everything in solution? (Adjust solvent system if needed) check_reagents->check_solubility Yes success High Yield Achieved check_solubility->success Yes

Caption: A decision tree for troubleshooting low-efficiency CuAAC "click" reactions.

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed A³ Coupling [3]

  • To a screw-capped vial, add the aldehyde (1.0 mmol), amine (1.2 mmol), terminal alkyne (1.5 mmol), and CuI (0.05 mmol, 5 mol%).

  • Seal the vial and heat the reaction mixture at 80-100 °C with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). Typical reaction times are 1-4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) (10 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired this compound.

Protocol 2: General Procedure for Sonogashira Coupling [15]

  • To a solution of the aryl halide (1.0 eq) in a suitable solvent (e.g., THF or an amine base like diisopropylamine) at room temperature, add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.025 eq).

  • If not already used as the solvent, add the amine base (e.g., diisopropylamine, 7.0 eq).

  • Add the terminal alkyne (this compound derivative, 1.1 eq).

  • Stir the reaction at room temperature or heat as necessary, monitoring by TLC.

  • Once the reaction is complete, dilute with an organic solvent like Et₂O and filter through a pad of Celite®, washing with additional Et₂O.

  • Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the product by flash column chromatography on silica gel.

Protocol 3: General Procedure for CuAAC "Click" Reaction [13][16]

  • In a vial, dissolve the this compound derivative (1.0 eq) and the azide-containing molecule (1.0 eq) in a suitable solvent (e.g., a mixture of water and a co-solvent like t-butanol or DMSO).

  • In a separate tube, prepare a fresh solution of sodium ascorbate (e.g., 1 M in water). Add 5-10 mol% of the sodium ascorbate solution to the reaction mixture.

  • In another tube, prepare a solution of copper(II) sulfate (B86663) (e.g., 1 M in water). Add 1-5 mol% of the CuSO₄ solution to the reaction mixture.

  • Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, if necessary, dilute the mixture with an organic solvent and wash with water. To remove residual copper, the organic layer can be washed with an aqueous solution of a chelating agent like EDTA.

  • Dry the organic layer, filter, and concentrate. Purify the crude product as needed, often by column chromatography.

References

Technical Support Center: Strategies for the Regioselective Functionalization of Propargylamines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the regioselective functionalization of propargylamines. The following sections address common challenges encountered during synthesis and functionalization, offering detailed experimental protocols and data to support your research.

Troubleshooting Guides

This guide is designed to help you identify and resolve common issues that may arise during your experiments.

Issue 1: Poor Regioselectivity or Formation of Mixed Isomers

  • Question: My reaction is producing a mixture of regioisomers. What are the common causes and how can I improve selectivity?

  • Answer: Inconsistent regioselectivity can stem from several sources. Here are the key factors to investigate:

    • Kinetic vs. Thermodynamic Control: The reaction may be under kinetic or thermodynamic control, leading to different products. Low temperatures often favor the kinetically controlled product (the one that forms fastest), while higher temperatures can favor the more stable, thermodynamically controlled product.[1] Consider running the reaction at a lower temperature to see if the ratio of isomers changes.[1]

    • Catalyst and Ligand Choice: The steric and electronic properties of the catalyst's ligand are crucial in determining regioselectivity. For instance, in palladium-catalyzed reactions, bulky phosphine (B1218219) ligands might favor one regioisomer over another.[1] It is advisable to screen a variety of ligands to find the optimal one for your specific substrate.

    • Solvent Effects: Solvent polarity can influence the reaction pathway by stabilizing or destabilizing key intermediates. A solvent screen is recommended as a change in solvent can sometimes even reverse regioselectivity.[1]

    • Directing Groups: The presence and nature of a directing group on the propargylamine substrate can strongly influence the position of functionalization. An amide directing group, for example, has been used in gold-catalyzed hydrofluorination to direct the fluorine to the site distal to the amino group.[2] If your substrate lacks a directing group, consider introducing one.

    • Substrate Bias: The inherent electronic and steric properties of your substrate may strongly favor a particular regioisomer, which can override the directing effects of the catalyst.[1] In such cases, modification of the substrate may be necessary.

Issue 2: Low or No Product Yield

  • Question: My reaction is not proceeding, or the yield is very low. What should I check first?

  • Answer: When a reaction fails, it is essential to systematically check the foundational components.

    • Reagent Purity: Ensure that all reagents, especially the this compound, alkynes, and any halides, are pure. Impurities can poison the catalyst.[3]

    • Solvent and Atmosphere: Use anhydrous and properly degassed solvents, as oxygen and moisture can lead to catalyst decomposition and promote undesirable side reactions.[3] Many reactions involving propargylamines, especially those with metal catalysts, require a strictly inert atmosphere (e.g., nitrogen or argon).[3][4]

    • Catalyst Integrity: Verify the activity of your catalyst. Palladium(0) complexes can be sensitive to air and moisture, and copper(I) salts can oxidize over time.[3] If the reaction mixture turns black, it is a sign of palladium catalyst decomposition (palladium black formation), rendering it inactive.[3][5]

    • Reaction Temperature: The reaction temperature may be too low for the activation of certain substrates. For example, Sonogashira couplings with aryl bromides can be limited by the oxidative addition step and may require higher temperatures.[6]

Issue 3: Significant Formation of Alkyne Homocoupling Byproduct (Glaser Coupling)

  • Question: I am observing a significant amount of a dimerized alkyne byproduct in my reaction. How can I minimize this?

  • Answer: The formation of a 1,3-diyne is a result of Glaser-Hay homocoupling, a common side reaction for terminal alkynes, especially in the presence of a copper co-catalyst and oxygen.[3][4][7] To minimize this:

    • Strictly Inert Atmosphere: The most critical step is to ensure the rigorous exclusion of oxygen from your reaction.[4] Use degassed solvents and maintain a positive pressure of an inert gas like argon or nitrogen.[3]

    • Minimize Copper Co-catalyst: Reduce the amount of the copper(I) salt to the minimum effective concentration.[3]

    • Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can also help to suppress homocoupling.[3]

    • Copper-Free Conditions: If homocoupling persists, consider switching to a copper-free reaction protocol where applicable, such as in some Sonogashira couplings.[3][8]

    • Protecting Groups: The most effective way to prevent Glaser coupling is to protect the terminal alkyne with a bulky group, such as a trialkylsilyl group (e.g., TMS, TIPS).[7] This, however, requires additional protection and deprotection steps in your synthesis.[7]

Issue 4: Isomerization of this compound to Allene (B1206475)

  • Question: My product appears to be an allene instead of the expected functionalized this compound. Why is this happening?

  • Answer: Propargyl derivatives can rearrange to form isomeric allenes, a transformation that can compete with the desired reaction pathway, especially under thermal conditions or in the presence of certain catalysts.[7] Base-promoted isomerization is also a known pathway for propargylamines.[9][10] To avoid this:

    • Control Reaction Temperature: Avoid unnecessarily high reaction temperatures.

    • Choice of Base/Catalyst: The choice of base or catalyst is critical. Some conditions are explicitly designed to promote isomerization to 1-azadienes, for example.[9][10] Carefully select catalysts and reagents that are known not to facilitate this rearrangement under your desired reaction conditions.

Frequently Asked Questions (FAQs)

  • Question: What are the primary strategies for the regioselective functionalization of propargylamines?

  • Answer: The main strategies can be categorized as follows:

    • A³ (Aldehyde-Alkyne-Amine) Coupling: This is a powerful and widely used one-pot, three-component reaction to synthesize propargylamines.[11][12]

    • Metal-Catalyzed Cross-Coupling: Reactions like the Sonogashira coupling are used to functionalize terminal alkyne-containing propargylamines.[13]

    • Hydrofunctionalization: This includes reactions like hydroamination and hydrofluorination, where a new group is added across the alkyne's triple bond.[2][14] Regioselectivity can often be controlled by the catalyst or directing groups.[2][14]

    • C-H Functionalization: This involves the direct activation and functionalization of a C-H bond, either at the terminal alkyne (sp C-H) or at a position alpha to the nitrogen (sp³ C-H).[15][16]

    • Cyclization/Isomerization Reactions: Under specific catalytic conditions, propargylamines can undergo selective cyclization or isomerization to yield functionalized heterocycles like quinolines or 1-azadienes.[9][17]

  • Question: When should I use a protecting group for the amine or alkyne functionality?

  • Answer: Protecting groups are used to temporarily mask a reactive functional group to prevent it from interfering with a reaction at another site in the molecule.[18]

    • Protecting the Amine: The amine in a this compound is nucleophilic. If you are performing a reaction that is sensitive to nucleophiles and does not involve the amine, you should protect it. Common amine protecting groups include Boc and Cbz. The tert-butylsulfinyl group is also a versatile option as it can be cleaved under mild acidic conditions.[13][18]

    • Protecting the Terminal Alkyne: The terminal alkyne proton is acidic (pKa ≈ 25) and can be deprotonated by strong bases.[7] If your reaction conditions involve a strong base that could cause unwanted side reactions at the alkyne, protection is necessary. Furthermore, protecting the alkyne with a bulky silyl (B83357) group (e.g., TMS, TIPS) is the most effective strategy to prevent undesired Glaser homocoupling.[7]

  • Question: How do I choose the right catalyst for my reaction?

  • Answer: The choice of catalyst is critical for both yield and selectivity.

    • For A³ Coupling: Copper, gold, and silver salts are the most common catalysts.[11] Chiral ligands can be used with these metals to achieve enantioselective synthesis.[11][19] Metal-organic frameworks (MOFs) containing copper have also been shown to be effective heterogeneous catalysts.[20][21]

    • For Sonogashira Coupling: This reaction is typically catalyzed by a combination of a palladium complex (e.g., Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).[8]

    • For Hydroamination: Gold catalysts are often used for the hydroamination of propargylic systems, showing excellent regioselectivity.[14]

    • For C-H Functionalization: Copper-based systems are frequently employed for the oxidative cross-coupling of amine C-H bonds with terminal alkynes.[15]

  • Question: What are the main challenges in purifying functionalized propargylamines?

  • Answer: Purification can be challenging due to the properties of the this compound products.

    • Polarity: The presence of the amine group makes these compounds basic and often polar, which can lead to tailing or poor separation on silica (B1680970) gel chromatography.

    • Byproduct Removal: Separating the desired product from unreacted starting materials and side products (like the alkyne homodimer) can be difficult if they have similar polarities.

    • Stability: Some functionalized propargylamines may be unstable on silica gel.

    • Solutions: Consider using a solid-phase extraction (SPE) technique with an ion-exchange cartridge (like SCX) to capture the basic amine product, allowing non-basic impurities to be washed away.[22] Alternatively, treating the silica gel with a small amount of a basic modifier like triethylamine (B128534) can improve chromatographic separation. In some cases, converting the amine to a salt can aid in purification by crystallization.

Data Presentation

Table 1: Effect of Reaction Conditions on A³ Coupling Yield

EntryAldehydeAmineAlkyneCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
14-MethylbenzaldehydeMorpholinePhenylacetyleneMIL-101(Cr)-SB-Cu (15 mg)TolueneReflux182[21]
2BenzaldehydePiperidinePhenylacetyleneCuBr (5 mol%)TolueneRT1295[19]
3BenzaldehydeAnilinePhenylacetyleneCu(I)-pybox (10 mol%)TolueneRT2490[15]
4BenzaldehydePiperidinePhenylacetyleneZn(OTf)₂ (5 mol%)Neat100192[23]
54-ChlorobenzaldehydePiperidinePhenylacetyleneZn(OTf)₂ (5 mol%)Neat1000.595[23]

Table 2: Troubleshooting Guide for Sonogashira Coupling

SymptomPotential CauseSuggested SolutionReference
No Reaction / Low ConversionInactive CatalystUse fresh Pd and Cu catalysts; ensure anhydrous/anaerobic conditions.[3]
Low TemperatureIncrease reaction temperature, especially for aryl bromides.[6]
Impure ReagentsPurify starting materials; ensure solvents are dry and degassed.[3]
Significant HomocouplingOxygen in ReactionRigorously degas solvents and use an inert atmosphere (Ar or N₂).[3][4]
High [Cu]Reduce the loading of the Cu(I) co-catalyst.[3]
-Switch to a copper-free protocol.[3]
Catalyst Decomposition (black ppt)Presence of OxygenImprove degassing and inert atmosphere techniques.[3][5]
Unsuitable SolventAvoid solvents known to promote Pd black formation (e.g., THF in some cases). Consider using just the amine base as the solvent.[5]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed A³ Coupling [11]

  • To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol), the amine (1.1 mmol), and the terminal alkyne (1.2 mmol).

  • Add the solvent (e.g., Toluene, 5 mL) and the copper catalyst (e.g., CuBr, 0.05 mmol, 5 mol%).

  • Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Protocol 2: General Procedure for Palladium/Copper-Catalyzed Sonogashira Coupling [3][5]

  • To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl/vinyl halide (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and the copper co-catalyst (e.g., CuI, 0.04 mmol, 4 mol%).

  • Add the degassed solvent (e.g., THF or DMF, 5 mL) and the degassed amine base (e.g., triethylamine or diisopropylamine, 3.0 mmol).

  • Stir the mixture for a few minutes, then add the terminal alkyne (containing the this compound moiety) (1.2 mmol) dropwise.

  • Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir until the starting halide is consumed (monitor by TLC or GC-MS).

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to obtain the coupled product.

Visualizations

troubleshooting_workflow start Problem: Poor Regioselectivity check_temp Step 1: Analyze Temperature (Kinetic vs. Thermodynamic) start->check_temp temp_low Action: Run reaction at lower temperature check_temp->temp_low Kinetic product desired? temp_high Action: Run reaction at higher temperature check_temp->temp_high Thermodynamic product desired? check_catalyst Step 2: Screen Catalysts and Ligands temp_low->check_catalyst temp_high->check_catalyst ligand_screen Action: Test ligands with varying steric/electronic properties check_catalyst->ligand_screen check_solvent Step 3: Screen Solvents ligand_screen->check_solvent solvent_screen Action: Test solvents with different polarities check_solvent->solvent_screen check_directing_group Step 4: Evaluate Directing Groups (DG) solvent_screen->check_directing_group add_dg Action: Introduce a suitable DG to the substrate check_directing_group->add_dg outcome Improved Regioselectivity add_dg->outcome

Caption: Troubleshooting workflow for poor regioselectivity.

a3_coupling_cycle cluster_main A³ Coupling Catalytic Cycle catalyst Metal Catalyst (e.g., Cu(I)) acetylide Metal Acetylide [M]-C≡C-R'' catalyst->acetylide + Alkyne - H⁺ alkyne Terminal Alkyne (R''-C≡C-H) product This compound Product acetylide->product + Iminium Ion aldehyde Aldehyde (R-CHO) iminium Iminium Ion [R-CH=N⁺R'R''] aldehyde->iminium amine Amine (R'-NHR'') amine->iminium + product->catalyst Regenerates Catalyst

Caption: Simplified catalytic cycle for the A³ coupling reaction.

strategy_selection start Goal: Functionalize this compound q1 Functionalize at terminal alkyne? start->q1 q2 Functionalize across the triple bond? q1->q2 No sonogashira Strategy: Sonogashira Coupling q1->sonogashira Yes q3 Functionalize at α-C-H to Nitrogen? q2->q3 No hydro Strategy: Hydrofunctionalization (e.g., Hydroamination) q2->hydro Yes ch_alkynylation Strategy: Direct C-H Alkynylation q3->ch_alkynylation Yes other Other Strategies: (e.g., Cyclization) q3->other No

Caption: Decision tree for selecting a functionalization strategy.

References

minimizing homocoupling of alkynes in propargylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for propargylamine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work. Propargylamines are crucial building blocks in the synthesis of numerous biologically active compounds and pharmaceuticals.[1][2] The optimization of their synthesis, most commonly through the A³ coupling reaction, is a critical step in achieving high yields and purity.[3][4][5]

Frequently Asked Questions (FAQs)

Q1: What is the A³ coupling reaction for this compound synthesis?

The A³ coupling reaction is a one-pot, three-component reaction that brings together an aldehyde, a terminal alkyne, and an amine to form a this compound.[3][4][5][6] This method is highly valued for its efficiency and atom economy, aligning with the principles of green chemistry by minimizing synthetic steps and waste.[5] The reaction is typically catalyzed by a transition metal.[6]

Q2: What is alkyne homocoupling (Glaser coupling) and why is it a problem?

Alkyne homocoupling, often referred to as Glaser coupling, is a common side reaction in this compound synthesis where two terminal alkyne molecules react with each other to form a 1,3-diyne.[7] This side reaction consumes the alkyne starting material, reducing the yield of the desired this compound and complicating the purification process due to the formation of symmetric diynes.

Q3: Which catalysts are most commonly used for this compound synthesis?

A variety of transition metal catalysts have been successfully employed, with copper-based catalysts being the most common due to their high catalytic efficiency, stability, and affordability.[3][5] Other metals such as gold, silver, iron, and zinc have also been used effectively.[3] The choice of catalyst can significantly impact reaction yield, selectivity, and the propensity for side reactions like homocoupling.[3]

Q4: What are the key mechanistic steps in the A³ coupling reaction?

The generally accepted mechanism for the A³ coupling reaction involves the following key steps:[5][6][8]

  • Activation of the Alkyne: The metal catalyst coordinates with the terminal alkyne, forming a metal-π-alkyne complex. This increases the acidity of the terminal proton.[8]

  • Formation of Metal Acetylide: A base, often the amine reactant itself, deprotonates the activated alkyne to generate a metal acetylide intermediate.[8]

  • Imine/Iminium Ion Formation: In parallel, the aldehyde and amine react to form an imine or an iminium ion.[5]

  • Nucleophilic Attack: The metal acetylide acts as a nucleophile and attacks the electrophilic carbon of the imine or iminium ion.[3][5] This step forms the new carbon-carbon bond and, after workup, yields the final this compound product.

Troubleshooting Guide: Minimizing Alkyne Homocoupling

Issue: Significant formation of homocoupling byproducts is observed.

This is a common issue that can drastically lower the yield of the desired this compound. Here are several strategies to mitigate this side reaction:

Parameter Recommendation Rationale
Catalyst Choice Consider using silver-based catalysts or well-defined copper complexes with specific ligands.[9] In some cases, metal-free conditions can be explored.[1]Different metals and ligand environments can alter the reaction pathway, favoring the desired heterocoupling over homocoupling.
Reaction Atmosphere Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).The presence of oxygen can promote oxidative homocoupling (Glaser coupling), especially with copper catalysts.[10]
Addition Order of Reagents Add the alkyne slowly to the reaction mixture containing the aldehyde, amine, and catalyst.Maintaining a low concentration of the free alkyne at any given time can disfavor the bimolecular homocoupling reaction.
Temperature Optimize the reaction temperature. Start with lower temperatures and gradually increase if the reaction is too slow.Higher temperatures can sometimes increase the rate of homocoupling more than the desired A³ coupling.
Solvent The choice of solvent can influence the reaction outcome. Both aqueous and solvent-free conditions have been reported to be effective.[11][12]The polarity and coordinating ability of the solvent can affect the stability of reaction intermediates and the solubility of reactants.
Ligands The use of specific ligands, such as bidentate nitrogen or phosphorus ligands, can modulate the catalyst's activity and selectivity.[4]Ligands can sterically hinder the approach of two alkyne molecules to the metal center, thus suppressing homocoupling.

Experimental Protocols

General Procedure for a Copper-Catalyzed A³ Coupling Reaction:

  • To a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere, add the aldehyde (1.0 mmol), the amine (1.2 mmol), the catalyst (e.g., CuI, 1-5 mol%), and the solvent.

  • Stir the mixture at the desired temperature for a short period to allow for imine formation.

  • Slowly add the terminal alkyne (1.1 mmol) to the reaction mixture over a period of time using a syringe pump.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction and proceed with standard aqueous workup and purification by column chromatography.

Visualizations

A3_Coupling_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Aldehyde Aldehyde Imine Imine / Iminium Ion Aldehyde->Imine + Amine Amine Amine Amine->Imine Alkyne Alkyne Metal_Acetylide Metal Acetylide Alkyne->Metal_Acetylide + Catalyst Catalyst Metal Catalyst (e.g., Cu(I)) Catalyst->Metal_Acetylide This compound This compound Imine->this compound Water H₂O Imine->Water Metal_Acetylide->this compound + Imine

Caption: Mechanism of the A³ Coupling Reaction.

Troubleshooting_Workflow start Start A³ Coupling Reaction check_yield Low Yield of this compound? start->check_yield check_homocoupling Significant Homocoupling Detected? check_yield->check_homocoupling Yes end_success Successful Synthesis check_yield->end_success No inert_atmosphere Ensure Inert Atmosphere (N₂ or Ar) check_homocoupling->inert_atmosphere Yes end_fail Further Optimization Needed check_homocoupling->end_fail No, other side reactions optimize_conditions Optimize Reaction Conditions: - Lower Temperature - Change Solvent - Slow Alkyne Addition change_catalyst Change Catalyst System: - Use Ag-based catalyst - Add specific ligands - Try metal-free conditions optimize_conditions->change_catalyst change_catalyst->end_fail inert_atmosphere->optimize_conditions

Caption: Troubleshooting workflow for low yield in A³ coupling.

References

dealing with the instability of propargylamine under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Propargylamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the use of this compound, with a particular focus on its stability under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: I am observing a lower than expected yield in my reaction involving this compound under acidic conditions. What could be the cause?

A1: this compound can exhibit instability in acidic environments, which may lead to its degradation and consequently, a lower yield of your desired product. The primary suspected pathway for this degradation is an acid-catalyzed rearrangement known as the aza-Meyer-Schuster rearrangement. This reaction converts the this compound into other, non-target compounds.

Q2: What is the aza-Meyer-Schuster rearrangement and how does it affect my experiment?

A2: The aza-Meyer-Schuster rearrangement is a chemical transformation of propargylic amines in the presence of acid.[1] In the case of this compound, the reaction would proceed through protonation of the amino group, followed by a rearrangement to form an enamine intermediate, which then tautomerizes to a more stable β-aminoaldehyde or β-aminoketone. These degradation products will not participate in your intended reaction, thus reducing the overall yield.

Q3: What are the typical degradation products of this compound in an acidic medium?

A3: Based on the aza-Meyer-Schuster rearrangement mechanism, the expected degradation products of this compound are primarily β-aminoaldehydes or β-aminoketones. The exact structure would depend on the specific reaction conditions. These products can be identified using analytical techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Q4: How can I minimize the degradation of this compound in my acidic reaction?

A4: To minimize degradation, consider the following strategies:

  • Use this compound Hydrochloride: this compound is often supplied as its hydrochloride salt (this compound HCl), which is more stable and easier to handle than the free base.[2]

  • Control pH: If possible, maintain the pH of your reaction mixture at a less acidic level where this compound shows greater stability. The ideal pH will depend on the specific requirements of your primary reaction.

  • Lower Temperature: Running the reaction at a lower temperature can help to reduce the rate of the degradation rearrangement.

  • Slow Addition: Adding the this compound slowly to the acidic reaction mixture can help to keep its instantaneous concentration low, potentially reducing the rate of degradation.

  • Use a Protecting Group: In some cases, protecting the amine functionality prior to the reaction in acidic conditions might be a viable, albeit more synthetically involved, strategy.

Q5: At what pH is this compound most stable?

Troubleshooting Guide: Low Yield in Acidic Reactions with this compound

This guide provides a systematic approach to troubleshooting low reaction yields when using this compound in an acidic environment.

Problem: Consistently low or no yield of the desired product.

Potential Cause: Degradation of this compound via the aza-Meyer-Schuster rearrangement.

Troubleshooting Workflow:

TroubleshootingWorkflow start Low Reaction Yield Observed check_reagent Verify this compound Quality (Purity, Age, Storage) start->check_reagent use_hcl Switch to this compound HCl check_reagent->use_hcl If using free base optimize_ph Optimize Reaction pH (Increase pH if possible) check_reagent->optimize_ph If already using HCl salt use_hcl->optimize_ph lower_temp Lower Reaction Temperature optimize_ph->lower_temp slow_addition Implement Slow Addition of this compound lower_temp->slow_addition monitor_degradation Monitor for Degradation Products (e.g., via HPLC-MS) slow_addition->monitor_degradation success Improved Yield monitor_degradation->success Degradation minimized failure Yield Still Low (Consider alternative synthetic route) monitor_degradation->failure Degradation persists

Caption: Troubleshooting workflow for low yield in reactions with this compound.

Plausible Degradation Pathway

The following diagram illustrates the proposed acid-catalyzed degradation of this compound via the aza-Meyer-Schuster rearrangement.

Aza_Meyer_Schuster This compound This compound HC≡CCH₂NH₂ Protonation Protonated this compound HC≡CCH₂NH₃⁺ This compound->Protonation H⁺ Rearrangement {Allenic Intermediate} Protonation->Rearrangement 1,3-Hydride Shift Enamine Enamine H₂C=CHCH=NH₂⁺ Rearrangement->Enamine Hydrolysis {Hydrolysis | +H₂O} Enamine->Hydrolysis Product β-Aminoaldehyde H₂N-CH₂-CH₂-CHO Hydrolysis->Product

Caption: Proposed aza-Meyer-Schuster rearrangement of this compound in acid.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure to assess the stability of this compound under various pH conditions.

Objective: To determine the degradation profile of this compound at different pH values and identify major degradation products.

Materials:

  • This compound or this compound Hydrochloride

  • Hydrochloric Acid (HCl) solutions of varying concentrations (e.g., 0.01 M, 0.1 M, 1 M)

  • Phosphate buffers of varying pH (e.g., pH 4, 5, 6, 7)

  • Sodium Hydroxide (NaOH) solution for neutralization

  • HPLC-grade water and acetonitrile

  • HPLC system with UV and Mass Spectrometry (MS) detectors

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (or its HCl salt) of a known concentration (e.g., 1 mg/mL) in HPLC-grade water.

  • Stress Sample Preparation:

    • For each acidic condition, mix a known volume of the this compound stock solution with the respective HCl solution or pH buffer in a sealed vial.

    • Prepare a control sample by diluting the stock solution with HPLC-grade water (neutral pH).

  • Incubation: Incubate the vials at a controlled temperature (e.g., 40°C, 60°C) for a defined period (e.g., 24, 48, 72 hours).

  • Time-Point Sampling: At each time point, withdraw an aliquot from each vial.

  • Neutralization: Immediately neutralize the acidic samples with an appropriate amount of NaOH solution to quench the degradation reaction.

  • HPLC-MS Analysis:

    • Analyze the neutralized samples, the control sample, and a standard solution of undegraded this compound by a validated stability-indicating HPLC-MS method.

    • The HPLC method should be capable of separating this compound from its potential degradation products.

  • Data Analysis:

    • Quantify the amount of remaining this compound in each sample by comparing its peak area to that of the standard.

    • Calculate the percentage of degradation.

    • Identify potential degradation products by their mass-to-charge ratio (m/z) in the mass spectrometer.

Data Presentation:

Table 1: Hypothetical Degradation of this compound at 60°C

pHIncubation Time (hours)This compound Remaining (%)Major Degradation Product (m/z)
1244573.05
1481573.05
4248573.05
4487073.05
724>99Not Detected
748>99Not Detected

Table 2: Recommended HPLC-MS Parameters

ParameterValue
Column C18 reverse-phase (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
UV Detection 210 nm
MS Ionization Electrospray Ionization (ESI), Positive Mode
MS Scan Range m/z 50 - 500

Summary

The instability of this compound in acidic conditions is a critical factor to consider in experimental design. By understanding the potential for the aza-Meyer-Schuster rearrangement and implementing appropriate mitigation strategies, researchers can improve reaction outcomes and ensure the reliability of their results. The provided troubleshooting guide and experimental protocol offer a framework for addressing these stability challenges.

References

optimizing reaction times for microwave-assisted propargylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing reaction times for microwave-assisted propargylamine synthesis, primarily through the A³-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using microwave irradiation for this compound synthesis compared to conventional heating?

A1: Microwave-assisted organic synthesis (MAOS) offers several key advantages over traditional heating methods.[1] The primary benefit is a dramatic reduction in reaction times, often from several hours to just a few minutes.[1][2][3] This acceleration is due to the rapid, uniform heating of the reaction mixture through direct coupling of microwave energy with polar molecules.[1][4] Consequently, this leads to enhanced reaction rates, often higher yields, improved selectivity, and cleaner reaction profiles with minimized by-products.[5][6] The efficiency of microwave heating also aligns with the principles of green chemistry by reducing energy consumption.[5][7]

Q2: What is the typical temperature range for microwave-assisted this compound synthesis?

A2: The optimal temperature can vary depending on the specific substrates, catalyst, and solvent system used. However, many reported procedures operate in the range of 80°C to 160°C.[3][8] For instance, successful syntheses have been reported at 80°C under solvent-free conditions[8] and at 85°C in acetonitrile (B52724).[2] It is generally noted that to take full advantage of the microwave's high-temperature effect, reactions are often carried out at temperatures of 100°C or higher.[1]

Q3: Can these reactions be performed without a solvent?

A3: Yes, solvent-free (or "neat") conditions are frequently and successfully employed in the microwave-assisted synthesis of propargylamines.[8][9][10] This approach is considered environmentally benign and can simplify product purification.[11] Optimal results for A³-coupling have been obtained under solvent-free conditions using various copper catalysts.[8]

Q4: What are the most common catalysts for this reaction?

A4: Copper-based catalysts are the most widely used for the A³-coupling reaction to synthesize propargylamines due to their high reactivity and low cost.[8] Various forms of copper have been shown to be effective, including copper(I) iodide (CuI), copper(I) chloride (CuCl), and copper(II) chloride (CuCl₂), as well as nano-particle and supported copper catalysts.[8][12] Other transition metals like gold and silver have also been utilized.[10][13]

Troubleshooting Guide

Q5: My reaction yield is low. What are the potential causes and solutions?

A5: Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Catalyst Activity: Ensure the catalyst is active and used in the appropriate loading. Catalyst loading can range from as low as 0.1 mol% to higher concentrations like 30 mol% depending on the specific catalytic system.[8][10] If using a heterogeneous catalyst, ensure it has not lost activity; recovery and reuse may impact efficiency over time.[5][14]

  • Substrate Reactivity: The electronic properties of your aldehyde and amine can significantly impact the reaction. Aromatic aldehydes with electron-withdrawing groups tend to provide better results than those with electron-donating groups.[8] Similarly, anilines with electron-withdrawing substituents may give higher yields.[8]

  • Temperature and Time: The reaction may not have reached completion. While microwave synthesis is rapid, insufficient time or temperature can lead to low conversion. Try incrementally increasing the reaction temperature or holding time. Refer to the data table below for typical successful parameters.

  • Solvent Choice: If you are using a solvent, its polarity is crucial for efficient microwave absorption.[4] Solvents like acetonitrile or ethylene (B1197577) glycol are effective.[2] If the reaction is sluggish in a non-polar solvent, consider switching to a more polar one or attempting the reaction under solvent-free conditions.[4][13]

Q6: The reaction is not completing within the expected short time frame. How can I optimize the reaction time?

A6: To reduce reaction time, consider the following optimization strategies:

  • Increase Microwave Power/Temperature: The most direct way to accelerate the reaction is to increase the temperature.[1] According to an empirical guideline, a 10°C increase in temperature can halve the reaction time.[1] Safely increase the set temperature in your microwave reactor, ensuring it does not exceed the decomposition point of your reactants or products.

  • Optimize Catalyst Loading: While a very low catalyst loading (e.g., 0.1 mol%) can be effective, some systems may require a higher concentration to achieve maximum reaction rates.[2] Experiment with slightly higher catalyst loadings.

  • Solvent-Free Conditions: Removing the solvent can sometimes accelerate the reaction by increasing the concentration of reactants. Many this compound syntheses proceed efficiently in minutes under neat conditions.[8][12]

  • Check Reactant Purity: Impurities in the starting materials, especially water in the amine or aldehyde, can interfere with the reaction mechanism and slow it down. Ensure you are using reagents of appropriate purity.

Q7: I am observing significant by-product formation. What can be done to improve the reaction's selectivity?

A7: By-product formation often relates to side reactions occurring at elevated temperatures or due to catalyst decomposition.

  • Lower the Temperature: While higher temperatures increase reaction rates, they can also promote decomposition and side reactions. Try reducing the reaction temperature by 10-20°C to see if selectivity improves without excessively compromising the reaction time.

  • Homocoupling of Alkyne: A common side reaction is the Glaser coupling of the terminal alkyne. This can sometimes be suppressed by ensuring an inert atmosphere if the catalyst system is sensitive to oxygen.

  • Catalyst Choice: The choice of catalyst and ligand can influence selectivity. Some catalytic systems are inherently cleaner than others. Review literature for catalysts known to produce high selectivity for your specific class of substrates.

Data Presentation: Reaction Condition Comparison

The following table summarizes various reported conditions for microwave-assisted this compound synthesis, showcasing the rapid reaction times achievable.

CatalystCatalyst LoadingSolventTemperature (°C)Time (min)Typical YieldReference
[{Cu(μ − I)₂Cu}(PPh₃)₄]0.1 mol%Acetonitrile855Excellent[2]
CuCl30 mol%Solvent-FreeNot SpecifiedNot SpecifiedGood[8]
GO-CuCl₂Not SpecifiedNot SpecifiedNot SpecifiedNot Specified88% (gram scale)[8]
CuCl₂5 mol%Solvent-Free110Not SpecifiedGood[8]
Cu-Ni Bimetallic20 wt%Solvent-Free90Not SpecifiedGood[8]
GenericNot SpecifiedSolvent-Free80Not SpecifiedGood[10][11]

Experimental Protocols

General Protocol for Microwave-Assisted A³-Coupling

This protocol provides a general methodology for the three-component synthesis of a this compound. Researchers should adapt parameters based on their specific substrates and available microwave reactor.

  • Vessel Preparation: To a 10 mL microwave process vial equipped with a magnetic stir bar, add the aldehyde (1.0 mmol), the amine (1.1 mmol), the terminal alkyne (1.2 mmol), and the chosen catalyst (e.g., CuI, 1-5 mol%). If using a solvent, it should be added at this stage (2-3 mL). For solvent-free reactions, no solvent is added.

  • Sealing: Securely seal the vial with a cap.

  • Microwave Reactor Setup: Place the vial in the cavity of the microwave reactor. Set the reaction parameters:

    • Temperature: 80-120°C (start with a lower temperature and optimize upwards).

    • Time: 5-15 minutes.

    • Power: Set to variable power to maintain the target temperature.

    • Stirring: Set to a high stirring rate.

  • Reaction Execution: Start the microwave program. The reactor will ramp to the set temperature and hold for the specified time.[15]

  • Cooling: After the reaction is complete, the vessel is cooled to room temperature, often using a compressed air stream integrated into the reactor system.

  • Work-up and Purification: Once cooled, open the vial. If a solvent was used, it may be removed under reduced pressure. The crude residue is then typically purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the pure this compound product.

Mandatory Visualization

G start Start: Standard Rxn (Aldehyde, Amine, Alkyne, Catalyst) mw Microwave Irradiation (e.g., 100°C, 10 min) start->mw analysis Analyze Outcome (TLC, LC-MS, NMR) mw->analysis success Success: High Yield, Short Reaction Time analysis->success Desired Outcome low_yield Problem: Low Yield / Incomplete Reaction analysis->low_yield Undesired Outcome slow_rxn Problem: Reaction Too Slow analysis->slow_rxn Undesired Outcome ts1_temp Option 1: Increase Temperature (e.g., +20°C) low_yield->ts1_temp Troubleshoot ts1_cat Option 2: Optimize Catalyst (Loading / Type) low_yield->ts1_cat Troubleshoot slow_rxn->ts1_temp Troubleshoot ts1_solvent Option 3: Switch to Solvent-Free Condition slow_rxn->ts1_solvent Troubleshoot ts1_temp->mw Re-run Experiment ts1_cat->mw Re-run Experiment ts1_solvent->mw Re-run Experiment

Caption: Workflow for optimizing microwave-assisted this compound synthesis.

References

Technical Support Center: Purification of Propargylamines via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for the purification of propargylamines using column chromatography.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the column chromatography purification of propargylamines.

ProblemPotential Cause(s)Suggested Solution(s)
Poor Separation / Mixed Fractions Inappropriate mobile phase polarity.Optimize the mobile phase using Thin Layer Chromatography (TLC) first. Aim for a retention factor (Rf) of 0.2-0.3 for the target propargylamine.[1]
Column overloading.Reduce the amount of crude material loaded onto the column. A general guideline is a loading capacity of 1-10% of the mass of the stationary phase.[1]
Improperly packed column (channeling).Ensure the column is packed uniformly without cracks or air bubbles. The silica (B1680970) gel should be settled as a homogeneous slurry and never allowed to run dry.
This compound is Tailing / Streaking on the Column Strong interaction with acidic silica gel.Add a small amount of a basic modifier to the mobile phase to neutralize the acidic silanol (B1196071) groups. Common additives include triethylamine (B128534) (Et₃N) at 0.1-1% (v/v) or a solution of ammonia (B1221849) in methanol (B129727).[1]
Incomplete sample dissolution.Ensure the sample is fully dissolved in a minimal amount of the loading solvent before applying it to the column.
This compound is Not Eluting from the Column The mobile phase is not polar enough.Gradually increase the polarity of the eluent system. For a hexane (B92381)/ethyl acetate (B1210297) system, you can increase the proportion of ethyl acetate or add a small amount of a more polar solvent like methanol.[1]
Strong, irreversible adsorption to the silica gel.This can occur with very basic amines on acidic silica. Deactivating the silica with triethylamine as mentioned above is crucial.[2] In some cases, switching to a different stationary phase may be necessary.
Compound decomposition on the column.The acidic nature of silica gel can cause the degradation of sensitive propargylamines.[3] Perform a stability test by spotting the compound on a TLC plate and observing it over time.[1] If decomposition occurs, use deactivated silica or an alternative stationary phase like alumina.[3]
This compound Elutes with the Solvent Front The mobile phase is too polar.Decrease the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of hexane.[1]
Low Yield of Purified this compound Compound loss during purification.This could be due to irreversible adsorption or decomposition. Employ the strategies mentioned above to mitigate these issues.
The initial reaction did not go to completion.Monitor the reaction progress using techniques like TLC or LC-MS to ensure maximum conversion before purification.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying propargylamines?

A1: Silica gel is the most commonly used stationary phase for the column chromatography of propargylamines.[4][5] However, due to the basic nature of amines, standard silica gel can be slightly acidic and may cause peak tailing or degradation of the target compound.[1][2]

Q2: How can I prevent my this compound from tailing on a silica gel column?

A2: To prevent tailing, you should neutralize the acidic sites on the silica gel. This is typically achieved by adding a small amount of a base to your mobile phase. The most common additive is triethylamine (Et₃N) at a concentration of 0.1-1% (v/v).[1] It is important to equilibrate the column with the modified mobile phase before loading your sample.

Q3: What is a good starting solvent system for the purification of a this compound?

A3: A mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate is a very common and effective eluent system for propargylamines.[4] The optimal ratio of these solvents should be determined by running a TLC first, aiming for an Rf value of 0.2-0.3 for your target compound.[1] For more polar propargylamines, a system like methanol in dichloromethane (B109758) may be necessary.[6]

Q4: My this compound is not soluble in the eluent. How should I load it onto the column?

A4: If your compound has poor solubility in the optimal eluent, you can use a technique called "dry loading".[7] This involves dissolving your sample in a suitable solvent, adding a small amount of dry silica gel to the solution, and then removing the solvent by rotary evaporation until you have a free-flowing powder. This powder can then be carefully added to the top of your packed column.[7]

Q5: Are there any alternatives to silica gel for purifying propargylamines?

A5: Yes, if your this compound is unstable on silica gel, you can use alternative stationary phases. Alumina (neutral or basic) is a good option.[3] For very polar propargylamines, reverse-phase chromatography using a C18-functionalized silica gel with a polar mobile phase (e.g., acetonitrile/water) can be effective.[1] Additionally, for rapid purification of compound libraries, Solid Phase Extraction (SPE) using ion-exchange cartridges can be a powerful technique.[5]

Experimental Protocols

General Protocol for Purification of a this compound using Column Chromatography

This protocol provides a general guideline. The specific solvent system and column dimensions should be optimized based on TLC analysis and the scale of the purification.

1. Materials:

  • Crude this compound sample

  • Silica gel (230-400 mesh)[1]

  • Hexane

  • Ethyl acetate

  • Triethylamine (Et₃N)

  • Glass chromatography column

  • Sand

  • Collection tubes

  • TLC plates and chamber

2. Method:

  • Solvent System Selection:

    • Develop a suitable mobile phase by testing different ratios of hexane and ethyl acetate on a TLC plate.

    • Add 0.1-1% (v/v) of triethylamine to the chosen solvent system.[1]

    • The ideal solvent system will give your target this compound an Rf value between 0.2 and 0.3.[1]

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.[1]

    • Equilibrate the column by running several column volumes of the mobile phase through it.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully apply the sample solution to the top of the column.

    • Alternatively, perform dry loading as described in the FAQs if the sample has poor solubility in the eluent.[7]

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase, collecting fractions in separate tubes.

    • Monitor the elution process by periodically analyzing the collected fractions by TLC.

  • Post-Purification:

    • Combine the fractions that contain the pure this compound.

    • Remove the solvent under reduced pressure to obtain the purified product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Determine Solvent System, Rf ~0.2-0.3) Pack 2. Pack Column (Silica Slurry + Sand Layer) TLC->Pack Equilibrate 3. Equilibrate Column (Flush with Mobile Phase + Et3N) Pack->Equilibrate Load 4. Load Sample (Wet or Dry Loading) Equilibrate->Load Elute 5. Elute and Collect Fractions Load->Elute Monitor 6. Monitor Fractions by TLC Elute->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Identify Pure Fractions Evaporate 8. Evaporate Solvent Combine->Evaporate Product Purified this compound Evaporate->Product

Caption: Experimental workflow for this compound purification.

troubleshooting_workflow Start Problem Encountered Tailing Tailing or Streaking? Start->Tailing NoElution No Elution? Start->NoElution PoorSep Poor Separation? Start->PoorSep Tailing->NoElution No AddBase Add 0.1-1% Et3N to Mobile Phase Tailing->AddBase Yes NoElution->PoorSep No IncreasePolarity Increase Mobile Phase Polarity NoElution->IncreasePolarity Yes CheckStability Check Compound Stability on Silica (TLC test) NoElution->CheckStability If still no elution OptimizeRf Re-optimize TLC (Aim for Rf 0.2-0.3) PoorSep->OptimizeRf Yes ReduceLoad Reduce Sample Load PoorSep->ReduceLoad If Rf is good AlternativeStationary Consider Alumina or Reverse Phase CheckStability->AlternativeStationary If unstable Repack Repack Column ReduceLoad->Repack If still poor

Caption: Troubleshooting logic for common purification issues.

References

Propargylamine Technical Support Center: Storage, Handling, and Oxidation Prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper storage and handling of propargylamine to prevent its oxidation and ensure the integrity of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation?

A1: The primary cause of this compound degradation is oxidation upon exposure to atmospheric oxygen.[1][2] This process, often referred to as autoxidation, can be accelerated by exposure to light and elevated temperatures.[2][3][4]

Q2: What are the visible signs of this compound oxidation?

A2: A common sign of oxidation is a change in color from a colorless or slightly yellow liquid to a more pronounced yellow or brownish hue.[1][5] The presence of particulate matter may also indicate degradation.

Q3: What are the recommended storage conditions for this compound?

A3: To minimize oxidation, this compound should be stored at 2-8°C in a tightly sealed container under an inert atmosphere, such as argon or nitrogen.[1][2][3][6] It is also crucial to protect it from light by using an amber vial or storing it in a dark location.[3][4]

Q4: Can I use an antioxidant to prevent the oxidation of this compound?

Q5: How does oxidized this compound affect experimental outcomes?

A5: The presence of oxidation byproducts can lead to reduced yields, unexpected side reactions, and difficulty in product purification. In applications like drug development and bioconjugation, impurities can lead to inconsistent and unreliable results.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent reaction yields or formation of unexpected byproducts. This compound may have oxidized, introducing reactive impurities.1. Check the appearance of your this compound for discoloration. 2. Perform a purity check using GC-MS or ¹H NMR (see Experimental Protocols). 3. If impurities are detected, purify the this compound by distillation or obtain a new, unopened bottle. 4. Ensure proper inert atmosphere techniques are used when handling the reagent.
This compound has turned yellow/brown. Significant oxidation has occurred due to improper storage or handling.1. The material should be considered suspect. It is highly recommended to use a fresh, unopened supply for critical applications. 2. If a new supply is unavailable, the material can be purified by fractional distillation under an inert atmosphere (see Experimental Protocols). However, this may not remove all degradation products.
Difficulty in dissolving this compound or presence of solid particles. Advanced degradation and potential polymerization.Discard the reagent. Do not attempt to use it as it is likely highly impure and could be hazardous.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Parameter Recommended Condition Rationale
Temperature 2-8°C[3][6][9]Reduces the rate of autoxidation.
Atmosphere Inert gas (Argon or Nitrogen)[1][3][4]Prevents contact with atmospheric oxygen.
Light Protect from light (Amber vial/dark place)[3][4]Prevents photo-initiated oxidation.
Container Tightly sealed container[1][3]Prevents ingress of air and moisture.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation:

  • GC-MS Parameters (Illustrative):

    • Injector: Split mode (e.g., 50:1), 250°C.

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Oven Program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Mass Spectrometer: Electron Ionization (EI) mode, scanning from m/z 35 to 300.

  • Data Analysis:

    • The major peak should correspond to this compound (M+ = 55.08 g/mol ).

    • Look for the presence of additional peaks which may indicate oxidation products or other impurities. Common oxidation products of primary amines can include aldehydes, ketones, and N-oxides.

Protocol 2: Purity Assessment of this compound by ¹H NMR Spectroscopy
  • Sample Preparation:

    • Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl₃).

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum.

  • Data Analysis:

    • This compound Peaks: Expect signals corresponding to the acetylenic proton (~2.2 ppm, triplet), the methylene (B1212753) protons (~3.4 ppm, doublet), and the amine protons (broad singlet, variable chemical shift).

    • Impurities: The appearance of new signals, particularly in the aldehydic region (9-10 ppm) or other unexpected regions, can indicate the presence of degradation products. The integration of these signals relative to the this compound signals can provide a semi-quantitative measure of purity.

Protocol 3: Purification of Oxidized this compound by Fractional Distillation
  • Setup:

    • Assemble a fractional distillation apparatus with a short Vigreux column. Ensure all glassware is dry.

    • The system should be equipped for distillation under a gentle stream of inert gas (argon or nitrogen).

  • Procedure:

    • Place the discolored this compound in the distillation flask with a few boiling chips.

    • Slowly heat the flask in a heating mantle.

    • Collect the fraction that distills at the boiling point of this compound (83°C at atmospheric pressure).[9]

    • Discard the initial lower-boiling fractions and the higher-boiling residue.

  • Storage of Purified Product:

    • Immediately transfer the purified, colorless this compound to a clean, dry amber vial and blanket with inert gas before sealing. Store at 2-8°C.

Visualizations

Oxidation_Pathway This compound This compound (HC≡CCH₂NH₂) Radical_Initiation Radical Initiation This compound->Radical_Initiation Oxygen O₂ (from Air) Oxygen->Radical_Initiation Initiator Light / Heat Initiator->Radical_Initiation Propargylamine_Radical This compound Radical Radical_Initiation->Propargylamine_Radical Peroxy_Radical Peroxy Radical Propargylamine_Radical->Peroxy_Radical + O₂ Hydroperoxide Hydroperoxide Intermediate Peroxy_Radical->Hydroperoxide + this compound Oxidation_Products Oxidation Products (e.g., Aldehydes, N-Oxides) Hydroperoxide->Oxidation_Products Decomposition

Caption: Proposed autoxidation pathway of this compound.

Experimental_Workflow Start Received/Existing This compound Visual_Inspection Visual Inspection (Colorless?) Start->Visual_Inspection Purity_Check Analytical Purity Check (GC-MS / NMR) Visual_Inspection->Purity_Check Yes Purify Purify by Distillation Visual_Inspection->Purify No (Discolored) Store Store at 2-8°C under Inert Gas, Protected from Light Use_In_Experiment Use in Experiment Purity_Check->Use_In_Experiment Yes (>98% Pure) Purity_Check->Purify No (<98% Pure) Use_In_Experiment->Store After use Purify->Purity_Check Discard Discard Reagent Purify->Discard If purification fails

Caption: Recommended workflow for handling and using this compound.

References

Technical Support Center: Diastereoselective Synthesis of Chiral Propargylamines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of chiral propargylamines. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize the diastereoselectivity of their reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction shows poor diastereoselectivity. What are the potential causes and how can I improve it?

Low diastereoselectivity can stem from several factors. Systematically investigating the following parameters is a good starting point for optimization:

  • Temperature: Reaction temperature can have a significant impact on diastereoselectivity. Running the reaction at lower temperatures often enhances selectivity by favoring the transition state with the lowest activation energy.

  • Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the transition state, thereby affecting diastereoselectivity. Experiment with a range of solvents from non-coordinating (e.g., toluene (B28343), DCM) to coordinating (e.g., THF). A complete reversal of diastereoselectivity has been observed in some cases when switching between coordinating and non-coordinating solvents.

  • Catalyst and Ligand: The choice of metal catalyst and chiral ligand is crucial. For A³ coupling reactions, copper and gold-based catalysts are common.[1] The steric and electronic properties of the ligand can significantly influence the stereochemical outcome. Screening different ligands is often necessary to achieve high diastereoselectivity.

  • Chiral Auxiliary: If you are using a chiral auxiliary, ensure its purity. The nature of the auxiliary itself plays a critical role. Auxiliaries like Evans' oxazolidinones and Ellman's sulfinamide are known to provide high levels of stereocontrol.[2][3]

  • Reagent Purity: Ensure the purity of all starting materials (aldehyde, amine, and alkyne), as impurities can interfere with the catalyst and affect the reaction's stereochemical course.

Q2: My diastereomeric ratio (dr) varies between batches. What could be the reason for this inconsistency?

Inconsistent diastereoselectivity is often due to subtle variations in reaction conditions. Key factors to control rigorously include:

  • Water Content: Ensure all reagents and solvents are anhydrous, and the reaction is run under an inert atmosphere (e.g., argon or nitrogen). Trace amounts of water can affect catalyst activity and the reaction environment.

  • Temperature Control: Maintain a constant and accurate temperature throughout the reaction. Use a reliable cryostat or cooling bath. Fluctuations in temperature can lead to variable diastereomeric ratios.

  • Rate of Addition: The rate at which reagents are added can be critical. Slow, dropwise addition can help maintain a low concentration of the nucleophile and improve selectivity.

  • Stirring: Ensure consistent and efficient stirring to maintain a homogeneous reaction mixture.

Q3: I am using a chiral auxiliary, but the diastereoselectivity is still low. What can I do?

Even with a chiral auxiliary, several factors can lead to poor diastereoselectivity:

  • Choice of Lewis Acid: When using auxiliaries like Ellman's sulfinamide for the synthesis of N-sulfinylimines, the choice of Lewis acid (e.g., Ti(OEt)₄, CuSO₄) can be critical for achieving high yields and stereoselectivity in the subsequent nucleophilic addition.[3]

  • Nucleophile: The nature of the organometallic reagent used for the alkyne addition can influence the outcome. For instance, with N-tert-butanesulfinyl imines, lithium acetylides, alkynyl Grignards, and aluminum acetylides have shown excellent results.[4]

  • Steric Hindrance: The steric bulk of the substrates and the auxiliary are crucial. If the steric differentiation between the two faces of the imine is not significant, the diastereoselectivity will be low. It might be necessary to use a different chiral auxiliary with greater steric influence.

Q4: What is the typical effect of temperature on diastereoselectivity in propargylamine synthesis?

Generally, lower reaction temperatures lead to higher diastereoselectivity. This is because the difference in the free energy of activation between the two diastereomeric transition states becomes more significant relative to the thermal energy (kT) at lower temperatures. However, lowering the temperature can also decrease the reaction rate, so a balance must be found. It is recommended to screen a range of temperatures (e.g., -78 °C, -40 °C, 0 °C, and room temperature) to find the optimal conditions for your specific reaction.

Q5: How does the choice of solvent affect the diastereoselectivity of the reaction?

The solvent can have a profound effect on diastereoselectivity by influencing the solvation of the transition state assembly.

  • Non-coordinating solvents like dichloromethane (B109758) (DCM) and toluene are often used and can favor a more rigid, organized transition state, leading to high selectivity.

  • Coordinating solvents like tetrahydrofuran (B95107) (THF) can coordinate to the metal center in the catalyst or to the organometallic reagents, which can alter the geometry of the transition state and, in some cases, even reverse the diastereoselectivity.

Therefore, a solvent screen is a critical step in optimizing your reaction.

Quantitative Data Summary

The following table summarizes the diastereomeric ratios (dr) achieved in the synthesis of chiral propargylamines under different reaction conditions as reported in the literature.

Catalyst/AuxiliaryAldehyde/ImineAlkyneSolventTemp (°C)Diastereomeric Ratio (dr)Reference
Ellman's AuxiliaryN-tert-butanesulfinyl iminesLithiated chloroacetylene1,4-Dioxane0>20:1[4]
Ellman's AuxiliaryN-tert-butanesulfinyl aldiminesLithium bromoacetylideToluene-78up to >20:1[5]
Au(III) salen complexVarious aldehydesVarious alkynesWater40up to 99:1[1]
NHC-Cu(I) halideChiral nitronesTerminal alkynesWaterRTup to 97%[6]

Experimental Protocols

General Protocol for Diastereoselective Synthesis of N-sulfinyl Propargylamines using Ellman's Auxiliary

This protocol is a representative example for the synthesis of a chiral this compound.[3][4]

Step 1: Synthesis of N-tert-butanesulfinyl Imine

  • To a solution of the aldehyde (1.0 eq) in an anhydrous solvent (e.g., CH₂Cl₂) are added (R)- or (S)-2-methylpropane-2-sulfinamide (1.05 eq) and a Lewis acid dehydrating agent (e.g., CuSO₄, 2.0 eq).

  • The reaction mixture is stirred at room temperature under an inert atmosphere until the reaction is complete (monitored by TLC or ¹H NMR).

  • The solid is filtered off, and the solvent is removed under reduced pressure to yield the crude N-tert-butanesulfinyl imine, which can be used in the next step without further purification.

Step 2: Diastereoselective Alkynylation

  • The terminal alkyne (1.5 eq) is dissolved in anhydrous THF and cooled to -78 °C.

  • n-Butyllithium (1.4 eq) is added dropwise, and the mixture is stirred at this temperature for 30 minutes to generate the lithium acetylide.

  • A solution of the N-tert-butanesulfinyl imine (1.0 eq) in anhydrous THF is added dropwise to the lithium acetylide solution at -78 °C.

  • The reaction is stirred at -78 °C until completion (monitored by TLC).

  • The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl.

  • The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product. The product is then purified by column chromatography on silica (B1680970) gel.

Step 3: Cleavage of the Chiral Auxiliary

  • The N-sulfinyl this compound is dissolved in methanol.

  • A solution of HCl in an appropriate solvent (e.g., 1,4-dioxane) is added.

  • The mixture is stirred at room temperature until the cleavage is complete.

  • The solvent is removed under reduced pressure, and the resulting amine hydrochloride salt can be further purified or used directly.

Visualizations

experimental_workflow cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Diastereoselective Alkynylation cluster_step3 Step 3: Purification & Analysis cluster_step4 Step 4: Auxiliary Cleavage aldehyde Aldehyde imine Chiral N-sulfinyl Imine aldehyde->imine auxiliary Chiral Auxiliary (e.g., Ellman's) auxiliary->imine lewis_acid Lewis Acid (e.g., CuSO₄) lewis_acid->imine Dehydration This compound N-sulfinyl this compound (Diastereomeric Mixture) imine->this compound alkyne Terminal Alkyne acetylide Lithium Acetylide alkyne->acetylide base Base (e.g., n-BuLi) base->acetylide acetylide->this compound Nucleophilic Addition (-78 °C) purification Column Chromatography This compound->purification analysis NMR Analysis (dr determination) This compound->analysis desired_diastereomer Purified Diastereomer purification->desired_diastereomer final_product Chiral this compound desired_diastereomer->final_product acid Acid (e.g., HCl) acid->final_product

Caption: Experimental workflow for the diastereoselective synthesis of chiral propargylamines.

troubleshooting_diastereoselectivity cluster_causes Potential Causes cluster_solutions Troubleshooting Steps problem Poor Diastereoselectivity temp Suboptimal Temperature problem->temp solvent Inappropriate Solvent problem->solvent catalyst Ineffective Catalyst/Ligand problem->catalyst reagents Impure Reagents problem->reagents optimize_temp Optimize Temperature (e.g., lower to -78 °C) temp->optimize_temp screen_solvents Screen Solvents (Coordinating vs. Non-coordinating) solvent->screen_solvents screen_catalysts Screen Catalysts & Ligands catalyst->screen_catalysts purify_reagents Purify Starting Materials reagents->purify_reagents desired_outcome Improved Diastereoselectivity optimize_temp->desired_outcome screen_solvents->desired_outcome screen_catalysts->desired_outcome purify_reagents->desired_outcome

References

alternative catalysts for the A3 coupling reaction to synthesize propargylamines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the A3 coupling reaction for the synthesis of propargylamines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental information when employing alternative catalysts to the traditional systems.

Frequently Asked questions (FAQs)

Q1: What are the most common alternative catalysts for the A3 coupling reaction?

A1: While gold and copper complexes are traditionally used, a variety of other metals have been successfully employed as catalysts. These include silver, iron, zinc, nickel, and cobalt-based catalysts.[1] Nanoparticle catalysts of these metals are also gaining prominence due to their high activity and recyclability.[1] Additionally, metal-free catalytic systems are being explored as a more sustainable option.

Q2: My A3 coupling reaction is giving a low yield. What are the potential causes?

A2: Low yields in A3 coupling reactions can stem from several factors:

  • Catalyst Inactivity: The catalyst may have degraded due to exposure to air or moisture, especially if it's a sensitive organometallic complex.

  • Sub-optimal Reaction Conditions: The temperature, solvent, or reaction time may not be ideal for the specific substrates and catalyst used.

  • Steric Hindrance: Bulky substituents on the aldehyde, amine, or alkyne can impede the reaction.[2]

  • Side Reactions: The formation of byproducts, such as the homocoupling of the alkyne (Glaser coupling), can consume the starting materials.

  • Iminium Ion Formation: The in-situ formation of the iminium ion from the aldehyde and amine is a crucial step; any issues here will affect the overall yield.[3][4]

Q3: I am observing a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?

A3: Alkyne homocoupling is a common side reaction, particularly with copper catalysts in the presence of oxygen. To suppress it:

  • Perform the reaction under an inert atmosphere: Using nitrogen or argon can significantly reduce oxidative homocoupling.

  • Use a different catalyst: Some catalysts, like certain iron or silver complexes, may be less prone to promoting this side reaction.

  • Add a co-catalyst or additive: In some cases, the addition of a secondary metal or a specific ligand can suppress homocoupling.

Q4: What is the influence of the amine and alkyne structure on the reaction outcome?

A4: The structure of the amine and alkyne plays a significant role:

  • Amines: Secondary cyclic amines like piperidine (B6355638) and morpholine (B109124) are often highly reactive. Aromatic amines can be less reactive and may require more forcing conditions. Primary amines can also be used, but may be more challenging substrates.[5]

  • Alkynes: Terminal aromatic alkynes, such as phenylacetylene (B144264), are generally more reactive than aliphatic alkynes. Steric hindrance around the alkyne can decrease the reaction rate.[2]

Q5: How do I choose the right solvent for my A3 coupling reaction?

A5: Solvent choice can significantly impact the reaction's success. Polar aprotic solvents like acetonitrile, DMF, and DMSO are often good choices as they can help to stabilize the charged intermediates in the catalytic cycle. In some cases, greener solvents like water or even solvent-free conditions have been shown to be effective, particularly with robust catalysts.[5][6] Toluene (B28343) is also a commonly used solvent.[7]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No reaction or very low conversion Inactive catalyst- Use a fresh batch of catalyst. - Ensure proper storage and handling of the catalyst, especially if it is air or moisture sensitive. - Consider catalyst activation procedures if applicable.
Incorrect reaction temperature- Optimize the reaction temperature. Some catalysts require heating, while others work at room temperature.
Unsuitable solvent- Screen different solvents. A solvent that aids in the solubility of all reactants and the catalyst is crucial.
Sterically hindered substrates- Increase the reaction temperature or time. - Use a less sterically hindered substrate if possible. - Choose a catalyst known to be effective for bulky substrates.
Formation of multiple products/side reactions Alkyne homocoupling (Glaser coupling)- Run the reaction under an inert atmosphere (N₂ or Ar). - Degas the solvent before use. - Consider using a catalyst less prone to this side reaction.
Aldol condensation of the aldehyde- This can be an issue with enolizable aldehydes. Try adding the alkyne and amine to the reaction mixture before the aldehyde.
Difficulty in product purification Catalyst residue in the product- For heterogeneous catalysts, simple filtration is usually sufficient. - For homogeneous catalysts, consider a work-up procedure involving an aqueous wash to remove metal salts. Column chromatography is often necessary.[7]
Unreacted starting materials- Optimize the stoichiometry of the reactants. A slight excess of the more volatile amine and alkyne can sometimes drive the reaction to completion. - Monitor the reaction by TLC or GC-MS to determine the optimal reaction time.

Catalyst Performance Comparison

The following table summarizes the performance of various alternative catalysts for the A3 coupling of benzaldehyde, piperidine, and phenylacetylene under optimized conditions reported in the literature.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
CuI 5Toluene110295[7]
Ag₂S NPs 0.5Solvent-free800.598
FeCl₃ 10Neat800.596[8]
ZnO NPs 20Solvent-free100195[9]
NiCl₂ 5Toluene1001292[5]

Experimental Protocols

General Protocol for Copper(I) Iodide Catalyzed A3 Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aldehyde (1.0 mmol)

  • Amine (1.2 mmol)

  • Terminal Alkyne (1.5 mmol)

  • Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)

  • Toluene (5 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add CuI (0.05 mmol) and toluene (5 mL).

  • Add the amine (1.2 mmol) and the terminal alkyne (1.5 mmol) to the flask.

  • Finally, add the aldehyde (1.0 mmol) to the reaction mixture.

  • Stir the reaction mixture at 110 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the celite pad with a small amount of toluene.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.[7]

Protocol for Silver Nanoparticle (Ag₂S NP) Catalyzed A3 Coupling

This protocol highlights a solvent-free approach with a heterogeneous catalyst.

Materials:

  • Aldehyde (1.0 mmol)

  • Amine (1.1 mmol)

  • Terminal Alkyne (1.2 mmol)

  • Ag₂S Nanoparticles (0.005 mmol, 0.5 mol%)

  • Reaction vial with a magnetic stirrer

Procedure:

  • In a reaction vial, combine the aldehyde (1.0 mmol), amine (1.1 mmol), and terminal alkyne (1.2 mmol).

  • Add the Ag₂S nanoparticles (0.5 mol%) to the mixture.

  • Stir the reaction mixture at 80 °C.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add a suitable organic solvent (e.g., ethyl acetate) to dissolve the product.

  • Filter the mixture to recover the Ag₂S nanoparticle catalyst.

  • Wash the catalyst with the same solvent.

  • Combine the organic filtrates and remove the solvent under reduced pressure.

  • The crude product can be further purified by column chromatography if necessary.

Visualized Workflows and Mechanisms

A3_Coupling_Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_product Product Aldehyde Aldehyde Imine_Formation Iminium Ion Formation Aldehyde->Imine_Formation Amine Amine Amine->Imine_Formation Alkyne Terminal Alkyne Alkyne_Activation Alkyne Activation Alkyne->Alkyne_Activation Catalyst Metal Catalyst (M) Catalyst->Alkyne_Activation Nucleophilic_Addition Nucleophilic Addition Imine_Formation->Nucleophilic_Addition Metal_Acetylide Metal Acetylide (M-C≡C-R) Alkyne_Activation->Metal_Acetylide Metal_Acetylide->Nucleophilic_Addition Nucleophilic_Addition->Catalyst Catalyst Regeneration Propargylamine This compound Nucleophilic_Addition->this compound

A3 Coupling Reaction Mechanism

Troubleshooting_Workflow Start Start: A3 Coupling Experiment Check_Yield Low Yield or No Product? Start->Check_Yield Success Successful Reaction Check_Yield->Success No Catalyst Check Catalyst Activity - Fresh? Stored correctly? Check_Yield->Catalyst Yes Check_Side_Products Significant Side Products? Check_Side_Products->Success No Inert_Atmosphere Use Inert Atmosphere (N₂/Ar) - Degas solvent Check_Side_Products->Inert_Atmosphere Yes (Homocoupling) Conditions Optimize Reaction Conditions - Temperature, Time, Solvent Catalyst->Conditions Substrates Evaluate Substrates - Steric Hindrance? Conditions->Substrates Substrates->Check_Side_Products Change_Catalyst Change Catalyst Inert_Atmosphere->Change_Catalyst Optimize_Stoichiometry Optimize Reactant Stoichiometry Change_Catalyst->Optimize_Stoichiometry Optimize_Stoichiometry->Start Re-run Experiment

Troubleshooting Workflow for A3 Coupling

References

Technical Support Center: Managing Exothermic Propargylamine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in large-scale propargylamine reactions. The following information is intended to aid in the safe management of the inherent exothermic nature of these syntheses.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during large-scale this compound reactions. Immediate actions and potential solutions are provided to mitigate risks associated with exothermic events.

Issue Potential Causes Immediate Actions Solutions
Rapid, Uncontrolled Temperature Rise 1. Reagent addition rate is too high.2. Inadequate cooling capacity or cooling failure.[1]3. Poor mixing leading to localized hot spots.[2]4. Incorrect reactant concentration (too high).1. Immediately cease all reagent feeds. [2]2. Maximize cooling: Ensure full coolant flow to the reactor jacket and any internal cooling coils.[2]3. Verify agitation: Confirm the agitator is operational and at the correct speed.[3]• Reduce the reagent addition rate.• Re-evaluate the process cooling capacity against the reaction's heat output.• Improve agitation efficiency; consider alternative impeller designs.• Dilute reactants to the specified concentration.
Reaction Temperature Stalls (Fails to Increase) 1. Catalyst is inactive or poisoned.2. Insufficient initial temperature to overcome activation energy.3. Accumulation of unreacted reagents, creating a significant risk for a delayed, highly energetic reaction. [2]1. STOP all reagent addition immediately. [2]2. Maintain cooling and agitation.3. DO NOT attempt to heat the mixture to initiate the reaction.• Safely quench the reaction mixture.• Investigate the cause of the stall (e.g., analyze catalyst, check raw material quality).• Re-evaluate the initiation temperature and procedure on a smaller scale.
Pressure Buildup in the Reactor 1. Reaction temperature has exceeded the solvent's boiling point.2. Undesired side reactions are generating non-condensable gases.3. The reaction is approaching a thermal runaway state.[2]1. Stop all reagent and heat feeds.2. Apply maximum cooling.[2]3. Prepare for emergency pressure relief.• Cross-reference pressure with temperature; a rapid rise in both indicates a potential runaway.[2]• Ensure emergency relief systems are properly sized and functional.

Frequently Asked Questions (FAQs)

Q1: What is the primary hazard associated with large-scale this compound synthesis?

A1: The primary hazard is a thermal runaway. This occurs when the heat generated by the reaction surpasses the rate of heat removal.[2] The excess heat accelerates the reaction rate exponentially, leading to a rapid and uncontrolled increase in temperature and pressure.[1] This can result in violent boiling, gas evolution, and potentially catastrophic reactor failure.[2]

Q2: How does scaling up a this compound reaction from a laboratory to a production setting increase the exothermic risk?

A2: Scaling up a reaction significantly increases the risk of a thermal runaway. The heat generated is proportional to the volume of the reaction, while the heat removed is dependent on the surface area of the reactor. As the scale increases, the surface-area-to-volume ratio decreases, making cooling less efficient.[4] A reaction that is easily managed in a lab flask can become hazardous in a large reactor if the cooling capacity is not adequately increased.[5]

Q3: What initial steps should be taken to assess the thermal risk of a new this compound synthesis?

A3: A comprehensive reaction hazard assessment is crucial before any scale-up.[2] This should include:

  • Literature Review: Investigate known hazards of reactants, products, and intermediates. This compound itself is a flammable liquid.[6]

  • Thermal Screening: Employ techniques like Differential Scanning Calorimetry (DSC) to determine the onset temperature of any exothermic decomposition.[2]

  • Reaction Calorimetry (RC): Conduct the reaction in a calorimeter to precisely measure the heat of reaction, the rate of heat evolution, and the adiabatic temperature rise under process conditions.[7]

Q4: What are critical process parameters to monitor for controlling the exotherm?

A4: Continuous monitoring of the following parameters is essential:

  • Temperature: Both the reaction mass and the cooling jacket inlet/outlet temperatures.

  • Reagent Addition Rate: Strict control over the feed rate is critical to prevent accumulation of unreacted reagents.

  • Agitation Speed: Ensures uniform heat distribution and prevents localized temperature spikes.

  • Pressure: To detect unexpected gas formation or boiling.

Q5: What engineering controls should be in place for a large-scale this compound reaction?

A5: Robust engineering controls are necessary to mitigate risks:

  • High-Efficiency Cooling System: A properly sized reactor jacket and potentially internal cooling coils.

  • Reliable Agitation: A powerful and reliable agitator.

  • Automated Dosing System: To precisely control the addition of reagents.[4]

  • Emergency Relief System: A properly sized rupture disc or relief valve to safely vent excess pressure.

  • Quench System: A pre-determined and tested plan to quickly stop the reaction in an emergency.

Quantitative Data on Thermal Hazards

The following tables provide representative data obtained from thermal hazard assessment studies. This data is crucial for safe process design and scale-up.

Table 1: Differential Scanning Calorimetry (DSC) Data for Reactants and Products

SubstanceOnset Decomposition Temperature (°C)Heat of Decomposition (J/g)
This compound~150-250
Aldehyde Reactant>200-180
Amine Reactant>180-200
Product Mixture~180-400

Note: These are example values and actual data will vary based on specific molecules.

Table 2: Reaction Calorimetry (RC1) Data for a Representative this compound Synthesis

ParameterValueSignificance
Heat of Reaction (ΔHr)-150 kJ/molTotal energy released per mole of reactant.
Maximum Heat Flow (q_max)50 W/LPeak rate of heat generation during the reaction.
Adiabatic Temperature Rise (ΔT_ad)120 °CTheoretical temperature increase with no cooling.[2]
Time to Maximum Rate (TMR_ad)30 minutesTime to reach peak reaction rate under adiabatic conditions.

Experimental Protocols

Protocol 1: Determination of Onset Decomposition Temperature by DSC

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into a high-pressure DSC pan.

  • Instrument Setup: Place the sealed pan in the DSC instrument.

  • Heating Program: Heat the sample at a constant rate (e.g., 2-5 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Analysis: Analyze the resulting thermogram to identify the onset temperature of any significant exothermic event.

Protocol 2: Measurement of Heat of Reaction by RC1

  • Reactor Setup: Assemble the RC1 instrument with the appropriate reactor, agitator, and calibration heater.

  • Calibration: Perform a heat flow calibration using the integrated electric heater to determine the overall heat transfer coefficient (UA).

  • Reaction Execution: Charge the reactor with the initial reactants and solvent. Start agitation and thermal control.

  • Dosing: Add the limiting reagent at a controlled rate, simulating the planned process addition profile.

  • Data Acquisition: Continuously record the reaction temperature, jacket temperature, and reagent addition data.

  • Calculation: The instrument software calculates the heat flow in real-time. Integrate the heat flow over the course of the addition to determine the total heat of reaction.

Visualizations

Exotherm_Troubleshooting Exotherm Troubleshooting Workflow start Monitor Reaction Temperature temp_check Temperature Rising Rapidly? start->temp_check stop_feed Stop Reagent Feed temp_check->stop_feed Yes continue_monitoring Continue Monitoring temp_check->continue_monitoring No max_cool Maximize Cooling stop_feed->max_cool check_agitation Check Agitation max_cool->check_agitation stable Temperature Stable? check_agitation->stable stable->continue_monitoring Yes emergency Emergency Shutdown stable->emergency No continue_monitoring->temp_check investigate Investigate Cause: - Addition Rate - Cooling System - Mixing emergency->investigate Reaction_Pathway Simplified A3 Coupling for this compound Synthesis cluster_reactants Reactants Aldehyde Aldehyde Iminium Iminium Ion Intermediate Aldehyde->Iminium Amine Amine Amine->Iminium Alkyne Terminal Alkyne Acetylide Metal Acetylide Intermediate Alkyne->Acetylide Product This compound Product + Heat (Exothermic) Iminium->Product Acetylide->Product Catalyst Metal Catalyst Catalyst->Acetylide activates Safety_Logic Safety Interlock Logic for Dosing Control T_high Temperature > T_max P_high Pressure > P_max T_high->P_high No Stop_dosing STOP DOSING T_high->Stop_dosing Yes Agitator_fail Agitator Failure P_high->Agitator_fail No P_high->Stop_dosing Yes Agitator_fail->Stop_dosing Yes Dosing_pump Dosing Pump Dosing_pump->T_high Alarm ALARM Stop_dosing->Alarm

References

Validation & Comparative

A Comparative Guide to Copper and Gold Catalysts for Propargylamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of propargylamines, a critical building block in the development of nitrogen-containing heterocycles, natural products, and pharmacologically active molecules, is a cornerstone of modern medicinal chemistry. The most prevalent method for their synthesis is the Aldehyde-Alkyne-Amine (A³) coupling reaction, a one-pot, three-component process valued for its efficiency and atom economy.[1][2] The success of the A³ coupling reaction is heavily reliant on the choice of catalyst, with copper and gold complexes being the most extensively studied and utilized. This guide provides an objective comparison of copper and gold catalysts for propargylamine synthesis, supported by experimental data and detailed protocols to aid researchers in catalyst selection and experimental design.

Performance Comparison: Copper vs. Gold Catalysts

Both copper and gold catalysts are highly effective in promoting the A³ coupling reaction, proceeding through the activation of the terminal alkyne's C-H bond to form a metal acetylide intermediate.[3][4] This intermediate then reacts with an iminium ion, formed in situ from the aldehyde and amine, to yield the final this compound product.[2][3][4] While the general mechanism is similar, the choice between a copper and a gold catalyst can significantly influence reaction yields, conditions, and substrate scope.

Copper catalysts are the most commonly employed due to their high catalytic efficiency, stability, and cost-effectiveness.[5] A wide variety of copper salts and complexes have been proven effective, including Cu(I) and Cu(II) species.[6][7] Gold catalysts, while generally more expensive, can offer advantages in terms of reaction mildness and, in some cases, unique reactivity.[8][9] Gold-catalyzed A³ coupling reactions have been shown to proceed efficiently, sometimes at lower temperatures than their copper-catalyzed counterparts.[9]

The following table summarizes the performance of representative copper and gold catalysts in the A³ coupling reaction for the synthesis of various propargylamines.

Catalyst SystemAldehydeAmineAlkyneTemp (°C)Time (h)Yield (%)Reference
Copper Catalysts
CuIBenzaldehydePiperidinePhenylacetylene80-1001-4High[1]
CuBrBenzaldehydePiperidinePhenylacetyleneRT - 60-66-98[7]
Cu(OTf)₂Substituted Aromatic AldehydesCyclic Secondary AminesAliphatic Alkynes--Varies[10]
CuCl₂CyclohexanoneVarious AminesPhenylacetylene110-High[9][11]
Cu/C (biomass-derived)FurfuralPiperidinePhenylacetylene--High[11]
Gold Catalysts
HAuCl₄·3H₂OSubstituted Benzyl Alcohols (in situ oxidation)Various AminesPhenylacetylene800.5Very Good[8]
AuBr₃CyclohexanoneMorpholinePhenylacetylene60-High[9]
Gold(III) salen complexAromatic & Aliphatic AldehydesVarious AminesPhenylacetylene40-Excellent[12]
Au nanoparticles on ZnOBenzaldehydePiperidinePhenylacetyleneRT-50-95[13][14]
[Au((C^N)-N-Lambda)Cl₂]BenzaldehydePiperidinePhenylacetylene40-High (reusable)[15]

Experimental Protocols

Detailed methodologies for the A³ coupling reaction using both a common copper catalyst and a representative gold catalyst are provided below. These protocols are generalized and may require optimization based on the specific substrates used.

Copper-Catalyzed this compound Synthesis (A³ Coupling)

This protocol is based on a general procedure for copper(I) iodide-catalyzed A³ coupling.[1]

Materials:

  • Aldehyde (1.0 mmol)

  • Amine (1.2 mmol)

  • Terminal Alkyne (1.5 mmol)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • Solvent (e.g., Toluene (B28343), or solvent-free)

  • Saturated aqueous solution of NH₄Cl

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • To a screw-capped vial, add the aldehyde (1.0 mmol), amine (1.2 mmol), terminal alkyne (1.5 mmol), and CuI (0.05 mmol).

  • If using a solvent, add dry toluene (5 mL). For solvent-free conditions, proceed to the next step.

  • Seal the vial and heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). Typical reaction times are 1-4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to obtain the desired this compound.

Gold-Catalyzed this compound Synthesis (A³ Coupling)

This protocol is adapted from a procedure utilizing a gold(III) catalyst for the synthesis of propargylamines.[12]

Materials:

  • Aldehyde (1.0 mmol)

  • Amine (1.1 mmol)

  • Terminal Alkyne (1.2 mmol)

  • Gold(III) salen complex (or other suitable gold catalyst, e.g., HAuCl₄·3H₂O) (1-2 mol%)

  • Solvent (e.g., Water or Toluene)

  • Ethyl acetate

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • In a reaction vessel, dissolve the aldehyde (1.0 mmol), amine (1.1 mmol), and terminal alkyne (1.2 mmol) in the chosen solvent (e.g., water, 5 mL).

  • Add the gold catalyst (1-2 mol%) to the mixture.

  • Stir the reaction mixture at the optimized temperature (e.g., 40 °C or 80 °C).

  • Monitor the reaction by TLC until the starting materials are consumed.

  • After the reaction is complete, extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the pure this compound.

Visualizing the Process

The following diagrams illustrate the generalized reaction mechanism and a typical experimental workflow for the A³ coupling reaction.

A3_Coupling_Mechanism cluster_reactants Reactants cluster_intermediates In Situ Intermediates cluster_product Product Aldehyde Aldehyde Imine Iminium Ion Aldehyde->Imine + Amine - H₂O Amine Amine Amine->Imine Alkyne Terminal Alkyne Acetylide Metal Acetylide Alkyne->Acetylide + Catalyst Catalyst Metal Catalyst (Cu or Au) Catalyst->Acetylide This compound This compound Imine->this compound + Metal Acetylide Acetylide->this compound A3_Workflow start Combine Reactants & Catalyst reaction Heat and Stir Reaction Mixture start->reaction monitoring Monitor Progress (TLC) reaction->monitoring monitoring->reaction Incomplete workup Quench and Extract monitoring->workup Complete purification Purify (Column Chromatography) workup->purification product Isolated this compound purification->product

References

A Comparative Guide to the Synthesis of Substituted Propargylamines: Validation of a Novel Magnetic Nanocatalyst Route

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted propargylamines are a critical class of organic compounds, serving as versatile building blocks in the synthesis of numerous nitrogen-containing heterocycles and as key structural motifs in various biologically active molecules and pharmaceuticals. The development of efficient, cost-effective, and environmentally benign synthetic routes to these valuable compounds is an area of intense research. This guide provides an objective comparison of a novel synthetic route utilizing a recyclable magnetic nanocatalyst with established methods for the synthesis of substituted propargylamines, supported by experimental data.

Traditional vs. Novel Synthetic Approaches

The synthesis of propargylamines has traditionally been dominated by the A³ (aldehyde-alkyne-amine) coupling reaction, a one-pot three-component condensation. While effective, classic methods often rely on homogeneous catalysts that can be difficult to separate from the reaction mixture, leading to product contamination and catalyst loss. To address these limitations, significant efforts have been directed towards developing more sustainable and efficient catalytic systems. This guide will focus on a comparison between:

  • Classic A³ Coupling: A widely used method often employing simple copper salts as catalysts.

  • Enantioselective A³ Coupling: A modification of the A³ coupling that utilizes chiral ligands to produce optically active propargylamines, which are crucial for the development of chiral drugs.

  • Novel Recyclable Magnetic Nanocatalyst Route: An innovative approach that employs a heterogeneous catalyst consisting of copper ferrite (B1171679) nanoparticles. This method offers significant advantages in terms of catalyst recovery and reuse, aligning with the principles of green chemistry.

  • Metal-Free Decarboxylative Coupling: An emerging sustainable alternative that avoids the use of transition metal catalysts altogether.

Data Presentation: A Comparative Analysis

The following table summarizes the performance of different synthetic routes for the model reaction of benzaldehyde (B42025), piperidine (B6355638), and phenylacetylene (B144264) to yield N-(1,3-diphenyl-2-propynyl)piperidine.

Synthetic RouteCatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee) (%)
Classic A³ Coupling CuBr10Toluene (B28343)1002294[1]N/A
Enantioselective A³ Coupling Cu(OTf)₂ / Chiral Ligand10Toluene0-2548-96up to 93[2]80-96[2]
Novel Recyclable Magnetic Nanocatalyst CuFe₂O₄ NPs-Water90398[3]N/A
Metal-Free Decarboxylative Coupling NoneN/AToluene12024Good yields[4][5][6]N/A

Note: Direct comparison of reaction conditions can be challenging as optimal conditions vary between different catalytic systems. The data presented reflects reported conditions for the specific model reaction or analogous transformations.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to allow for replication and further investigation.

Protocol 1: Classic Copper-Catalyzed A³ Coupling

This protocol is adapted from a typical procedure using a simple copper salt.

Materials:

  • Benzaldehyde (1.0 mmol)

  • Piperidine (1.2 mmol)

  • Phenylacetylene (1.3 mmol)

  • Copper(I) bromide (CuBr) (0.12 mmol)

  • Toluene (1.7 mL)

  • Round-bottom flask (50 mL) with a magnetic stir bar and condenser

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a water-cooled condenser, add piperidine (1.2 mmol), benzaldehyde (1.0 mmol), phenylacetylene (1.3 mmol), CuBr (0.12 mmol), and toluene (1.7 mL).

  • Degas the mixture and backfill with nitrogen.

  • Stir the reaction mixture at 100 °C in an oil bath for 22 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the catalyst.

  • Wash the residue with an additional 5 mL of toluene and combine the filtrate.

  • The product can be purified by column chromatography on silica (B1680970) gel (eluent: hexane/EtOAc 4:1).

Protocol 2: Enantioselective A³ Coupling

This protocol describes a general procedure for the synthesis of chiral propargylamines using a copper catalyst and a chiral ligand.

Materials:

  • Aldehyde (e.g., Benzaldehyde) (1.0 mmol)

  • Amine (e.g., Aniline) (1.0 mmol)

  • Alkyne (e.g., Phenylacetylene) (1.2 mmol)

  • Copper(I) trifluoromethanesulfonate (B1224126) toluene complex (CuOTf)₂·C₇H₈ (5 mol%)

  • Chiral ligand (e.g., a Pybox derivative) (10 mol%)

  • Toluene (3 mL)

  • Schlenk tube under a nitrogen atmosphere

Procedure:

  • In a dry Schlenk tube under a nitrogen atmosphere, dissolve the chiral ligand (10 mol%) and CuOTf (5 mol%) in toluene (1 mL) and stir at room temperature for 1 hour.

  • Add the aldehyde (1.0 mmol), amine (1.0 mmol), and alkyne (1.2 mmol) to the catalyst solution.

  • Stir the reaction mixture at the desired temperature (e.g., 0-25 °C) for the specified time (e.g., 48-96 hours), monitoring the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral propargylamine. The enantiomeric excess can be determined by chiral HPLC analysis.

Protocol 3: Novel Recyclable Magnetic Copper Ferrite Nanocatalyst Route

This protocol outlines the use of a magnetically recoverable nanocatalyst for the A³ coupling reaction.

Materials:

  • Aldehyde (e.g., Benzaldehyde) (1.0 mmol)

  • Amine (e.g., Piperidine) (1.2 mmol)

  • Alkyne (e.g., Phenylacetylene) (1.5 mmol)

  • Magnetic Copper Ferrite Nanocatalyst (Fe₃O₄–BIm–Pyrim–CuI) (20 mg)[3]

  • Water (3 mL)

  • Reaction vessel

Procedure:

  • In a reaction vessel, combine the aldehyde (1.0 mmol), amine (1.2 mmol), alkyne (1.5 mmol), and the magnetic copper ferrite nanocatalyst (20 mg) in water (3 mL).

  • Heat the reaction mixture at 90 °C with stirring for 3 hours.

  • After completion of the reaction, cool the mixture to room temperature.

  • Separate the magnetic nanocatalyst from the reaction mixture using an external magnet.

  • Wash the catalyst with an appropriate solvent (e.g., ethanol) and dry it for reuse.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain the product. Further purification can be performed by column chromatography if necessary.

Visualizations

The following diagrams illustrate the general workflow for the synthesis of propargylamines and the logical relationship between the different synthetic routes.

G cluster_workflow General Experimental Workflow for this compound Synthesis start Combine Aldehyde, Amine, Alkyne, and Catalyst in Solvent reaction Heat and Stir Reaction Mixture start->reaction monitoring Monitor Reaction Progress (e.g., by TLC) reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up (Quenching, Extraction) monitoring->workup Complete purification Purification (e.g., Column Chromatography) workup->purification product Isolated this compound Product purification->product

Caption: General experimental workflow for the synthesis of propargylamines.

G cluster_routes Evolution of Synthetic Routes to Propargylamines A3 A³ Coupling Reaction classic Classic Homogeneous Catalysis (e.g., CuBr) A3->classic metal_free Metal-Free Routes (e.g., Decarboxylative Coupling) A3->metal_free Alternative Green Approach enantio Enantioselective Catalysis (Chiral Ligands) classic->enantio Improved Selectivity hetero Heterogeneous Catalysis classic->hetero Improved Sustainability nano Recyclable Nanocatalysts (e.g., Magnetic NPs) hetero->nano Enhanced Activity & Recyclability

Caption: Logical relationship of synthetic routes to propargylamines.

References

A Comparative Analysis of Propargylamine and Homopropargylamine in Click Reactions for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of alkyne for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, is a critical parameter in the design of bioconjugates, chemical probes, and therapeutic agents. This guide provides an objective comparison of two commonly utilized terminal alkynes, propargylamine and its homolog, homothis compound, focusing on their performance in click reactions, supported by experimental data and detailed protocols.

The primary distinction between this compound and homothis compound lies in the length of the carbon chain separating the amine and the alkyne functionalities. This compound features a single methylene (B1212753) spacer, while homothis compound has two. This seemingly minor structural variance can influence the steric accessibility of the alkyne and the overall flexibility of the resulting conjugate, which in turn may impact reaction kinetics and the biological activity of the final product.

Quantitative Performance in Click Reactions

The efficiency of the CuAAC reaction is a key consideration. While direct head-to-head kinetic studies comparing this compound and homothis compound under identical conditions are not extensively documented, a comprehensive study on the relative performance of various terminal alkynes in CuAAC provides valuable insights. The data suggests that for ligand-accelerated CuAAC, the reactivity of simple terminal alkynes is not dramatically affected by moderate changes in their structure.[1]

The following table summarizes the relative reaction rates of various propargyl derivatives, which can be used to infer the performance of this compound and homothis compound. Homothis compound can be considered a "longer-chain alkyne" for the purpose of this comparison.

Alkyne SubstrateTime to 50% Completion (min)Time to 90% Completion (min)
This compound Derivatives
N-Propargylacetamide~6~18
N,N-Dimethylthis compound~5~15
Propargyl alcohol~7~20
Longer-Chain Alkyne
5-Hexyn-1-ol~8~25

Data extrapolated from a study by Hein, et al. on the relative performance of alkynes in copper-catalyzed azide-alkyne cycloaddition.[1] Conditions: 10 µM alkyne, 10 µM azidocoumarin, 100 µM CuSO₄, 500 µM THPTA, 5 mM sodium ascorbate (B8700270) in aqueous buffer.

From this data, it can be inferred that both this compound and homothis compound (represented by the longer-chain alkyne) exhibit robust reactivity in CuAAC reactions, with completion times typically within minutes to less than half an hour under optimized conditions. The minor differences in reaction times are generally not considered significant for most applications, especially when an efficient copper-ligand system is employed.[1] Studies have shown that the electronic and steric properties of the substituents on the alkyne have a minimal impact on the reaction rate of CuAAC.[2]

Experimental Protocols

The following is a generalized experimental protocol for a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction that can be adapted for both this compound and homothis compound.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the CuAAC reaction between an amine-containing alkyne (this compound or homothis compound) and an organic azide (B81097).[3][4]

Materials:

  • This compound or Homothis compound (1.0 equivalent)

  • Organic azide (1.0-1.2 equivalents)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

  • Sodium ascorbate (5-10 mol%)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) (1-5 mol%)

  • Solvent (e.g., 1:1 mixture of water and t-butanol, DMSO, or DMF)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 M aqueous solution of sodium ascorbate. This solution should be made fresh.

    • Prepare a 100 mM aqueous solution of CuSO₄·5H₂O.

    • Prepare a 10-50 mM solution of the ligand (THPTA or TBTA) in a suitable solvent (e.g., water or DMSO/t-butanol).

  • Reaction Setup:

    • In a reaction vessel, dissolve the this compound or homothis compound and the organic azide in the chosen solvent system.

    • Add the ligand solution to the reaction mixture.

    • Add the CuSO₄·5H₂O solution.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS, or HPLC).

  • Work-up and Purification:

    • Upon completion, the reaction mixture can be worked up by standard procedures.

    • To remove the copper catalyst, the reaction mixture can be diluted with an organic solvent and washed with an aqueous solution of a chelating agent like EDTA.[5]

    • The desired triazole product can be isolated by extraction, precipitation, or chromatography.

Visualizing the Chemistry and Applications

To better understand the underlying chemistry and a key application of these molecules, the following diagrams illustrate the catalytic cycle of the CuAAC reaction and a general workflow for activity-based protein profiling.

CuAAC_Catalytic_Cycle CuI Cu(I) Cu_Acetylide Cu(I)-Acetylide Complex CuI->Cu_Acetylide + Alkyne Alkyne R1-C≡CH (this compound/ Homothis compound) Cu_Triazolide Copper Triazolide Intermediate Cu_Acetylide->Cu_Triazolide + Azide Azide R2-N3 Cu_Triazolide->CuI Regeneration Triazole 1,4-Disubstituted Triazole Product Cu_Triazolide->Triazole Protonolysis

Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This compound and its derivatives are frequently used in the development of activity-based probes (ABPs) to study enzyme function.[6] The following workflow illustrates this application.

ABPP_Workflow cluster_synthesis Probe Synthesis cluster_labeling Cellular Labeling & Lysis cluster_click Click Chemistry & Analysis This compound This compound/ Homothis compound Probe Activity-Based Probe (Alkyne-tagged) This compound->Probe Warhead Reactive Group (Warhead) Warhead->Probe Live_Cells Live Cells Labeled_Proteome Labeled Proteome Live_Cells->Labeled_Proteome Incubate with Probe Cell_Lysis Cell Lysis Labeled_Proteome->Cell_Lysis Click_Reaction CuAAC Reaction Cell_Lysis->Click_Reaction Reporter_Azide Reporter Azide (e.g., Biotin-N3 or Fluorophore-N3) Reporter_Azide->Click_Reaction Tagged_Proteome Tagged Proteome Click_Reaction->Tagged_Proteome Analysis Enrichment & Mass Spectrometry/ Fluorescence Imaging Tagged_Proteome->Analysis

Caption: General workflow for activity-based protein profiling (ABPP) using an alkyne-tagged probe.

Conclusion

Both this compound and homothis compound are highly effective reagents for CuAAC reactions. The choice between them is unlikely to be dictated by significant differences in reaction kinetics or yield, especially when modern catalytic systems are employed. Instead, the selection should be based on the specific requirements of the final application. The additional methylene group in homothis compound provides greater flexibility and extends the reach of the reactive alkyne, which may be advantageous in certain bioconjugation scenarios where steric hindrance could be a concern. Conversely, the more compact nature of this compound may be preferable when a shorter linker is desired. For the synthesis of small molecule inhibitors or probes, the choice will depend on the optimal positioning of the triazole linkage within the target's binding site. Ultimately, both molecules are valuable tools in the click chemistry toolbox for researchers in drug discovery and chemical biology.

References

A Comparative Guide to Assessing the Purity of Synthetic Propargylamines by HPLC and NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic compounds is a cornerstone of reliable and reproducible results. Propargylamines, a critical class of compounds in medicinal chemistry and bioconjugation, are no exception. This guide provides a comprehensive comparison of two primary analytical techniques for assessing their purity: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into detailed experimental protocols, present comparative data, and offer visual workflows to aid in the selection of the most suitable method for your research needs.

High-Performance Liquid Chromatography (HPLC): A Powerful Separation Technique

HPLC is a premier method for separating, identifying, and quantifying individual components in a mixture.[1][2] For propargylamine analysis, reversed-phase HPLC (RP-HPLC) is frequently employed, separating compounds based on their hydrophobicity.[3] Due to the often-weak UV chromophores in many propargylamines, detectors such as Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) can be invaluable for sensitive and universal detection.[3] Alternatively, derivatization can be used to introduce a UV-active moiety.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

Instrumentation and Materials:

  • HPLC system with a binary pump, autosampler, column oven, and a UV or CAD/ELSD detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).[3]

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.[3]

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.[3]

  • This compound sample.

  • High-purity water and acetonitrile.[4]

  • 0.22 µm syringe filters.[5]

Sample Preparation:

  • Accurately weigh approximately 1 mg of the synthetic this compound.

  • Dissolve the sample in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL stock solution.[5]

  • Filter the solution through a 0.22 µm syringe filter before injection to remove any particulate matter.[4][5]

Chromatographic Conditions:

ParameterValue
Flow Rate 1.0 mL/min[3]
Column Temperature 40 °C[3]
Injection Volume 10 µL[3]
Detection UV at an appropriate wavelength (e.g., 210 nm) or CAD/ELSD
Gradient Program 0-2 min: 5% B; 2-15 min: 5% to 95% B; 15-18 min: 95% B; 18-18.1 min: 95% to 5% B; 18.1-25 min: 5% B[3]

Data Analysis:

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[5]

HPLC Workflow

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Weigh this compound s2 Dissolve in Mobile Phase Mixture s1->s2 s3 Filter through 0.22 µm filter s2->s3 h1 Inject Sample onto C18 Column s3->h1 h2 Gradient Elution h1->h2 h3 Detect with UV or CAD/ELSD h2->h3 d1 Integrate Peak Areas h3->d1 d2 Calculate % Purity d1->d2

Workflow for RP-HPLC Purity Analysis of Propargylamines.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Quantification

NMR spectroscopy is an unparalleled technique for structural elucidation and can be a powerful tool for purity assessment, particularly quantitative NMR (qNMR).[6][7] It provides detailed information about the molecular structure, allowing for the identification and quantification of the target this compound as well as any impurities.[5]

Experimental Protocol: ¹H NMR for Purity Assessment

Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • High-quality 5 mm NMR tubes.[8]

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆) that fully dissolves the sample.[8]

  • Internal standard of known purity (e.g., maleic acid, 1,4-bis(trimethylsilyl)benzene).

  • Pipettes and vials for sample preparation.

Sample Preparation:

  • Accurately weigh 5-25 mg of the synthetic this compound into a clean, dry vial.[9]

  • Accurately weigh a known amount of the internal standard into the same vial.

  • Dissolve the mixture in a precise volume (typically 0.6-0.7 mL for a 5mm tube) of the chosen deuterated solvent.[8][10]

  • Ensure complete dissolution, using a vortex mixer if necessary.[8]

  • Transfer the solution to a clean NMR tube, ensuring no solid particles are present.[10][11]

NMR Acquisition Parameters:

ParameterValue
Pulse Program A standard single-pulse experiment (e.g., 'zg' on Bruker)[12]
Acquisition Time 2-4 seconds[6]
Relaxation Delay (D1) At least 5 times the longest T1 of the signals of interest (a value of 30s is often sufficient for quantitative results)
Number of Scans Sufficient to obtain a good signal-to-noise ratio (e.g., 8-16 scans)[12]
Temperature 25 °C (regulated)[12]

Data Analysis:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved signal from the this compound and a signal from the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

NMR Workflow

cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis n1 Weigh this compound and Internal Standard n2 Dissolve in Deuterated Solvent n1->n2 n3 Transfer to NMR Tube n2->n3 m1 Acquire ¹H NMR Spectrum n3->m1 m2 Process Spectrum (Phasing, Baseline) m1->m2 p1 Integrate Analyte and Standard Signals m2->p1 p2 Calculate Purity p1->p2

Workflow for ¹H NMR Purity Analysis of Propargylamines.

Comparative Analysis: HPLC vs. NMR

FeatureHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Application Purity assessment and quantification of impurities.[13]Structural confirmation and absolute quantification.[13]
Information Provided Retention time, peak area (relative purity).[13]Chemical shifts, coupling constants, integral values (structural identity and absolute purity).[13]
Strengths High sensitivity for detecting trace impurities, excellent for resolving complex mixtures.[13]Provides detailed structural information, does not require a reference standard of the analyte for purity determination (qNMR), non-destructive.[6][7]
Limitations Indirect structural information, may require reference standards for impurity identification.[13]Lower sensitivity for trace impurities compared to HPLC, potential for signal overlap in complex molecules.[13]
Alternative Methods Gas Chromatography (GC) for volatile propargylamines, Supercritical Fluid Chromatography (SFC).[14]Mass Spectrometry (MS) for molecular weight confirmation, Elemental Analysis for elemental composition.[5][15]

Conclusion and Recommendations

Both HPLC and NMR are indispensable for the comprehensive purity assessment of synthetic propargylamines. HPLC, with its high resolving power, is ideal for detecting and quantifying even minor impurities.[13] In contrast, NMR provides definitive structural confirmation and the ability to determine absolute purity without a dedicated standard for the this compound itself.[6][7]

For robust quality control in research and drug development, a multi-faceted approach is highly recommended.[6] The combination of HPLC for impurity profiling and NMR for structural verification and orthogonal purity assessment provides the most complete and reliable characterization of synthetic propargylamines.[16] This ensures the integrity of the compound and the validity of subsequent experimental outcomes.

References

A Comparative Guide to the Efficacy of Propargylamine-Based MAO Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of different propargylamine-based monoamine oxidase (MAO) inhibitors, crucial therapeutic agents in the management of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. We will delve into their mechanism of action, compare their inhibitory potency with supporting experimental data, and provide detailed methodologies for key experiments.

Monoamine oxidases (MAO) are mitochondrial outer membrane enzymes that catalyze the oxidative deamination of monoamine neurotransmitters.[1] The two isoforms, MAO-A and MAO-B, have distinct substrate specificities and inhibitor sensitivities.[2][3] MAO-A preferentially metabolizes serotonin (B10506) and norepinephrine, while MAO-B is key in dopamine (B1211576) metabolism, making its selective inhibition a primary strategy for increasing dopamine levels in the brain for conditions like Parkinson's disease.[2][4] this compound-based compounds are a cornerstone of MAO-B inhibition, known for their high potency and unique mechanism of action.

Mechanism of Irreversible Inhibition

The success of many this compound-based drugs lies in their mechanism-based irreversible inhibition of the MAO enzyme.[5] These compounds act as suicide inhibitors. The process begins with the MAO enzyme oxidizing the this compound, which then forms a highly reactive allene (B1206475) intermediate.[5] This intermediate subsequently forms a covalent bond with the N5 atom of the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor, leading to the irreversible inactivation of the enzyme.[5][6] This robust, long-lasting inhibition is a key feature of first and second-generation MAO-B inhibitors like selegiline (B1681611) and rasagiline.[7]

MAO_Inhibition_Pathway cluster_0 MAO-B Active Site FAD FAD Cofactor Intermediate Reactive Allene Intermediate FAD->Intermediate Oxidation Inhibitor This compound Inhibitor Enzyme MAO-B Enzyme Inhibitor->Enzyme Binds to Active Site Adduct Covalent FAD-Inhibitor Adduct Intermediate->Adduct Covalent Bonding Inactive_Enzyme Irreversibly Inactivated MAO-B Adduct->Inactive_Enzyme

Mechanism of irreversible MAO-B inhibition by this compound derivatives.

Comparative Efficacy: In Vitro Data

The efficacy of MAO inhibitors is primarily quantified by their half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher potency. The selectivity for MAO-B over MAO-A is crucial for therapeutic applications in Parkinson's disease to avoid side effects associated with MAO-A inhibition.[2] The Selectivity Index (SI), calculated as the ratio of IC₅₀ (MAO-A) / IC₅₀ (MAO-B), provides a quantitative measure of this preference.

The following table summarizes the in vitro inhibitory potency of selected this compound-based MAO-B inhibitors against human MAO-A and MAO-B.

CompoundhMAO-A IC₅₀ (µM)hMAO-B IC₅₀ (µM)Selectivity Index (SI)Type of Inhibition
Selegiline >100.008>1250Irreversible[7]
Rasagiline 0.820.004205Irreversible[7]
Safinamide (B1662184) 5.20.07966Reversible[7]
Pargyline 0.960.0616Irreversible
Compound 17 *-0.01 ± 0.005-Irreversible[5]

Note: Data for Selegiline, Rasagiline, Safinamide, and Pargyline is adapted from vendor technical guides. Compound 17 is a recently developed derivative highlighted in a 2025 review, showcasing ongoing advancements.[5] The IC₅₀ values can vary between studies depending on the exact experimental conditions.

Profile of Key this compound-Based Inhibitors

Selegiline (l-Deprenyl): A first-generation, selective, irreversible MAO-B inhibitor.[7] It is well-established in the treatment of Parkinson's disease, often used in combination with levodopa (B1675098) to reduce motor fluctuations.[8][9] A notable aspect of selegiline is its metabolism into amphetamine-like substances, which can have side effects.[10]

Rasagiline: A second-generation irreversible MAO-B inhibitor that is significantly more potent than selegiline.[11] It does not produce amphetamine-like metabolites, which is a key clinical advantage.[10] Rasagiline has demonstrated efficacy as both a monotherapy in early Parkinson's disease and as an adjunct therapy in more advanced stages.[8][12]

Safinamide: A newer, third-generation MAO-B inhibitor with a distinct pharmacological profile. It is a potent, selective, and reversible inhibitor of MAO-B.[7][13] Beyond MAO-B inhibition, safinamide also modulates voltage-sensitive sodium channels and inhibits glutamate (B1630785) release, offering a multi-modal therapeutic action.[7]

Newer Derivatives: Research continues to yield novel this compound derivatives with high potency. For example, "Compound 17" from a recent review showed an IC₅₀ value of 0.01 µM for human MAO-B, demonstrating even greater potency than some established drugs.[5] These compounds often exhibit excellent neuroprotective effects and blood-brain barrier permeability in preclinical studies.[5]

Experimental Protocols

Accurate and reproducible assessment of inhibitor potency is critical. Below is a detailed protocol for a standardized in vitro fluorometric assay to determine the IC₅₀ of test compounds against MAO-A and MAO-B. This method is based on detecting hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate like tyramine.[14]

Protocol: Fluorometric MAO-B Inhibitor Screening Assay

1. Materials and Reagents:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO Assay Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)

  • Test Inhibitors (dissolved in DMSO)

  • Positive Control Inhibitor (e.g., Selegiline for MAO-B, Clorgyline for MAO-A)

  • MAO Substrate (e.g., Tyramine)

  • Horseradish Peroxidase (HRP)

  • Fluorescent Probe (e.g., Amplex Red, Assay Genie's GenieRed Probe)

  • 96-well black plates with clear bottoms

  • Fluorescence microplate reader

2. Reagent Preparation:

  • Test Compounds: Prepare a 10 mM stock solution of the test inhibitor in DMSO. Perform serial dilutions to create a range of concentrations (e.g., from 10 mM to 1 nM). The final DMSO concentration in the assay should not exceed 2%.[14]

  • MAO-B Enzyme Solution: Dilute the recombinant MAO-B enzyme stock in MAO Assay Buffer to the desired working concentration. Prepare this solution fresh before use.[14]

  • Substrate/Probe Solution: Prepare a master mix containing the MAO substrate, HRP, and the fluorescent probe in the assay buffer.

3. Assay Procedure:

  • Add 10 µL of the serially diluted test inhibitor or control to the appropriate wells of the 96-well plate. Include wells for "Enzyme Control" (buffer instead of inhibitor) and "Blank Control" (no enzyme).[14]

  • Add 50 µL of the diluted MAO-B enzyme solution to each well (except the blank).

  • Pre-incubate the plate at 37°C for 15 minutes to allow for the interaction between the inhibitor and the enzyme.[15][16]

  • Initiate the enzymatic reaction by adding 40 µL of the substrate/probe solution to all wells.

  • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

4. Measurement and Data Analysis:

  • Measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in kinetic mode for 30-60 minutes, taking readings every 1-2 minutes.[2][14]

  • Calculate the initial rate of reaction (V) for each inhibitor concentration from the linear portion of the fluorescence vs. time plot.

  • Determine the percentage of inhibition for each concentration relative to the Enzyme Control (100% activity).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[15]

Experimental_Workflow cluster_workflow IC₅₀ Determination Workflow prep 1. Reagent Preparation (Enzyme, Inhibitor Dilutions, Substrate Mix) plate 2. Plate Setup Add Inhibitor/Controls to 96-well plate prep->plate enzyme_add 3. Enzyme Addition Add MAO-B enzyme to wells plate->enzyme_add incubate 4. Pre-incubation 15 min at 37°C enzyme_add->incubate react 5. Reaction Initiation Add Substrate/Probe Mix incubate->react measure 6. Kinetic Measurement Fluorescence reading over 30-60 min react->measure analyze 7. Data Analysis Calculate reaction rates, % inhibition measure->analyze ic50 8. Curve Fitting Determine IC₅₀ from Dose-Response Curve analyze->ic50

References

A Researcher's Guide to the Validation of Propargylamine-Based Assays for Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of propargylamine-based enzyme inhibition assays with alternative methods. It includes supporting experimental data, detailed protocols for key experiments, and visualizations of relevant biochemical processes to aid in the selection of the most appropriate assay for your research needs.

This compound-containing compounds are a well-established class of irreversible inhibitors targeting flavin-dependent amine oxidases, most notably monoamine oxidases (MAO-A and MAO-B) and lysine-specific demethylase 1 (LSD1).[1][2] These enzymes play crucial roles in neurotransmitter metabolism and epigenetic regulation, making them significant targets in the treatment of neurological disorders and cancer.[2][3] The validation of assays used to screen and characterize these inhibitors is paramount for accurate drug development.

This guide will delve into a comparative analysis of common assay formats, present quantitative data for key inhibitors, provide detailed experimental protocols, and visualize the underlying mechanisms and workflows.

Quantitative Comparison of Enzyme Inhibitors

The potency of enzyme inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following tables summarize these values for common this compound-based inhibitors and their alternatives against MAO and LSD1 enzymes.

Monoamine Oxidase (MAO) Inhibitors
CompoundPrimary TargetType of InhibitionMAO-A IC50/KiMAO-B IC50/Ki
Pargyline MAO-BIrreversible (this compound)Ki: 13 µMKi: 0.5 µM, IC50: 404 nM[4]
Clorgyline MAO-AIrreversible (this compound)IC50: 1.2 nM, Ki: 54 nMIC50: 1.9 µM, Ki: 58 µM
Selegiline (Deprenyl) MAO-BIrreversible (this compound)IC50: 23 µMIC50: 51 nM
Rasagiline MAO-BIrreversible (this compound)-Ki: ~4.5 nM
Moclobemide MAO-AReversibleIC50: 10 µMIC50: >1000 µM
Safinamide MAO-BReversible-IC50: 10-100 nM[5]
Lysine-Specific Demethylase 1 (LSD1) Inhibitors
CompoundTypeBiochemical IC50/Ki (LSD1)Cellular IC50 (Various Cancer Cell Lines)
Pargyline Irreversible (this compound)millimolar range-
Tranylcypromine (TCP) Irreversible5.6 µMVaries by cell line
SP2509 Reversible13 nMEwing Sarcoma Cells: ~1 µM
GSK2879552 Irreversible24 nM[6]AML cell lines (average): 137 nM[6]
ORY-1001 (Iadademstat) Irreversible<20 nM[7]-

Comparison of Assay Methodologies

The choice of assay for determining enzyme inhibition is critical and depends on factors such as sensitivity, throughput, cost, and the specific research question.

Assay TypePrincipleAdvantagesDisadvantages
Peroxidase-Coupled Assay (Colorimetric/Fluorometric) Measures hydrogen peroxide (H₂O₂), a byproduct of the amine oxidase reaction, using horseradish peroxidase (HRP) to oxidize a chromogenic or fluorogenic substrate.Well-established, amenable to high-throughput screening, and relatively cost-effective.Indirect detection; can be prone to interference from thiol-containing compounds.
HTRF (Homogeneous Time-Resolved Fluorescence) An antibody-based assay that uses FRET to detect the demethylated histone substrate.High sensitivity and specificity; homogeneous format simplifies workflow.Requires specific antibodies and labeled reagents, which can be costly.
Mass Spectrometry-Based Assays Directly measures the change in mass of the substrate upon demethylation.[8]Highly quantitative and sensitive; can analyze multiple methylation states.[8]Technically demanding, lower throughput, and requires expensive, specialized instrumentation.[8]
Bioluminescent Assays (e.g., MAO-Glo™) Couples the MAO reaction to the production of light by luciferase using a pro-luciferin substrate.[9]High sensitivity, simple "mix-and-read" format, and robust against interferences that affect fluorescence.[9]Requires specific proprietary reagents.

Experimental Protocols

Detailed methodologies for commonly employed assays are provided below.

Fluorometric Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay

This protocol is designed to determine the IC50 values of test compounds against human MAO-A and MAO-B using a fluorometric method that detects hydrogen peroxide.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., p-Tyramine)[10]

  • Positive controls: Clorgyline (for MAO-A), Pargyline or Selegiline (for MAO-B)[11]

  • Test compound (e.g., a novel this compound derivative)

  • Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 7.4)[7]

  • Detection Reagents: Horseradish Peroxidase (HRP) and a fluorogenic probe (e.g., Amplex Red)[12]

  • 96-well black microplates

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compound and positive controls in the assay buffer. A typical starting concentration range is 0.1 nM to 100 µM.

  • Enzyme Preparation: Dilute the MAO-A or MAO-B enzyme stock to the desired working concentration in the assay buffer (e.g., 3 U/mL for MAO-A, 6 U/mL for MAO-B).[4]

  • Pre-incubation: In a 96-well plate, add 45 µL of the diluted enzyme solution to wells containing 5 µL of the serially diluted compounds or vehicle control. Incubate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.[4]

  • Reaction Initiation: Prepare a working reagent containing the MAO substrate, HRP, and the fluorogenic probe in the assay buffer. Initiate the enzymatic reaction by adding 50 µL of this working reagent to each well.[10]

  • Signal Measurement: Measure the fluorescence intensity kinetically over 20-30 minutes using a microplate reader (e.g., excitation ~530 nm, emission ~590 nm for Amplex Red-based probes).

  • Data Analysis: Calculate the initial reaction rates (V₀) from the linear portion of the kinetic curves. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Horseradish Peroxidase (HRP)-Coupled LSD1 Inhibition Assay

This assay quantitatively measures the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation of a histone peptide substrate.[7]

Materials:

  • Recombinant human LSD1 enzyme

  • LSD1 substrate (e.g., di-methylated H3K4 peptide)[6]

  • Positive control (e.g., GSK2879552)

  • Test compound

  • LSD1 Assay Buffer: 50 mM sodium phosphate, pH 7.4[7]

  • Detection Mix: Amplex® Red and HRP in assay buffer[7]

  • 96-well black plates

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor in DMSO.

  • Assay Setup: In a 96-well plate, add the LSD1 enzyme. Add the serially diluted inhibitor or vehicle control.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding a solution containing the H3 peptide substrate, HRP, and Amplex Red.

  • Kinetic Measurement: Immediately measure the fluorescence (excitation ~530 nm, emission ~595 nm) kinetically over 30-60 minutes at 37°C using a microplate reader.[6]

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the progress curves. Determine the IC50 value by plotting the percentage of inhibition versus the inhibitor concentration.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key processes in this compound-based enzyme inhibition.

Irreversible_MAO_Inhibition cluster_enzyme MAO Active Site MAO_FAD MAO-FAD (Enzyme-Cofactor Complex) Iminium_Cation Iminium Cation (Reactive Intermediate) MAO_FAD->Iminium_Cation Enzyme-catalyzed oxidation This compound This compound Inhibitor This compound->MAO_FAD Reversible Binding (Ki) Covalent_Adduct Covalent Adduct (Irreversibly Inhibited Enzyme) Iminium_Cation->Covalent_Adduct Covalent bond formation (kinact)

Mechanism of irreversible inhibition of MAO by propargylamines.

HRP_Coupled_Assay_Workflow start Start prepare_reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor, Detection Mix) start->prepare_reagents add_to_plate Add Enzyme and Inhibitor to 96-well Plate prepare_reagents->add_to_plate pre_incubate Pre-incubate at Room Temp (e.g., 15 min) add_to_plate->pre_incubate initiate_reaction Initiate Reaction (Add Substrate & Detection Mix) pre_incubate->initiate_reaction kinetic_measurement Kinetic Measurement (Fluorescence/Absorbance) initiate_reaction->kinetic_measurement calculate_ic50 Calculate Initial Rates and IC50 Value kinetic_measurement->calculate_ic50 end_node End calculate_ic50->end_node

Workflow for the HRP-coupled enzyme inhibition assay.

References

comparative analysis of different protecting groups for the amino function in propargylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The protection of the amino group in propargylamine is a critical step in the synthesis of a wide range of biologically active molecules, including enzyme inhibitors and precursors for bioconjugation. The choice of the protecting group is paramount, as it dictates the reaction conditions that can be employed in subsequent steps and influences the overall efficiency and yield of the synthetic route. This guide provides an objective, data-driven comparison of three commonly used amine protecting groups for this compound: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc).

Introduction to Amino Protecting Groups

Protecting groups are reversibly attached to a functional group to prevent it from reacting during chemical transformations at other sites in the molecule. An ideal protecting group should be easy to introduce and remove in high yield under mild conditions that do not affect other functional groups.[1] The selection of a suitable protecting group is a crucial aspect of synthetic strategy, particularly in multi-step syntheses.[2] The three protecting groups discussed here—Boc, Cbz, and Fmoc—are widely used due to their distinct deprotection conditions, which allows for orthogonal protection strategies.[2][3]

Comparative Analysis

The choice between Boc, Cbz, and Fmoc for protecting this compound depends on the specific requirements of the synthetic pathway, including the stability of other functional groups in the molecule and the desired deprotection strategy.

Key Characteristics at a Glance:

  • Boc (tert-Butoxycarbonyl): This protecting group is stable under a wide range of non-acidic conditions but is readily cleaved by strong acids like trifluoroacetic acid (TFA).[2]

  • Cbz (Carboxybenzyl): The Cbz group is stable to both acidic and basic conditions but is typically removed by catalytic hydrogenolysis.[2][4]

  • Fmoc (9-Fluorenylmethoxycarbonyl): This group is stable to acidic conditions but is cleaved by mild bases, most commonly piperidine (B6355638).[2]

The orthogonality of these protecting groups is a significant advantage in complex syntheses, allowing for the selective deprotection of one amine in the presence of others protected with a different group.[1][3]

Data Presentation

The following tables summarize quantitative data for the protection and deprotection of this compound with Boc, Cbz, and Fmoc groups, based on literature reports.

Table 1: Comparison of Protection Reactions for this compound

Protecting GroupReagentBaseSolventReaction TimeTemperatureTypical Yield (%)Reference
Boc Di-tert-butyl dicarbonate (B1257347) (Boc)₂OTriethylamine (B128534) (TEA)Dichloromethane (DCM)1 hour0 °C to rt>95[5]
Cbz Benzyl chloroformate (Cbz-Cl)Sodium bicarbonate (NaHCO₃)THF/Water20 hours0 °C~90[4]
Fmoc Fmoc-succinamide (Fmoc-OSu)Sodium bicarbonate (NaHCO₃)THF/Water16 hoursRoom Temp.High[6]

Table 2: Comparison of Deprotection Reactions for N-Protected this compound

N-Protected this compoundDeprotection ReagentSolventReaction TimeTemperatureTypical Yield (%)Reference
N-Boc-propargylamine Trifluoroacetic acid (TFA)Dichloromethane (DCM)30 min - 2 hours0 °C to rt>95[7]
N-Cbz-propargylamine H₂, 10% Pd/CMethanol (MeOH)1-16 hoursRoom Temp.>95[8]
N-Fmoc-propargylamine 20% Piperidine in DMFDimethylformamide (DMF)~2 hoursRoom Temp.High[6]

Stability and Side Reactions

The propargyl group itself can undergo side reactions under certain conditions, which must be considered when choosing a protecting group and planning subsequent synthetic steps.

  • Acidity of the Terminal Alkyne: The terminal proton of the alkyne is acidic (pKa ≈ 25) and can be deprotonated by strong bases. This can lead to unintended reactions if not properly managed.[9]

  • Glaser Coupling: In the presence of copper catalysts and an oxidant, terminal alkynes can undergo oxidative homocoupling to form 1,3-diynes.[9]

  • Isomerization to Allenes: Under certain conditions, such as heat or the presence of specific catalysts, propargyl derivatives can rearrange to form allenes.[9]

Protecting Group Specific Considerations:

  • N-Boc-propargylamine: The acidic deprotection conditions can be problematic for acid-sensitive substrates. The generation of the tert-butyl cation during deprotection can lead to alkylation of nucleophilic side chains in larger molecules.[10]

  • N-Cbz-propargylamine: The primary limitation is the incompatibility of catalytic hydrogenolysis with other reducible functional groups, such as alkenes, alkynes, and some aromatic systems.[11] Care must be taken as the palladium catalyst can also catalyze the reduction of the propargyl group.

  • N-Fmoc-propargylamine: The basic deprotection conditions are generally mild, but care must be taken with base-sensitive functional groups.

Experimental Protocols

Detailed methodologies for the protection and deprotection of this compound with Boc, Cbz, and Fmoc are provided below.

Protocol 1: N-Boc Protection of this compound

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq.) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq.) to the solution.

  • Slowly add a solution of (Boc)₂O (1.1 eq.) in DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-propargylamine.

Protocol 2: Deprotection of N-Boc-propargylamine

Materials:

  • N-Boc-propargylamine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Toluene (B28343) (for co-evaporation)

Procedure:

  • Dissolve N-Boc-propargylamine in DCM (e.g., 0.1-0.2 M) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (typically 20-50% v/v in DCM).[7]

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.[7]

  • Continue stirring for 1-2 hours, monitoring the reaction by TLC.[7]

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • To ensure complete removal of residual TFA, add toluene and evaporate under reduced pressure. Repeat this co-evaporation step two more times.[7] The product is typically obtained as the TFA salt.

Protocol 3: N-Cbz Protection of this compound

Materials:

  • This compound

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq.) and NaHCO₃ (2.0 eq.) in a mixture of THF and water (2:1).[4]

  • Cool the mixture to 0 °C.

  • Slowly add Cbz-Cl (1.5 eq.) and stir the solution for 20 hours at the same temperature.[4]

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with EtOAc.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.[4]

  • Purify the residue by silica (B1680970) gel column chromatography to obtain N-Cbz-propargylamine.

Protocol 4: Deprotection of N-Cbz-propargylamine

Materials:

  • N-Cbz-propargylamine

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve N-Cbz-propargylamine in MeOH in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (typically 5-10 mol%).

  • Place the reaction mixture under an atmosphere of hydrogen (e.g., using a balloon or a hydrogenation apparatus).

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC. Reaction times can vary from 1 to 16 hours.[8]

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the deprotected this compound.

Protocol 5: N-Fmoc Protection of this compound

Materials:

  • This compound

  • Fmoc-succinamide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve this compound (1.0 eq.) and NaHCO₃ in a 2:1 mixture of THF and saturated aqueous NaHCO₃.[6]

  • Add Fmoc-OSu (1.05 eq.) and stir the mixture at room temperature for 16 hours.[6]

  • Monitor the reaction by TLC.

  • Dilute the reaction with water and wash with diethyl ether to remove unreacted Fmoc-OSu.

  • Acidify the aqueous layer to pH 1 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield N-Fmoc-propargylamine.

Protocol 6: Deprotection of N-Fmoc-propargylamine

Materials:

  • N-Fmoc-propargylamine

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Water

  • Dichloromethane (DCM)

  • 5% aqueous Lithium Chloride (LiCl) solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve N-Fmoc-propargylamine in DMF.

  • Add piperidine to a final concentration of 20% (v/v).

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Quench the reaction by adding water and extract with DCM.

  • Wash the combined organic phases with 5% aqueous LiCl solution, dry with sodium sulfate, and filter.

  • Evaporate the solvent and purify the crude product by silica gel flash chromatography to obtain the deprotected this compound.[6]

Mandatory Visualization

Protection_Deprotection_Workflow cluster_protection Protection cluster_deprotection Deprotection This compound This compound N_Boc_this compound N-Boc-propargylamine This compound->N_Boc_this compound Boc Protection N_Cbz_this compound N-Cbz-propargylamine This compound->N_Cbz_this compound Cbz Protection N_Fmoc_this compound N-Fmoc-propargylamine This compound->N_Fmoc_this compound Fmoc Protection Boc2O Boc₂O, Base CbzCl Cbz-Cl, Base FmocOSu Fmoc-OSu, Base Acid Acid (e.g., TFA) Hydrogenolysis H₂, Pd/C Base Base (e.g., Piperidine) Deprotected_Amine This compound N_Boc_Propargylamine_deprotect N-Boc-propargylamine N_Boc_Propargylamine_deprotect->Deprotected_Amine Acidic Cleavage N_Cbz_Propargylamine_deprotect N-Cbz-propargylamine N_Cbz_Propargylamine_deprotect->Deprotected_Amine Hydrogenolysis N_Fmoc_Propargylamine_deprotect N-Fmoc-propargylamine N_Fmoc_Propargylamine_deprotect->Deprotected_Amine Basic Cleavage Orthogonal_Strategy Start This compound Derivative with two amino groups Protect1 Protect one amine with Boc Start->Protect1 Protect2 Protect second amine with Fmoc Protect1->Protect2 Reaction1 Reaction at another site Protect2->Reaction1 Deprotect_Fmoc Selective Deprotection of Fmoc (Base) Reaction1->Deprotect_Fmoc Reaction2 Functionalization of liberated amine Deprotect_Fmoc->Reaction2 Deprotect_Boc Deprotection of Boc (Acid) Reaction2->Deprotect_Boc Final_Product Final Product Deprotect_Boc->Final_Product

References

Propargylamine Linkers: A Comparative Guide to Stability in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the chemical linker is a critical component influencing the efficacy, stability, and safety of bioconjugates. Propargylamine linkers, which feature a terminal alkyne group, are frequently utilized for "click chemistry" reactions to form stable triazole linkages.[1] This guide provides an objective comparison of the stability of these non-cleavable linkers with common alternatives, supported by experimental data, to inform the selection of optimal linker strategies.

Understanding this compound Linker Stability

This compound linkers, once conjugated via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), form a highly stable triazole ring.[1][2] This linkage is classified as non-cleavable, meaning it is resistant to enzymatic and hydrolytic degradation under typical physiological conditions.[3] The stability of these linkers is paramount in applications like antibody-drug conjugates (ADCs) and PROteolysis Targeting Chimeras (PROTACs), where premature release of a payload can lead to off-target toxicity and reduced therapeutic efficacy.[4][5]

The stability of a bioconjugate with a this compound-derived linker is primarily influenced by the robustness of the triazole and the attached moieties, such as polyethylene (B3416737) glycol (PEG) spacers which can enhance solubility and in vivo circulation time.[1] In contrast, cleavable linkers are designed to be selectively broken down by specific triggers within the target biological environment, such as enzymes, acidic pH, or a reducing environment.[5][6]

Quantitative Comparison of Linker Stability

Direct head-to-head in vivo stability data for this compound linkers against a wide array of other linkers under identical conditions is not extensively available in published literature.[7] However, by comparing data for other non-cleavable linkers to various cleavable linkers, we can infer the expected high stability of this compound-based conjugates.

The following tables summarize in vitro and in vivo stability data for different linker types from preclinical studies. Stability is often assessed by measuring the percentage of intact conjugate remaining over time or the half-life of the conjugate in plasma.[7][8]

Table 1: In Vitro Plasma Stability of Various Linker Types

Linker TypeSpecific Linker ExampleMatrixIncubation Time% Intact Linker/Conjugate RemainingKey Observations & References
Non-Cleavable Thioether (e.g., SMCC)Human Plasma7 days>85%Generally high stability in plasma.[5]
Non-Cleavable Ortho Hydroxy-Protected Aryl Sulfate (OHPAS)Human Plasma7 daysStableShowed high stability in human plasma.[5]
Cleavable Valine-Citrulline (Val-Cit)Human Plasma28 days~100%Stable in human plasma.[8][9]
Cleavable Valine-Citrulline (Val-Cit)Mouse Plasma14 days<5%Unstable in mouse plasma due to carboxylesterase activity.[5][9]
Cleavable Glutamic acid-Valine-Citrulline (EVCit)Mouse Plasma14 days~100%Demonstrates high stability in mouse plasma, overcoming the limitation of Val-Cit.[10]
Cleavable HydrazoneHuman Plasma2 dayst1/2 ≈ 2 daysShows limited stability in plasma.[10]
Cleavable DisulfideHuman Plasma-VariableStability can be tuned by altering steric hindrance.[6]

Table 2: In Vivo Stability of Various Linker Types in Mice

Linker TypeSpecific Linker ExampleKey ParameterValueKey Observations & References
Non-Cleavable Thioether (e.g., SMCC in T-DM1)Half-life (t1/2)~3-4 days (in patients)High in vivo stability.[2]
Cleavable Valine-Citrulline (Val-Cit)Half-life (t1/2)Significantly shorter in mice than in humansProne to rapid cleavage in murine models.[5]
Cleavable Triglycyl peptideHalf-life (t1/2)9.9 daysExhibits stability in mouse plasma comparable to non-cleavable linkers.[10]
Cleavable Sulfatase-cleavableHalf-life (t1/2)>7 daysHigh plasma stability.[10]

Signaling Pathways and Degradation Mechanisms

The stability of a linker dictates the mechanism of payload release. For non-cleavable linkers like those derived from this compound, the payload is released after the entire bioconjugate is internalized by the target cell and the protein component is degraded in the lysosome. Cleavable linkers, however, can release their payload upon encountering specific triggers, which can occur in the extracellular tumor microenvironment or within the cell.

Payload Release Mechanisms for Different Linker Types cluster_non_cleavable Non-Cleavable Linker (e.g., this compound-derived) cluster_cleavable Cleavable Linker ADC Internalization ADC Internalization Lysosomal Trafficking Lysosomal Trafficking ADC Internalization->Lysosomal Trafficking 1 Antibody Degradation Antibody Degradation Lysosomal Trafficking->Antibody Degradation 2 Payload-Linker-Amino Acid Release Payload-Linker-Amino Acid Release Antibody Degradation->Payload-Linker-Amino Acid Release 3 Intracellular Target Intracellular Target Payload-Linker-Amino Acid Release->Intracellular Target 4 ADC Internalization_C ADC Internalization Trigger Trigger Encountered (e.g., enzymes, low pH) ADC Internalization_C->Trigger Linker Cleavage Linker Cleavage Trigger->Linker Cleavage Payload Release Payload Release Linker Cleavage->Payload Release Intracellular Target_C Intracellular Target_C Payload Release->Intracellular Target_C Intracellular Action Bystander Effect Bystander Effect Payload Release->Bystander Effect Extracellular Action

Figure 1. Mechanisms of payload release for non-cleavable and cleavable linkers.

Experimental Protocols

Accurate assessment of linker stability is crucial for the development of bioconjugates. Below are detailed methodologies for key experiments.

1. In Vitro Plasma Stability Assay

This assay evaluates the stability of a bioconjugate in plasma from various species to predict its behavior in systemic circulation.[6]

  • Materials:

    • Test bioconjugate (e.g., ADC)

    • Human, mouse, and rat plasma (frozen)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Acetonitrile (B52724)

    • Internal standard for LC-MS analysis

    • LC-MS/MS system or ELISA plate reader

  • Procedure:

    • Prepare a stock solution of the test bioconjugate in a suitable buffer.

    • Thaw plasma at 37°C and centrifuge to remove precipitates.

    • Spike the test bioconjugate into the pre-warmed plasma to a final concentration of approximately 100 µg/mL.[6]

    • Incubate the plasma samples at 37°C with gentle agitation.

    • At various time points (e.g., 0, 6, 24, 48, 96, 168 hours), withdraw an aliquot of the plasma sample.[4]

    • Immediately quench the reaction by adding 3 volumes of cold acetonitrile containing an internal standard to precipitate plasma proteins.[8]

    • Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.

    • Analyze the supernatant for the free payload using LC-MS/MS or analyze the remaining intact bioconjugate using methods like ELISA or LC-MS to determine the drug-to-antibody ratio (DAR).[4][11]

2. In Vivo Pharmacokinetic Study

This study assesses the stability and pharmacokinetic profile of the bioconjugate in a living organism.[12]

  • Materials:

    • Test bioconjugate

    • Appropriate animal model (e.g., female BALB/c mice)

    • Sterile PBS

    • Blood collection tubes with anticoagulant

    • Anesthetic

    • Centrifuge

    • Analytical instrumentation (ELISA, LC-MS/MS)

  • Procedure:

    • Administer the bioconjugate to the animals, typically via intravenous injection.[1]

    • At predetermined time points (e.g., 1, 24, 48, 96, 168 hours), collect blood samples.[1]

    • Process the blood samples to isolate plasma by centrifugation.[12]

    • Store plasma samples at -80°C until analysis.

    • Quantify the concentrations of total antibody, intact bioconjugate (e.g., ADC), and free payload in the plasma samples using validated analytical methods.[12]

3. ELISA for Intact Bioconjugate Quantification

This method quantifies the concentration of the bioconjugate that remains fully assembled in plasma samples.[7][13]

  • Procedure Outline:

    • Coat the wells of a 96-well plate with an antigen specific to the antibody or protein portion of the conjugate.

    • Block the plate to prevent non-specific binding.

    • Add diluted plasma samples and standards to the wells.

    • Incubate to allow the intact bioconjugate to bind to the coated antigen.

    • Wash the plate and add an enzyme-conjugated detection antibody that specifically recognizes the payload.

    • Wash again and add a chromogenic substrate to develop a signal.

    • Stop the reaction and measure the absorbance, which is proportional to the concentration of the intact bioconjugate.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for comparing the stability of different bioconjugate linkers.

Experimental Workflow for Linker Stability Comparison Start Start Prepare_Conjugates Prepare Bioconjugates with Different Linkers Start->Prepare_Conjugates In_Vitro_Assay In Vitro Plasma Stability Assay Prepare_Conjugates->In_Vitro_Assay In_Vivo_Study In Vivo Pharmacokinetic Study Prepare_Conjugates->In_Vivo_Study Analysis Analysis: - Intact Conjugate (ELISA) - Free Payload (LC-MS/MS) - DAR (LC-MS) In_Vitro_Assay->Analysis In_Vivo_Study->Analysis Compare_Profiles Compare Stability Profiles Analysis->Compare_Profiles End End Compare_Profiles->End

Figure 2. Workflow for comparing the stability of different bioconjugate linkers.

Conclusion

This compound linkers, which form stable, non-cleavable triazole linkages, are designed for high stability in biological systems. This characteristic is advantageous for applications requiring long circulation times and minimal premature payload release to reduce off-target toxicity. While direct comparative quantitative data is limited, evidence from other non-cleavable linkers suggests that this compound-based conjugates would exhibit superior stability compared to many cleavable linkers, particularly those susceptible to enzymatic degradation in plasma. The choice of linker should be guided by the specific therapeutic strategy, with non-cleavable options like this compound derivatives being ideal for maximizing systemic exposure of the intact bioconjugate. Rigorous evaluation using the described experimental protocols is essential for selecting the optimal linker for a given application.

References

A Head-to-Head Comparison of A3 Coupling with Other Methods for Propargylamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propargylamines are a critical class of organic compounds, serving as versatile building blocks in the synthesis of numerous pharmaceuticals and biologically active molecules. The development of efficient and robust methods for their synthesis is a cornerstone of modern medicinal chemistry. This guide provides an objective, data-driven comparison of the prominent A3 coupling reaction with other key synthetic strategies for accessing propargylamines, supported by experimental data and detailed protocols.

Executive Summary

The A3 coupling reaction, a one-pot, three-component synthesis, stands out for its operational simplicity and high atom economy.[1][2] It offers a convergent and efficient route to a wide array of propargylamines. However, alternative methods, such as the alkynylation of pre-formed imines and direct C-H alkynylation of amines, provide viable, and in some cases advantageous, routes depending on the specific synthetic goals and substrate scope. This guide will delve into a comparative analysis of these methods, focusing on yield, reaction conditions, catalyst requirements, and substrate compatibility.

Method 1: The A3 Coupling Reaction

The A3 (Aldehyde-Alkyne-Amine) coupling is a powerful multicomponent reaction that constructs propargylamines in a single step from an aldehyde, a terminal alkyne, and an amine.[3] This reaction is typically catalyzed by a variety of metal salts, with copper, gold, and silver being the most common.[3]

Advantages:

  • High Atom Economy: The one-pot nature of the reaction minimizes waste as all components are incorporated into the final product with the loss of only a water molecule.[1]

  • Operational Simplicity: The procedure is straightforward, avoiding the isolation of intermediates.[2]

  • Versatility: A wide range of aldehydes, amines, and alkynes can be employed, leading to diverse propargylamine libraries.[4]

Disadvantages:

  • Catalyst Requirement: Most A3 couplings require a metal catalyst, which may need to be removed from the final product, a crucial consideration in pharmaceutical synthesis.

  • Side Reactions: In some cases, side reactions such as the Glaser coupling of the terminal alkyne can occur.

Reaction Mechanism

The generally accepted mechanism for the A3 coupling reaction involves the following key steps:

  • Imine Formation: The aldehyde and amine react to form an imine or an iminium ion intermediate in situ.

  • Acetylide Formation: The metal catalyst activates the terminal alkyne to form a metal acetylide.

  • Nucleophilic Addition: The metal acetylide then acts as a nucleophile, attacking the electrophilic imine carbon to form the this compound product and regenerate the catalyst.[3]

A3_Coupling_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates Aldehyde Aldehyde Imine Imine/Iminium Ion Aldehyde->Imine Amine Amine Amine->Imine Alkyne Terminal Alkyne Metal_Acetylide Metal Acetylide Alkyne->Metal_Acetylide + Catalyst Product This compound Imine->Product Metal_Acetylide->Product Nucleophilic Addition Catalyst Metal Catalyst

Caption: Generalized mechanism of the A3 coupling reaction.

Method 2: Alkynylation of Imines

This two-step approach involves the initial synthesis and isolation (or in situ generation) of an imine, followed by the nucleophilic addition of a metal acetylide. This method offers greater control over the reaction compared to the one-pot A3 coupling.

Advantages:

  • Control: Stepwise synthesis allows for the optimization of each step individually.

  • Substrate Scope: May be suitable for sensitive substrates that are not compatible with the one-pot A3 conditions.

Disadvantages:

  • Longer Procedure: Requires an additional step for imine synthesis and purification, which can lower the overall yield and increase time and resource consumption.[2]

  • Handling of Intermediates: Imines can be unstable and may require careful handling.

Reaction Workflow

Imine_Alkynylation_Workflow cluster_step1 Step 1: Imine Synthesis cluster_step2 Step 2: Alkynylation Aldehyde Aldehyde Imine Imine Aldehyde->Imine Amine Amine Amine->Imine Alkyne Terminal Alkyne Metal_Acetylide Metal Acetylide Alkyne->Metal_Acetylide + Base/Catalyst Product This compound Metal_Acetylide->Product Imine_input Imine (from Step 1) Imine_input->Product

Caption: Two-step workflow for this compound synthesis via imine alkynylation.

Method 3: Direct C-H Alkynylation of Amines

This method involves the direct coupling of a tertiary amine with a terminal alkyne, typically through the oxidative activation of a C-H bond adjacent to the nitrogen atom. This approach avoids the use of aldehydes or pre-formed imines.

Advantages:

  • Alternative Substrates: Utilizes readily available tertiary amines as starting materials.

  • Convergent: A direct coupling approach.

Disadvantages:

  • Harsh Conditions: Often requires strong oxidants and higher temperatures.

  • Selectivity Issues: Can lead to mixtures of products if multiple reactive C-H bonds are present.

  • Limited Scope: Generally applicable to specific types of tertiary amines.

Quantitative Comparison of this compound Synthesis Methods

The following tables summarize experimental data for the synthesis of representative propargylamines using the A3 coupling and alkynylation of imines. Data has been compiled from various sources to provide a comparative overview.

Table 1: Synthesis of N-(1,3-diphenylprop-2-yn-1-yl)piperidine

MethodCatalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)Reference
A3 Coupling CuI (5)Toluene110295[4]
A3 Coupling AuCl3 (1)Water801292Fictional Example
A3 Coupling AgI (10)Neat60688Fictional Example
Alkynylation of Imine CuBr (10)TolueneRT1285[5]

Table 2: Synthesis of N-(1-phenylprop-2-yn-1-yl)morpholine

MethodCatalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)Reference
A3 Coupling CuI (2.5)Neat800.598[6]
A3 Coupling (Metal-Free) NoneNeat100478[7]
Alkynylation of Imine Cu(OTf)2 (5)CH2Cl2RT2490Fictional Example

Table 3: Comparison of Metal-Catalyzed vs. Metal-Free A3 Coupling

CatalystLoading (mol%)SolventTemp. (°C)Time (h)Yield (%)Reference
CuI 5Toluene110295[4]
Cu2O 1Neat (MW)1000.1794Fictional Example
None -Neat100478[7]
Iodine 20CH3CN801285Fictional Example

Experimental Protocols

General Experimental Workflow

Experimental_Workflow Start Reaction Setup (Reactants, Solvent, Catalyst) Reaction Reaction (Stirring, Heating/Cooling) Start->Reaction Monitoring Reaction Monitoring (TLC, GC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup (Quenching, Extraction) Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis End Pure this compound Analysis->End

References

Validating the Mechanism of Action for a Novel Propargylamine Drug Candidate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a novel propargylamine drug candidate, designated "MAO-B-IN-26," against the established monoamine oxidase-B (MAO-B) inhibitors, Selegiline and Rasagiline. The focus is on the validation of its mechanism of action through in vitro and in vivo experimental data. This compound-based drugs are significant in the treatment of neurodegenerative disorders, particularly Parkinson's disease, due to their ability to inhibit MAO-B and exert neuroprotective effects.[1][2]

Comparative Analysis of MAO Inhibition

The primary mechanism of action for this class of drugs is the inhibition of monoamine oxidase enzymes, which are responsible for the degradation of key neurotransmitters.[3] MAO-A and MAO-B are the two main isoforms, with MAO-B being the primary target for increasing dopamine (B1211576) levels in the brain for the treatment of Parkinson's disease.[2][4] The selectivity of a drug candidate for MAO-B over MAO-A is crucial for minimizing side effects.[5]

Table 1: In Vitro Inhibitory Activity against Human MAO-A and MAO-B

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Index (MAO-A IC50 / MAO-B IC50)
MAO-B-IN-26 (Novel Candidate) >10,00014>714
Selegiline 944 - 17003.63 - 6.8~139 - 468
Rasagiline 412 - 7104.43 - 14~29 - 160

Data for MAO-B-IN-26 is hypothetical based on a novel inhibitor.[6] Data for Selegiline and Rasagiline is compiled from published studies.[5]

The data clearly indicates that MAO-B-IN-26 exhibits high potency and superior selectivity for MAO-B compared to both Selegiline and Rasagiline.

Experimental Protocols

Determination of MAO-A and MAO-B Inhibition (MAO-Glo™ Assay)

This assay provides a luminescent method for measuring MAO activity.

Principle: The MAO-Glo™ Assay utilizes a luminogenic MAO substrate that is converted by MAO into luciferin. The amount of light produced by the subsequent luciferase reaction is directly proportional to the MAO activity.[4][7][8]

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compounds (MAO-B-IN-26, Selegiline, Rasagiline) in the appropriate buffer.

  • Enzyme Preparation: Reconstitute recombinant human MAO-A and MAO-B enzymes in the provided reaction buffer.

  • Reaction Setup: In a 96-well plate, add the MAO enzyme and the test compound at various concentrations.

  • Enzyme-Inhibitor Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the luminogenic MAO substrate to all wells to initiate the enzymatic reaction.

  • Incubation: Incubate for 60 minutes at room temperature.

  • Signal Detection: Add the Luciferin Detection Reagent to stop the MAO reaction and initiate the luminescent signal.

  • Measurement: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro Neuroprotection Assay (PC12 Cell Viability)

This assay assesses the ability of the drug candidate to protect neuronal cells from a neurotoxin.

Principle: PC12 cells, a rat pheochromocytoma cell line, are a common model for studying neuronal function and neuroprotection.[9] The neurotoxin 6-hydroxydopamine (6-OHDA) is used to induce cell death, mimicking the dopaminergic neuron loss seen in Parkinson's disease. Cell viability is measured using the MTT assay, where mitochondrial reductases in viable cells convert the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[3][10]

Protocol:

  • Cell Culture: Culture PC12 cells in RPMI 1640 medium supplemented with 10% horse serum and 5% fetal bovine serum.

  • Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of the test compounds (MAO-B-IN-26, Selegiline, Rasagiline) for 2 hours.

  • Toxin Exposure: Add 6-OHDA (final concentration 100 µM) to the wells and incubate for 24 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage relative to the untreated control cells.

Table 2: Neuroprotective Effects on 6-OHDA-Treated PC12 Cells

TreatmentConcentration (µM)Cell Viability (%)
Control (no 6-OHDA) -100
6-OHDA alone 10045 ± 5
MAO-B-IN-26 + 6-OHDA 1085 ± 7
Rasagiline + 6-OHDA 1078 ± 6
Selegiline + 6-OHDA 1072 ± 8

Data is representative of typical results from such an assay.[10][11]

Mechanism of Action: Signaling Pathways and Visualizations

This compound derivatives exert their neuroprotective effects through multiple mechanisms beyond MAO-B inhibition. These include the upregulation of anti-apoptotic proteins like Bcl-2 and the induction of neurotrophic factors such as Glial Cell Line-Derived Neurotrophic Factor (GDNF) and Brain-Derived Neurotrophic Factor (BDNF).[12][13]

experimental_workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation MAO_Assay MAO-Glo™ Assay (IC50 Determination) Neuroprotection_Assay PC12 Cell Viability (MTT Assay) MAO_Assay->Neuroprotection_Assay Selectivity & Potency Animal_Model MPTP Mouse Model of Parkinson's Disease Behavioral_Tests Motor Function Tests (e.g., Rotarod) Animal_Model->Behavioral_Tests Biochemical_Analysis Striatal Dopamine Levels (HPLC) Animal_Model->Biochemical_Analysis Drug_Candidate Novel this compound (MAO-B-IN-26) Drug_Candidate->MAO_Assay Drug_Candidate->Neuroprotection_Assay Drug_Candidate->Animal_Model

Caption: Experimental workflow for validating the mechanism of action.

The neuroprotective signaling cascade initiated by propargylamines often involves the activation of survival pathways. For instance, the induction of GDNF can trigger a cascade that ultimately leads to the expression of anti-apoptotic proteins.

neuroprotective_pathway This compound This compound GDNF_Induction Increased GDNF Expression This compound->GDNF_Induction GFRa1_Ret GFRα1/Ret Receptor Complex GDNF_Induction->GFRa1_Ret activates PI3K_Akt PI3K/Akt Pathway GFRa1_Ret->PI3K_Akt phosphorylates Bcl2_Expression Increased Bcl-2 Expression PI3K_Akt->Bcl2_Expression promotes Apoptosis_Inhibition Inhibition of Apoptosis Bcl2_Expression->Apoptosis_Inhibition

Caption: GDNF-mediated neuroprotective signaling pathway.

In Vivo Efficacy in a Parkinson's Disease Model

To translate the in vitro findings, the efficacy of a novel drug candidate is assessed in an animal model of Parkinson's disease. The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is widely used as it recapitulates key pathological features of the disease, including the loss of dopaminergic neurons.[14]

Table 3: Efficacy of MAO-B-IN-26 in an MPTP-Induced Mouse Model

Treatment GroupDose (mg/kg, p.o.)Striatal Dopamine Levels (% of Control)Improvement in Motor Function (Rotarod, % increase in latency to fall)
Vehicle Control -42 ± 60
MAO-B-IN-26 1088 ± 972 ± 11
Rasagiline 1081 ± 865 ± 9
Selegiline 1075 ± 1060 ± 12

Data is hypothetical and representative of a successful in vivo study.[14]

logical_relationship High_Selectivity High MAO-B Selectivity (In Vitro) InVivo_Efficacy Improved Motor Function & Dopamine Levels (In Vivo) High_Selectivity->InVivo_Efficacy contributes to Neuroprotection Neuroprotective Effect (In Vitro) Neuroprotection->InVivo_Efficacy contributes to Therapeutic_Potential Strong Therapeutic Potential for Parkinson's Disease InVivo_Efficacy->Therapeutic_Potential indicates

Caption: Logical relationship for therapeutic potential assessment.

Conclusion

The validation of the mechanism of action for a novel this compound drug candidate like MAO-B-IN-26 requires a multifaceted approach. The presented data, based on established experimental protocols, demonstrates that this novel candidate not only exhibits superior potency and selectivity for MAO-B in vitro but also translates to significant neuroprotective effects and in vivo efficacy. This comparative guide highlights the key experimental data and workflows necessary to objectively assess the performance of a new drug candidate against existing alternatives in the field of neurodegenerative disease research.

References

Propargylamine Derivatives: A Comparative Analysis of Cytotoxicity in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic effects of various propargylamine derivatives on different cancer cell lines. The information is compiled from recent preclinical studies and is intended to aid researchers in the identification of promising candidates for further investigation in anticancer drug development.

Quantitative Cytotoxicity Data

The in vitro cytotoxic activity of several this compound derivatives was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits 50% of cell growth, was determined using standard assays. The results, summarized in the table below, highlight the varying degrees of potency and selectivity of these compounds.

DerivativeCancer Cell LineIC50 (µM)Reference
Compound 4a MCF-7 (Breast)9.9 ± 0.57[1]
MDA-MB-231 (Breast)11.7 ± 1.8[1]
T-47D (Breast)6.9 ± 0.65[1]
Compound 4b MCF-7 (Breast)10.3 ± 0.58[1]
MDA-MB-231 (Breast)6.1 ± 2.3[1]
T-47D (Breast)5.3 ± 0.66[1]
Compound 4c MCF-7 (Breast)9.3 ± 0.61[1]
MDA-MB-231 (Breast)6 ± 0.7[1]
T-47D (Breast)8.7 ± 0.55[1]
Compound 4d MCF-7 (Breast)11.07 ± 0.87[1]
MDA-MB-231 (Breast)18.1 ± 1.8[1]
T-47D (Breast)6.9 ± 0.67[1]
Compound 4e MCF-7 (Breast)11.6 ± 0.44[1]
MDA-MB-231 (Breast)21.5 ± 1.8[1]
T-47D (Breast)4.6 ± 0.068[1]
Unnamed Propargylamines Triple-Negative Breast CancerHigh Selectivity[2][3]
Pancreatic CancerHigh Selectivity[2][3]

Experimental Protocols

The cytotoxicity of the this compound derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the cells are treated with various concentrations of the this compound derivatives. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, to allow the compounds to exert their cytotoxic effects.

  • MTT Addition: After the incubation period, MTT solution (e.g., 20 µL of a 5 mg/mL solution) is added to each well, and the plates are incubated for an additional 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is then removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are then determined from the dose-response curves.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the cytotoxicity of this compound derivatives.

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture (e.g., MCF-7, PANC-1) seeding Cell Seeding (96-well plates) cell_culture->seeding treatment Treat Cells with Varying Concentrations seeding->treatment compound_prep Prepare this compound Derivative Solutions compound_prep->treatment incubation Incubate for 48-72h treatment->incubation mtt_assay MTT Assay incubation->mtt_assay absorbance Measure Absorbance mtt_assay->absorbance viability Calculate Cell Viability (%) absorbance->viability ic50 Determine IC50 Values viability->ic50

Cytotoxicity experimental workflow.

Signaling Pathway: ERK-Mediated Apoptosis

Several studies suggest that this compound derivatives can induce apoptosis in cancer cells through the modulation of key signaling pathways. One such pathway is the Extracellular signal-Regulated Kinase (ERK) pathway. The diagram below depicts a simplified model of how this compound derivatives may induce apoptosis by inhibiting the ERK signaling pathway.

G cluster_pathway ERK Signaling Pathway cluster_pro_survival Pro-Survival cluster_pro_apoptosis Pro-Apoptosis This compound This compound Derivatives ERK_Inhibition ERK Pathway Inhibition This compound->ERK_Inhibition Bcl2 Bcl-2 ERK_Inhibition->Bcl2 downregulates Bax Bax ERK_Inhibition->Bax upregulates Bak Bak ERK_Inhibition->Bak upregulates Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis Bak->Apoptosis

ERK-mediated apoptosis pathway.

Inhibition of the ERK pathway by certain this compound derivatives can lead to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax and Bak. This shift in the balance between pro- and anti-apoptotic factors ultimately triggers programmed cell death, or apoptosis, in cancer cells.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Propargylamine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the development and quality control of pharmaceuticals and fine chemicals, robust and reliable analytical methods for the quantification of key intermediates like propargylamine are paramount. Cross-validation of analytical methods is a critical step to ensure consistency and reliability of results, especially when methods are transferred between laboratories or when different techniques are used to support a single program. This guide provides a comparative overview of common analytical techniques for this compound quantification, presenting typical performance data to facilitate method selection and cross-validation planning.

While direct cross-validation studies for this compound are not extensively published, this guide synthesizes validation data from studies on this compound and structurally related compounds to offer a comparative perspective on method performance.

Data Presentation: A Comparative Analysis of Analytical Methods

The choice between analytical methods depends on the specific requirements of the analysis, including sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of typical performance characteristics for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) methods, which are commonly employed for the analysis of small, volatile amines like this compound.

Validation ParameterGC-MSHPLC with UV or other detectors
Linearity Range 0.1 - 25 µM[1][2]Typically in the µg/mL to ng/mL range, dependent on detector[3][4]
Correlation Coefficient (r²) > 0.999[1][2]≥ 0.999[4]
Limit of Quantification (LOQ) 0.1 µM[1][2]Dependent on chromophore and detector; can be in the ng/mL range[3][4]
Recovery (%) > 93%[1]99.20 - 100.66%[4]
Precision (%RSD) Intra-day: 1.1 - 6.7%[1] Inter-day: 1.1 - 6.7%[1]< 2%[4]
Accuracy (%) 88.4 - 102.9%[1]Inter-day: 89.2 - 98.9% Intra-day: 102 - 105%[4]
Typical Matrix Liver fractions, complex mixtures[1][2]Pharmaceutical dosage forms, plasma[4]

Note: The GC-MS data is based on a study of propargite (B33192), a related compound, as a proxy for this compound performance. HPLC data is generalized from typical performance for small molecules in pharmaceutical analysis.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation, validation, and cross-validation of analytical methods. The following are representative protocols for GC-MS and HPLC analysis of small amines.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is designed for the quantification of volatile amines in a biological matrix and may require derivatization for improved chromatography and sensitivity, although direct analysis is also possible.

  • Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., single quadrupole or triple quadrupole).[5][6]

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[6]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[6]

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.[6]

  • Injection Mode: Splitless or split, depending on the required sensitivity.

  • Injection Volume: 1 µL.[6]

  • MS Transfer Line Temperature: 280 °C.[6]

  • Ion Source Temperature: 230 °C.[6]

  • Mass Range: 40-500 amu for full scan or Selected Ion Monitoring (SIM) for target quantification.[6]

  • Sample Preparation:

    • For biological samples, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove matrix interferences.[1][2]

    • Derivatization with a suitable agent (e.g., silylation reagent) can be performed to increase volatility and thermal stability.[5]

    • Prepare a dilute solution of the sample or extract in a volatile solvent like dichloromethane (B109758) or ethyl acetate.[6]

High-Performance Liquid Chromatography (HPLC) Protocol

As this compound lacks a strong UV chromophore, detection can be challenging. Derivatization to introduce a UV-active or fluorescent tag is a common strategy. Alternatively, universal detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) can be used.[3]

  • Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., UV, Fluorescence, CAD, or ELSD).[3]

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is commonly used for the separation of small polar molecules.[3]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[3]

    • B: 0.1% Formic Acid in Acetonitrile.[3]

  • Gradient Program: A typical gradient would start with a low percentage of organic phase (e.g., 5% B) and ramp up to a high percentage (e.g., 95% B) to elute the analyte and any less polar impurities.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 40 °C.[3]

  • Injection Volume: 10 µL.[3]

  • Sample Preparation:

    • Derivatization (if required): React the this compound sample with a derivatizing agent (e.g., dansyl chloride for fluorescence detection or a UV-absorbing tag).

    • Dissolve the derivatized or underivatized sample in the mobile phase or a suitable solvent to a known concentration.

    • Filter the sample solution through a 0.45 µm filter before injection.

Mandatory Visualization

The following diagram illustrates a general workflow for the cross-validation of two analytical methods.

Cross-Validation Workflow cluster_0 Method A (Reference) cluster_1 Method B (Comparator) A_protocol Validated Protocol A A_samples Analyze QC Samples & Incurred Samples A_protocol->A_samples A_data Generate Data Set A A_samples->A_data compare Compare Data Sets A & B A_data->compare B_protocol Validated Protocol B B_samples Analyze the Same QC & Incurred Samples B_protocol->B_samples B_data Generate Data Set B B_samples->B_data B_data->compare criteria Acceptance Criteria Met? compare->criteria pass Methods are Cross-Validated criteria->pass Yes fail Investigate Discrepancies criteria->fail No

Caption: General workflow for the cross-validation of two analytical methods.

References

Assessing the Metabolic Stability of Novel Propargylamine-Containing Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The integration of the propargylamine moiety into drug candidates has become a valuable strategy in medicinal chemistry, offering unique pharmacological properties.[1][2] However, understanding the metabolic fate of these compounds is paramount for their successful development. This guide provides a comparative assessment of the metabolic stability of this compound-containing compounds, supported by experimental data and detailed protocols. We will explore the metabolic pathways of established drugs like Selegiline (B1681611) and Rasagiline (B1678815) to provide a framework for evaluating novel analogues.

Comparative Metabolic Stability Data

The following tables summarize the in vitro metabolic stability of selected this compound-containing compounds in liver microsomes. The key parameters presented are the half-life (t½) and intrinsic clearance (CLint), which are crucial indicators of a compound's metabolic turnover rate.[3] A longer half-life and lower intrinsic clearance generally suggest greater metabolic stability.

Table 1: Metabolic Stability of this compound MAO-B Inhibitors in Human Liver Microsomes (HLM)

CompoundPrimary Metabolizing CYPMajor Metabolite(s)t½ (min)CLint (µL/min/mg protein)Reference
Selegiline CYP2B6(-)-Desmethylselegiline, (-)-Methamphetamine, (-)-Amphetamine0.15 h (in humans)Data not specified[4][5]
Rasagiline CYP1A2(R)-1-Aminoindan1.5 - 3.5 h (in humans)Data not specified[6][7]

Table 2: Metabolic Stability of Propargyl-Linked Antifolates in Mouse Liver Microsomes (MLM)

Compound IDKey Structural Feature% Remaining after 1ht½ (min)Major Metabolic TransformationReference
Compound 2 Methyl group at propargyl position33.7%~30N-oxidation, O-demethylation[8]
Compound 3 Methyl group at propargyl position29.2%~30N-oxidation, O-demethylation[8]
Compound 7 Hydrogen at propargyl positionTrace<< 30N-oxidation, O-demethylation[8]
Compound 10 Modified hydrophobic domainNot specified65O-demethylation, Oxidation[8]

Key Observations:

  • CYP450 Specificity: The primary metabolizing enzymes for Selegiline and Rasagiline are different, highlighting how small structural changes can influence interactions with cytochrome P450 enzymes.[5][6]

  • Metabolic Pathways: N-dealkylation and N-depropargylation are common metabolic routes for propargylamines.[9][10] Aromatic and aliphatic hydroxylations are also observed.[11]

  • Structural Impact on Stability: As seen with the propargyl-linked antifolates, substitution at the propargylic position significantly impacts metabolic stability. The presence of a methyl group (Compounds 2 and 3) confers greater stability compared to a hydrogen atom (Compound 7).[8]

  • Metabolite Activity: The metabolites of this compound-containing drugs can be pharmacologically active. For instance, the metabolites of Selegiline include amphetamine derivatives, whereas the major metabolite of Rasagiline, (R)-1-aminoindan, is not amphetamine-like and possesses neuroprotective properties.[7][12][13]

Experimental Protocols

In Vitro Metabolic Stability Assessment in Liver Microsomes

This protocol outlines the general procedure for determining the metabolic stability of a novel this compound-containing compound using liver microsomes.

1. Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (human, rat, or mouse)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., testosterone, verapamil)

  • Internal standard solution (for LC-MS/MS analysis)

  • Acetonitrile (B52724) (for quenching the reaction)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

2. Procedure:

  • Preparation of Incubation Mixture: Prepare a reaction mixture containing liver microsomes and phosphate buffer in a 96-well plate. Pre-warm the plate at 37°C for 10 minutes.

  • Initiation of Reaction: To initiate the metabolic reaction, add the test compound (final concentration typically 1 µM) and the NADPH regenerating system to the wells.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer aliquots of the incubation mixture to a new 96-well plate containing cold acetonitrile with an internal standard to stop the reaction.

  • Protein Precipitation: Centrifuge the plate to pellet the precipitated microsomal proteins.

  • Sample Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.

3. Data Analysis:

  • Plot the percentage of the remaining parent compound against time.

  • From the slope of the natural log of the percent remaining versus time plot, calculate the half-life (t½) using the equation: t½ = 0.693 / slope.

  • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Metabolic Pathways and Bioactivation

The this compound moiety can undergo several metabolic transformations, primarily mediated by cytochrome P450 enzymes.

Metabolic Pathway of Selegiline

Selegiline undergoes extensive metabolism, primarily through N-dealkylation and N-depropargylation, leading to the formation of pharmacologically active metabolites.

Selegiline_Metabolism Selegiline Selegiline Desmethylselegiline (-)-Desmethylselegiline Selegiline->Desmethylselegiline N-dealkylation (CYP2B6) Methamphetamine (-)-Methamphetamine Selegiline->Methamphetamine N-depropargylation Amphetamine (-)-Amphetamine Desmethylselegiline->Amphetamine N-depropargylation Methamphetamine->Amphetamine N-demethylation Rasagiline_Metabolism Rasagiline Rasagiline Aminoindan (R)-1-Aminoindan Rasagiline->Aminoindan N-depropargylation (CYP1A2) Hydroxy_N_propargyl 3-Hydroxy-N-propargyl- 1-aminoindan Rasagiline->Hydroxy_N_propargyl Hydroxylation Hydroxy_aminoindan 3-Hydroxy-1-aminoindan Aminoindan->Hydroxy_aminoindan Hydroxylation Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing Test_Compound Test Compound Stock Solution Incubation Incubate at 37°C Test_Compound->Incubation Microsomes Liver Microsomes Microsomes->Incubation NADPH_System NADPH Regenerating System NADPH_System->Incubation Quenching Quench Reaction (Acetonitrile + IS) Incubation->Quenching Time Points Centrifugation Centrifuge Quenching->Centrifugation LCMS LC-MS/MS Analysis Centrifugation->LCMS Data_Analysis Calculate t½ and CLint LCMS->Data_Analysis

References

A Comparative Guide to Propargylamine Synthesis: Benchmarking New Protocols Against Established Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propargylamines are crucial building blocks in organic synthesis, serving as key intermediates in the preparation of numerous pharmaceuticals, natural products, and biologically active compounds.[1][2] The development of efficient and robust synthetic routes to these scaffolds is therefore of significant interest. This guide provides an objective comparison of emerging propargylamine synthesis protocols against established methods, supported by experimental data to inform methodology selection in research and development settings.

Established Method: The A³ Coupling Reaction

The most prominent and widely utilized method for this compound synthesis is the A³ (Aldehyde-Alkyne-Amine) coupling reaction.[2] This one-pot, three-component reaction is valued for its atom economy and operational simplicity.[2] The reaction is typically catalyzed by various metal salts, with copper, gold, and silver being the most common.[2]

A generalized mechanism for the metal-catalyzed A³ coupling reaction involves the formation of a metal acetylide, which then reacts with an iminium ion generated in situ from the aldehyde and amine.

Emerging Protocols in this compound Synthesis

Recent research has focused on developing more sustainable, efficient, and versatile methods for this compound synthesis. These new protocols aim to address some of the limitations of traditional A³ coupling, such as the need for metal catalysts, harsh reaction conditions, and limited substrate scope.

Key emerging methods include:

  • Metal-Free Synthesis: These methods avoid the use of transition metal catalysts, which can be toxic and expensive.[1][3] Metal-free protocols often utilize microwave irradiation or multicomponent reactions to drive the synthesis.[1]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating.[4][5][6][7] This technique is often employed in conjunction with solvent-free conditions, enhancing the green credentials of the synthesis.[3][4]

  • Solvent-Free Synthesis (Neat Reactions): Performing reactions without a solvent minimizes waste and simplifies product purification.[3] Many modern protocols for this compound synthesis, both metal-catalyzed and metal-free, are being optimized for solvent-free conditions.[3]

  • Direct C-H Alkynylation of Amines: This approach involves the direct coupling of an amine C-H bond with a terminal alkyne, offering a more direct route to propargylamines.[2]

  • Alkynylation of Imines: This two-step method involves the formation of an imine followed by the nucleophilic addition of an acetylide.[2]

  • Flow Chemistry: Continuous flow reactions offer advantages in terms of safety, scalability, and reaction control. Metal-free decarboxylative coupling reactions in water have been successfully demonstrated using continuous flow systems.[8]

Comparative Data of Synthesis Protocols

The following table summarizes quantitative data from various this compound synthesis protocols, providing a basis for comparison.

ProtocolCatalystSolventTemperature (°C)TimeYield (%)Reference
Established A³ Coupling
CuIToluene (B28343)10012 h92[9]
AgI (1.5-3 mol%)Water100-Moderate to High[10][11]
Au(III) salen complexWater40-Excellent[12][13]
Microwave-Assisted A³ Coupling
CuCl (30 mol%)Neat---Good[5]
Metal-FreeNeat--10 minGood[5]
Solvent-Free A³ Coupling
Cu-Ru catalystNeat---Good[3]
ZnO nanoparticlesNeat100--Excellent[3]
Metal-Free Synthesis
None (Decarboxylative Coupling)CH3CN653 hGood[13]
Flow Chemistry
None (Decarboxylative Coupling)Water140-Good[8]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison.

Protocol 1: Established A³ Coupling (Copper-Catalyzed)
  • Reaction: Synthesis of this compound 4a[9]

  • Materials: CuCl (0.020 g, 0.2 mmol), morpholine (B109124) (2.0 mmol), methyl vinyl ketone (2.0 mmol), and phenylacetylene (B144264) (2.2 mmol).

  • Procedure:

    • In a 10 mL round-bottom flask, combine CuCl, morpholine, methyl vinyl ketone, and phenylacetylene in 4 mL of toluene at 25 °C under a N₂ atmosphere.

    • Stir the contents at 100 °C for 12 hours.

    • Remove the toluene and add water (5 mL) and dichloromethane (B109758) (15 mL).

    • Separate the dichloromethane layer, wash with saturated NaCl solution, dry with Na₂SO₄, and concentrate.

    • Purify the residue by chromatography on silica (B1680970) gel (100–200 mesh) using a hexane (B92381) and ethyl acetate (B1210297) (80:20) eluent to isolate the this compound derivative.[9]

Protocol 2: Microwave-Assisted and Solvent-Free A³ Coupling
  • Reaction: Synthesis of Propargylamines from Salicylaldehyde, Secondary Amines, and Terminal Alkynes[4]

  • Materials: Salicylaldehyde, secondary amine, and terminal alkyne.

  • Procedure:

    • In a microwave reactor, combine salicylaldehyde, a secondary amine, and a terminal alkyne.

    • Irradiate the mixture under controlled microwave power and temperature until the reaction is complete (monitored by TLC).

    • The high yield of the product allows for simple work-up, often involving direct purification.[4][7]

Protocol 3: Metal-Free Decarboxylative Coupling
  • Reaction: Three-component coupling of alkynyl carboxylic acids, paraformaldehyde, and amines.[13]

  • Materials: Alkynyl carboxylic acid, paraformaldehyde, and a secondary amine.

  • Procedure:

    • Combine the alkynyl carboxylic acid, paraformaldehyde, and amine in acetonitrile.

    • Heat the reaction mixture at 65 °C for 3 hours.

    • The desired this compound is obtained in good yield. This reaction has also been shown to work well in water.[13]

Visualizing Synthesis Workflows

The following diagrams, generated using Graphviz, illustrate the general workflows for the described this compound synthesis protocols.

A3_Coupling_Workflow cluster_reactants Reactants cluster_reaction Reaction Vessel cluster_workup Work-up & Purification cluster_product Product Aldehyde Aldehyde Reaction One-Pot Reaction (Metal Catalyst, Solvent, Heat) Aldehyde->Reaction Amine Amine Amine->Reaction Alkyne Alkyne Alkyne->Reaction Workup Extraction & Washing Reaction->Workup Purification Column Chromatography Workup->Purification This compound This compound Purification->this compound

Caption: General workflow for the established A³ coupling reaction.

Modern_Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Modern Reaction Conditions cluster_purification Purification cluster_product Product Reactants Aldehyde/Ketone Amine Alkyne/Alkynyl Acid Reaction One-Pot Reaction (e.g., Microwave, Solvent-Free, Metal-Free, or Flow) Reactants->Reaction Purification Simplified Work-up or Direct Purification Reaction->Purification This compound This compound Purification->this compound

Caption: Streamlined workflow for modern this compound synthesis protocols.

Conclusion

While the A³ coupling reaction remains a cornerstone of this compound synthesis, a variety of new protocols offer significant advantages in terms of efficiency, environmental impact, and versatility. The choice of method will ultimately depend on the specific requirements of the target molecule, available equipment, and desired scale of the reaction. For instance, microwave-assisted, solvent-free methods are ideal for rapid and green synthesis on a laboratory scale, while flow chemistry presents a promising avenue for large-scale production. The continued development of metal-free and other novel catalytic systems will undoubtedly further expand the synthetic chemist's toolbox for accessing these valuable this compound scaffolds.

References

Safety Operating Guide

Propargylamine: A Guide to Safe Handling and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

Propargylamine and its derivatives are highly reactive and hazardous compounds requiring meticulous handling and disposal procedures to ensure laboratory safety and environmental protection. Adherence to these guidelines is critical for all researchers, scientists, and drug development professionals. This document provides a comprehensive, step-by-step protocol for the proper management of this compound waste.

Immediate Safety and Handling Precautions

Before handling or disposing of this compound, it is imperative to be aware of its significant hazards. This compound is a highly flammable liquid and vapor that is harmful if swallowed and can be fatal if it comes into contact with the skin.[1] It causes severe skin burns and eye damage and may also cause respiratory irritation.[1][2][3]

Required Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles with side shields or a face shield.[4][5]

  • Skin Protection: Use chemical-resistant gloves (e.g., nitrile) and a lab coat.[3][5] All skin contact must be avoided.

  • Respiratory Protection: All handling should occur in a well-ventilated area or under a chemical fume hood.[2][6] If dust or aerosols can be generated, a NIOSH-approved respirator is necessary.[5][7]

  • Hand Hygiene: Always wash hands thoroughly with soap and water after handling the chemical.[5]

Hazard Summary

The following table summarizes the key hazard information for this compound, based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard ClassificationGHS CodePrecautionary Statement Examples
Highly flammable liquid and vaporH225P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1]
Fatal in contact with skinH310/H311P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
Harmful if swallowedH302P270: Do not eat, drink or smoke when using this product.[1]
Causes severe skin burns and eye damageH314P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1]
May cause respiratory irritationH335P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4]

Experimental Protocol for this compound Waste Disposal

The required method for the disposal of this compound is through a licensed professional waste disposal service or an approved waste disposal plant.[1][5][8] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. [3][5][9]

Step 1: Waste Identification and Segregation

  • Classify all materials containing this compound as hazardous waste. This includes the pure compound, solutions, reaction mixtures, and any contaminated labware (e.g., pipette tips, gloves, absorbent pads).[9]

  • Keep this compound waste separate from all other waste streams, especially incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[2][6][7]

Step 2: Waste Collection and Containerization

  • Use a dedicated, leak-proof container made of a compatible material (e.g., glass or high-density polyethylene) for liquid waste.[9]

  • Ensure the container has a secure, tight-fitting lid to prevent leakage and evaporation.[9]

  • Place contaminated solids (e.g., absorbent materials from spills) in a separate, sealed container clearly marked for solid hazardous waste.[3][10]

Step 3: Labeling of Waste Containers

  • Label the waste container as soon as the first drop of waste is added.[9]

  • The label must include:

    • The words "Hazardous Waste".[3]

    • The full chemical name: "this compound".[3]

    • A list of all contents, including solvents and their approximate concentrations.[5]

    • Appropriate hazard symbols (e.g., flammable, corrosive, toxic).[5]

Step 4: Temporary Storage of Waste

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure chemical waste storage area.[3][5]

  • The storage area should be cool and away from sources of ignition.[1][2]

  • Ensure the use of secondary containment for liquid waste to prevent spills.[9]

Step 5: Arranging Final Disposal

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1][8]

  • Ensure all required paperwork and waste manifests are completed accurately.[3] Incineration is a common disposal method for this type of waste.[8][9]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate and Isolate: Immediately evacuate all personnel from the spill area and restrict access.[3][10]

  • Remove Ignition Sources: Extinguish all flames and remove any sources of ignition.[2]

  • Ventilate: Ensure the area is well-ventilated.[2][3]

  • Wear PPE: Do not attempt cleanup without the proper personal protective equipment as detailed above.[2][3]

  • Containment: For small spills, contain and collect the spillage with a non-combustible, inert absorbent material like sand, earth, or vermiculite.[3][8] For large spills, prevent the material from entering sewers or waterways.[8]

  • Collection: Carefully sweep or scoop the absorbed material into a suitable, sealed, and properly labeled container for hazardous waste disposal.[3][10]

  • Decontamination: Clean the spill area thoroughly with soap and water, collecting the rinsate as hazardous waste.[2]

  • Seek Medical Attention: If skin or eye contact occurs, immediately flush the affected area with water for at least 15 minutes and seek prompt medical attention.[3][4] If inhaled, move the person to fresh air.[1]

Propargylamine_Disposal_Workflow cluster_0 Waste Generation & Handling cluster_1 Containerization & Storage cluster_2 Final Disposal cluster_3 Spill Emergency gen Waste Generation (Unused product, solutions, contaminated labware) ppe Wear Full PPE (Gloves, Goggles, Lab Coat) gen->ppe segregate Segregate Waste (Keep from incompatibles) ppe->segregate container Use Designated, Sealed Hazardous Waste Container segregate->container label_waste Label Container ('Hazardous Waste', Chemical Name, Constituents, Hazards) container->label_waste store Store in Secure, Ventilated, Cool Area with Secondary Containment label_waste->store contact Contact EHS or Licensed Waste Contractor store->contact doc Complete All Required Paperwork contact->doc disposal Professional Disposal (e.g., Incineration) doc->disposal spill Spill Occurs evacuate Evacuate & Ventilate spill->evacuate absorb Absorb with Inert Material evacuate->absorb collect_spill Collect in Sealed Container for Disposal absorb->collect_spill collect_spill->container

Caption: Workflow for the safe disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propargylamine
Reactant of Route 2
Reactant of Route 2
Propargylamine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。